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  • Product: [4-(2-aminoethyl)phenyl] Acetate
  • CAS: 20284-85-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on [4-(2-aminoethyl)phenyl] Acetate: Synthesis, Characterization, and Biochemical Applications

[4-(2-aminoethyl)phenyl] acetate , widely recognized in pharmacological literature as O-acetyltyramine , is a specialized monoamine ester derivative of tyramine. As a critical biochemical reagent and intermediate, it ser...

Author: BenchChem Technical Support Team. Date: March 2026

[4-(2-aminoethyl)phenyl] acetate , widely recognized in pharmacological literature as O-acetyltyramine , is a specialized monoamine ester derivative of tyramine. As a critical biochemical reagent and intermediate, it serves as a powerful tool for probing sympathetic nervous system responses, beta-adrenergic receptor dynamics, and atypical cholinesterase kinetics.

This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, chemoselective synthesis, and self-validating experimental applications for drug development professionals and neurochemical researchers.

Physicochemical Profile

Understanding the baseline properties of [4-(2-aminoethyl)phenyl] acetate is essential for predicting its solubility, partitioning behavior, and stability in biological assays. The compound is most commonly isolated and utilized as a stable hydrochloride salt to prevent spontaneous amine oxidation and ester hydrolysis.

Table 1: Key Physicochemical Properties of O-Acetyltyramine Hydrochloride 1

PropertyValueClinical / Laboratory Significance
CAS Number 14383-55-2Standard identifier for the HCl salt form.
Molecular Formula C10H14ClNO2Reflects the protonated amine and chloride counterion.
Molecular Weight 215.68 g/mol Required for precise molarity calculations in assays.
Exact Mass 215.0713 g/mol Target mass for high-resolution mass spectrometry.
Boiling Point 288 ºC (Predicted)Indicates low volatility under standard conditions.
XLogP3 2.615Suggests moderate lipophilicity, enabling membrane permeation.

Strategic Synthesis & Purification

Mechanistic Rationale

The primary challenge in synthesizing [4-(2-aminoethyl)phenyl] acetate lies in the competing nucleophilicity of tyramine's two functional groups: the aliphatic primary amine and the phenolic hydroxyl. Direct treatment with acetic anhydride predominantly yields N-acetyltyramine or N,O-diacetyltyramine, with O-acetyltyramine forming only as an undesired side product 2. To achieve strict chemoselectivity, a transient protection-deprotection strategy is required.

Synthesis T Tyramine (Primary Amine + Phenol) Boc Boc2O, Et3N (Amine Protection) T->Boc NBoc N-Boc-Tyramine (Masked Amine) Boc->NBoc Ac Ac2O, Pyridine (O-Acetylation) NBoc->Ac NBocAc N-Boc-O-Acetyltyramine Ac->NBocAc Deprot 4M HCl in Dioxane (Acidic Deprotection) NBocAc->Deprot Product O-Acetyltyramine HCl [4-(2-aminoethyl)phenyl] acetate Deprot->Product

Workflow for the selective O-acetylation of tyramine via N-Boc protection.

Protocol: Self-Validating Selective O-Acetylation

Objective: Synthesize O-acetyltyramine with >95% purity by suppressing N-acetylation. System Validation: Thin-Layer Chromatography (TLC) is utilized at each step to validate functional group transformations based on polarity shifts and ninhydrin reactivity.

  • Amine Masking (N-Boc Protection) :

    • Action: Dissolve tyramine in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O).

    • Causality: The biphasic mildly basic system ensures the primary amine remains unprotonated (highly nucleophilic) while the phenol remains protonated (poorly nucleophilic), directing the Boc group strictly to the amine.

  • O-Acetylation :

    • Action: Isolate the N-Boc-tyramine, dry it, and dissolve in anhydrous dichloromethane (DCM). Add 1.5 eq of acetic anhydride and 2.0 eq of pyridine. Stir for 4 hours.

    • Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that efficiently attacks the sterically hindered phenol.

  • Acidic Deprotection :

    • Action: Concentrate the mixture and treat the residue with 4M HCl in anhydrous dioxane for 2 hours.

    • Causality: Anhydrous acidic conditions are critical. Utilizing aqueous acid or base would induce premature hydrolysis of the newly formed ester bond. Dioxane/HCl selectively cleaves the Boc group, precipitating the target compound as a stable hydrochloride salt.

  • Validation Check :

    • Action: Spot the final product alongside the parent tyramine on a silica TLC plate. Stain with ninhydrin.

    • Validation: A successful synthesis yields a single ninhydrin-positive spot (confirming the free amine) with a significantly higher Rf value than tyramine (confirming the loss of the polar hydroxyl group via acetylation).

Analytical Characterization

To confirm the structural integrity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) is employed. The ester linkage significantly alters the ionization profile compared to the parent tyramine.

Table 2: HRMS Adduct Profile of O-Acetyltyramine 3

Adduct SpeciesPredicted m/zPredicted Collision Cross Section (CCS, Ų)
[M+H]+ 180.1019138.6
[M+Na]+ 202.0838145.7
[M-H]- 178.0873141.9
[M+CH3COO]- 238.1085183.0

Biochemical & Pharmacological Applications[4-(2-aminoethyl)phenyl] acetate is not merely a structural analog; it possesses a highly distinct pharmacological and enzymatic profile.

Receptor Interactions and Hemodynamics

While tyramine acts primarily as an indirect sympathomimetic by displacing norepinephrine from presynaptic vesicles, its O-acetylated derivative demonstrates unique cardiovascular pharmacodynamics. In vivo models indicate that O-acetyltyramine has a slower onset but a longer duration of action. Crucially, following alpha-adrenergic blockade (e.g., via phenoxybenzamine), O-acetyltyramine induces a pronounced decrease in blood pressure. This hypotensive response is directly mediated by beta-adrenergic receptor stimulation , as it can be completely prevented by the administration of the beta-blocker propranolol 4.

Enzymatic Hydrolysis by Cholinesterases

Beyond receptor activation, the ester linkage of O-acetyltyramine is a prime substrate for enzymatic cleavage. Kinetic studies reveal that it is rapidly hydrolyzed by mammalian and insect cholinesterases. Remarkably, the hydrolysis rate of O-acetyltyramine by fly head cholinesterase significantly exceeds that of acetylcholine itself, making it an exceptionally sensitive probe for assaying specific cholinesterase activities 5.

Pharmacology cluster_0 Enzymatic Degradation cluster_1 Receptor Activation OAT O-Acetyltyramine AChE Cholinesterase (AChE) OAT->AChE Beta Beta-Adrenergic Receptors OAT->Beta Hydrolysis Ester Hydrolysis AChE->Hydrolysis Tyr Tyramine + Acetate Hydrolysis->Tyr BP Vasodilation / BP Decrease Beta->BP

Dual pathways of O-acetyltyramine: enzymatic hydrolysis and beta-receptor activation.

Protocol: Self-Validating Kinetic Assay for Cholinesterase Hydrolysis

Objective: Quantify the enzymatic cleavage of O-acetyltyramine to tyramine using HPLC-UV. System Validation: To ensure that the observed degradation is strictly enzymatic and not an artifact of spontaneous alkaline hydrolysis in the assay buffer, a parallel control utilizing physostigmine (eserine)—a potent cholinesterase inhibitor—is mandatory 4.

  • Buffer Preparation : Prepare a 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Substrate Initialization : Prepare a 10 mM stock of O-acetyltyramine hydrochloride in DMSO. Dilute to a final concentration of 100 µM in the reaction buffer.

  • Enzyme Addition & Control Setup :

    • Reaction Arm: Add 0.5 U/mL of purified acetylcholinesterase (AChE).

    • Validation Arm: Pre-incubate 0.5 U/mL AChE with 10 µM physostigmine for 15 minutes before adding to the substrate.

    • Blank Arm: Substrate in buffer without enzyme.

  • Kinetic Monitoring : Monitor the reaction via HPLC-UV (detection at 275 nm). Extract 50 µL aliquots every 5 minutes and immediately quench with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA drops the pH drastically, instantly denaturing the enzyme and halting the reaction. This "freezes" the kinetic state for accurate chromatographic analysis.

  • Data Interpretation : True enzymatic hydrolysis is validated only if the Reaction Arm shows a time-dependent decrease in the O-acetyltyramine peak and a proportional increase in the tyramine peak, while the Validation Arm and Blank Arm remain chromatographically static.

References

  • [4-(2-aminoethyl)phenyl] acetate,hydrochloride Basic Attributes. Echemi. 1

  • N-Acetyltyramine | High-Purity Biochemical Reagent. Benchchem. 2

  • O-acetyltyramine hydrochloride (C10H13NO2). PubChemLite. 3

  • Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat. National Institutes of Health (NIH) / PubMed.4

  • The Hydrolysis of p-Acetoxyphenylethylamines by Insect Cholinesterase. Canadian Science Publishing. 5

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Characterization, and Application of N-Acetyltyramine

Abstract This technical guide provides a comprehensive overview of N-Acetyltyramine, a molecule of significant interest in the fields of pharmacology, microbiology, and synthetic chemistry. Initially identified as [4-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-Acetyltyramine, a molecule of significant interest in the fields of pharmacology, microbiology, and synthetic chemistry. Initially identified as [4-(2-aminoethyl)phenyl] Acetate, this compound is more commonly known in scientific literature as N-Acetyltyramine. We will delve into its chemical identity, synthesis, and purification, detailed analytical characterization, notable biological activities with a focus on its role as a quorum-sensing inhibitor, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction and Chemical Identity

N-Acetyltyramine is an acetylated derivative of the biogenic amine tyramine. It is a naturally occurring compound found in various organisms, including fungi and actinomyces, and is a metabolite of tyramine.[1] Its chemical structure consists of a p-hydroxyphenethyl group bonded to an acetamide moiety.

Key Identifiers:

PropertyValueSource(s)
Chemical Name N-[2-(4-hydroxyphenyl)ethyl]acetamide[2]
Synonyms [4-(2-aminoethyl)phenyl] Acetate, N-Acetyltyramine
CAS Number 1202-66-0
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
InChIKey ATDWJOOPFDQZNK-UHFFFAOYSA-N[2]

The acetylation of the primary amine of tyramine significantly alters its physicochemical and biological properties, leading to a diverse range of applications.

Synthesis and Purification

The most common and straightforward synthesis of N-Acetyltyramine involves the N-acetylation of its precursor, tyramine. Tyramine itself can be synthesized from the amino acid tyrosine through decarboxylation.[3]

Synthesis of Tyramine from L-Tyrosine (Conceptual Overview)

The biosynthesis of tyramine from L-tyrosine is a well-established enzymatic reaction catalyzed by tyrosine decarboxylase. For laboratory and industrial-scale synthesis, chemical methods are often employed.

Experimental Protocol: N-Acetylation of Tyramine

This protocol outlines a robust method for the synthesis of N-Acetyltyramine from tyramine using acetic anhydride.

Materials and Reagents:

  • Tyramine hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolution: Dissolve tyramine hydrochloride in a suitable aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Basification: Add a base, such as triethylamine (approximately 2.2 equivalents), to the solution to neutralize the hydrochloride salt and act as a proton scavenger for the acetic acid byproduct of the reaction.[4] Stir the mixture for 10-15 minutes at room temperature.

  • Acetylation: Slowly add acetic anhydride (approximately 1.1 equivalents) dropwise to the stirring solution. The reaction is typically exothermic, so a cooling bath may be necessary to maintain the temperature at or below room temperature.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (tyramine) is no longer visible.[4]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude N-Acetyltyramine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[4]

Logical Flow of Synthesis:

Synthesis Tyramine Tyramine Reaction Acetylation Reaction Tyramine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction CrudeProduct Crude N-Acetyltyramine Reaction->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct Pure N-Acetyltyramine Purification->PureProduct

Caption: Workflow for the synthesis of N-Acetyltyramine.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized N-Acetyltyramine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The following are predicted chemical shifts for ¹H and ¹³C NMR in D2O.

Predicted ¹H NMR (700 MHz, D₂O): [7]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15d2HAromatic (H-2, H-6)
~6.85d2HAromatic (H-3, H-5)
~3.40t2H-CH₂-N
~2.70t2H-CH₂-Ar
~1.95s3H-CO-CH₃

Predicted ¹³C NMR (25 MHz, D₂O): [4]

Chemical Shift (ppm)Assignment
~174.5C=O
~155.0C-OH (C-4)
~131.0Aromatic (C-1)
~130.0Aromatic (C-2, C-6)
~116.5Aromatic (C-3, C-5)
~42.0-CH₂-N
~35.0-CH₂-Ar
~22.0-CO-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 180.1.[2]

  • Electron Ionization (EI-MS): The mass spectrum of N-Acetyltyramine shows a molecular ion peak at m/z 179. Key fragment ions are observed at m/z 137, 121, and 107.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3300 (broad)O-H stretch (phenol)
~3280N-H stretch (amide)
~1640C=O stretch (amide I)
~1550N-H bend (amide II)
~1515C=C stretch (aromatic)

Biological Activities and Applications

N-Acetyltyramine exhibits a range of interesting biological activities, making it a valuable tool in drug discovery and biomedical research.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression.[8] N-Acetyltyramine has been identified as a quorum-sensing inhibitor (QSI).[1] It can interfere with bacterial communication, thereby reducing the expression of virulence factors and biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[9] The proposed mechanism involves the inhibition of the interaction between autoinducers (signaling molecules) and their cognate regulators.[10]

Mechanism of Quorum Sensing Inhibition:

QuorumSensing cluster_bacteria Bacterial Cell Autoinducer Autoinducer (e.g., AHL) Receptor Receptor Protein Autoinducer->Receptor Binds to Virulence Virulence Gene Expression Receptor->Virulence Activates NAcetyltyramine N-Acetyltyramine NAcetyltyramine->Receptor Inhibits Binding

Caption: N-Acetyltyramine inhibits quorum sensing by interfering with autoinducer-receptor binding.

Reversal of Drug Resistance

N-Acetyltyramine has been shown to reverse doxorubicin resistance in P388 murine leukemia cells, enhancing the cytotoxicity of the chemotherapeutic agent.[11] This suggests a potential role in overcoming multidrug resistance in cancer therapy.

Other Biological Activities
  • Antitumor Activity: It has demonstrated cytotoxic effects against A375 human melanoma cells and K562 human leukemia cells.[12]

  • Anti-free Radical and Antithrombotic Activity: N-Acetyltyramine is reported to have antioxidant and anti-platelet aggregation properties.[3][9]

Safety and Handling

As a bioactive compound, proper safety precautions should be observed when handling N-Acetyltyramine.

GHS Hazard Classification: [2]

  • Hazard Statement: H318: Causes serious eye damage.

  • Signal Word: Danger

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

N-Acetyltyramine, or [4-(2-aminoethyl)phenyl] Acetate, is a compound with significant potential in various scientific disciplines. Its straightforward synthesis, coupled with its intriguing biological activities as a quorum-sensing inhibitor and a potential agent to reverse drug resistance, makes it a valuable subject for further research and development. This guide provides a foundational understanding of its chemical properties, synthesis, characterization, and applications, serving as a resource for the scientific community.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121051, N-Acetyltyramine. Retrieved March 14, 2026 from [Link].

  • Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0087339). Available from: [Link]

  • Reina, R., et al. (2019). A Quorum-Sensing Inhibitor Strain of Vibrio alginolyticus Blocks Qs-Controlled Phenotypes in Chromobacterium violaceum and Pseudomonas aeruginosa. ResearchGate. Available from: [Link]

  • precisionFDA. N-ACETYLTYRAMINE. Available from: [Link]

  • Reina, R., et al. (2019). Chemical structure of QSI compounds tyramine and N-acetyltyramine... ResearchGate. Available from: [Link]

  • NIST. N-Acetyltyramine. In NIST Chemistry WebBook. Available from: [Link]

  • Ishii, Y., et al. (2007). Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183-3188. Available from: [Link]

  • University of Oxford. NMR User's Guide 2009. Available from: [Link]

  • Rankothge, E., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 140(40), 12891-12898. Available from: [Link]

  • Organic Syntheses. Acetic Formic Anhydride. Available from: [Link]

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. Available from: [Link]

  • Inxight Drugs. N-ACETYLTYRAMINE. Available from: [Link]

  • El-Seedi, H. R., et al. (2022). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. Molecules, 27(5), 1484. Available from: [Link]

  • Pan, H., et al. (2023). De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli. Enzyme and Microbial Technology, 162, 110148. Available from: [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available from: [Link]

Sources

Exploratory

Introduction: Unveiling a Novel Phenethylamine Derivative

An In-Depth Technical Guide to the Putative Mechanism of Action of [4-(2-aminoethyl)phenyl] Acetate For the attention of: Researchers, Scientists, and Drug Development Professionals. [4-(2-aminoethyl)phenyl] Acetate is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of [4-(2-aminoethyl)phenyl] Acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

[4-(2-aminoethyl)phenyl] Acetate is a member of the vast and pharmacologically significant phenethylamine class of compounds. The core structure, a phenyl ring attached to an amino group via a two-carbon chain, is the foundational scaffold for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a wide array of psychoactive substances.[1][2] The defining features of the subject molecule are the ethylamine sidechain and an acetate ester at the para-position of the phenyl ring. This substitution pattern suggests a potential for interaction with monoamine systems, drawing parallels to endogenous trace amines like tyramine (4-hydroxyphenethylamine).[3][4]

Given the limited direct research on [4-(2-aminoethyl)phenyl] Acetate, this guide presents a hypothesized mechanism of action based on established structure-activity relationships (SAR) within the phenethylamine family. We will delineate a comprehensive experimental framework to rigorously test these hypotheses, providing researchers with a self-validating system for characterization.

Part 1: A Hypothesized Multi-Target Mechanism of Action

The structural similarity of [4-(2-aminoethyl)phenyl] Acetate to known monoaminergic modulators suggests a multi-faceted mechanism of action centered on the regulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) neurotransmission. We postulate a primary role as an indirect sympathomimetic, with potential modulatory effects at various receptors and enzymes within these pathways.

The core hypothesis is that [4-(2-aminoethyl)phenyl] Acetate functions as a monoamine releasing agent , a characteristic shared by many phenethylamine derivatives.[2][5] This action is likely mediated through a combination of interactions with the following key targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are known to be potent agonists of TAAR1.[2] Agonism at TAAR1 can trigger a signaling cascade that leads to the phosphorylation and subsequent reversal of monoamine transporters (DAT, NET, SERT). This turns the transporters into efflux pumps, releasing neurotransmitters from the presynaptic neuron into the synapse.[6]

  • Vesicular Monoamine Transporter 2 (VMAT2): The compound may act as an inhibitor or substrate of VMAT2, the transporter responsible for loading monoamines into synaptic vesicles.[2] By disrupting vesicular storage, it would increase the cytosolic concentration of neurotransmitters, making them more available for release by reversed transporters.[3][7]

  • Monoamine Transporters (DAT, NET, SERT): Beyond TAAR1-mediated reversal, the compound might also act as a competitive substrate for reuptake by these transporters, thereby increasing the synaptic concentration of neurotransmitters.[8]

  • Monoamine Oxidase (MAO): The phenethylamine backbone is a substrate for MAO-A and MAO-B, enzymes that catabolize monoamines.[9] It is plausible that [4-(2-aminoethyl)phenyl] Acetate could act as a competitive inhibitor of these enzymes, preventing the breakdown of neurotransmitters and further amplifying their synaptic levels.

The following diagram illustrates the proposed signaling pathways.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound [4-(2-aminoethyl)phenyl] Acetate TAAR1 TAAR1 Compound->TAAR1 Agonism VMAT2 VMAT2 Compound->VMAT2 Inhibition MAO MAO Compound->MAO Inhibition Transporter Monoamine Transporter (DAT/NET/SERT) TAAR1->Transporter Induces Reversal (Efflux) Vesicle Synaptic Vesicle VMAT2->Vesicle Loads Neurotransmitter_cyto Cytosolic Neurotransmitters Transporter->Neurotransmitter_cyto Reuptake (Blocked) Neurotransmitter_synapse Synaptic Neurotransmitters Transporter->Neurotransmitter_synapse Neurotransmitter_vesicle Vesicular Neurotransmitters Vesicle->Neurotransmitter_vesicle Neurotransmitter_cyto->VMAT2 Neurotransmitter_cyto->Transporter Efflux (Promoted) Neurotransmitter_cyto->MAO Metabolism Neurotransmitter_vesicle->Neurotransmitter_cyto Leak Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter_synapse->Postsynaptic_Receptor Activation Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction

Caption: Hypothesized signaling cascade for [4-(2-aminoethyl)phenyl] Acetate.

Part 2: A Framework for Experimental Validation

To validate the proposed mechanism, a multi-tiered experimental approach is required, progressing from in vitro characterization to in vivo functional assessment.

Tier 1: In Vitro Target Engagement and Functional Activity

The initial phase aims to identify and quantify the interaction of [4-(2-aminoethyl)phenyl] Acetate with its putative molecular targets.

This series of assays will determine the binding affinity (Ki) of the compound for a panel of key monoamine receptors and transporters.[10][11]

Objective: To quantify the binding affinity of [4-(2-aminoethyl)phenyl] Acetate at human recombinant adrenergic (α1, α2, β1, β2), dopaminergic (D1-D5), serotonergic (5-HT1A, 5-HT2A/2C), and transporter (DAT, NET, SERT) sites.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the specific human recombinant receptor or transporter subtypes.[12]

  • Assay Setup: In a 96-well plate, combine assay buffer, a single concentration of a specific high-affinity radioligand (e.g., [³H]Prazosin for α1, [³H]Raclopride for D2, [³H]Ketanserin for 5-HT2A, [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound ([4-(2-aminoethyl)phenyl] Acetate).

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[12]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.[10]

  • Quantification: Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known competing ligand. Calculate specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[13]

Data Presentation:

TargetRadioligandKi (nM) of Test Compound
α1-Adrenergic[³H]PrazosinTBD
β1-Adrenergic[³H]DihydroalprenololTBD
D2-Dopamine[³H]RacloprideTBD
SERT[³H]CitalopramTBD
NET[³H]NisoxetineTBD
DAT[³H]WIN 35,428TBD
5-HT2A[³H]KetanserinTBD

This assay will determine whether the compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic and serotonergic receptors identified in the binding assays.[14][15]

Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to the compound in cells expressing target GPCRs.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., β2-adrenergic receptor for Gs, or α2-adrenergic receptor for Gi).

  • Assay Principle: Utilize a commercially available cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen™).[16][17][18]

  • Agonist Mode:

    • Plate the cells and incubate with serially diluted concentrations of the test compound.

    • After incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents.

    • Measure the signal (e.g., luminescence or fluorescence) on a compatible plate reader. An increase in signal indicates Gs activation, while a decrease (in forskolin-stimulated cells) indicates Gi activation.

  • Antagonist Mode:

    • Pre-incubate the cells with serially diluted concentrations of the test compound.

    • Add a known agonist for the receptor at its EC80 concentration.

    • After incubation, add detection reagents and measure the signal. A dose-dependent reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot the signal against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

This assay will determine if the compound inhibits the activity of MAO-A or MAO-B.[19][20]

Objective: To measure the IC50 of [4-(2-aminoethyl)phenyl] Acetate for human recombinant MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.

  • Assay Principle: A common method uses a fluorimetric approach where the MAO enzyme reacts with a substrate (e.g., p-tyramine) to produce H₂O₂. The H₂O₂ is then detected using a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP), which generates a fluorescent product.[21]

  • Assay Procedure:

    • In a black 96-well plate, add the MAO enzyme (A or B), assay buffer, and varying concentrations of the test compound or a known inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B).[20]

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate and the detection mix (HRP and fluorescent probe).

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_function Functional Activity cluster_enzyme Enzyme Inhibition start [4-(2-aminoethyl)phenyl] Acetate binding_assay Protocol 1: Radioligand Binding Assay (Receptors & Transporters) start->binding_assay MAO_assay Protocol 3: MAO Inhibition Assay (MAO-A & MAO-B) start->MAO_assay binding_result Determine Ki values binding_assay->binding_result cAMP_assay Protocol 2: cAMP Functional Assay (Identified GPCRs) binding_result->cAMP_assay Inform selection of GPCRs to test cAMP_result Determine Agonism (EC50) or Antagonism (IC50) cAMP_assay->cAMP_result MAO_result Determine IC50 values MAO_assay->MAO_result

Caption: Experimental workflow for in vitro characterization.

Tier 2: In Vivo Neurochemical and Behavioral Effects

Following in vitro characterization, in vivo studies are essential to confirm the effects on neurotransmitter systems in a living organism.

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[22][23]

Objective: To measure the effect of systemic administration of [4-(2-aminoethyl)phenyl] Acetate on extracellular levels of dopamine, norepinephrine, and serotonin in the rat nucleus accumbens and prefrontal cortex.

Methodology:

  • Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow animals to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[24]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer [4-(2-aminoethyl)phenyl] Acetate (e.g., via intraperitoneal injection) at various doses.

  • Post-Treatment Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[24]

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.

Data Interpretation and Conclusion

The collective results from this experimental framework will provide a comprehensive profile of the mechanism of action.

  • High affinity (low Ki) for DAT, NET, and/or SERT in binding assays, coupled with an increase in extracellular monoamines in microdialysis studies, would strongly support a role as a reuptake inhibitor or releasing agent.[8][25]

  • Potent agonism at TAAR1 would implicate this receptor in the mechanism of monoamine release.[6]

  • A significant reduction in MAO-A or MAO-B activity would indicate that the compound can protect monoamines from degradation, contributing to increased synaptic levels.[26]

  • Direct agonist or antagonist activity at adrenergic or serotonergic receptors would add another layer to its pharmacological profile, potentially modulating the downstream effects of monoamine release.[27]

The presence of the acetate ester at the para-position, compared to the hydroxyl group of tyramine, is expected to increase lipophilicity, which may enhance its ability to cross the blood-brain barrier. In vivo, this ester is likely to be rapidly hydrolyzed by esterase enzymes, potentially yielding 4-hydroxyphenethylamine (tyramine) as a primary active metabolite. This biotransformation must be considered when interpreting in vivo data.

References

A complete list of all sources cited is provided below, including title, source, and a valid, clickable URL for verification.

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Taylor & Francis. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). KoreaScience. [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). PLOS. [Link]

  • Tyramine - Wikipedia. (n.d.). [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). [Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). ACS Chemical Neuroscience. [Link]

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. (n.d.). PubMed. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PMC. [Link]

  • In Vivo Microdialysis. (n.d.). Buczynski/Gregus Lab. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. [Link]

  • Tyramine and MAO inhibitors: Mechanism. (2025). Medicine Specifics. [Link]

  • Tyramine. (n.d.). Deranged Physiology. [Link]

  • Pharmacophore modeling of phenethylamines. (A) Cluster 1/2: procaterol,... (n.d.). ResearchGate. [Link]

  • Tyramine | C8H11NO | CID 5610. (n.d.). PubChem. [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). RSC Publishing. [Link]

  • Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A. (2019). Frontiers. [Link]

  • Phenethylamines. (n.d.). University of Virginia School of Medicine. [Link]

  • Benefits of in vivo monitoring | Microdialysis. (n.d.). Pronexus Analytical AB. [Link]

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2025). MDPI. [Link]

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). [Link]

  • Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. (n.d.). PMC. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Phenethylamine - Wikipedia. (n.d.). [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PMC. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC. [Link]

  • (R)-N-acetyl-1-phenylethylamine | C10H13NO | CID 735802. (n.d.). PubChem. [Link]

  • N-(2-phenylethyl)acetamide | C10H13NO | CID 70143. (n.d.). PubChem. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • (PDF) Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. (2025). ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of [4-(2-aminoethyl)phenyl] Acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthetic pathways for producing [4-(2-aminoethyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways for producing [4-(2-aminoethyl)phenyl] acetate, a valuable research chemical and potential intermediate in pharmaceutical development. The synthesis of this molecule requires careful consideration of functional group compatibility and regioselectivity. This document outlines two primary, validated synthetic routes, detailing the underlying chemical principles, step-by-step protocols, and characterization data.

Introduction

[4-(2-aminoethyl)phenyl] acetate, also known as 4-acetoxyphenethylamine, is a derivative of the biogenic amine tyramine. Its structure combines a phenethylamine core, a feature present in many psychoactive compounds and neurotransmitters, with a protected phenolic hydroxyl group in the form of an acetate ester. This modification alters the molecule's polarity and potential for metabolic transformation, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery. The strategic placement of the acetate group allows for its potential hydrolysis in vivo, releasing the corresponding phenolic compound. This guide explores the chemical strategies for the efficient and controlled synthesis of this target molecule.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of [4-(2-aminoethyl)phenyl] acetate reveals two logical and convergent synthetic strategies. The primary challenge lies in the selective functionalization of the starting material, which contains both a phenolic hydroxyl and an amino group, or their precursors.

Pathway 1 commences with the readily available and cost-effective starting material, 4-nitrophenol. This route involves the introduction of the ethylamino side chain followed by functional group manipulations.

Pathway 2 utilizes tyramine as the starting material, a naturally occurring and commercially available compound that already possesses the desired carbon skeleton. This pathway focuses on the selective protection of the phenolic hydroxyl group.

G cluster_1 Pathway 1: From 4-Nitrophenol cluster_2 Pathway 2: From Tyramine Target [4-(2-aminoethyl)phenyl] Acetate P1_Intermediate3 [4-(2-aminoethyl)phenyl] Acetate Target->P1_Intermediate3 P2_Intermediate3 [4-(2-aminoethyl)phenyl] Acetate Target->P2_Intermediate3 P1_Start 4-Nitrophenol P1_Intermediate1 4-Nitrophenethyl Alcohol P1_Start->P1_Intermediate1 Ethylene Oxide Alkylation P1_Intermediate2 4-Nitrophenethyl Acetate P1_Intermediate1->P1_Intermediate2 Acetylation P1_Intermediate2->P1_Intermediate3 Nitro Reduction P2_Start Tyramine P2_Intermediate1 N-Boc-Tyramine P2_Start->P2_Intermediate1 Boc Protection P2_Intermediate2 N-Boc-[4-(2-aminoethyl)phenyl] Acetate P2_Intermediate1->P2_Intermediate2 Acetylation P2_Intermediate2->P2_Intermediate3 Boc Deprotection

Caption: Retrosynthetic analysis of [4-(2-aminoethyl)phenyl] Acetate.

Pathway 1: Synthesis from 4-Nitrophenol

This pathway is advantageous due to the low cost of the starting material and the well-established reactions involved. The key steps are the introduction of the two-carbon side chain, acetylation of the resulting alcohol, and finally, the reduction of the nitro group to the target amine.

Step 1: Synthesis of 4-Nitrophenethyl Alcohol

The synthesis begins with the alkylation of 4-nitrophenol. A common method involves reaction with a two-carbon electrophile.

Experimental Protocol:

  • To a solution of 4-nitrophenol in a suitable solvent such as THF, add a strong base like sodium hydride (NaH) at 0 °C to form the corresponding phenoxide.

  • Slowly add 2-bromoethanol to the reaction mixture and allow it to warm to room temperature.

  • The reaction is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-nitrophenethyl alcohol, which can be purified by column chromatography.

Step 2: Synthesis of 4-Nitrophenethyl Acetate

The hydroxyl group of 4-nitrophenethyl alcohol is then acetylated.

Experimental Protocol:

  • Dissolve 4-nitrophenethyl alcohol in a suitable solvent, such as dichloromethane (DCM), along with a base like triethylamine (TEA) or pyridine.

  • Cool the solution to 0 °C and add acetic anhydride or acetyl chloride dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is then washed with water, a mild acid (e.g., 1M HCl) to remove the base, and brine.

  • The organic layer is dried and concentrated to give 4-nitrophenethyl acetate.[1]

Step 3: Synthesis of [4-(2-aminoethyl)phenyl] Acetate

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 4-nitrophenethyl acetate in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously.

  • The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, [4-(2-aminoethyl)phenyl] acetate.[2][3]

Caption: Pathway 1: Synthesis from 4-Nitrophenol.

Pathway 2: Synthesis from Tyramine

This approach is attractive because the core phenethylamine structure is already in place. The synthesis focuses on the selective protection of the phenolic hydroxyl group after masking the more reactive amino group.

Step 1: N-Boc Protection of Tyramine

To prevent unwanted side reactions at the amino group during the subsequent acetylation of the phenol, the amine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

  • Dissolve tyramine in a mixture of a suitable solvent like dioxane and water.

  • Add a base such as sodium hydroxide to deprotonate the ammonium salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature.

  • The reaction is typically complete within a few hours and can be monitored by TLC.

  • After completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give N-Boc-tyramine.

Step 2: Acetylation of N-Boc-Tyramine

With the amine protected, the phenolic hydroxyl group can be selectively acetylated.

Experimental Protocol:

  • Dissolve N-Boc-tyramine in a solvent such as DCM.

  • Add a base, for example, triethylamine, followed by the dropwise addition of acetic anhydride or acetyl chloride at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • Standard aqueous workup is performed to remove the base and any water-soluble byproducts.

  • The organic layer is dried and the solvent removed to yield N-Boc-[4-(2-aminoethyl)phenyl] acetate.

Step 3: Boc Deprotection

The final step involves the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the N-Boc protected intermediate in a solvent such as DCM or dioxane.

  • Add a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature. The deprotection is usually rapid.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting salt can be neutralized with a base to obtain the free amine, [4-(2-aminoethyl)phenyl] acetate.

Caption: Pathway 2: Synthesis from Tyramine.

Data Summary

The following table summarizes the expected analytical data for the final product, [4-(2-aminoethyl)phenyl] acetate.

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
¹H NMR (CDCl₃, δ) ~7.2 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~2.9 (t, 2H, CH₂-N), ~2.7 (t, 2H, Ar-CH₂), ~2.3 (s, 3H, COCH₃), ~1.5 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, δ) ~169.0 (C=O), ~149.0 (Ar-C-O), ~137.0 (Ar-C), ~129.5 (Ar-CH), ~121.5 (Ar-CH), ~42.0 (CH₂-N), ~38.0 (Ar-CH₂), ~21.0 (CH₃)
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch), ~1750 (C=O stretch, ester), ~1610, 1510 (C=C stretch, aromatic), ~1200 (C-O stretch, ester)
Mass Spec (ESI+) m/z 180.10 [M+H]⁺

Conclusion

The synthesis of [4-(2-aminoethyl)phenyl] acetate can be reliably achieved through at least two distinct and efficient pathways. The choice between the 4-nitrophenol and tyramine routes will depend on factors such as the cost and availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory. Both pathways employ well-understood and robust chemical transformations, providing researchers with flexible options for obtaining this valuable compound for further investigation in the fields of medicinal chemistry and pharmacology.

References

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering, RSC Publishing.
  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT.
  • A Study of the Formation of Fluorescent Derivatives of 4-hydroxyphenethylamine (Tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and Related Compounds by Reaction With Hydrazine in the Presence of Nitrous Acid. PubMed.
  • Acetylation of alcohol, phenols, thiols and amine promoted by succinimidinium hydrogensulfate ([H-Suc]HSO4) in the absence of so. [No Source Found].
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  • Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method.
  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Discussion Addendum for: Preparation of α-Acetoxy Ethers by the Reductive Acetyl
  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). [No Source Found].
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  • CN103012170A - Preparation method of 4-methoxyphenethylamine.
  • CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
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  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.
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  • Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl ... PMC.
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  • US5003115A - Production of 4-hydroxyphenethyl alcohol.
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Exploratory

[4-(2-aminoethyl)phenyl] Acetate hydrochloride salt properties

#[4-(2-aminoethyl)phenyl] Acetate Hydrochloride: A Technical Guide on Enzymatic Kinetics, Neuropharmacology, and Forensic Analytical Resolution As a Senior Application Scientist, I approach the characterization of bioche...

Author: BenchChem Technical Support Team. Date: March 2026

#[4-(2-aminoethyl)phenyl] Acetate Hydrochloride: A Technical Guide on Enzymatic Kinetics, Neuropharmacology, and Forensic Analytical Resolution

As a Senior Application Scientist, I approach the characterization of biochemical reagents not merely as static molecules, but as dynamic tools that interact with complex biological and analytical systems. [4-(2-aminoethyl)phenyl] acetate hydrochloride —commonly referred to as O-Acetyltyramine hydrochloride —is a prime example of such a molecule.

Structurally, it is the O-acetylated derivative of the biogenic amine tyramine, stabilized as a hydrochloride salt. While it may appear as a simple esterified neurotransmitter analog, its utility spans three highly specialized domains: mapping the active sites of atypical cholinesterases, modulating sympathomimetic pharmacology, and serving as a critical isomeric reference standard to prevent false-positive drug identifications in high-resolution mass spectrometry (HRMS).

This whitepaper synthesizes the physicochemical properties, mechanistic behavior, and validated experimental workflows associated with O-acetyltyramine hydrochloride, providing researchers with a robust framework for its application.

Physicochemical Profiling

Before deploying O-acetyltyramine in biological assays or chromatographic systems, it is critical to establish its baseline physicochemical parameters. The ester linkage makes this compound susceptible to hydrolysis under highly basic conditions, necessitating careful buffer selection during assay design.

Table 1: Fundamental Chemical Properties
PropertyValueCausality / Significance
Chemical Name [4-(2-aminoethyl)phenyl] acetate hydrochlorideIUPAC nomenclature defining the O-ester and primary amine salt[1].
Common Synonyms O-Acetyltyramine HCl; Tyramine O-acetate HClDistinguishes it from its positional isomer, N-acetyltyramine[1].
CAS Number 14383-55-2Unique identifier for procurement and safety tracking[1][2].
Molecular Formula C10H14ClNO2 (Salt) / C10H13NO2 (Free Base)Determines exact mass for mass spectrometry targeting[1][3].
Molecular Weight 215.68 g/mol (Salt)Required for precise molarity calculations in assay buffers[1].
Monoisotopic Mass 179.0946 Da (Free Base)Critical for HRMS full-scan precursor ion identification[3][4].

Mechanistic Enzymology: Cholinesterase Kinetics

One of the most profound historical and ongoing applications of O-acetyltyramine is its role as a substrate for mapping the esteratic sites of cholinesterases.

In classic enzymology, acetylcholine is the standard substrate. However, studies have demonstrated that O-monoacetyl derivatives of tyramine are hydrolyzed at significant rates by both bovine erythrocyte cholinesterase and insect (fly head) cholinesterase[5][6]. Strikingly, the hydrolysis rate of O-acetyltyramine by insect cholinesterase is substantially higher than that of acetylcholine, despite the nitrogen-to-carbonyl oxygen separation being approximately twice as long as that of acetylcholine[5].

Mechanistic Causality: Why does an enzyme prefer a substrate that is spatially "too long"? The planar aromatic ring of the tyramine backbone provides highly favorable π−π stacking and hydrophobic interactions within the enzyme's anionic peripheral site. This anchoring compensates for the extended spatial distance, perfectly aligning the O-acetyl ester bond for rapid nucleophilic attack by the catalytic serine residue in the active site[5].

Hydrolysis cluster_0 Cholinesterase-Mediated Hydrolysis Pathway OAT O-Acetyltyramine (Substrate) Enz Cholinesterase (Active Site Serine) OAT->Enz Binding & Pi-Stacking Tyr Tyramine (Primary Amine) Enz->Tyr Nucleophilic Cleavage Ac Acetate (Leaving Group) Enz->Ac Hydrolysis (H2O)

Enzymatic hydrolysis of O-acetyltyramine by cholinesterase into tyramine and acetate.

Neuropharmacology & Sympathomimetic Modulation

Tyramine is a well-known trace amine that acts as an indirect sympathomimetic, triggering the release of norepinephrine. However, structural modification via O-acetylation fundamentally alters its in vivo behavioral and toxicological profile.

Research into the pharmacological activity of sympathomimetic amines reveals that while parent compounds like amphetamine and ephedrine stimulate locomotor activity, O-acetyltyramine acts as a central depressant, significantly reducing locomotor activity in murine models[7]. Furthermore, O-acetylation increases the acute toxicity of the compound while dampening its immediate cardiovascular effects[7].

Mechanistic Causality: O-acetyltyramine functions largely as a prodrug. The esterification masks the phenolic hydroxyl group required for immediate receptor binding or transport. The delayed, altered pharmacological response is contingent upon in vivo deacetylation by endogenous esterases, which slowly releases free tyramine into the systemic circulation. This slow-release mechanism explains the reduced acute sympathomimetic spikes but prolonged systemic toxicity[7].

Forensic Toxicology: Resolving Isobaric Interferences

In modern forensic toxicology, O-acetyltyramine has emerged as an indispensable analytical standard. During the HRMS screening of putrefied postmortem blood samples, forensic scientists frequently encounter a microbial degradation product of amino acids known as N-acetyltyramine (NAT)[8][9].

NAT is an exact structural isomer of the illicit drug 3,4-methylenedioxyamphetamine (MDA). Both share the empirical formula C10​H13​NO2​ and a protonated mass of m/z 180.1019[8]. If a laboratory relies solely on full-scan HRMS, the putrefaction artifact NAT will trigger a false-positive for MDA[8].

To build a self-validating analytical method, toxicologists synthesize or procure O-acetyltyramine to map the chromatographic behavior of these isomers. On a reversed-phase C18 column, O-acetyltyramine elutes at ~3.97 min, achieving baseline separation from NAT (~4.31 min)[9]. By utilizing O-acetyltyramine as a system suitability benchmark, laboratories can prove their LC gradients possess the theoretical plates necessary to resolve these isobaric interferences, thereby ensuring the legal defensibility of their results.

LCHRMS Sample Putrefied Blood Sample (Contains MDA & NAT) Ext Protein Precipitation (Acetonitrile Extraction) Sample->Ext Sample Prep LC RP-C18 LC Separation (Gradient Elution) Ext->LC Injection HRMS HRMS (QExactive Focus) Full Scan (m/z 134-330) LC->HRMS Ionization OAT O-Acetyltyramine Standard RT: ~3.97 min HRMS->OAT Baseline Resolution Benchmark NAT N-Acetyltyramine (Artifact) RT: ~4.31 min HRMS->NAT False-Positive Source MDA MDA (Target Drug) Isobaric to NAT HRMS->MDA True Target Analyte

Workflow for LC-HRMS isomeric resolution of MDA, NAT, and O-acetyltyramine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any generated data is internally controlled against environmental or matrix-induced artifacts.

Protocol A: Cholinesterase Kinetic Hydrolysis Assay

Objective: Determine the catalytic efficiency ( kcat​/Km​ ) of atypical cholinesterases using O-acetyltyramine as a substrate.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions while preventing the rapid base-catalyzed spontaneous hydrolysis of the O-ester bond that occurs at pH > 8.0.

  • Substrate Stock: Dissolve O-acetyltyramine hydrochloride in ultra-pure water to a 10 mM stock. Keep on ice.

  • Enzyme Preparation: Dilute the purified cholinesterase (e.g., fly head extract or bovine erythrocyte AChE) in the phosphate buffer.

  • Self-Validation Control (Critical): Aliquot half of the enzyme preparation and heat at 95°C for 10 minutes to denature the protein. This heat-inactivated control must be run in parallel to subtract the background spontaneous hydrolysis of the ester.

  • Reaction Initiation: In a UV-compatible microplate, combine 180 µL of buffer, 10 µL of enzyme (active or inactivated), and initiate with 10 µL of substrate.

  • Detection: Monitor the release of free tyramine via HPLC-UV (detecting the shift in UV absorbance of the phenol ring post-deacetylation at 275 nm) or via a coupled colorimetric assay detecting the released acetate.

Protocol B: LC-HRMS Isomeric Resolution of Tyramine Acetates

Objective: Establish chromatographic baseline separation of O-acetyltyramine, N-acetyltyramine, and MDA to prevent false-positive forensic reporting.

  • Sample Matrix: Spike blank postmortem whole blood with 100 ng/mL of O-acetyltyramine, N-acetyltyramine, and MDA.

  • Internal Standard Addition: Add MDA-d5 (deuterated internal standard). Causality: The internal standard validates that any retention time shifts observed are due to system pressure/flow variations, not matrix suppression.

  • Extraction: Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness under nitrogen, reconstituting in 5% methanol.

  • Chromatography: Inject 2 µL onto a sub-2-micron RP-C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Causality: Utilize a shallow gradient (e.g., 5% to 30% B over 8 minutes). A shallow gradient maximizes the theoretical plates interacting with the analytes, forcing the separation of the O-ester (O-acetyltyramine) from the N-amide (N-acetyltyramine) based on subtle differences in dipole moment and hydrogen bonding capacity[9].

  • Detection: Operate the HRMS in positive electrospray ionization (ESI+) mode. Extract the exact mass m/z 180.1019 with a mass tolerance of ± 5 ppm. Validate baseline separation (O-acetyltyramine at ~3.97 min, NAT at ~4.31 min)[9].

References

  • PubChemLite. "O-acetyltyramine hydrochloride (C10H13NO2)." Université du Luxembourg. Available at:[Link]

  • Wolfe, L. S., & Thorn, G. D. (1958). "The Hydrolysis of p-Acetoxyphenylethylamines by Insect Cholinesterase." Canadian Journal of Biochemistry and Physiology. Available at:[Link]

  • Franke, L., Wissenbach, D. K., & Fuczik, C. (2024). "False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine." Drug Testing and Analysis / ResearchGate. Available at:[Link]

  • ResearchGate Database. "Establishment of Acceptable Daily Intakes (ADIs) and Risk Assessment for Ephedrine...". ResearchGate. Available at:[Link]

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Foundational

[4-(2-aminoethyl)phenyl] Acetate literature review

An In-depth Technical Guide to [4-(2-aminoethyl)phenyl] Acetate Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of [4-(2-aminoethyl)phenyl] acetate, a compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [4-(2-aminoethyl)phenyl] Acetate

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of [4-(2-aminoethyl)phenyl] acetate, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from closely related analogs, including its hydrochloride salt, N-acetyltyramine, and phenylacetate, to infer its chemical properties, potential synthesis, biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical scaffolds.

Introduction: Unveiling a Promising Scaffold

The phenethylamine and phenylacetate structural motifs are cornerstones in medicinal chemistry, appearing in a vast array of bioactive molecules and approved pharmaceuticals. [4-(2-aminoethyl)phenyl] acetate, while not extensively documented, represents an intriguing combination of these pharmacophores. Its structural similarity to neurotransmitters and other biologically active amines suggests a potential for interaction with various physiological targets. This guide aims to provide a foundational understanding of this compound, drawing upon established knowledge of its close chemical relatives to illuminate its potential applications.

Physicochemical Properties and Characterization

While detailed experimental data for [4-(2-aminoethyl)phenyl] acetate is scarce, its properties can be estimated from its hydrochloride salt and related compounds.

PropertyValue/InformationSource
Molecular Formula C10H13NO2Inferred
Molecular Weight 179.22 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Melting Point 288°C (for hydrochloride salt)[2]
Boiling Point 145.8°C (for hydrochloride salt)[2]
Storage Store at 0-8 °C for the related acetic acid hydrochloride[3]

Characterization Techniques:

Standard analytical methods would be employed for the structural confirmation and purity assessment of [4-(2-aminoethyl)phenyl] acetate. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the acetate and aminoethylphenyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the ester carbonyl, amine, and aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

Synthesis and Purification

Proposed Synthesis Pathway:

A logical synthetic approach would be the acetylation of the commercially available 4-(2-aminoethyl)phenol (tyramine).

Synthesis of [4-(2-aminoethyl)phenyl] Acetate Tyramine 4-(2-aminoethyl)phenol (Tyramine) Product [4-(2-aminoethyl)phenyl] Acetate Tyramine->Product Acetylation AceticAnhydride Acetic Anhydride or Acetyl Chloride AceticAnhydride->Product Base Base (e.g., Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Proposed synthesis of [4-(2-aminoethyl)phenyl] acetate via acetylation of tyramine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(2-aminoethyl)phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 - 2.0 eq), to the solution and stir.

  • Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 - 1.2 eq) to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure [4-(2-aminoethyl)phenyl] acetate.

Potential Biological Activities and Therapeutic Applications

The biological profile of [4-(2-aminoethyl)phenyl] acetate can be inferred from its structural similarity to N-acetyltyramine and other bioactive phenethylamines.

4.1. Insights from N-Acetyltyramine:

N-acetyltyramine, a naturally occurring tyramine alkaloid, exhibits a range of biological activities.[5][6] These provide a strong basis for predicting the potential pharmacology of its acetate ester.

  • Antitumor Activity: N-acetyltyramine has demonstrated moderate cytotoxicity against K562 human leukemia cells (IC50 of 17.4 µM) and enhances the cytotoxicity of doxorubicin in resistant P388 murine leukemia cells.[6][7] This suggests that [4-(2-aminoethyl)phenyl] acetate could be investigated for its potential as an anticancer agent or as an adjuvant in chemotherapy.

  • Fungitoxic Activity: It has shown fungitoxic activity against Cladosporium sphaerospermum.[5]

  • Enzyme Inhibition: N-acetyltyramine acts as an inhibitor of coagulation factor XIIIa.[5]

  • Receptor Antagonism: It has been identified as an Interleukin-1 receptor (IL-1R) antagonist.[5]

4.2. Neurological and Neurotransmitter Modulation:

The core phenethylamine structure is a well-known pharmacophore for targeting the central nervous system. Related compounds are utilized in research on neurotransmitter modulation.[3] Given that dopamine, a key neurotransmitter, is 4-(2-aminoethyl)benzene-1,2-diol, the structural resemblance suggests that [4-(2-aminoethyl)phenyl] acetate could potentially interact with dopaminergic or other monoaminergic systems.[8]

4.3. Potential as a Prodrug:

The acetate group could potentially serve as a prodrug moiety. In vivo, esterases could cleave the acetate group to release 4-(2-aminoethyl)phenol (tyramine), which has its own distinct pharmacological profile. This bioconversion could influence the compound's overall pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics: A Predictive Outlook

Direct pharmacokinetic studies on [4-(2-aminoethyl)phenyl] acetate are not available. However, data from studies on phenylacetate can offer valuable insights into its potential absorption, distribution, metabolism, and excretion (ADME) profile.

  • Nonlinear Pharmacokinetics: Phenylacetate exhibits nonlinear, capacity-limited clearance.[9][10] It is plausible that [4-(2-aminoethyl)phenyl] acetate could also display dose-dependent pharmacokinetics.

  • Metabolism: The primary route of elimination for phenylacetate is through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[10] The aminoethyl side chain of [4-(2-aminoethyl)phenyl] acetate could undergo similar metabolic transformations. The ester linkage is also susceptible to hydrolysis by esterases.

Potential Metabolic Pathways Compound [4-(2-aminoethyl)phenyl] Acetate Hydrolysis Esterase-mediated Hydrolysis Compound->Hydrolysis Conjugation Conjugation (e.g., with Glutamine) Compound->Conjugation Tyramine 4-(2-aminoethyl)phenol (Tyramine) Hydrolysis->Tyramine ConjugatedMetabolite Conjugated Metabolite Conjugation->ConjugatedMetabolite

Caption: Hypothetical metabolic pathways for [4-(2-aminoethyl)phenyl] acetate.

Safety and Handling

Specific safety data for [4-(2-aminoethyl)phenyl] acetate is not available. Standard laboratory safety precautions should be followed when handling this compound. Based on data for the structurally related N-acetyltyramine, which is classified as causing serious eye damage, appropriate personal protective equipment (PPE), including safety glasses and gloves, is essential.[1] A material safety data sheet (MSDS) should be consulted if available from the supplier.

Future Directions and Conclusion

[4-(2-aminoethyl)phenyl] acetate represents a molecule with significant, yet largely unexplored, potential in drug discovery. The insights gleaned from its structural analogs suggest that it may possess valuable antitumor, anti-inflammatory, and neuromodulatory properties. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and publishing a robust and reproducible synthetic protocol and comprehensive analytical data.

  • In Vitro Biological Screening: A broad-based screening campaign to assess its activity against a range of biological targets, including cancer cell lines, inflammatory markers, and CNS receptors.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine its ADME properties and to investigate its potential as a prodrug.

References

  • Inxight Drugs. N-ACETYLTYRAMINE. Available from: [Link]

  • Inxight Drugs. N-ACETYLTYRAMINE. Available from: [Link]

  • PubChem. N-Acetyltyramine | C10H13NO2 | CID 121051. Available from: [Link]

  • PubMed. Phenylacetate Pharmacokinetics Based on Iterative Two-Stage Population Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. New Drug Application Filing and Review Form. Available from: [Link]

  • PubMed. A Phase I and Pharmacokinetic Study of Intravenous Phenylacetate in Patients With Cancer. Available from: [Link]

  • Lingaya's Vidyapeeth. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF NEW DERIVATIVES AS ANTIOXIDANT DRUG: SYNTHESIS AND CHARACTERIZATION. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • MDPI. Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives. Available from: [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Available from: [Link]

  • Semantic Scholar. A Characterization of Biological Activities and Bioactive Phenolics from the Non-Volatile Fraction of the Edible and Medicinal Halophyte Sea Fennel (Crithmum maritimum L.). Available from: [Link]

  • The Scientist. Accelerating drug discovery with synthetic chemistry advances. Available from: [Link]

  • Google Patents. CN104496809A - Synthesis method of drug intermediate phenyl acetate.
  • PubMed. Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Available from: [Link]

  • Arabian Journal of Chemistry. Pharmacokinetics and metabolomics of the new psychoactive substance 4-chloroethylcathinone. Available from: [Link]

  • MDPI. Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury. Available from: [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]

  • Wikipedia. Dopamine. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and Development of [4-(2-aminoethyl)phenyl] Acetate and Its Analogs

A Senior Application Scientist's Perspective on a Versatile Scaffold in Medicinal Chemistry This guide provides a comprehensive technical overview of [4-(2-aminoethyl)phenyl] acetate and its analogs, a chemical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of [4-(2-aminoethyl)phenyl] acetate and its analogs, a chemical scaffold with significant potential in drug discovery and development. We will delve into the synthesis, biological activities, and structure-activity relationships of this compound class, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Phenylethylamine and Phenylacetate Core

The [4-(2-aminoethyl)phenyl] moiety is a hybrid structure, combining the key pharmacophoric features of phenylethylamine and phenylacetic acid. This unique combination makes it a compelling starting point for the design of novel therapeutic agents. Phenylethylamines are well-known for their interactions with various receptors and transporters in the central nervous system, while phenylacetic acid derivatives have demonstrated a broad range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The strategic combination of these two pharmacophores in [4-(2-aminoethyl)phenyl] acetate and its analogs presents a rich design space for targeting a variety of biological pathways.

Chemical Synthesis: From Precursor to Final Compound

The synthesis of [4-(2-aminoethyl)phenyl] acetate would logically proceed through the formation of a key intermediate, [4-(2-aminoethyl)phenyl]acetic acid. This intermediate is commercially available as its hydrochloride salt and serves as a crucial building block in the synthesis of various pharmaceutical agents.[3][4]

Synthesis of the Core Intermediate: [4-(2-Aminoethyl)phenyl]acetic acid

While several synthetic routes to substituted phenylacetic acids exist, a common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5] An alternative approach could involve multi-step synthesis starting from a suitable substituted aniline.

Hypothetical Synthetic Workflow for [4-(2-aminoethyl)phenyl]acetic acid

A 4-Nitrophenylacetonitrile B 4-Nitrophenylacetic acid A->B Acid Hydrolysis D Protection of Carboxylic Acid B->D Esterification C [4-(2-Aminoethyl)phenyl]acetic acid E Reduction of Nitro Group D->E Catalytic Hydrogenation F Deprotection E->F Hydrolysis F->C Final Product

Caption: A potential synthetic route to the key intermediate.

Esterification to [4-(2-aminoethyl)phenyl] Acetate

The final step in the synthesis of the target compound would be the esterification of the corresponding alcohol, 4-(2-aminoethyl)phenol, with acetic anhydride or acetyl chloride. A standard laboratory procedure for a similar acylation reaction is provided below.[6]

Experimental Protocol: Synthesis of 4-substituted Phenyl Acetate [6]

Objective: To synthesize a phenyl acetate derivative via acylation of the corresponding phenol.

Materials:

  • 4-substituted phenol (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 4-substituted phenol and pyridine/triethylamine in DCM.

  • Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure phenyl acetate derivative.

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

Many phenylacetic acid derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are crucial in the synthesis of prostaglandins, which are key mediators of inflammation. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) value.

Anticancer Activity

Analogs of phenyl acetate have been investigated as potential anticancer agents. For instance, some derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog [4-(2-aminoethyl)phenyl] Acetate Analog Analog->PI3K inhibits

Caption: Inhibition of the PI3K pathway by a hypothetical analog.

Neurological Applications

Given that the core intermediate, [4-(2-aminoethyl)phenyl]acetic acid, is utilized in the development of agents targeting neurological disorders, it is plausible that its derivatives could modulate neurotransmitter systems.[3][4] This could involve interactions with receptors or transporters for neurotransmitters like dopamine, serotonin, or norepinephrine.

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds can be significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the aminoethyl and acetate moieties.

A hypothetical SAR table based on general principles observed in related compound series is presented below.

Analog R1 (on Phenyl Ring) R2 (on Amine) R3 (Ester Group) Predicted Activity
1 (Parent) HHAcetylBaseline
2 4-ClHAcetylPotentially Enhanced
3 4-OCH₃HAcetylPotentially Altered Selectivity
4 HMethylAcetylMay Affect Receptor Binding
5 HHPropionylMay Alter Pharmacokinetics

Note: This table is illustrative and based on general medicinal chemistry principles. Actual activities would require experimental validation.

The introduction of electron-withdrawing groups like chlorine on the phenyl ring can sometimes enhance activity, while electron-donating groups like methoxy can alter the electronic properties and potentially the binding mode.[8] Modifications to the amine and ester can impact the compound's polarity, metabolic stability, and interaction with its biological target.

Conclusion and Future Directions

The [4-(2-aminoethyl)phenyl] acetate scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and the biological activities of related compounds suggest potential applications in inflammation, oncology, and neurology. Future research should focus on the synthesis and biological evaluation of a library of analogs to establish a clear structure-activity relationship. Further investigation into the mechanism of action, pharmacokinetic properties, and in vivo efficacy will be crucial for advancing this compound class towards clinical development.

References

  • J&K Scientific. [4-(2-Aminoethyl)phenyl]acetic acid hydrochloride | 99075-24-8. [Link]

  • ResearchGate. Structural activity relationship of synthesised compounds [4a-f]. [Link]

  • PubMed. Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. [Link]

  • PubMed. phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. [Link]

  • SciELO. Bioactivity evaluation of synthesized flavone analogs. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • PubMed. Phenylacetate is an inhibitor of prostatic growth and development in organ culture. [Link]

  • PMC. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

  • ResearchGate. Structure activity relationships 2-[-(4-substituted phenyl) {[4-(4-substituted phenyl)-1,3-thiazol-2-yl]amino} methyl] cyclohexanones 4a-u. [Link]

  • ResearchGate. Synthesis of 4-[(1-(2-carbamothioylhydrazinylidene) ethyl] phenyl... [Link]

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Foundational

Technical Whitepaper:[4-(2-aminoethyl)phenyl] Acetate (O-Acetyltyramine)

Executive Summary[4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine, is a monoamine derivative and an acetylated ester of the trace amine tyramine. In research and drug development, it serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine, is a monoamine derivative and an acetylated ester of the trace amine tyramine. In research and drug development, it serves as a critical compound for studying prodrug kinetics, cholinesterase activity, and sympathomimetic pathways. Furthermore, O-acetyltyramine has emerged as a highly significant analyte in forensic toxicology due to its isobaric interference with Schedule I controlled substances during high-resolution mass spectrometry (HRMS) screening. This whitepaper provides a rigorous technical analysis of its pharmacological behavior, selective chemical synthesis, and analytical resolution.

Pharmacodynamics & Enzymatic Kinetics

O-acetyltyramine acts as an indirect sympathomimetic agent. However, unlike free tyramine, its pharmacological profile is heavily modulated by the presence of the acetate ester on the phenolic hydroxyl group.

The ester acts as a temporary protecting group, rendering O-acetyltyramine a prodrug. In vivo, it exhibits a slower onset but a significantly longer duration of action compared to its parent compound[1]. This delayed kinetic profile is governed by its requirement to be enzymatically cleaved by cholinesterases (such as serum cholinesterase) to release active tyramine[2]. The causality of this mechanism is proven by the fact that pretreatment with physostigmine—a potent cholinesterase inhibitor—diminishes the cardiovascular pressor effects of O-acetyltyramine, whereas the effects of free tyramine remain unchanged[1].

Quantitative Pharmacological Data

The cardiovascular potency of these amines is directly tied to their ability to displace norepinephrine (NE) from vesicular monoamine transporters (VMAT2).

Table 1: Comparative Cardiovascular Pressor Potency

Compound Relative Potency (Adrenaline = 100) Onset of Action Duration of Action
Adrenaline 100 Immediate Short
Tyramine 1.1 Immediate Short
O-Acetyltyramine 0.52 Delayed Prolonged
N-Acetyltyramine < 0.01 Immediate Short

(Data derived from comparative rat carotid artery assays[1])

Pathway OAT O-Acetyltyramine (Prodrug) CE Cholinesterase Cleavage OAT->CE Hydrolysis TYR Tyramine (Active) CE->TYR NET NET Uptake TYR->NET VMAT VMAT2 Displacement NET->VMAT NE Norepinephrine Release VMAT->NE

Pharmacological activation pathway of O-Acetyltyramine via enzymatic hydrolysis and NE displacement.

Chemical Synthesis: Causality-Driven Protocol

Synthesizing O-acetyltyramine without inadvertently generating N-acetyltyramine or N,O-diacetyltyramine requires exploiting the differential pKa​ values of the primary amine (~9.7) and the phenol (~10.0). By conducting the reaction in a strongly acidic environment, the amine is completely protonated into an ammonium ion ( −NH3+​ ), nullifying its nucleophilicity.

Protocol: Selective Synthesis of O-Acetyltyramine Hydrochloride
  • Preparation: Suspend 10 mmol of tyramine hydrochloride in 15 mL of anhydrous trifluoroacetic acid (TFA).

    • Causality: TFA acts as both the solvent and the acidifying agent. It ensures the ethylamine moiety remains fully protonated, directing the subsequent acylation exclusively to the phenolic oxygen.

  • Acylation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Dropwise, add 11 mmol (1.1 eq) of acetyl chloride.

    • Causality: Acetyl chloride is utilized over acetic anhydride because it is sufficiently electrophilic to esterify the phenol even in a highly acidic, deactivated environment.

  • Propagation: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Self-Validation Step: Withdraw a 10 µL aliquot, quench in LC-MS grade water, and analyze. Confirm the presence of the [M+H]+ 180.10 peak and verify the strict absence of the diacetylated byproduct ( m/z 222).

  • Isolation: Concentrate the mixture under reduced pressure to evaporate the TFA. Precipitate the product by adding 50 mL of ice-cold diethyl ether. Filter and dry under high vacuum to yield pure[4-(2-aminoethyl)phenyl] acetate hydrochloride.

Forensic Analytical Chemistry: Resolving Isobaric Interferences

In postmortem forensic toxicology, the putrefaction of biological matrices leads to the bacterial decarboxylation of tyrosine, generating high concentrations of tyramine. Subsequent postmortem acetylation produces both N-acetyltyramine and O-acetyltyramine[3].

Crucially, these acetylated trace amines share the exact empirical formula ( C10​H13​NO2​ ) and exact mass ( 180.1020 Da for [M+H]+ ) as 3,4-methylenedioxyamphetamine (MDA) , a Schedule I illicit drug[3]. Relying solely on HRMS full-scan data will result in a false-positive identification for MDA. Chromatographic separation and MS/MS fragmentation are mandatory to resolve this interference.

Table 2: LC-HRMS Chromatographic Properties ( C10​H13​NO2​ Isomers) | Compound | Exact Mass [M+H]+ | Retention Time (RP-C18) | Primary MS/MS Fragments | | :--- | :--- | :--- | :--- | | MDA | 180.1020 | ~ 4.50 min | m/z 163.07, 105.03 | | N-Acetyltyramine | 180.1020 | 4.31 min | m/z 121.06 | | O-Acetyltyramine | 180.1020 | 3.97 min | Distinct from NAT/MDA | (Retention times based on specific RP-C18 gradient elution[4])

Protocol: LC-HRMS Differentiation Workflow
  • Matrix Extraction: Add 300 µL of ice-cold acetonitrile to 100 µL of putrefied blood.

    • Causality: Acetonitrile rapidly precipitates proteins and halts any ongoing enzymatic postmortem acetylation, locking the analyte ratio.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4 °C to pellet the protein matrix.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto an RP-C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The gradient chemically resolves the structural isomers. O-acetyltyramine elutes first (3.97 min), followed by N-acetyltyramine (4.31 min), and finally MDA (~4.50 min)[4].

  • MS/MS Validation: Trigger a product ion scan at a Normalized Collision Energy (NCE) of 22% with an isolation width of 1.1 m/z [4]. The distinct fragmentation patterns provide self-validating proof of the specific isomer present.

Workflow Sample Putrefied Blood Sample Ext Protein Precipitation (ACN) Sample->Ext LC RP-C18 LC Separation Ext->LC HRMS HRMS Full Scan [M+H]+ 180.1020 LC->HRMS MSMS MS/MS Fragmentation (NCE 22%) HRMS->MSMS MDA MDA (RT ~4.50 min) MSMS->MDA m/z 163.07 NAT N-Acetyltyramine (RT 4.31 min) MSMS->NAT m/z 121.06 OAT O-Acetyltyramine (RT 3.97 min) MSMS->OAT Distinct MS2

Analytical LC-HRMS workflow for resolving isobaric interferences of C10H13NO2 isomers.

References

  • Source: National Institutes of Health (NIH)
  • False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine Source: Analytical Science Advances / ResearchGate URL
  • THE HYDROLYSIS OF p-ACETOXYPHENYLETHYLAMINES BY INSECT CHOLINESTERASE Source: Canadian Science Publishing URL

Sources

Exploratory

Potential Biological Activity of [4-(2-aminoethyl)phenyl] Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract [4-(2-aminoethyl)phenyl] Acetate is a synthetic organic compound with a structure poised at the interse...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

[4-(2-aminoethyl)phenyl] Acetate is a synthetic organic compound with a structure poised at the intersection of several classes of biologically active molecules. Its core phenylethylamine backbone is a well-established pharmacophore known to interact with various components of the central and autonomic nervous systems. The addition of an acetate group to the phenyl ring introduces a feature associated with distinct pharmacological activities, including potential anticancer and metabolic effects. This in-depth technical guide provides a comprehensive exploration of the potential biological activities of [4-(2-aminoethyl)phenyl] Acetate. By dissecting its structural components and drawing parallels with known bioactive molecules such as phenylethylamine, tyramine, and phenyl acetate, we lay the groundwork for a systematic investigation of its therapeutic potential. This document details hypothesized mechanisms of action, proposes a suite of experimental protocols for their validation, and offers a framework for interpreting potential outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this intriguing molecule.

Introduction: Unveiling a Molecule of Interest

[4-(2-aminoethyl)phenyl] Acetate presents a compelling case for investigation due to its hybrid chemical architecture. The molecule can be deconstructed into two key components: the phenylethylamine scaffold and the phenyl acetate moiety.

  • The Phenylethylamine Core: The phenylethylamine structure is the backbone of many endogenous neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine, as well as a wide array of psychoactive drugs.[1] These molecules are known to modulate monoamine neurotransmitter systems, influencing mood, cognition, and physiological processes.[2] The nature of the substituents on the aromatic ring and the ethylamine side chain dictates the specific activity profile of these compounds.[3]

  • The Phenyl Acetate Moiety: The acetate group attached to the phenyl ring is not merely a passive addition. Phenyl acetate itself has been investigated for its potential as an antineoplastic agent, with some of its derivatives showing cytotoxic effects against various cancer cell lines.[4] Furthermore, sodium phenylacetate is a clinically used nitrogen scavenger for the treatment of urea cycle disorders.[5][6]

This unique combination of a neuromodulatory core with a potentially cytotoxic or metabolically active side group suggests that [4-(2-aminoethyl)phenyl] Acetate could exhibit a multi-faceted biological profile.

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural similarity to known bioactive compounds, we can formulate several hypotheses regarding the potential biological activities of [4-(2-aminoethyl)phenyl] Acetate.

Neuromodulatory Effects via Monoamine Systems

Given the phenylethylamine backbone, a primary area of investigation should be the compound's interaction with the monoamine neurotransmitter systems.[1][2]

  • Hypothesis: [4-(2-aminoethyl)phenyl] Acetate may act as a modulator of dopamine, norepinephrine, and/or serotonin signaling in the central nervous system. This could manifest as stimulant, antidepressant, or anxiolytic effects.

  • Potential Mechanisms:

    • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine and its analogue tyramine are potent agonists of TAAR1, a receptor that regulates monoamine neurotransmission.[1][7]

    • Inhibition of Monoamine Reuptake: Many phenylethylamine derivatives exert their effects by inhibiting the reuptake of monoamines from the synaptic cleft, thereby increasing their availability.[8][9]

    • Monoamine Releasing Agent: The compound could potentially act as a releasing agent for norepinephrine and dopamine.[1]

Anticancer Activity

The presence of the phenyl acetate group suggests a potential for anticancer activity.[4]

  • Hypothesis: [4-(2-aminoethyl)phenyl] Acetate may exhibit cytotoxic effects against cancer cell lines.

  • Potential Mechanisms:

    • Induction of Apoptosis and Cell Differentiation: Phenylacetate and its derivatives have been shown to induce apoptosis and cell differentiation in cancer cells.[4]

    • Inhibition of Key Signaling Pathways: Some phenyl acetate derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]

Metabolic Modulation

The structural similarity to phenylacetate, a known nitrogen scavenger, points towards a potential role in metabolic regulation.[5][6]

  • Hypothesis: [4-(2-aminoethyl)phenyl] Acetate may influence nitrogen metabolism.

  • Potential Mechanism: The compound could be metabolized to a form that conjugates with glutamine, facilitating its excretion and thereby reducing nitrogen load.[11]

Proposed Experimental Workflow for Activity Screening

A systematic approach is crucial to elucidate the biological activity of [4-(2-aminoethyl)phenyl] Acetate. The following experimental workflow provides a roadmap for a comprehensive initial screening.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Compound_Purity Compound Synthesis & Purity Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound_Purity->Cytotoxicity Initial Safety Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Cytotoxicity->Receptor_Binding Non-toxic Concentrations Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO, Reuptake Transporters) Cytotoxicity->Enzyme_Inhibition Non-toxic Concentrations Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Receptor_Binding->Signaling_Pathways Target Identification Enzyme_Inhibition->Signaling_Pathways Target Identification Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Signaling_Pathways->Gene_Expression Downstream Effects Animal_Models Disease-Relevant Animal Models Gene_Expression->Animal_Models Hypothesis Validation Metabolic_Analysis Metabolic Fate Analysis (e.g., LC-MS/MS) PK_PD Pharmacokinetics & Pharmacodynamics Metabolic_Analysis->PK_PD Metabolite Identification Animal_Models->PK_PD Efficacy Toxicity Toxicology Studies PK_PD->Toxicity Safety Profile

Caption: Proposed experimental workflow for screening the biological activity of [4-(2-aminoethyl)phenyl] Acetate.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of [4-(2-aminoethyl)phenyl] Acetate on various cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of [4-(2-aminoethyl)phenyl] Acetate in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the compound concentration.[4]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory effect of [4-(2-aminoethyl)phenyl] Acetate on MAO-A and MAO-B enzymes.

Principle: This assay measures the activity of MAO by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., tyramine), using a fluorescent probe.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., tyramine), and a fluorescent probe (e.g., Amplex Red) in assay buffer.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the MAO enzyme and incubate for 15 minutes at room temperature. Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to each well.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathway Involvement

Based on the hypothesized activities, several signaling pathways may be modulated by [4-(2-aminoethyl)phenyl] Acetate.

signaling_pathways cluster_0 Neuromodulation cluster_1 Anticancer TAAR1 TAAR1 AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_Neuro Gene Transcription (Neurotransmitter Synthesis) CREB->Gene_Transcription_Neuro Activates PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes JNK JNK Apoptosis Apoptosis JNK->Apoptosis Induces [4-(2-aminoethyl)phenyl] Acetate [4-(2-aminoethyl)phenyl] Acetate [4-(2-aminoethyl)phenyl] Acetate->TAAR1 Potential Agonist [4-(2-aminoethyl)phenyl] Acetate->PI3K Potential Inhibitor [4-(2-aminoethyl)phenyl] Acetate->JNK Potential Activator

Caption: Potential signaling pathways modulated by [4-(2-aminoethyl)phenyl] Acetate.

Data Presentation: Hypothetical In Vitro Activity Profile

The following table summarizes hypothetical data from the initial in vitro screening, providing a framework for data interpretation.

Assay TypeTarget/Cell LineIC50 / EC50 (µM)Selectivity
Cytotoxicity MCF-7 (Breast Cancer)15.2-
PC-3 (Prostate Cancer)22.5-
HEK293 (Normal Kidney)> 100> 6.5-fold vs. MCF-7
Enzyme Inhibition MAO-A5.83.1-fold vs. MAO-B
MAO-B18.1-
Dopamine Transporter2.3-
Serotonin Transporter8.9-
Receptor Binding TAAR1EC50 = 0.9-

Conclusion and Future Directions

[4-(2-aminoethyl)phenyl] Acetate is a molecule of significant interest, warranting a thorough investigation into its biological activities. The structural amalgamation of a phenylethylamine core and a phenyl acetate moiety suggests a rich and potentially novel pharmacology. The experimental framework outlined in this guide provides a clear path for elucidating its neuromodulatory, anticancer, and metabolic properties. Future research should focus on lead optimization to enhance potency and selectivity for identified targets, followed by comprehensive in vivo studies to establish its therapeutic potential and safety profile. The exploration of [4-(2-aminoethyl)phenyl] Acetate and its analogues could pave the way for the development of new therapeutic agents with unique mechanisms of action.

References

  • Techniques de l'Ingénieur. (2024, March 10). Phenylethylamine derivatives.
  • Wikipedia. (n.d.). Phenethylamine.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Kim, J. S., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 77–88.
  • KoreaScience. (2023, January 1). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship.
  • MDPI. (2020, May 30). Tyramine and Amyloid Beta 42: A Toxic Synergy.
  • Wikipedia. (n.d.). Tyramine.
  • Food and Drug Administration. (2004, December 8). pharmacology/toxicology review and evaluation.
  • PubChem. (n.d.). Tyramine.
  • Frontiers. (2025, August 20). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin.
  • Ovid. (n.d.). Food sources and biomolecular targets of tyramine.
  • Benchchem. (n.d.). Phenethyl Acetate vs. Phenyl Acetate: A Comparative Guide to Biological Activity.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of (4-Ethylphenyl)acetic Acid and Its Analogues: A Technical Overview.
  • Patsnap Synapse. (2024, June 15). What is Sodium phenylacetate used for?
  • ResearchGate. (n.d.). Food sources and biomolecular targets of tyramine | Request PDF.
  • PubMed. (2009, August 15). phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • PMC. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.
  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • ResearchGate. (2018, September 18). Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4- aminoacetophenone.
  • ResearchGate. (2023, May 5). Novel functionalized phenyl acetate derivatives of benzo [e]-bispyrone fused hybrids: Synthesis and biological activities.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium phenylacetate?
  • DDDT. (2013, February 4). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2'-bichalcophenes and aza-analogs.
  • Ucyclyd Pharma, Inc. (2013, August). AMMONUL® (sodium phenylacetate and sodium benzoate) Injection 10% per 10%.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • Molport. (n.d.). ethyl 2-[4-(ethylamino)phenyl]acetate.
  • Organic Syntheses Procedure. (n.d.). methyl 2-(2-acetylphenyl)acetate.

Sources

Foundational

The Versatile Synthon: A Technical Guide to [4-(2-aminoethyl)phenyl] Acetate in Synthesis

Abstract [4-(2-aminoethyl)phenyl] acetate, also known as 4-acetoxyphenethylamine, is a pivotal building block in modern organic synthesis, particularly within pharmaceutical and materials science. Its bifunctional nature...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[4-(2-aminoethyl)phenyl] acetate, also known as 4-acetoxyphenethylamine, is a pivotal building block in modern organic synthesis, particularly within pharmaceutical and materials science. Its bifunctional nature, featuring a reactive primary amine and a protected phenol (acetate ester), offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its properties, reactivity, and strategic applications. We will delve into validated protocols for key transformations, such as N-acylation and O-deacetylation, and discuss the rationale behind experimental choices, empowering researchers to effectively integrate this synthon into their discovery and development workflows.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of synthetic chemistry, efficiency and molecular diversity are paramount. Building blocks that offer multiple, orthogonally reactive functional groups are invaluable assets. [4-(2-aminoethyl)phenyl] acetate emerges as a prime example of such a strategic intermediate. It is structurally related to the neurotransmitter dopamine and the trace amine tyramine, making its core scaffold of significant interest in medicinal chemistry.

The true synthetic utility of this compound lies in its two key functional groups:

  • The Primary Amino Group: A nucleophilic center readily participating in a wide array of bond-forming reactions, most notably amide coupling, alkylation, and reductive amination.

  • The Acetate Ester: A stable protecting group for the phenolic hydroxyl. This allows for extensive modification of the amino group without interference from the phenol. Subsequently, the acetate can be selectively cleaved under mild conditions to unmask the hydroxyl group for further functionalization, such as ether or ester formation.

This guide will illuminate the practical applications of this dual reactivity, providing researchers with the foundational knowledge and detailed methodologies to leverage [4-(2-aminoethyl)phenyl] acetate in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of [4-(2-aminoethyl)phenyl] acetate are summarized below.

PropertyValueSource
Molecular Formula C10H13NO2N/A
Molecular Weight 179.22 g/mol N/A
Appearance Off-white to light yellow solid/oilN/A
Boiling Point ~145-150 °C at 0.5 mmHgN/A
Key Reactive Sites Primary Amine (-NH2), Ester Carbonyl (C=O)N/A

The primary amine exhibits typical nucleophilicity for an alkylamine, while the acetate ester is susceptible to hydrolysis under both acidic and basic conditions. This differential reactivity is the cornerstone of its utility as a building block.

Core Synthetic Transformations and Applications

The strategic value of [4-(2-aminoethyl)phenyl] acetate is best demonstrated through its application in key synthetic transformations.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a core feature of peptides, proteins, and a vast number of pharmaceutical agents.[1] The primary amine of [4-(2-aminoethyl)phenyl] acetate reacts readily with various acylating agents.

Common Acylating Reagents:

  • Acyl Chlorides/Anhydrides: Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl or carboxylic acid byproduct.[2]

  • Carboxylic Acids: Require the use of a coupling agent (e.g., HBTU, HATU, EDC) to activate the carboxylic acid for nucleophilic attack by the amine.[2]

  • Esters (e.g., Phenyl Acetate): Can serve as milder acetylating agents, often proceeding under catalyst-free conditions.[3][4]

The choice of method depends on the substrate's sensitivity and the desired reaction conditions. For instance, using a coupling agent is generally milder than using an acyl chloride, which is beneficial for complex or acid/base-sensitive molecules.[2]

G cluster_0 N-Acylation Pathways A [4-(2-aminoethyl)phenyl] Acetate B Acyl Chloride (R-COCl) + Base (e.g., TEA) A->B Method A C Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HBTU) A->C Method B D N-Acylated Product B->D C->D

Caption: Key pathways for N-acylation of the building block.

O-Deprotection: Unmasking the Phenolic Hydroxyl

Once modifications at the nitrogen atom are complete, the acetate group can be removed to reveal the phenolic hydroxyl. This unmasks a new reactive site for subsequent diversification, such as the synthesis of ethers or other esters, which are common moieties in drug molecules.

The hydrolysis of the acetate ester is typically achieved under basic or acidic conditions.

  • Basic Hydrolysis: Treatment with a base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., methanol/water) at elevated temperatures is a common and effective method.[5]

  • Acidic Hydrolysis: Strong acids like HCl in an alcohol/water mixture can also be employed, though this method may not be suitable for substrates containing other acid-labile functional groups.[5]

The product of this reaction is 4-(2-aminoethyl)phenol, also known as tyramine, or its N-substituted derivatives. This transformation is crucial for synthesizing analogues of the neurotransmitter octopamine.[6]

G start { [4-(2-aminoethyl)phenyl] Acetate | (Protected Phenol)} process1 { Reaction | N-Acylation or N-Alkylation} start->process1 intermediate { N-Functionalized Intermediate | (Protected Phenol)} process1->intermediate process2 { Deprotection | Acetate Hydrolysis (e.g., NaOH, H₂O/MeOH)} intermediate->process2 end { Final Product | (Free Phenol)} process2->end

Sources

Exploratory

Theoretical Studies on [4-(2-aminoethyl)phenyl] Acetate: A Computational Whitepaper on Quantum Mechanics, Docking, and Molecular Dynamics

Executive Summary[4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine, is an acetylated derivative of the trace amine tyramine. By masking the phenolic hydroxyl group with an acetyl ester, the molecule ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine, is an acetylated derivative of the trace amine tyramine. By masking the phenolic hydroxyl group with an acetyl ester, the molecule exhibits altered lipophilicity, modifying its pharmacokinetic profile and its interactions with key central nervous system (CNS) targets, notably the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase (MAO) enzymes [4]. This whitepaper provides an in-depth technical guide for conducting theoretical studies—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—to elucidate the electronic properties and receptor-binding dynamics of this compound.

Pharmacological Rationale & Target Selection

Tyramine is a well-documented endogenous trace amine that acts as a TAAR1 agonist and is metabolized by MAO-A and MAO-B [1]. The administration of exogenous tyramine or its derivatives is often complicated by the "cheese effect," a severe hypertensive crisis triggered by peripheral sympathomimetic action when MAO is inhibited [3].

Theoretical studies on[4-(2-aminoethyl)phenyl] acetate are critical for understanding how esterification impacts receptor selectivity and metabolic degradation. The acetyl group significantly shifts the electrostatic potential surface (EPS) of the molecule. Computational chemistry allows us to predict whether this modification enhances blood-brain barrier (BBB) permeation and how it alters the hydrogen-bonding network within the TAAR1 orthosteric binding pocket prior to enzymatic cleavage by esterases.

Pathway L [4-(2-aminoethyl)phenyl] Acetate R TAAR1 Receptor L->R Agonist Binding G Gs Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 1: TAAR1 signaling cascade modulated by [4-(2-aminoethyl)phenyl] acetate binding.

Quantum Chemical Investigations (DFT)

Causality of Experimental Choices

To accurately model the interaction of [4-(2-aminoethyl)phenyl] acetate with biological targets, we must first determine its lowest-energy conformation and precise partial charges. We utilize Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set .

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for organic molecules [1].

  • Why 6-311++G(d,p)? The diffuse functions (++) are mandatory for accurately modeling the electron density of the acetate oxygen lone pairs, which are highly polarizable. The polarization functions (d,p) are required to correctly model the hydrogen-bonding potential of the ethylamine tail.

Step-by-Step Methodology: DFT Optimization
  • Initial Structure Generation: Construct the 3D model of[4-(2-aminoethyl)phenyl] acetate using GaussView. Ensure the ethylamine chain is in an extended, staggered conformation to minimize steric hindrance.

  • Input Configuration: Set up the Gaussian 16 input file specifying #p opt freq b3lyp/6-311++g(d,p) pop=full. The freq keyword is critical as it computes vibrational frequencies to ensure the optimized geometry is a true local minimum (zero imaginary frequencies).

  • Execution & Validation: Run the calculation. Validate the output by checking the convergence criteria: Maximum Force must be < 0.00045 Hartree/Bohr.

  • Electronic Property Extraction: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and calculate the bandgap ( ΔE=ELUMO​−EHOMO​ ).

Representative Quantitative Data

Note: The following table summarizes representative theoretical values for O-acetylated tyramine derivatives based on standard DFT calculations [1].

PropertyCalculated ValueUnitPharmacological Significance
Total Energy (E) -554.32HartreeIndicates thermodynamic stability of the conformer.
Dipole Moment ( μ ) 3.45DebyePredicts polarity; impacts aqueous solubility and BBB crossing.
HOMO Energy -6.12eVRepresents the electron-donating capability to receptor residues.
LUMO Energy -1.05eVRepresents the electron-accepting capability.
Band Gap ( ΔE ) 5.07eVA smaller gap implies higher chemical reactivity and kinetic instability.

Molecular Docking & Target Interactions

Causality of Experimental Choices

Standard rigid-body docking often fails for G-protein coupled receptors (GPCRs) like TAAR1 because the binding pocket (specifically the extracellular loops) undergoes significant conformational shifts upon ligand entry. Therefore, Induced-Fit Docking (IFD) is required to allow side-chain flexibility, particularly for crucial residues like Asp3.32 and Phe6.51 [2].

Step-by-Step Methodology: Induced-Fit Docking
  • Protein Preparation: Obtain the TAAR1 structure (e.g., AlphaFold model based on Uniprot Q96RJ0) or the MAO-B crystal structure (PDB ID: 2V5Z) [2], [3]. Use the Protein Preparation Wizard (Schrödinger) to assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network.

  • Ligand Preparation: Import the DFT-optimized structure of [4-(2-aminoethyl)phenyl] acetate. Generate protonation states at physiological pH (the primary amine will be protonated, −NH3+​ ).

  • Grid Generation: Center the receptor grid on the known orthosteric site. For TAAR1, center the box on Asp103 (Asp3.32), Val184, and Phe268. Set the bounding box size to 16 × 16 × 16 Å.

  • Docking Execution: Run Glide IFD. The protocol will first dock the ligand into a softened potential, then optimize the side chains of residues within 5.0 Å of the ligand, and finally re-dock the ligand into the induced conformation.

  • Validation: A valid pose must exhibit a salt bridge between the protonated amine of the ligand and Asp3.32 of TAAR1, a hallmark of aminergic GPCR activation[2].

Molecular Dynamics (MD) Simulations

Causality of Experimental Choices

Docking provides only a static snapshot of binding. To validate the trustworthiness of the predicted pose, we must perform Molecular Dynamics (MD) simulations using GROMACS . MD evaluates the stability of the ligand-receptor complex under physiological conditions (300 K, 1 atm, explicit water), ensuring the ligand does not spontaneously unbind.

Step-by-Step Methodology: MD Workflow
  • Topology Generation: Generate the ligand topology using the CGenFF server (CHARMM36 force field). Combine it with the protein topology.

  • Solvation & Neutralization: Place the complex in a dodecahedral box. Solvate with the TIP3P explicit water model. Add Na+ and Cl- ions to neutralize the system and simulate a 0.15 M physiological salt concentration.

  • Energy Minimization: Run a steepest-descent minimization (max 50,000 steps) to remove steric clashes until the maximum force is <1000.0 kJ/mol/nm.

  • Equilibration (NVT & NPT):

    • NVT Phase: 100 ps at 300 K using the V-rescale thermostat (constant volume/temperature).

    • NPT Phase: 100 ps at 1 atm using the Parrinello-Rahman barostat (constant pressure/temperature).

  • Production Run: Execute a 100 ns production simulation with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A self-validating system will show the complex RMSD plateauing within 1-2 Å after the first 10 ns, indicating a stable binding pose.

Workflow N1 Ligand Prep [4-(2-aminoethyl)phenyl] Acetate N2 Quantum Chemistry (DFT) B3LYP/6-311++G(d,p) N1->N2 Geometry Optimization N3 Induced-Fit Docking Target: TAAR1 & MAO-B N2->N3 ESP Charges & 3D Conformer N4 Molecular Dynamics (MD) 100 ns Trajectory N3->N4 Top Binding Pose

Fig 2: Computational workflow from ligand preparation to Molecular Dynamics validation.

Conclusion

Theoretical studies on[4-(2-aminoethyl)phenyl] acetate provide a robust framework for understanding its pharmacological potential. By sequentially applying DFT to map electronic properties, Induced-Fit Docking to predict TAAR1/MAO binding, and MD simulations to validate complex stability, researchers can accurately profile this tyramine derivative. The acetyl modification theoretically alters the electrostatic potential and lipophilicity, which may mitigate rapid MAO degradation while preserving critical aminergic GPCR interactions.

References

  • Sajan, D., et al. "First Principle Study on Structural, Electronic, Vibrational Properties and Molecular Docking Study of Tyramine." Semantic Scholar. URL:[Link]

  • "Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders." MDPI. URL:[Link]

  • "Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches." Frontiers. URL:[Link]

  • "Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat." NIH. URL:[Link]

Foundational

Commercial Availability and Research Applications of [4-(2-aminoethyl)phenyl] Acetate: A Technical Guide

Executive Summary [4-(2-aminoethyl)phenyl] acetate , commonly referred to as O-acetyltyramine or Tyramine O-acetate , is a specialized biogenic amine derivative. While not a mainstream therapeutic agent, it holds critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(2-aminoethyl)phenyl] acetate , commonly referred to as O-acetyltyramine or Tyramine O-acetate , is a specialized biogenic amine derivative. While not a mainstream therapeutic agent, it holds critical importance in two distinct scientific domains: forensic analytical chemistry and neuropharmacological enzymology. In forensic toxicology, it is a notorious constitutional isomer of the illicit drug 3,4-methylenedioxyamphetamine (MDA), responsible for false-positive detections in putrefied biological samples. In pharmacology, it serves as a high-affinity substrate for investigating cholinesterase kinetics and sympathomimetic beta-receptor stimulation.

This whitepaper provides a comprehensive, field-proven guide to the commercial sourcing, analytical handling, and experimental utilization of O-acetyltyramine for research professionals.

Chemical Identity and Physicochemical Profiling

To ensure experimental reproducibility, researchers must differentiate between the free base and the commercially preferred hydrochloride salt form. The free base contains both a nucleophilic primary amine and an electrophilic ester, making it susceptible to intermolecular aminolysis. Consequently, commercial suppliers stabilize the molecule by protonating the amine, yielding [4-(2-aminoethyl)phenyl] acetate hydrochloride (CAS: 14383-55-2).

Table 1: Physicochemical Properties of O-Acetyltyramine
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₀H₁₃NO₂ (Free Base) / C₁₀H₁₄ClNO₂ (HCl Salt)Identical to MDA (C₁₀H₁₃NO₂); causes isobaric interference.
Monoisotopic Mass 179.0946 DaYields an [M+H]⁺ precursor ion at m/z 180.102.
CAS Number 14383-55-2 (Hydrochloride Salt)Primary identifier for commercial procurement.
SMILES CC(=O)OC1=CC=C(C=C1)CCNConfirms the O-linked acetyl group (ester) vs. N-linked (amide).
Solubility Soluble in H₂O, Methanol, DMSOCompatible with standard reversed-phase LC mobile phases.

Data supported by PubChemLite structural profiling [1].

Commercial Availability and Sourcing Strategies

O-acetyltyramine is not typically stocked in bulk by generalist chemical suppliers; it is classified as a specialty analytical standard and biochemical probe. It is primarily synthesized via the selective O-acetylation of tyramine, often appearing as a side product during the synthesis of N-acetyltyramine.

Table 2: Commercial Sourcing Specifications
Supplier CategoryTypical PurityFormPrimary Research Application
Specialty Catalogs (e.g., Echemi, Angene)≥95% (HPLC/UV)Crystalline Powder (HCl Salt)Enzymatic assays, bulk pharmacological screening.
Forensic Standard Providers ≥98% (LC-MS/MS)Solution (1 mg/mL in MeOH)Quantitative forensic toxicology, HRMS calibration.
Custom Synthesis Labs Custom (Up to 99.9%)Solid or SolutionHigh-precision kinetic studies, NMR structural validation.

Procurement Causality: When sourcing for LC-MS/MS forensic calibration, researchers must mandate a purity of ≥98% with verified absence of N-acetyltyramine (its amide isomer), as cross-contamination will invalidate chromatographic retention time (RT) mapping.

The Forensic Paradigm: Resolving the MDA Interference

In postmortem toxicology, the putrefaction of blood leads to the endogenous accumulation of tyramine, which subsequently undergoes acetylation to form O-acetyltyramine and N-acetyltyramine. Because O-acetyltyramine shares the exact monoisotopic mass with the entactogen MDA, laboratories relying solely on High-Resolution Mass Spectrometry (HRMS) full-scan data frequently report false positives [2].

To achieve self-validating analytical certainty, researchers must employ tandem mass spectrometry (MS/MS) coupled with robust Solid-Phase Extraction (SPE).

LCMS_Workflow A Putrefied Blood Sample (Contains MDA & O-Acetyltyramine) B Solid-Phase Extraction (SPE) Oasis MCX Cartridge A->B C Reversed-Phase LC Synergi Polar Column B->C D HRMS / MS-MS Detection Positive ESI Mode C->D E Fragment Analysis m/z 180.1 -> 138.1 (Neutral Loss) D->E F Baseline Resolution Elimination of False Positives E->F

Fig 1. LC-MS/MS analytical workflow for resolving O-acetyltyramine from MDA in forensic samples.

Methodology 1: LC-MS/MS Resolution of O-Acetyltyramine and MDA

Causality Check: We utilize a mixed-mode strong cation-exchange (MCX) resin because both MDA and O-acetyltyramine possess primary amines that remain protonated at low pH, allowing aggressive washing of neutral putrefactive lipids.

  • Sample Preparation: Spike 100 µL of putrefied blood with deuterated internal standards (e.g., MDA-d5). Precipitate proteins using 400 µL of cold acetonitrile (-20°C). Centrifuge at 14,000 × g for 10 minutes.

  • SPE Loading: Dilute the supernatant with 2% formic acid (aqueous) to ensure amine protonation. Load onto a pre-conditioned Oasis MCX cartridge.

  • Washing & Elution: Wash with 2% formic acid followed by 100% methanol to remove acidic and neutral interferences. Elute the basic target analytes using 5% ammonium hydroxide in methanol.

  • Chromatography: Evaporate the eluate under N₂ and reconstitute in mobile phase. Inject onto a Synergi Polar column. Employ a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Note: O-acetyltyramine typically elutes earlier (e.g., RT 3.97 min) than its N-acetylated counterpart.

  • MS/MS Fragmentation (The Decisive Step): Isolate the precursor ion m/z 180.1. O-acetyltyramine will exhibit a distinct neutral loss of ketene (C₂H₂O, 42 Da) yielding a prominent product ion at m/z 138.1. MDA does not exhibit this specific fragmentation pathway, thereby resolving the false positive.

Neuropharmacological and Enzymatic Applications

Beyond analytical chemistry, O-acetyltyramine is a valuable pharmacological tool. Historically, it has been used to map the structural tolerances of cholinesterase enzymes and to evaluate the structure-activity relationships (SAR) of sympathomimetic amines [3].

Notably, insect cholinesterase hydrolyzes O-acetyltyramine at a significantly higher rate than acetylcholine, despite the nitrogen-to-carbonyl distance being approximately twice as long [4]. Furthermore, in vivo models demonstrate that O-acetyltyramine acts as a prodrug; upon enzymatic deacetylation to tyramine, it triggers secondary beta-receptor stimulation, altering blood pressure dynamics.

Enzymatic_Pathway A O-Acetyltyramine (Substrate) B Insect Cholinesterase (Enzyme) A->B Hydrolysis C Tyramine (Product) B->C Acetyl Cleavage D Beta-Receptor Stimulation C->D Sympathomimetic Action

Fig 2. Enzymatic hydrolysis of O-acetyltyramine and subsequent sympathomimetic pathway activation.

Methodology 2: Enzymatic Hydrolysis Assay (Cholinesterase Kinetics)

Causality Check: A continuous UV spectrophotometric assay is optimal here because the cleavage of the ester bond exposes the phenolic hydroxyl group of tyramine, resulting in a measurable bathochromic shift in UV absorbance.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer, pH 7.4. Equilibrate to 37°C.

  • Substrate Formulation: Dissolve O-acetyltyramine hydrochloride in the buffer to create a concentration gradient (10 µM to 1 mM) for Michaelis-Menten kinetic plotting.

  • Enzyme Initiation: Add a standardized unit of purified insect cholinesterase (e.g., fly head ChE extract) to the cuvette.

  • Kinetic Monitoring: Monitor the reaction continuously at 275 nm using a UV-Vis spectrophotometer. The increase in absorbance correlates directly with the liberation of free tyramine.

  • Validation (Negative Control): Run a parallel assay using an irreversible cholinesterase inhibitor (e.g., TEPP or eserine). A complete halt in absorbance change validates that the hydrolysis is exclusively enzyme-mediated and not spontaneous ester autohydrolysis.

Stability, Handling, and Storage Protocols

Because O-acetyltyramine contains a labile ester linkage, it is highly sensitive to environmental degradation.

  • Hydrolytic Cleavage: In aqueous solutions with a pH > 8.0, the ester undergoes rapid base-catalyzed hydrolysis, reverting the molecule to tyramine and acetic acid.

  • Storage Requirements: Commercial powders (HCl salt) must be stored desiccated at -20°C. When preparing stock solutions for LC-MS/MS, dissolve in anhydrous methanol or acetonitrile rather than water, and store at -80°C. Aqueous working solutions should be prepared fresh daily and kept on ice during experimentation.

References

  • PubChemLite. "O-acetyltyramine hydrochloride (C10H13NO2)." Université du Luxembourg / PubChem Database. Available at:[Link]

  • ResearchGate / Forensic Toxicology. "False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine." ResearchGate, 2024. Available at:[Link]

  • Acta Pharmacologica et Toxicologica. "Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat." PubMed / NIH, 1977. Available at:[Link]

  • Canadian Journal of Biochemistry and Physiology. "The Hydrolysis of p-Acetoxyphenylethylamines by Insect Cholinesterase." Canadian Science Publishing, 1958. Available at:[Link]

Protocols & Analytical Methods

Method

Comprehensive Experimental Protocol and Application Note: [4-(2-aminoethyl)phenyl] Acetate

Target Audience: Researchers, enzymologists, and preclinical drug development professionals. Compound Synonyms: O-Acetyltyramine, Tyramine O-acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, enzymologists, and preclinical drug development professionals. Compound Synonyms: O-Acetyltyramine, Tyramine O-acetate.

Introduction and Mechanistic Overview

[4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine , is a structurally unique acetylated derivative of the endogenous trace amine tyramine. While tyramine acts as an indirect sympathomimetic by displacing norepinephrine from presynaptic vesicles, the selective O-acetylation of its phenolic hydroxyl group fundamentally alters its pharmacokinetic and enzymatic profile.

Scientifically, O-acetyltyramine serves two critical laboratory functions:

  • Enzymatic Probe: It is a high-affinity substrate for various cholinesterases (ChE). Despite having a nitrogen-to-carbonyl oxygen distance approximately twice that of acetylcholine, O-acetyltyramine is hydrolyzed at significantly higher rates by specific insect and mammalian cholinesterases, making it an invaluable tool for mapping enzyme active sites [1].

  • Pharmacological Prodrug Model: In cardiovascular models, O-acetyltyramine exhibits a slower onset but a significantly prolonged duration of action compared to tyramine. This delayed sympathomimetic response is caused by the requirement for in vivo deacetylation to release active tyramine, coupled with weak direct β -receptor agonism [2].

Experimental Workflows & Methodologies

Targeted Synthesis and LC-HRMS Validation

Causality & Rationale: Direct reaction of tyramine with acetic anhydride preferentially acylates the highly nucleophilic primary amine, yielding N-acetyltyramine or N,O-diacetyltyramine. To synthesize pure O-acetyltyramine, a transient protection strategy is mandatory. Furthermore, rigorous LC-HRMS validation is required because O-acetyltyramine is an exact structural isomer of both N-acetyltyramine and 3,4-methylenedioxyamphetamine (MDA), which can cause false positives in forensic mass spectrometry [3].

Step-by-Step Synthesis Protocol:

  • Amine Protection: Dissolve 10 mmol of tyramine in 20 mL of dichloromethane (DCM). Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) and stir at room temperature for 4 hours to yield N-Boc-tyramine.

  • O-Acetylation: Add 1.5 equivalents of acetic anhydride and 2 equivalents of pyridine to the N-Boc-tyramine solution. Stir continuously for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with 1M HCl. Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum.

  • Deprotection: Dissolve the crude intermediate in 10 mL of a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours to remove the Boc group.

  • Precipitation: Evaporate the solvent and precipitate the resulting [4-(2-aminoethyl)phenyl] acetate as a hydrochloride salt using cold diethyl ether saturated with HCl gas.

Workflow Step1 Step 1: Amine Protection Boc2O + Tyramine Step2 Step 2: Selective O-Acetylation Acetic Anhydride + Pyridine Step1->Step2 Step3 Step 3: Deprotection TFA / DCM Cleavage Step2->Step3 Step4 Step 4: LC-HRMS Validation Isomer Separation (MDA / NAT) Step3->Step4

Workflow for the selective synthesis and analytical validation of O-acetyltyramine.

Biochemical Protocol: Cholinesterase Hydrolysis Assay

Causality & Rationale: To evaluate the esterase activity of a sample, O-acetyltyramine is utilized as a substrate. Because cholinesterases cannot cleave N-acetyl bonds, the exclusive O-acetylation ensures that the measured kinetic rate strictly reflects esterase (and not amidase) activity [1].

Step-by-Step Assay Protocol:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 M NaCl and 0.02 M MgCl 2​ to stabilize the enzyme.

  • Substrate Dilution: Prepare a 10 mM stock solution of O-acetyltyramine hydrochloride in deionized water. Dilute to working concentrations (0.1 mM to 5 mM) in the phosphate buffer.

  • Enzyme Incubation: Add 10 μ L of purified cholinesterase (e.g., human serum BChE or bovine erythrocyte AChE) to 90 μ L of the substrate solution in a 96-well UV-transparent microplate.

  • Kinetic Measurement: Monitor the release of free tyramine continuously. Since tyramine possesses native fluorescence (Excitation: 280 nm, Emission: 315 nm) that differs from the acetylated precursor, use a microplate fluorometer to record the initial velocity ( V0​ ) over 10 minutes at 37°C.

  • Inhibition Control: Run a parallel assay pre-incubated with 10 μ M physostigmine (eserine) to confirm that hydrolysis is exclusively cholinesterase-mediated.

In Vivo Protocol: Cardiovascular Sympathomimetic Activity

Causality & Rationale: O-acetyltyramine acts as an indirect sympathomimetic. To isolate its specific vascular effects from compensatory reflex mechanisms, animals must be pretreated with a ganglionic blocker (chlorisondamine) [2].

Step-by-Step In Vivo Protocol:

  • Subject Preparation: Anesthetize adult male Wistar rats (250-300g) using urethane (1.2 g/kg, i.p.).

  • Cannulation: Cannulate the left carotid artery and connect it to a pressure transducer to monitor mean arterial blood pressure (MABP). Cannulate the jugular vein for intravenous drug administration.

  • Ganglionic Blockade: Administer chlorisondamine (1 mg/kg, s.c.) 30 minutes prior to the experiment to block autonomic reflexes.

  • Administration: Inject O-acetyltyramine (0.5 - 5.0 mg/kg) intravenously. Flush the line with 0.2 mL of heparinized saline.

  • Data Acquisition: Record the peak rise in MABP, the time to peak effect, and the duration of the pressor response. Compare these metrics against a standard adrenaline dose-response curve.

Pharmacological and Analytical Data Summaries

To establish a self-validating experimental system, researchers must reference established quantitative baselines. Table 1 outlines the comparative cardiovascular potency of O-acetyltyramine against other sympathomimetic amines [2]. Table 2 provides the critical high-resolution mass spectrometry (HRMS) parameters required to distinguish O-acetyltyramine from its confounding isomers [3].

Table 1: Relative Potency on Rat Blood Pressure (Ganglion-Blocked)

Sympathomimetic AmineRelative Potency (Adrenaline = 100)Onset SpeedDuration of Action
Adrenaline (Control)100.00ImmediateVery Short
Phenylephrine37.00ImmediateShort
Tyramine1.10FastShort
O-Acetyltyramine 0.52 Delayed Prolonged
N-Acetyltyramine< 0.01NoneN/A

Table 2: LC-HRMS Isomer Differentiation Parameters

CompoundExact Mass [M+H]+Retention Time (C18 Column)Primary MS/MS Fragments
3,4-MDA180.10193.97 minm/z 163.07, 135.04
O-Acetyltyramine 180.1019 3.97 min m/z 138.09, 121.06
N-Acetyltyramine180.10194.31 minm/z 121.06, 103.05
N,O-Diacetyltyramine222.11256.66 minm/z 180.10, 138.09

Mechanistic Pathway Visualization

The following diagram maps the dual biochemical fate of O-acetyltyramine, demonstrating both its enzymatic hydrolysis pathway and its pharmacological receptor activation pathway.

Pathway T Tyramine (Endogenous) OA O-Acetyltyramine (Prodrug / Substrate) T->OA Chemical O-Acetylation Rec Adrenergic Receptors (Sympathomimetic) T->Rec Indirect Agonism (NE Release) ChE Cholinesterase (Hydrolysis) OA->ChE Substrate Binding OA->Rec Weak Direct Agonism ChE->T Enzymatic Cleavage BP Blood Pressure Elevation Rec->BP Physiological Response

Mechanistic pathway of O-acetyltyramine synthesis, enzymatic hydrolysis, and receptor activation.

References

  • Wolfe, L. S., & Thorn, G. D. (1958). The Hydrolysis of p-Acetoxyphenylethylamines by Insect Cholinesterase. Canadian Journal of Biochemistry and Physiology, 36(1), 145-152.[Link]

  • Marvola, M. (1968). Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat. Life Sciences, 7(22), 1171-1178.[Link]

  • Stammer, L., et al. (2024). False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine. Analytical Science Advances, 5(1-2), 96-103.[Link]

Application

Application Notes and Protocols for [4-(2-aminoethyl)phenyl] Acetate (N-Acetyltyramine) in Neuroscience Research

Introduction: Unveiling the Potential of a Tyramine Metabolite in Neuromodulation In the intricate landscape of neurochemical signaling, trace amines and their metabolites are emerging as significant players, modulating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Tyramine Metabolite in Neuromodulation

In the intricate landscape of neurochemical signaling, trace amines and their metabolites are emerging as significant players, modulating complex brain functions. [4-(2-aminoethyl)phenyl] Acetate, more commonly known as N-Acetyltyramine, is the acetylated metabolite of the biogenic amine tyramine.[1][2] While tyramine is well-established as a neurotransmitter and neuromodulator in invertebrates and is gaining recognition for its role in the mammalian nervous system, the specific functions of N-Acetyltyramine are less understood.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating the role of N-Acetyltyramine in neuroscience research.

N-Acetyltyramine is synthesized from tyramine by the enzyme arylamine N-acetyltransferase, which is present in the brain and liver of rats.[5] This metabolic conversion suggests that N-Acetyltyramine may have its own distinct biological activities or serve to modulate the availability and function of its precursor, tyramine. Given that tyramine can act as an indirect dopamine agonist and influence behaviors such as feeding and aggression, it is plausible that N-Acetyltyramine could have similar or distinct effects on these neuronal circuits.[1][6][7]

These application notes will guide researchers in exploring the neuropharmacological profile of N-Acetyltyramine, from its interaction with specific receptors to its effects on neuronal network activity and behavior.

Potential Research Applications

Based on the known functions of its precursor, tyramine, several key research areas can be explored using N-Acetyltyramine:

  • Modulation of Tyramine and Dopamine Receptors: Investigate if N-Acetyltyramine can bind to and modulate the activity of tyramine receptors (which are G-protein coupled receptors) or dopamine receptors.[3][4][6]

  • Effects on Neuronal Excitability and Synaptic Transmission: Determine the impact of N-Acetyltyramine on the electrical properties of neurons and the communication between them.

  • Influence on Behavior: Assess the role of N-Acetyltyramine in modulating behaviors known to be influenced by tyramine and dopamine, such as locomotion, feeding, and social interactions.[1][7][8]

  • Regulation of RNA Granule Dynamics: Given that tyramine can induce the remodeling of neuronal ribonucleoprotein (RNP) granules, N-Acetyltyramine could be investigated for similar or opposing effects on these structures, which are critical for local protein synthesis and synaptic plasticity.[9][10]

Experimental Protocols

The following protocols provide a framework for investigating the neurobiological effects of N-Acetyltyramine.

Protocol 1: In Vitro Characterization of Receptor Interaction

Objective: To determine if N-Acetyltyramine binds to and activates tyramine or dopamine receptors expressed in a heterologous cell system.

Methodology: Calcium Imaging Assay for GPCR Activation.[3][11][12]

Rationale: Many tyramine and dopamine receptors are Gq-coupled GPCRs, which upon activation, lead to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.[12]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the tyramine or dopamine receptor of interest.

  • N-Acetyltyramine (≥95% purity).[13]

  • Tyramine (as a positive control).

  • DMEM/F-12 medium with 10% FBS and appropriate selection antibiotics.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic read capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the receptor-expressing HEK293 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a stock solution of N-Acetyltyramine in a suitable solvent (e.g., DMSO) and create a serial dilution in HBSS to achieve the desired final concentrations. Prepare similar dilutions of tyramine as a positive control.

  • Calcium Measurement: a. Wash the cells with HBSS to remove excess dye. b. Place the plate in the fluorescence plate reader and set the excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm). c. Record a baseline fluorescence for 10-20 seconds. d. Use the automated injector to add the N-Acetyltyramine or tyramine solutions to the wells while continuously recording the fluorescence signal for at least 2 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline for each well. Plot the dose-response curves and calculate the EC50 values.

Expected Outcome: This assay will reveal if N-Acetyltyramine can act as an agonist at the tested receptors and provide a quantitative measure of its potency.

Workflow for In Vitro Receptor Activation Assay

cluster_0 Cell Preparation cluster_1 Compound Preparation cluster_2 Data Acquisition & Analysis cell_plating Seed Receptor-Expressing HEK293 Cells in 96-well Plate dye_loading Load Cells with Fluo-4 AM Calcium Indicator cell_plating->dye_loading measure_fluorescence Measure Baseline and Post-Compound Addition Fluorescence dye_loading->measure_fluorescence Washed Cells prepare_NAT Prepare Serial Dilutions of N-Acetyltyramine prepare_NAT->measure_fluorescence Test Compound prepare_control Prepare Serial Dilutions of Tyramine (Control) prepare_control->measure_fluorescence Positive Control data_analysis Calculate ΔF and Generate Dose-Response Curves measure_fluorescence->data_analysis

Caption: Workflow for assessing N-Acetyltyramine's effect on receptor activation.

Protocol 2: Ex Vivo Analysis of Neuronal Activity

Objective: To investigate the effects of N-Acetyltyramine on neuronal excitability and synaptic transmission in a specific brain region.

Methodology: Brain Slice Electrophysiology.[14][15][16]

Rationale: This technique allows for the direct measurement of electrical activity from neurons within a relatively intact local circuit, providing insights into how a compound affects neuronal function.

Materials:

  • Rodent model (e.g., rat or mouse).

  • Vibratome for slicing brain tissue.[14]

  • Artificial cerebrospinal fluid (aCSF), both for slicing and recording.

  • N-Acetyltyramine.

  • Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer).

  • Glass micropipettes.

Procedure:

  • Brain Slice Preparation: a. Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF. b. Rapidly dissect the brain and mount it on the vibratome stage. c. Cut 300-400 µm thick slices of the brain region of interest (e.g., hippocampus, striatum). d. Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour.[17][18]

  • Electrophysiological Recording: a. Transfer a slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF. b. Using a glass micropipette filled with an appropriate internal solution, obtain a whole-cell patch-clamp recording from a neuron. c. Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections). d. To study synaptic transmission, use a stimulating electrode to evoke postsynaptic currents (EPSCs or IPSCs) and record a stable baseline.

  • Compound Application: a. Bath-apply N-Acetyltyramine at a known concentration to the slice. b. Record changes in the neuron's intrinsic properties or in the amplitude and frequency of evoked or spontaneous synaptic currents.

  • Data Analysis: Compare the electrophysiological parameters before, during, and after the application of N-Acetyltyramine.

Expected Outcome: This experiment will determine if N-Acetyltyramine can directly alter neuronal excitability (e.g., by causing depolarization or hyperpolarization) or modulate synaptic communication (e.g., by increasing or decreasing neurotransmitter release).

Protocol 3: In Vivo Behavioral Analysis in Drosophila

Objective: To assess the effect of N-Acetyltyramine on behaviors such as locomotion and feeding in a model organism.

Methodology: Drosophila Activity Monitoring and Feeding Assays.[7][8][19]

Rationale: Drosophila melanogaster is a powerful model for studying the genetic and neural basis of behavior. The tyraminergic system is well-characterized in flies, making it an excellent system to test the effects of N-Acetyltyramine.[7]

Materials:

  • Wild-type Drosophila melanogaster (e.g., Canton-S).

  • N-Acetyltyramine.

  • Sucrose solution (5%).

  • Drosophila Activity Monitors (DAMs) or a video tracking system.

  • Capillary Feeder (CAFE) assay setup.

Procedure for Locomotor Activity:

  • Drug Administration: Prepare a 5% sucrose solution containing a specific concentration of N-Acetyltyramine. Prepare a control solution with 5% sucrose only. Starve flies for 2-4 hours before the experiment.

  • Activity Monitoring: a. Place individual flies into glass tubes containing the food source (control or N-Acetyltyramine solution). b. Place the tubes into the DAMs. c. Record locomotor activity (beam crossings) over a 24-hour period.

  • Data Analysis: Analyze the activity data to determine changes in total activity, sleep duration, and circadian rhythm patterns between the control and N-Acetyltyramine-treated groups.

Procedure for Feeding Behavior (CAFE Assay):

  • Assay Setup: Place individual flies in vials with access to two calibrated glass capillaries containing the liquid food (5% sucrose).

  • Treatment: In the experimental group, one capillary contains 5% sucrose with N-Acetyltyramine, and the other contains 5% sucrose only. In the control group, both capillaries contain 5% sucrose.

  • Measurement: Measure the change in the liquid level in the capillaries over a defined period (e.g., 24 hours) to determine the volume consumed.

  • Data Analysis: Calculate a preference index for the N-Acetyltyramine-containing food and compare the total food intake between the control and experimental groups.

Expected Outcome: These assays will reveal if oral administration of N-Acetyltyramine affects general activity levels, sleep patterns, or feeding preferences in Drosophila.

Experimental Workflow for In Vivo Behavioral Analysis in Drosophila

cluster_0 Preparation cluster_1 Locomotor Activity Assay cluster_2 Feeding Behavior (CAFE) Assay prepare_flies Select and Starve Wild-Type Drosophila prepare_food Prepare Sucrose Solution +/- N-Acetyltyramine load_dams Load Individual Flies into DAMs with Food prepare_food->load_dams setup_cafe Set up CAFE Assay with Control and Drug-Containing Capillaries prepare_food->setup_cafe record_activity Record Beam Crossings over 24 Hours load_dams->record_activity analyze_locomotion Analyze Total Activity, Sleep, and Circadian Rhythm record_activity->analyze_locomotion measure_intake Measure Food Consumption over 24 Hours setup_cafe->measure_intake analyze_feeding Calculate Preference Index and Total Intake measure_intake->analyze_feeding

Caption: Workflow for assessing N-Acetyltyramine's effect on Drosophila behavior.

Protocol 4: Quantification in Brain Tissue

Objective: To measure the concentration of N-Acetyltyramine in rodent brain tissue after administration.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

Rationale: LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex biological matrices like brain tissue.[20]

Materials:

  • Rodent brain tissue (from animals treated with N-Acetyltyramine or vehicle).

  • Homogenizer.

  • Acetonitrile with 0.1% formic acid (for protein precipitation).

  • Internal standard (e.g., deuterated N-Acetyltyramine).

  • LC-MS/MS system.

  • C18 reverse-phase HPLC column.

Procedure:

  • Sample Preparation: a. Rapidly dissect and weigh the brain region of interest. b. Homogenize the tissue in a suitable buffer. c. Add ice-cold acetonitrile containing the internal standard to an aliquot of the homogenate to precipitate proteins.[21] d. Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C. e. Collect the supernatant and transfer it to an autosampler vial for analysis.

  • LC-MS/MS Analysis: a. Inject the sample onto the LC-MS/MS system. b. Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify N-Acetyltyramine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: a. Create a calibration curve using known concentrations of N-Acetyltyramine. b. Calculate the concentration of N-Acetyltyramine in the brain tissue samples based on the peak area ratio to the internal standard and the calibration curve.

Expected Outcome: This protocol will provide quantitative data on the brain penetration and regional distribution of N-Acetyltyramine after systemic administration.

Data Presentation

Table 1: Hypothetical In Vitro Receptor Activation Data

CompoundTarget ReceptorEC50 (nM)Maximum Response (% of Tyramine)
TyramineTyramine Receptor Type 1150100%
N-AcetyltyramineTyramine Receptor Type 1> 10,000< 10%
DopamineDopamine D2 Receptor50100%
N-AcetyltyramineDopamine D2 Receptor2,50045%

Table 2: Hypothetical Ex Vivo Electrophysiology Data (Effect on Hippocampal CA1 Pyramidal Neurons)

ParameterControl10 µM N-AcetyltyramineWashout
Resting Membrane Potential (mV)-68.5 ± 1.2-68.2 ± 1.5-68.6 ± 1.3
Spontaneous EPSC Frequency (Hz)2.1 ± 0.33.5 ± 0.42.3 ± 0.3
Spontaneous EPSC Amplitude (pA)15.2 ± 1.815.5 ± 2.015.3 ± 1.9
Data are presented as mean ± SEM. p < 0.05 compared to control.

Table 3: Hypothetical In Vivo Behavioral Data in Drosophila

Treatment GroupTotal Locomotor Activity (beam crossings/24h)Average Sleep Duration (min/24h)Feeding Preference Index
Control (5% Sucrose)2540 ± 150950 ± 60N/A
1 mM N-Acetyltyramine3120 ± 180780 ± 550.65 ± 0.08
Data are presented as mean ± SEM. p < 0.05 compared to control. A preference index > 0.5 indicates a preference for the N-Acetyltyramine-containing food.

Signaling Pathway Visualization

Potential Signaling Pathway of Tyramine Receptors

cluster_0 cluster_1 cluster_2 Tyramine Tyramine or N-Acetyltyramine TyrR Tyramine Receptor (GPCR) Tyramine->TyrR Gq Gq Protein TyrR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream

Caption: A potential Gq-coupled signaling pathway for tyramine receptors.

Conclusion

N-Acetyltyramine represents an understudied molecule with the potential to be a significant neuromodulator. The protocols and application notes provided here offer a robust framework for elucidating its function in the nervous system. By systematically investigating its interactions with receptors, its effects on neuronal activity, and its influence on behavior, researchers can uncover the role of this tyramine metabolite in health and disease, potentially opening new avenues for therapeutic development.

References

  • Using calcium imaging as a readout of GPCR activation. PubMed. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • Neuromodulator and neuropeptide sensors and probes for precise circuit interrogation in vivo. PMC. [Link]

  • Brain Slice Electrophysiology Assay. Creative Biolabs. [Link]

  • Neuromodulatory circuit effects on Drosophila feeding behaviour and metabolism. PMC. [Link]

  • Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. PMC. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays. Frontiers. [Link]

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  • A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary Instruments. [Link]

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  • The Use of Drosophila to Understand Psychostimulant Responses. MDPI. [Link]

  • Directed expression of genetically encoded calcium sensors to detect Gq/11-GPCR activation. ResearchGate. [Link]

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  • Translocation of RNA Granules in Living Neurons. PMC. [Link]

  • Regulation of Neuronal RNA Granule Dynamics Through Phase Separation in Memory Formation and Disease. ResearchGate. [Link]

  • Brain Slice Preparation for electrophysiology recording. protocols.io. [Link]

  • Brain slice electrophysiology video protocol. YouTube. [Link]

  • In Vivo Organic Bioelectronics for Neuromodulation. ACS Publications. [Link]

  • A Behavioral Stress Assay in Drosophila Larvae. ResearchGate. [Link]

  • In vivo neuromodulation of animal behavior with organic semiconducting oligomers. PMC. [Link]

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  • Closed-loop neuromodulation will increase the utility of mouse models in Bioelectronic Medicine. Biolelectronic Medicine. [Link]

  • Cataloguing and Selection of mRNAs Localized to Dendrites in Neurons and Regulated by RNA-Binding Proteins in RNA Granules. MDPI. [Link]

  • Components of RNA granules affect their localization and dynamics in neuronal dendrites. CORE. [Link]

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  • Protocols for Neural Cell Culture. University of Nottingham. [Link]

  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. [Link]

  • Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. PMC. [Link]

  • N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. PubMed. [Link]

  • N-ACETYLTYRAMINE. Inxight Drugs. [Link]

  • Ligand-Induced Conformational Dynamics of A Tyramine Receptor from Sitophilus oryzae. PMC. [Link]

  • Study of tyramine-binding mechanism and insecticidal activity of oil extracted from Eucalyptus against Sitophilus oryzae. PMC. [Link]

  • Amperometric determination of tyramine in sauce and beer by epoxy resin biocomposite membrane bound tyramine oxidase. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Characterizing [4-(2-aminoethyl)phenyl] Acetate in Receptor Binding Assays

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [4-(2-aminoethyl)phenyl] Acetate, more commonly known as N-acetyltyramine, in r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [4-(2-aminoethyl)phenyl] Acetate, more commonly known as N-acetyltyramine, in receptor binding and functional assays. This document details the compound's mechanism of action, focusing on its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), and provides validated, step-by-step protocols for both radioligand competition binding assays and downstream functional assays measuring cyclic AMP (cAMP) accumulation. By explaining the causality behind experimental choices and integrating troubleshooting guidance, this guide serves as an essential resource for accurately characterizing the pharmacological profile of N-acetyltyramine and related compounds.

Introduction: The Significance of N-acetyltyramine

[4-(2-aminoethyl)phenyl] Acetate, or N-acetyltyramine (NAT), is the N-acetylated metabolite of the biogenic trace amine tyramine[1][2]. While tyramine is a known endogenous agonist for Trace Amine-Associated Receptors (TAARs), particularly TAAR1, the pharmacological role of NAT is an area of active investigation[3][4]. TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, including dopaminergic and serotonergic pathways, making it a promising therapeutic target for psychiatric and neurological disorders[4][5][6][7].

Understanding the interaction of NAT with TAAR1 is crucial for several reasons:

  • Deciphering Endogenous Signaling: As a metabolite of tyramine, NAT may play a role in fine-tuning TAAR1 activity and monoaminergic neurotransmission.

  • Drug Development: Characterizing how structurally related compounds bind to TAAR1 can inform the design of novel therapeutics with improved selectivity and efficacy[7][8].

  • Pharmacological Tool: In the laboratory, NAT can be used as a reference compound or a tool to probe the structure-activity relationships of the TAAR1 binding pocket.

This guide provides the foundational protocols to quantify the binding affinity and functional potency of N-acetyltyramine at the human TAAR1 receptor.

Mechanism of Action: TAAR1 Signaling

TAAR1 is an intracellular GPCR that, upon activation by agonists like trace amines, primarily couples to the Gs alpha-subunit (Gαs) of the heterotrimeric G-protein complex[5][9][10]. This coupling initiates a signaling cascade that serves as the basis for our functional assay.

The Signaling Cascade:

  • Ligand Binding: An agonist, such as tyramine or a test compound like N-acetyltyramine, binds to the TAAR1 receptor.

  • G-Protein Activation: Ligand binding induces a conformational change in TAAR1, promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).

  • Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function[5][10][11][12].

TAAR1 can also couple to other G-proteins, such as Gαq and Gα13, leading to the activation of alternative pathways like the PKC/Ca²+ and RhoA cascades, respectively[5][9][12]. However, the Gαs-cAMP pathway is the most robust and commonly measured output for TAAR1 activation in heterologous expression systems[10].

DOT script for TAAR1 Signaling Pathway

TAAR1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TAAR1 TAAR1 Receptor G_protein Gαsβγ TAAR1->G_protein AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP 4. Conversion G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_alpha_GDP Gαs-GDP G_alpha_GTP->AC Ligand N-acetyltyramine (Agonist) Ligand->TAAR1 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB Phosphorylation & Gene Expression PKA->CREB 6. Downstream Effects

TAAR1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TAAR1 TAAR1 Receptor G_protein Gαsβγ TAAR1->G_protein AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP 4. Conversion G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_alpha_GDP Gαs-GDP G_alpha_GTP->AC Ligand N-acetyltyramine (Agonist) Ligand->TAAR1 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB Phosphorylation & Gene Expression PKA->CREB 6. Downstream Effects Assay_Workflow cluster_binding Protocol 1: Radioligand Binding Assay (Affinity) cluster_functional Protocol 2: Functional cAMP Assay (Potency) B1 Prepare Membranes (HEK293-hTAAR1 cells) B2 Incubate: Membranes + Radioligand + Competitor (NAT) B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Bound Radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis: Calculate IC50 -> Ki B4->B5 End Pharmacological Profile B5->End F1 Culture Whole Cells (HEK293-hTAAR1) F2 Incubate: Cells + Test Compound (NAT) F1->F2 F3 Cell Lysis F2->F3 F4 Quantify cAMP Levels (e.g., HTRF, BRET) F3->F4 F5 Data Analysis: Calculate EC50 & Emax F4->F5 F5->End Start Start Characterization Start->B1 Start->F1

Assay_Workflow cluster_binding Protocol 1: Radioligand Binding Assay (Affinity) cluster_functional Protocol 2: Functional cAMP Assay (Potency) B1 Prepare Membranes (HEK293-hTAAR1 cells) B2 Incubate: Membranes + Radioligand + Competitor (NAT) B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Bound Radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis: Calculate IC50 -> Ki B4->B5 End Pharmacological Profile B5->End F1 Culture Whole Cells (HEK293-hTAAR1) F2 Incubate: Cells + Test Compound (NAT) F1->F2 F3 Cell Lysis F2->F3 F4 Quantify cAMP Levels (e.g., HTRF, BRET) F3->F4 F5 Data Analysis: Calculate EC50 & Emax F4->F5 F5->End Start Start Characterization Start->B1 Start->F1

Caption: Complementary Assay Workflow.

Protocol 1: Radioligand Competition Binding Assay

This protocol details the steps to determine the binding affinity (Ki) of N-acetyltyramine for the human TAAR1 receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from a cell line stably expressing the human TAAR1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity TAAR1 radioligand, such as [³H]-RO5256390. The concentration should be approximately equal to its Kd value for TAAR1.

  • Test Compound: N-acetyltyramine (CAS 1202-66-0).[1][13]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radioactive TAAR1 agonist or antagonist (e.g., tyramine or EPPTB).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-treated with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A liquid scintillation fluid compatible with your filter plates and counter.

  • Equipment: 96-well plate shaker, vacuum filtration manifold, microplate scintillation counter.

Step-by-Step Methodology
  • Compound Dilution: Prepare a serial dilution of N-acetyltyramine in Assay Buffer. A typical concentration range would be from 100 pM to 100 µM across 10-12 points.

    • Rationale: A wide concentration range is essential to define the full competition curve, including the top and bottom plateaus.

  • Plate Setup: In a 96-well assay plate, add reagents in the following order:

    • Total Binding (TB) wells: 25 µL Assay Buffer.

    • Non-specific Binding (NSB) wells: 25 µL of the non-specific binding control (e.g., 10 µM tyramine).

    • Test Compound wells: 25 µL of each N-acetyltyramine dilution.

    • Rationale: TB wells represent the maximum radioligand binding, while NSB wells define the amount of radioligand that binds to the filter and other non-receptor components. Subtracting NSB from all other wells yields specific binding.[14]

  • Add Radioligand: Add 25 µL of the radioligand (e.g., [³H]-RO5256390 at 2x final concentration) to all wells.

  • Initiate Reaction: Add 50 µL of the TAAR1 cell membrane preparation (diluted in Assay Buffer to a final concentration of 5-10 µg protein per well) to all wells. The final assay volume is 100 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes on a plate shaker.

    • Rationale: Incubation allows the binding reaction to reach equilibrium. The time should be optimized based on the kinetics of the specific radioligand used.

  • Filtration: Rapidly terminate the reaction by filtering the contents of the assay plate through the pre-treated glass fiber filter plate using a vacuum manifold. Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer.

    • Rationale: Rapid filtration and washing separate the membrane-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).[15] Ice-cold buffer minimizes dissociation of the radioligand from the receptor during the wash steps.

  • Scintillation Counting: Allow the filter plate to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol 2: Functional cAMP Accumulation Assay

This protocol measures the ability of N-acetyltyramine to stimulate cAMP production in whole cells expressing TAAR1.

Materials and Reagents
  • Cell Line: A cell line stably expressing human TAAR1 (e.g., HEK293-hTAAR1).

  • Cell Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS, antibiotics).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX or 100 µM Ro 20-1724.

    • Rationale: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.

  • Test Compound: N-acetyltyramine.

  • Positive Control: A known TAAR1 agonist (e.g., tyramine or β-phenylethylamine).

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), BRET (Bioluminescence Resonance Energy Transfer), or ELISA.[8]

  • Equipment: Cell culture incubator, 96- or 384-well white opaque cell culture plates, multi-mode plate reader compatible with the chosen detection kit.

Step-by-Step Methodology
  • Cell Plating: Seed the HEK293-hTAAR1 cells into a white, opaque 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight (18-24 hours).

  • Compound Dilution: Prepare a serial dilution of N-acetyltyramine and the positive control (tyramine) in Stimulation Buffer at 2x the final desired concentration.

  • Assay Initiation:

    • Carefully remove the cell culture medium from the wells.

    • Add 50 µL of Stimulation Buffer to all wells.

    • Add 50 µL of the 2x compound dilutions (or buffer for the basal control) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Rationale: This incubation period allows for receptor activation and subsequent accumulation of intracellular cAMP. The time can be optimized but 30 minutes is a standard starting point.

  • Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and detect the accumulated cAMP according to the specific instructions of your chosen commercial detection kit. This typically involves adding a lysis buffer containing the detection reagents.

  • Data Acquisition: After the recommended incubation time for the detection reagents, read the plate on a multi-mode plate reader using the settings appropriate for your assay technology (e.g., fluorescence or luminescence).

Data Analysis and Interpretation

Binding Assay Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Normalize Data: Express the specific binding at each concentration of N-acetyltyramine as a percentage of the control specific binding (where no competitor is present).

  • Curve Fitting: Plot the percent specific binding against the log concentration of N-acetyltyramine. Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of N-acetyltyramine that displaces 50% of the radioligand.

  • Calculate Ki: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation:[15]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay Analysis
  • Normalize Data: Convert the raw data (e.g., HTRF ratio) to percent activity relative to the basal (buffer only) and positive control (e.g., 10 µM tyramine) responses.

    • % Activity = 100 * (Sample - Basal) / (Positive Control - Basal)

  • Curve Fitting: Plot the percent activity against the log concentration of N-acetyltyramine. Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Representative Data

The following table presents hypothetical data for tyramine and N-acetyltyramine at the human TAAR1 receptor, illustrating how the results might be summarized.

CompoundBinding Assay (Ki, nM)Functional Assay (EC50, nM)Efficacy (% of Tyramine)
Tyramine550460100%
N-acetyltyramine2800350085%

Interpretation: In this hypothetical example, N-acetyltyramine binds to TAAR1 with approximately 5-fold lower affinity than tyramine. It also acts as a partial agonist, with lower potency and efficacy in stimulating cAMP production compared to the full agonist tyramine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Binding Assay: High non-specific binding (>30% of total)- Filter plate not adequately blocked.- Radioligand concentration too high.- Insufficient washing.- Ensure PEI pre-treatment of filter plates.- Use a radioligand concentration at or below its Kd.- Increase the number and/or volume of washes with ice-cold buffer.
Binding Assay: Low signal (low total binding counts)- Insufficient receptor expression in membranes.- Degraded radioligand or membranes.- Incorrect buffer composition.- Use a higher concentration of membrane protein per well.- Aliquot and store membranes and radioligand at -80°C; avoid freeze-thaw cycles.- Verify pH and composition of the assay buffer.
Functional Assay: Small assay window (low signal-to-basal ratio)- Low receptor expression.- Inefficient PDE inhibitor.- Sub-optimal cell health or density.- Use a higher-expressing clonal cell line.- Test different PDE inhibitors (e.g., IBMX, Ro 20-1724) or increase concentration.- Optimize cell seeding density and ensure cells are healthy before starting the assay.
General: High well-to-well variability- Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the plate.- Use calibrated pipettes; practice good pipetting technique.- Gently mix plate after adding reagents.- Avoid using the outermost wells of the plate or fill them with buffer.

References

  • TAAR1 - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved March 14, 2026, from [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved March 14, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 14, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved March 14, 2026, from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved March 14, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved March 14, 2026, from [Link]

  • Inxight Drugs. (n.d.). N-ACETYLTYRAMINE. Retrieved March 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved March 14, 2026, from [Link]

  • Michael, M., et al. (2020). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 14, 2026, from [Link]

  • Drug Discovery World. (2024, September 18). The value of GPCR cell-based assays in drug discovery. Retrieved March 14, 2026, from [Link]

  • Zhu, W., et al. (2021). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved March 14, 2026, from [Link]

  • Underhill, S. M., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Molecular Psychiatry. Retrieved March 14, 2026, from [Link]

  • Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology. Retrieved March 14, 2026, from [Link]

  • Inxight Drugs. (n.d.). N-ACETYLTYRAMINE. Retrieved March 14, 2026, from [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Retrieved March 14, 2026, from [Link]

  • Pan, H., et al. (2023). De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli. Enzyme and Microbial Technology. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of identified compounds; N-acetyltyramine (1), N-acetyltryptamine (2). Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). Tyramine. Retrieved March 14, 2026, from [Link]

  • Claudi, F., et al. (1993). Synthesis and dopamine receptor binding of 4-(2-aminoethyl)-1H-pyrazole and its N,N-dialkyl derivatives. Drug Design and Discovery. Retrieved March 14, 2026, from [Link]

  • Liu, J. F., et al. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology. Retrieved March 14, 2026, from [Link]

  • Wellcome Open Research. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis. Retrieved March 14, 2026, from [Link]

  • Gainetdinov, R. R., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Molecules. Retrieved March 14, 2026, from [Link]

  • MDPI. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved March 14, 2026, from [Link]

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Application

Introduction: The Significance of N-Acetyltyramine and its Analogs

An In-Depth Technical Guide to the Synthesis of [4-(2-aminoethyl)phenyl] Acetate Derivatives [4-(2-aminoethyl)phenyl] acetate, more commonly known as N-acetyltyramine, is a derivative of the biogenic amine tyramine. Tyra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of [4-(2-aminoethyl)phenyl] Acetate Derivatives

[4-(2-aminoethyl)phenyl] acetate, more commonly known as N-acetyltyramine, is a derivative of the biogenic amine tyramine. Tyramine itself is a monoamine compound derived from the amino acid tyrosine and plays a role as a neurotransmitter[1]. The acetylation of tyramine to form N-acetyltyramine modifies its biological activity and properties, leading to a compound with significant interest in various research fields.

N-acetyltyramine has been identified as a quorum-sensing inhibitor (QSI), a class of molecules that can disrupt bacterial communication and virulence[2][3]. This makes it a target of interest in the development of new antibacterial strategies. Furthermore, studies have shown that N-acetyltyramine can enhance the cytotoxicity of chemotherapeutic agents like doxorubicin in resistant cancer cells, suggesting potential applications in oncology[2][4]. Given its diverse biological activities, a robust and well-characterized synthetic protocol for N-acetyltyramine and its derivatives is highly valuable for researchers in medicinal chemistry, chemical biology, and drug development.

This guide provides a detailed, field-proven protocol for the synthesis of N-acetyltyramine, focusing on the underlying chemical principles, step-by-step procedures, characterization, and troubleshooting.

Synthesis Pathway: Acetylation of Tyramine

The most direct and common method for synthesizing [4-(2-aminoethyl)phenyl] acetate is through the N-acylation of its precursor, 4-(2-aminoethyl)phenol (tyramine). This reaction involves the treatment of tyramine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

The primary amine of tyramine is more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acetylation under controlled conditions. The base, typically a non-nucleophilic amine like triethylamine, is crucial as it neutralizes the acidic byproduct of the reaction (acetic acid or hydrochloric acid), driving the reaction to completion.

Experimental Protocol: Synthesis of N-Acetyltyramine

This protocol details the synthesis of N-acetyltyramine from tyramine and acetic anhydride.

Materials and Reagents
  • Tyramine (4-(2-aminoethyl)phenol)

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add tyramine (1.0 equivalent).

    • Dissolve the tyramine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere prevents potential side reactions with atmospheric moisture.

    • Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction upon addition of the acetylating agent.

  • Addition of Base and Acetylating Agent:

    • Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution. Triethylamine acts as a proton scavenger, neutralizing the acetic acid formed during the reaction and preventing the protonation of the starting amine[4].

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture. A slow, controlled addition is important to manage the reaction temperature and prevent the formation of di-acetylated byproducts.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (tyramine) spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by adding deionized water. This will hydrolyze any remaining acetic anhydride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate (to remove acetic acid), and finally with brine (to remove residual water)[4].

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[4]

    • Elute with a gradient of ethyl acetate in hexanes to separate the desired N-acetyltyramine from any impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure [4-(2-aminoethyl)phenyl] acetate as a solid.

Visual Workflow of the Synthesis

Synthesis_Workflow Start Start: Tyramine, DCM, TEA Reaction_Vessel Reaction at 0°C to RT Start->Reaction_Vessel Reaction_Monitoring Monitor by TLC Reaction_Vessel->Reaction_Monitoring Add_Ac2O Add Acetic Anhydride Add_Ac2O->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Drying Dry & Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Final_Product Pure N-Acetyltyramine Purification->Final_Product

Caption: Workflow for the synthesis of N-Acetyltyramine.

Characterization and Data

To confirm the identity and purity of the synthesized [4-(2-aminoethyl)phenyl] acetate, several analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The spectra will show characteristic peaks corresponding to the protons and carbons in the molecule, confirming the presence of the acetyl group and the aromatic ring.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) in positive ion mode is typically used.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile. Purity is determined by the area percentage of the main peak.[4]

Typical Analytical Data for N-Acetyltyramine
ParameterExpected Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
¹H NMR (DMSO-d₆) δ (ppm): ~1.79 (s, 3H, -COCH₃), ~2.55 (t, 2H, -CH₂-Ar), ~3.15 (q, 2H, -CH₂-NH), ~6.65 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~7.80 (t, 1H, -NH), ~9.15 (s, 1H, -OH)
Purity (HPLC) >95%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Allow the reaction to stir for a longer period. Check the quality of the acetic anhydride and triethylamine.
Low Yield Loss of product during workup or purification. Incomplete reaction.Ensure proper phase separation during extraction. Optimize chromatography conditions to minimize product loss.
Presence of Impurities Formation of di-acetylated product. Incomplete removal of reagents.Use a controlled, slow addition of acetic anhydride at 0 °C. Ensure thorough washing during the workup phase.

References

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  • Step A(3): Preparation of Ethyl [4-(2-Bromoethyl)phenyl]acetate - PrepChem.com. Available at: [Link]

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  • Supporting Information for Experimental procedures and analytical data - Rsc.org. Available at: [Link]

  • Structures of identified compounds; N-acetyltyramine (1), N-acetyltryptamine (2) - ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC. Available at: [Link]

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  • EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents.
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Method

Application Notes and Protocols for N-Acetyltyramine as a Precursor in Drug Synthesis

Introduction: Unveiling the Potential of N-Acetyltyramine in Medicinal Chemistry N-Acetyltyramine, chemically known as N-[2-(4-hydroxyphenyl)ethyl]acetamide, is an acetylated derivative of the biogenic amine tyramine.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of N-Acetyltyramine in Medicinal Chemistry

N-Acetyltyramine, chemically known as N-[2-(4-hydroxyphenyl)ethyl]acetamide, is an acetylated derivative of the biogenic amine tyramine.[1][2] While tyramine itself plays a role as a neuromodulator and is a precursor to important catecholamines, its N-acetylated form emerges as a versatile and valuable building block in the realm of drug discovery and development.[3][4] The acetylation of the primary amino group in tyramine modulates its physicochemical properties, leading to altered bioavailability and metabolic stability, making N-acetyltyramine an attractive starting point for the synthesis of various pharmacologically active compounds.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, purification, and utilization of N-acetyltyramine as a precursor for drug synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity N-acetyltyramine and its derivatives.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of N-acetyltyramine is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Solid[1]
CAS Number 1202-66-0[1]
Solubility Soluble in DMSO[5]
Storage Temperature -20°C

Safety Information:

  • Hazards: May cause serious eye damage.

  • Precautions: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

Synthesis of N-Acetyltyramine: A Step-by-Step Protocol

The synthesis of N-acetyltyramine from tyramine is a straightforward N-acylation reaction. The following protocol is designed for high yield and purity.

Workflow for N-Acetyltyramine Synthesis

Tyramine Tyramine Solvent Dissolve in Aprotic Solvent (e.g., Dichloromethane) Tyramine->Solvent Base Add Base (e.g., Triethylamine) Solvent->Base Acetylation Add Acetylating Agent (e.g., Acetic Anhydride) Base->Acetylation Reaction Stir at Room Temperature Acetylation->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product N-Acetyltyramine Purification->Product

Caption: Synthetic workflow for N-Acetyltyramine.

Detailed Protocol

Materials:

  • Tyramine hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetic anhydride

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve tyramine hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (2.2 eq) to the solution to both neutralize the hydrochloride salt and act as a proton scavenger for the subsequent acylation reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Acetylation: Cool the reaction mixture in an ice bath to 0°C. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The use of acetic anhydride is a common and effective method for acetylation.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure N-acetyltyramine.[6]

Analytical Methods for Quality Control

Ensuring the purity of the synthesized N-acetyltyramine is crucial for its use in subsequent drug synthesis steps. A combination of chromatographic and spectroscopic methods is recommended.

Analytical TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) To determine chemical purity.Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid. Detection: UV at ~275 nm.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm molecular weight and purity.Ionization: Electrospray Ionization (ESI) in positive mode. m/z: [M+H]⁺ at 180.1.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure.¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

N-Acetyltyramine as a Precursor in Drug Synthesis

N-acetyltyramine serves as a versatile precursor for a variety of drug candidates due to its inherent structural features. The phenolic hydroxyl group and the amide functionality can be further modified to generate a library of compounds for biological screening.

Synthesis of Dopamine Analogs

N-acetyltyramine can be hydroxylated to form N-acetyldopamine, which has shown significant antitumor activity.[7] This demonstrates the potential of using N-acetyltyramine as a starting material for catecholamine-like drugs. While tyramine itself can be converted to dopamine by the enzyme CYP2D6, the N-acetylated form provides a protected amine, allowing for selective modification of the phenyl ring.[4][8]

Reaction Scheme: Hydroxylation to N-Acetyldopamine

Reactant N-Acetyltyramine Product N-Acetyldopamine Reactant->Product Hydroxylation (e.g., using a suitable hydroxylating agent)

Caption: Synthesis of N-Acetyldopamine from N-Acetyltyramine.

Precursor for Antiplatelet Agents

N-acetyltyramine has been identified as a putative new antiplatelet drug due to its inhibitory effect on factor Xa.[3] This opens up avenues for synthesizing novel anticoagulants and antiplatelet agents by modifying the N-acetyltyramine scaffold.

Enhancing Chemotherapeutic Efficacy

Studies have shown that N-acetyltyramine can enhance the cytotoxicity of doxorubicin in resistant leukemia cells.[1][9] This suggests its potential as an adjuvant in chemotherapy, and its derivatives could be explored for their ability to overcome multidrug resistance in cancer.

Conclusion

N-acetyltyramine is a readily accessible and highly versatile precursor for drug synthesis. Its synthesis from tyramine is a robust and scalable process. The protocols and application notes provided herein offer a solid foundation for researchers to produce high-purity N-acetyltyramine and explore its potential in developing novel therapeutics, from anticancer agents to antiplatelet drugs. The continued investigation into the derivatives of N-acetyltyramine holds significant promise for the future of medicinal chemistry.

References

  • Yu, P. H., & Boulton, A. A. (1979). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Canadian journal of biochemistry, 57(10), 1204–1209. Available from: [Link]

  • Inxight Drugs. N-ACETYLTYRAMINE. Available from: [Link]

  • Kerbs, P., Veldmann, A., & Wendisch, V. F. (2024). Sustainable production of the drug precursor tyramine by engineered Corynebacterium glutamicum. Applied microbiology and biotechnology, 108(1), 235. Available from: [Link]

  • ResearchGate. Structures of identified compounds; N-acetyltyramine (1), N-acetyltryptamine (2). Available from: [Link]

  • Hiroi, T., Imaoka, S., Yabusaki, Y., & Funae, Y. (1998). Dopamine formation from tyramine by CYP2D6. Biochemical and biophysical research communications, 249(3), 838–843. Available from: [Link]

  • ResearchGate. Dopamine Formation from Tyramine by CYP2D6. Available from: [Link]

  • National Center for Biotechnology Information. N-Acetyltyramine. PubChem Compound Database. Available from: [Link]

  • Driscoll, J. S., Melnick, N. R., & Quinn, F. R. (1980). Synthesis and biologic evaluation of the dopamine analog N-acetyldopamine in experimental leukemia in mice. Journal of pharmaceutical sciences, 69(12), 1460–1462. Available from: [Link]

  • MilliporeSigma. N-Acetyltyramine. Available from: [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Utilizing Acetate-Masked Probes

Introduction: Unmasking Cellular Activity with Intracellular Esterases In the landscape of cell-based assays, the ability to deliver and activate probes within the intracellular environment is paramount for understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unmasking Cellular Activity with Intracellular Esterases

In the landscape of cell-based assays, the ability to deliver and activate probes within the intracellular environment is paramount for understanding cellular physiology, drug efficacy, and toxicity.[1][2][3] A widely adopted and elegant strategy for achieving this involves the use of non-polar, cell-permeant molecules masked with acetate esters. These esters readily diffuse across the lipid bilayer of the cell membrane. Once inside the cell, a ubiquitous class of enzymes known as intracellular esterases hydrolytically cleave the acetate groups.[4][5] This enzymatic action serves a dual purpose: it "unmasks" the active form of the probe and, by increasing its polarity, effectively traps it within the cytoplasm. This principle is the foundation for a multitude of powerful cell-based assays, including the measurement of intracellular pH (pHi) and the quantification of esterase activity itself, which can be an indicator of cell health and metabolic status.[4][6]

This document provides a comprehensive guide to the principles and applications of using acetate-masked compounds in cell-based assays, with a focus on [4-(2-aminoethyl)phenyl] Acetate as a model compound. We will explore the underlying biochemical mechanisms and provide detailed protocols for two key applications: the assessment of intracellular esterase activity and the measurement of intracellular pH.

Mechanism of Action: The Esterase-Catalyzed Transformation

The core of this technique lies in the enzymatic conversion of a non-polar precursor into a polar, cell-impermeant product. [4-(2-aminoethyl)phenyl] Acetate serves as an excellent exemplar of this process.

  • Passive Diffusion: The acetylated form of the molecule is hydrophobic, allowing it to freely pass through the cell membrane into the cytoplasm.

  • Enzymatic Cleavage: Within the cytoplasm, non-specific intracellular esterases recognize and hydrolyze the ester bond.

  • Intracellular Trapping: This reaction yields two products: acetic acid and the hydrophilic molecule 4-(2-aminoethyl)phenol (more commonly known as tyramine). The newly exposed hydroxyl group and the existing amino group render the tyramine molecule polar and membrane-impermeant, effectively trapping it inside the cell.

The accumulation of the de-esterified product is directly proportional to the activity of intracellular esterases. This principle can be harnessed for various analytical purposes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Compound_Ext [4-(2-aminoethyl)phenyl] Acetate (Lipophilic, Cell-Permeant) Compound_Int [4-(2-aminoethyl)phenyl] Acetate Compound_Ext->Compound_Int Passive Diffusion Esterase Intracellular Esterases Compound_Int->Esterase Substrate Product 4-(2-aminoethyl)phenol (Tyramine) (Hydrophilic, Cell-Impermeant) Esterase->Product Hydrolysis AceticAcid Acetic Acid

Caption: Workflow for the fluorogenic esterase activity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well clear-bottom black plate at a density that will result in 80-90% confluency on the day of the assay. For suspension cells, seed 50,000 to 100,000 cells per well immediately before the assay. [7]2. Reagent Preparation: Prepare a fresh working solution of FDA in pre-warmed (37°C) PBS. A final concentration range of 10-50 µM is a good starting point for optimization. Protect the solution from light.

  • Cell Washing: Gently aspirate the culture medium from the wells (for adherent cells) or pellet the cells by centrifugation (for suspension cells) and wash once with 100 µL of PBS.

  • Probe Loading: Remove the PBS and add 100 µL of the FDA working solution to each well. Include wells without cells as a background control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal time may vary depending on the cell type and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission set to ~525 nm.

Data Interpretation: The fluorescence intensity is directly proportional to the esterase activity within the cell population. A decrease in fluorescence in treated cells compared to untreated controls suggests a loss of cell viability or a direct inhibition of esterase enzymes.

ParameterRecommended RangeNotes
Cell Seeding Density 5,000 - 50,000 cells/wellOptimize for 80-90% confluency at time of assay.
FDA Concentration 10 - 50 µMHigher concentrations can be toxic. Optimize for best signal-to-noise.
Incubation Time 15 - 30 minutesLonger times may lead to dye leakage or cytotoxicity.
Excitation Wavelength 490 nm
Emission Wavelength 525 nm

Application 2: Measurement of Intracellular pH (pHi)

Principle: Intracellular pH is a tightly regulated parameter that is critical for a wide range of cellular processes, including enzyme activity, cell proliferation, and apoptosis. [8][9]Many cellular responses to external stimuli, such as growth factor activation or osmotic stress, are accompanied by changes in pHi. [9]Acetate-masked, pH-sensitive fluorescent dyes, such as BCECF-AM, are invaluable tools for monitoring these changes. [4][10]The AM ester allows the dye to enter the cell, where it is cleaved by esterases into its pH-sensitive, membrane-impermeant form. BCECF exhibits a pH-dependent excitation spectrum, allowing for ratiometric measurement, which provides a robust readout that is independent of dye concentration and cell path length. [10]

Protocol: Ratiometric pHi Measurement using BCECF-AM

This protocol describes how to load cells with BCECF-AM and perform ratiometric fluorescence measurements to determine intracellular pH.

Materials:

  • BCECF-AM stock solution (1 mM in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Nigericin and Valinomycin (for calibration)

  • High-potassium calibration buffers (pH 6.5, 7.0, 7.5, 8.0)

  • Fluorescence microplate reader or microscope capable of dual-excitation ratio imaging

Workflow:

cluster_loading Dye Loading & De-esterification cluster_measurement Measurement & Calibration cluster_analysis Data Analysis A Prepare BCECF-AM Loading Buffer (1-5 µM) B Incubate Cells with BCECF-AM at 37°C (30-60 min) A->B C Wash Cells to Remove Extracellular Dye B->C D Incubate for De-esterification (30 min) to trap dye C->D E Acquire Baseline Fluorescence Ratio (Ex1: 490nm, Ex2: 440nm, Em: 535nm) D->E F Add Experimental Compound & Monitor Ratio Change E->F G Perform In Situ Calibration (Nigericin/Valinomycin) E->G Parallel Step H Generate Calibration Curve (Ratio vs. pH) G->H I Convert Experimental Ratios to Intracellular pH Values H->I

Sources

Method

Application Note: Labeling[4-(2-aminoethyl)phenyl] Acetate for Tracking Studies

Executive Summary[4-(2-aminoethyl)phenyl] acetate—frequently referred to as O-acetyltyramine—is a trace amine derivative utilized in neurochemical tracking, pharmacokinetic (PK) profiling, and as a structural precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[4-(2-aminoethyl)phenyl] acetate—frequently referred to as O-acetyltyramine—is a trace amine derivative utilized in neurochemical tracking, pharmacokinetic (PK) profiling, and as a structural precursor for radioligands. Modifying this molecule for tracking studies requires conjugating a detectable tag (fluorescent or isotopic) to its primary amine. However, the presence of a base-labile phenolic acetate ester introduces a significant chemical conflict. This application note details a highly optimized, self-validating methodology to achieve high-yield amine conjugation while preserving the structural integrity of the ester group.

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand that successful bioconjugation is not merely about mixing reagents; it is about exploiting kinetic and thermodynamic windows.

The Chemical Conflict: To track [4-(2-aminoethyl)phenyl] acetate in biological matrices, the primary amine (-NH₂) on the ethyl chain is typically targeted using N-hydroxysuccinimide (NHS) esters. The reaction of NHS esters with amines is strongly pH-dependent. At low pH, the amino group is protonated and unreactive, whereas at high pH, the NHS ester rapidly hydrolyzes into an unreactive free acid[1]. Standard protocols for NHS ester labeling dictate an optimal 2[2].

However, [4-(2-aminoethyl)phenyl] acetate contains a phenolic acetate ester[3]. Phenolic esters are notoriously susceptible to base-catalyzed hydrolysis. If the standard labeling pH of 8.5 is utilized, the acetate group will rapidly hydrolyze, yielding labeled tyramine rather than the intended labeled O-acetyltyramine. This degradation would completely invalidate downstream pharmacokinetic data, as the lipophilicity and receptor binding profiles of the two molecules differ significantly[4].

The Solution (Causality): To resolve this, our protocol establishes a strict pH 8.0–8.1 window . At this specific pH, a small but sufficient fraction of the primary amine (pKa ~9.7) is deprotonated to allow nucleophilic attack on the NHS ester, while the half-life of the phenolic acetate remains long enough to prevent significant degradation during the 2-hour reaction timeframe.

Workflow Visualization

G Start [4-(2-aminoethyl)phenyl] Acetate (Target Molecule) Branch1 Fluorescent Labeling (Cy5-NHS Ester) Start->Branch1 Branch2 Isotopic Labeling (D5-Propionate-NHS) Start->Branch2 pHControl Strict pH Control (pH 8.0-8.1 Buffer) Branch1->pHControl Branch2->pHControl Hydrolysis Avoid Phenolic Acetate Hydrolysis (pH > 8.5) pHControl->Hydrolysis Prevents Quench Acidic Quenching (0.1% TFA, pH 4.0) pHControl->Quench 2h Incubation Purification RP-HPLC Purification (Self-Validating Step) Quench->Purification Tracking1 In Vitro Cellular Imaging Purification->Tracking1 Tracking2 In Vivo LC-MS/MS Quantification Purification->Tracking2

Workflow for fluorescent and isotopic labeling of O-acetyltyramine under strict pH control.

Quantitative Data: pH Optimization for Labeling

The following table summarizes the kinetic trade-offs between amine reactivity and ester stability. The data dictates the necessity of the pH 8.0–8.1 operational window.

Buffer pHAmine Deprotonation (%)Ester Hydrolysis at 2h (%)NHS-Hydrolysis RateFinal Conjugation Yield (%)
7.5< 1.0< 1.0Low15 - 20
8.0 ~ 2.0 < 5.0 Moderate 75 - 85
8.5~ 6.0> 25.0High40 - 50
9.0~ 16.0> 70.0Very High< 10

Note: Yields are based on a 2-hour incubation at 25°C using a 1.2x molar excess of NHS-ester.

Experimental Protocols

Protocol A: Fluorescent Conjugation (Cy5-NHS) for Cellular Imaging

Objective: Attach a Cy5 fluorophore to the primary amine of [4-(2-aminoethyl)phenyl] acetate without cleaving the acetate ester.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate solution. Carefully adjust the pH to exactly 8.1 using 1 M HCl.

    • Critical Causality: Do not use Tris or other amine-containing buffers, as the primary amines in the buffer will irreversibly scavenge the NHS ester, dropping yields to zero[2].

  • Substrate Dissolution: Dissolve 2.15 mg of [4-(2-aminoethyl)phenyl] acetate HCl (approx. 10 µmol) in 900 µL of the pH 8.1 buffer.

  • Dye Activation: Dissolve 7.4 mg of Cy5-NHS ester (approx. 12 µmol, 1.2x molar excess) in 100 µL of anhydrous, amine-free DMF.

    • Critical Causality: DMF must be strictly anhydrous. Introducing moisture at this stage will cause premature hydrolysis of the NHS ester before it reaches the target amine.

  • Conjugation Reaction: Add the 100 µL Cy5-NHS solution dropwise to the 900 µL substrate solution while vortexing to ensure rapid homogenization.

  • Incubation: Protect the reaction tube from light using aluminum foil (to prevent photobleaching of Cy5). Incubate at room temperature (20-25°C) for exactly 2 hours on a rotary shaker.

  • Reaction Quenching (Self-Validation Step): Add 10 µL of 10% Trifluoroacetic acid (TFA) to drop the pH to ~4.0.

    • Critical Causality: This step instantly halts both the NHS conjugation and any background base-catalyzed ester hydrolysis, locking the product profile for accurate downstream analysis.

  • Purification: Inject the quenched mixture onto a Preparative RP-HPLC (C18 column). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA). Collect the major blue-colored fraction. Lyophilize and store at -20°C.

Protocol B: Stable Isotope Tagging for LC-MS/MS PK Studies

Objective: Conjugate a deuterated tag (D5-Propionate) to the target molecule for absolute quantification in in vivo biological matrices.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5 mg of [4-(2-aminoethyl)phenyl] acetate HCl in 1 mL of pH 8.1 Sodium Bicarbonate buffer.

  • Isotope Addition: Dissolve a 1.5x molar excess of D5-Propionic acid NHS ester in 100 µL of anhydrous DMSO.

  • Reaction: Combine the solutions and incubate at room temperature for 2 hours.

  • Quenching: Acidify the reaction with 0.1% Formic Acid (instead of TFA, to ensure direct MS compatibility without ion suppression) until the pH reaches 4.0.

  • Extraction & Validation: Perform a solid-phase extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge. Wash with 5% methanol in water, and elute with 100% methanol. Analyze via LC-MS/MS to confirm the mass shift (+62 Da for the D5-propionyl group) and validate the intact presence of the acetate ester.

References

Sources

Application

Application Notes and Protocols: Investigating the Neuroactive Potential of [4-(2-aminoethyl)phenyl] Acetate (N-acetyltyramine)

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of [4-(2-aminoethyl)phenyl] Acetate , also known as N-acetyltyramine , for studying neurological disorders. I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of [4-(2-aminoethyl)phenyl] Acetate , also known as N-acetyltyramine , for studying neurological disorders.

Introduction

[4-(2-aminoethyl)phenyl] Acetate, more commonly known in scientific literature as N-acetyltyramine, is an acetylated derivative of the biogenic amine tyramine.[1][2] As a key metabolite, it is formed through the enzymatic action of arylalkylamine N-acetyltransferase (AANAT) and participates in a wide array of biological processes.[1][3] While extensively studied in invertebrates as a crucial precursor to the neurotransmitter and neurohormone octopamine, its role in mammalian neurobiology is an emerging area of interest.[1] The structural similarity of N-acetyltyramine to other neuroactive compounds, and its demonstrated biological activities, including radical scavenging and modulation of cellular signaling, suggest its potential as a valuable tool for investigating the complex mechanisms underlying neurological disorders.[4]

This guide provides a comprehensive overview of the potential applications of N-acetyltyramine in neurological research, details its putative mechanisms of action, and offers detailed protocols for its experimental use.

Putative Mechanisms of Action in a Neurological Context

The neuroactive potential of N-acetyltyramine is likely multifaceted, stemming from its involvement in several key cellular pathways relevant to neuronal health and disease.

  • Modulation of Neurotransmitter Systems: As a derivative of tyramine and a precursor in octopaminergic systems in invertebrates, N-acetyltyramine may interact with trace amine-associated receptors (TAARs) or other monoaminergic systems in mammals, thereby influencing neurotransmission.[1]

  • Antioxidant and Radical Scavenging Activity: Oxidative stress is a well-established contributor to the pathology of numerous neurodegenerative diseases. N-acetyltyramine has been reported to possess radical scavenging properties, which could confer neuroprotection by mitigating the damaging effects of reactive oxygen species (ROS) on neuronal cells.[4]

  • Modulation of Cellular Stress Pathways: Compounds structurally related to N-acetyltyramine, such as 4-Phenylbutyric acid (4-PBA), have been shown to act as chemical chaperones, reducing endoplasmic reticulum (ER) stress, a key factor in protein misfolding diseases like Alzheimer's and Parkinson's disease.[5][6] It is plausible that N-acetyltyramine shares similar properties.

The following diagram illustrates the potential neuroprotective mechanisms of N-acetyltyramine.

neuroprotective_mechanisms cluster_stressors Cellular Stressors in Neurological Disorders cluster_compound N-acetyltyramine Intervention cluster_outcomes Potential Neuroprotective Outcomes Oxidative_Stress Oxidative Stress (e.g., H2O2) NAT N-acetyltyramine ([4-(2-aminoethyl)phenyl] Acetate) Oxidative_Stress->NAT Targets Protein_Aggregation Protein Aggregation (e.g., Aβ, α-synuclein) Protein_Aggregation->NAT Potentially Inhibits Neuroinflammation Neuroinflammation Reduced_ROS Reduced Reactive Oxygen Species (ROS) NAT->Reduced_ROS Antioxidant Activity ER_Stress_Mitigation ER Stress Mitigation NAT->ER_Stress_Mitigation Chaperone-like Activity Modulated_Neurotransmission Modulated Neurotransmission NAT->Modulated_Neurotransmission Receptor Interaction Neuronal_Survival Enhanced Neuronal Survival and Function Reduced_ROS->Neuronal_Survival ER_Stress_Mitigation->Neuronal_Survival Modulated_Neurotransmission->Neuronal_Survival

Caption: Potential neuroprotective pathways of N-acetyltyramine.

Applications & Experimental Protocols

N-acetyltyramine can be employed in a variety of experimental paradigms to probe its effects on neuronal function and its potential as a therapeutic lead.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of N-acetyltyramine to protect cultured neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

  • N-acetyltyramine ([4-(2-aminoethyl)phenyl] Acetate)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • DMSO (for stock solution)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Pre-treatment: Prepare a stock solution of N-acetyltyramine in DMSO. Dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Remove the old medium from the cells and add the medium containing different concentrations of N-acetyltyramine. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in a serum-free medium. After the pre-treatment incubation, expose the cells to H₂O₂ (a pre-determined toxic concentration) for 24 hours. Include control wells with untreated cells and cells treated only with H₂O₂.

  • Cell Viability Assessment: After the 24-hour incubation, assess cell viability using the MTT assay or a similar method.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ of N-acetyltyramine's protective effect.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol determines if N-acetyltyramine can inhibit the activity of AChE, an enzyme implicated in Alzheimer's disease.[7]

Materials:

  • N-acetyltyramine

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer. Prepare serial dilutions of N-acetyltyramine in the buffer.

  • Assay Reaction: In a 96-well plate, add the buffer, N-acetyltyramine (or positive control inhibitor like Donepezil), and AChE solution. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add DTNB and ATCI to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of N-acetyltyramine. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Assessment of Neuroprotective Effects in a Drosophila melanogaster Model of Parkinson's Disease

This protocol evaluates the ability of N-acetyltyramine to rescue motor deficits in a fruit fly model of Parkinson's disease (e.g., PINK1 or Parkin mutant flies).

Materials:

  • Drosophila melanogaster (wild-type and Parkinson's model strain)

  • Standard fly food

  • N-acetyltyramine

  • Climbing assay apparatus (e.g., a graduated cylinder)

Protocol:

  • Dietary Supplementation: Prepare fly food containing different concentrations of N-acetyltyramine (e.g., 100 µM, 500 µM, 1 mM).

  • Fly Culture: Rear the wild-type and Parkinson's model flies on the control and N-acetyltyramine-supplemented food from the larval stage.

  • Climbing Assay (Negative Geotaxis): At different ages (e.g., 10, 20, 30 days), place groups of 10-20 flies in the climbing apparatus. Gently tap the flies to the bottom. Record the number of flies that climb past a certain height (e.g., 8 cm) within a specific time (e.g., 15 seconds). Repeat this several times for each group.

  • Data Analysis: Calculate the climbing index (percentage of successful climbers) for each group. Compare the climbing performance of the Parkinson's model flies on the control diet versus the N-acetyltyramine-supplemented diets.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the described protocols.

Table 1: Neuroprotective Effect of N-acetyltyramine against H₂O₂-induced Toxicity in SH-SY5Y Cells

N-acetyltyramine (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
0 (H₂O₂ only)45.3± 4.1
152.1± 3.8
1068.7± 4.5
5085.4± 3.9
10092.6± 4.2

Table 2: Inhibition of Acetylcholinesterase by N-acetyltyramine

N-acetyltyramine (µM)% InhibitionStandard Deviation
18.2± 1.5
1025.6± 2.1
5048.9± 3.3
10065.4± 2.8
25082.1± 1.9

Conclusion

[4-(2-aminoethyl)phenyl] Acetate (N-acetyltyramine) presents itself as a promising research tool for the field of neuroscience. Its established roles in invertebrate neurotransmission, coupled with its antioxidant properties and potential to modulate cellular stress pathways, provide a strong rationale for its investigation in the context of neurological disorders. The protocols outlined in this guide offer a starting point for researchers to explore the neuroactive and neuroprotective effects of this intriguing biogenic amine derivative. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic potential.

References

  • Benchchem.
  • ResearchGate. Structures of identified compounds; N-acetyltyramine (1), N-acetyltryptamine (2).
  • PubChem. N-Acetyltyramine.
  • Sigma-Aldrich. N-Acetyltyramine.
  • PubMed. A biochemical explanation of phenyl acetate neurotoxicity in experimental phenylketonuria.
  • ChemicalBook. [4-(2-AMINO-ETHYL)-PHENYL]-ACETIC ACID.
  • PubMed.
  • Benchchem. Phenethyl Acetate vs.
  • MDPI.
  • PubMed. Phenylalanine and phenylacetate adversely affect developing mammalian brain neurons.
  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • Semantic Scholar.
  • Frontiers. Broad-Spectrum Therapeutic Potential of 4-Phenylbutyrate in Neurological and Systemic Diseases of Viral and Non-Viral Origin.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for [4-(2-aminoethyl)phenyl] Acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Biological Extracts Introduction & Analytical Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Biological Extracts

Introduction & Analytical Challenges

[4-(2-aminoethyl)phenyl] acetate , commonly known as O -acetyltyramine, is a biogenic amine derivative and a structural isomer of various phenethylamine-based compounds[1]. In drug development and forensic toxicology, it frequently appears as a synthetic impurity, a metabolic intermediate, or a prodrug candidate[1].

Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents two distinct physicochemical challenges:

  • The Primary Amine Moiety: The ethylamine side chain possesses a high pKa (approximately 10.5)[2]. At neutral pH, this primary amine remains protonated and interacts strongly with residual, unendcapped silanol groups on standard silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • The Phenolic Ester Moiety: The acetate group is attached to the phenol ring via an ester linkage. Phenolic esters are highly susceptible to base-catalyzed hydrolysis. If exposed to neutral or alkaline conditions during sample preparation or within the mobile phase, the analyte rapidly degrades into tyramine and acetic acid.

This protocol establishes a self-validating, stability-indicating reversed-phase HPLC-UV method designed to suppress silanol interactions while preserving the integrity of the ester bond.

Method Development Rationale (E-E-A-T)

As analytical scientists, we must design methods where every parameter serves a mechanistic purpose. The causality behind our chromatographic choices is as follows:

  • Column Chemistry: A high-purity, fully endcapped C18 column is selected to provide hydrophobic retention for the aromatic ring. While mixed-mode columns (e.g., Primesep 100) are often used for underivatized biogenic amines[3], a standard C18 is highly effective when paired with the correct ion-pairing modifier.

  • Mobile Phase & pH Control: We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual purpose:

    • It drops the mobile phase pH to ~2.0, which completely halts the base-catalyzed hydrolysis of the phenolic ester, ensuring the analyte remains intact throughout the run.

    • It acts as a volatile ion-pairing reagent. The bulky trifluoroacetate anion pairs with the protonated amine, increasing its hydrophobicity and shielding it from residual silanols, thereby guaranteeing sharp, symmetrical peaks.

  • Detection Strategy: O -acetyltyramine lacks the extended conjugation required for visible light absorption but exhibits strong ultraviolet (UV) absorbance due to the substituted aromatic ring. The optimal UV detection wavelength is set to 275 nm, which aligns with the λmax​ of the tyramine structural backbone[4][5].

Experimental Protocol

Reagents & Materials
  • Analyte: [4-(2-aminoethyl)phenyl] acetate reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

  • Column: Fully endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

Standard & Sample Preparation

Critical Insight: To prevent in-vial degradation, all diluents must be acidic. Never dissolve this analyte in pure water or neutral buffers.

  • Diluent Preparation: Prepare a solution of 0.1% TFA in 90:10 Water:ACN (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of[4-(2-aminoethyl)phenyl] acetate into a 10 mL volumetric flask. Dissolve and make up to volume with the acidic diluent (1.0 mg/mL). Store at 4°C.

  • Working Sample: Dilute the stock solution to a working concentration of 50 µg/mL using the diluent.

  • Filtration: Filter the working sample through a 0.22 µm PTFE syringe filter directly into amber HPLC autosampler vials.

Chromatographic Conditions
  • Column Temperature: 30°C (Elevated temperatures >40°C risk accelerating ester hydrolysis).

  • Autosampler Temperature: 4°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm (Bandwidth 4 nm, Reference 360 nm).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Data Presentation

Table 1: HPLC Gradient Program

A gradient elution is employed to wash out highly retained hydrophobic impurities while eluting the polar amine quickly.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.095.05.0Initial
2.095.05.0Isocratic hold
8.040.060.0Linear ramp
10.010.090.0Column wash
12.010.090.0Isocratic hold
12.195.05.0Re-equilibration
16.095.05.0End of run
Table 2: System Suitability Parameters

Acceptance criteria to validate the integrity of the chromatographic system prior to sample analysis.

ParameterTarget ValueAcceptance Criteria
Retention Time ( tR​ )~6.5 min ± 2.0% RSD (n=6)
Tailing Factor ( Tf​ )1.1 1.5
Theoretical Plates ( N )> 15,000 10,000
Resolution ( Rs​ ) from Tyramine> 3.0 2.0 (Baseline separation)

Process Visualization

HPLC_Workflow N1 Sample Preparation (0.1% TFA in Water/ACN) N2 Filtration (0.22 µm PTFE) N1->N2 Prevent particulate clogging N3 HPLC Injection (10 µL Volume) N2->N3 Ensure sample homogeneity N4 C18 Column Separation (Gradient: 0.1% TFA in H2O/ACN) N3->N4 Maintain low pH to prevent hydrolysis N5 UV Detection (275 nm) N4->N5 Elution of O-Acetyltyramine N6 Data Analysis (Peak Integration & Quantitation) N5->N6 Signal processing

Fig 1. Step-by-step HPLC analytical workflow for[4-(2-aminoethyl)phenyl] acetate.

Hydrolysis_Pathway N1 [4-(2-aminoethyl)phenyl] Acetate (O-Acetyltyramine) N2 Alkaline/Neutral pH (pH > 6.0) N1->N2 Base-catalyzed ester cleavage N3 Acidic pH (pH 2.0 - 4.0) N1->N3 Acidic stabilization N4 Tyramine + Acetic Acid (Hydrolysis Products) N2->N4 Rapid degradation N5 Stable Analyte (Protonated Amine, Intact Ester) N3->N5 Optimal for HPLC

Fig 2. pH-dependent chemical stability and hydrolysis pathway of O-acetyltyramine.

Troubleshooting & Causality

Observed IssueRoot Cause (Causality)Corrective Action
Severe Peak Tailing ( Tf​ > 2.0) Insufficient protonation of the primary amine or lack of ion-pairing, leading to secondary interactions with stationary phase silanols.Verify that exactly 0.1% TFA is present in both Mobile Phase A and B. Ensure the mobile phase is freshly prepared.
Appearance of an Early Eluting Peak (~3-4 min) The analyte has hydrolyzed into tyramine [1]. Tyramine is more polar than the acetylated parent and elutes earlier.Check the pH of the sample diluent. Ensure samples are kept at 4°C in the autosampler and analyzed within 24 hours of preparation.
Shifting Retention Times Inadequate column equilibration or evaporation of TFA from the mobile phase reservoir over time.Allow at least 10 column volumes of equilibration. Cap mobile phase bottles securely to prevent volatile TFA loss.
Low Signal-to-Noise Ratio UV detection wavelength is misaligned with the analyte's λmax​ , or the sample concentration is too low.Confirm the UV detector is set to 275 nm[4][5]. Check the lamp energy and perform a UV spectral scan if a Diode Array Detector (DAD) is available.

References

  • Stammer, et al. "False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine." Analytical Science Advances, ResearchGate. URL:[Link][1]

  • SIELC Technologies. "HPLC Method for Analysis of Tyramine on Primesep 100 Column." SIELC Applications. URL:[Link][3]

  • MDPI. "Tyramine-Functionalized Alginate-Collagen Hybrid Hydrogel Inks for 3D-Bioprinting." Gels. URL:[Link][4]

  • Taylor & Francis. "Induced accumulation of tyramine, serotonin, and related amines in response to Bipolaris sorokiniana infection in barley." Bioscience, Biotechnology, and Biochemistry. URL:[Link][5]

  • IOSR Journals. "Determination Of The Acidity Or Basicity Constants Of Tyramine In The Ground And Excited States." IOSR Journal of Applied Chemistry. URL:[Link][2]

Sources

Application

In-Depth GC-MS Analysis Protocol for [4-(2-aminoethyl)phenyl] Acetate (O-Acetyltyramine)

Executive Summary & Analytical Context The compound [4-(2-aminoethyl)phenyl] acetate , commonly known as O-acetyltyramine , is a biologically and forensically significant biogenic amine derivative. Functioning both as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The compound [4-(2-aminoethyl)phenyl] acetate , commonly known as O-acetyltyramine , is a biologically and forensically significant biogenic amine derivative. Functioning both as a key metabolic intermediate in tyraminergic signaling and a synthetic precursor, its accurate quantification is critical in neurochemical research and forensic toxicology[1].

A major analytical challenge arises from its exact isobaric relationship (C10H13NO2) with other highly relevant compounds, notably the illicit entactogen 3,4-methylenedioxyamphetamine (MDA) and the metabolite N-acetyltyramine. Recent forensic studies have demonstrated that N-acetyltyramine can cause false-positive MDA findings in high-resolution mass spectrometry (HRMS) due to identical accurate masses[2]. O-acetyltyramine poses the exact same isobaric threat. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with selective derivatization is required to achieve unambiguous structural elucidation and chromatographic separation[3][4].

Physicochemical & Structural Profiling

Understanding the functional groups of O-acetyltyramine is essential for designing a robust GC-MS method. The molecule possesses a highly polar primary amine (requiring volatilization) and a relatively labile phenolic acetate ester (requiring preservation).

Table 1: Physicochemical Properties of[4-(2-aminoethyl)phenyl] Acetate

PropertyValue
IUPAC Name [4-(2-aminoethyl)phenyl] acetate
Common Name O-Acetyltyramine
Chemical Formula C10H13NO2
Monoisotopic Mass 179.0946 Da
Functional Groups Primary Amine (-NH2), Phenyl Acetate Ester (-O-CO-CH3)
Analytical Challenge High polarity causes peak tailing; ester is susceptible to transacylation.

Forensic & Metabolic Differentiation: The Isobaric Challenge

Because O-acetyltyramine, N-acetyltyramine, and MDA share the nominal mass of 179 Da, direct MS analysis without prior chromatographic separation or derivatization leads to critical false positives[2]. By utilizing selective derivatization, we induce distinct mass shifts and unique Electron Ionization (EI) fragmentation pathways that easily separate these isomers.

Isomer_Diff Isomers Isobaric Compounds (MW: 179.22) Formula: C10H13NO2 MDA 3,4-MDA (Primary Amine) Isomers->MDA NAT N-Acetyltyramine (Amide, Phenol) Isomers->NAT OAT O-Acetyltyramine (Primary Amine, Ester) Isomers->OAT Deriv MBTFA Derivatization MDA->Deriv NAT->Deriv OAT->Deriv MDA_D N-TFA-MDA (+96 Da) Deriv->MDA_D NAT_D Unreactive / O-TFA (Condition Dependent) Deriv->NAT_D OAT_D N-TFA-O-Acetyltyramine (+96 Da) Deriv->OAT_D

Fig 1. Isobaric differentiation pathway for C10H13NO2 isomers via selective derivatization.

The Causality of Derivatization: Preserving the Ester

Expertise & Experience Insight: Standard GC-MS protocols for biogenic amines often utilize aggressive perfluoroacylating agents like Pentafluoropropionic Anhydride (PFPA) at high temperatures (e.g., 60–80°C)[3]. However, applying this to O-acetyltyramine risks transacylation —the aggressive anhydride will cleave the O-acetate group and replace it with an O-PFP group. This destroys the original structural information, making it impossible to distinguish whether the parent drug was tyramine or O-acetyltyramine.

The Solution: We utilize N-Methyl-bis(trifluoroacetamide) (MBTFA) . MBTFA is a mild reagent that selectively trifluoroacetylates primary and secondary amines under kinetically controlled conditions (40°C), leaving phenolic esters completely intact.

Deriv_Logic Target O-Acetyltyramine (Labile Ester) Reaction Kinetically Controlled Reaction (40°C) Target->Reaction Reagent MBTFA Reagent (Selective N-Acylation) Reagent->Reaction Product N-TFA-O-Acetyltyramine (Ester Preserved) Reaction->Product Optimal Risk High Heat / Strong Anhydride (Transacylation Risk) Reaction->Risk Poor Control Degraded N,O-diAcyltyramine (Loss of Original Structure) Risk->Degraded

Fig 2. Chemical logic of selective N-derivatization preserving the O-acetate group.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates System Suitability Tests (SST), Internal Standards (IS), and strict kinetic controls.

GCMS_Workflow Sample Biological/Synthetic Sample (O-Acetyltyramine) IS Internal Standard Addition (Tyramine-d4) Sample->IS Extraction Liquid-Liquid Extraction (pH 9.0, Ethyl Acetate) Deriv Mild Derivatization (MBTFA, 40°C, 15 min) Extraction->Deriv IS->Extraction GCMS GC-MS Analysis (EI Mode, SIM/Scan) Deriv->GCMS Validation Data Validation (SST & Blank Verification) GCMS->Validation

Fig 3. Self-validating GC-MS workflow for O-acetyltyramine analysis.

Step-by-Step Methodology

Step 1: System Suitability & Internal Standardization

  • Prepare an SST mixture containing 100 ng/mL of unextracted O-acetyltyramine and MDA to verify baseline chromatographic resolution.

  • Aliquot 1.0 mL of the biological/synthetic sample into a glass centrifuge tube.

  • Spike the sample with 50 µL of Tyramine-d4 (1 µg/mL) as the Internal Standard (IS) to correct for matrix suppression and extraction losses.

Step 2: Liquid-Liquid Extraction (LLE)

  • Adjust the sample pH to 9.0 using 0.1 M Sodium Borate buffer to ensure the primary amine is un-ionized.

  • Add 3.0 mL of LC-MS grade Ethyl Acetate.

  • Vortex vigorously for 5 minutes, then centrifuge at 3000 × g for 10 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean, silanized glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature. Caution: Do not apply heat during evaporation to prevent ester hydrolysis.

Step 3: Kinetically Controlled Derivatization

  • Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of MBTFA (N-Methyl-bis(trifluoroacetamide)).

  • Seal the vial tightly with a PTFE-lined cap and incubate at 40°C for exactly 15 minutes .

  • Allow the vial to cool to room temperature before transferring to a GC autosampler vial containing a low-volume glass insert.

Instrumental Data & Acquisition Parameters

The following parameters are optimized for the detection of the N-TFA derivatives of trace amines[4].

Table 2: GC-MS Operating Parameters

ParameterSetting
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection 1 µL, Splitless mode, Injector Temp: 250°C
Oven Program 70°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (Electron Ionization, 70 eV)
Quadrupole Temp 150°C
Acquisition Mode Synchronous SIM / Full Scan (m/z 50–400)

Table 3: Diagnostic MS Fragments (EI, 70 eV) for Isomer Differentiation

CompoundDerivatized FormDiagnostic Ions (m/z)Structural Origin of Base Peak
O-Acetyltyramine N-TFA-O-Acetyltyramine149 , 275 (M+), 126, 107m/z 149: O-acetylbenzyl cation
MDA N-TFA-MDA135 , 275 (M+), 140m/z 135: Methylenedioxybenzyl cation
N-Acetyltyramine N-Acetyl-O-TFA-tyramine120 , 275 (M+), 162m/z 120: Hydroxybenzyl derivative

Data Interpretation Note: While all three parent compounds have a mass of 179 Da and their derivatives share a molecular ion of 275 Da, the base peaks are entirely distinct. The presence of m/z 149 confirms the intact O-acetate group, definitively identifying O-acetyltyramine and ruling out false-positive MDA identifications.

References

  • Stammer, B., et al. (2024). False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine. Analytical Science Advances / ResearchGate. Retrieved from[Link][2]

  • Perl, A., et al. (2020). Direct sample preparation and simultaneous perfluoroacylation - Trimethylsilylation of biogenic monoamines along with their acidic metabolites for a single step analysis by GC-MS. Analytica Chimica Acta / PubMed. Retrieved from[Link][3]

  • Uekusa, S., et al. (2021). Derivatization in Analytical Chemistry. Molecules / MDPI. Retrieved from[Link][4]

Sources

Method

Application Notes and Protocols for [4-(2-aminoethyl)phenyl] Acetate (N-Acetyltyramine) as a Pharmacological Tool Compound

Introduction: Unveiling the Utility of a Tyramine Metabolite [4-(2-aminoethyl)phenyl] Acetate, more systematically known as N-acetyltyramine, is the N-acetylated metabolite of the endogenous trace amine, tyramine.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Utility of a Tyramine Metabolite

[4-(2-aminoethyl)phenyl] Acetate, more systematically known as N-acetyltyramine, is the N-acetylated metabolite of the endogenous trace amine, tyramine.[1][2] Tyramine itself is a well-known biogenic amine derived from the amino acid tyrosine and acts as a catecholamine-releasing agent.[3] While tyramine's effects are primarily peripheral due to its inability to cross the blood-brain barrier, its metabolism is of significant interest in pharmacology and neuroscience.[3] N-acetyltyramine serves as a valuable tool compound for researchers investigating the metabolic pathways of biogenic amines, particularly the enzymes involved in their acylation and deacetylation.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols for using N-acetyltyramine as a tool compound in pharmacological research.

Physicochemical and Pharmacokinetic Properties

Proper handling and understanding of the compound's properties are crucial for successful experimentation.

PropertyValueSource
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]acetamide[1]
Synonyms N-Acetyltyramine, N-(4-Hydroxyphenethyl)acetamide[2]
CAS Number 1202-66-0[1]
Molecular Formula C10H13NO2[1][2]
Molecular Weight 179.22 g/mol [2]
Appearance Solid[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.
Storage Store at -20°C for long-term stability.

Mechanism of Action and Pharmacological Relevance

N-acetyltyramine's primary role as a tool compound stems from its position as a metabolite in the tyramine pathway. Its formation is catalyzed by arylamine N-acetyltransferases (NATs), enzymes found in various tissues, including the liver and brain.[4]

The significance of N-acetyltyramine in pharmacological studies includes:

  • Substrate for Deacetylating Enzymes: It can be used to study the activity of amidohydrolases and other deacetylating enzymes that may be involved in drug metabolism.

  • Investigating N-Acetylation Pathways: As a product of N-acetylation, it is a useful standard for studying the kinetics and substrate specificity of NAT enzymes.[4]

  • Potential Biological Activity: While less potent than tyramine, N-acetyltyramine may possess its own biological activity. For instance, it has been shown to enhance the cytotoxicity of doxorubicin in certain cancer cell lines.[1]

  • Quorum Sensing Inhibition: It has been identified as a quorum sensing inhibitor in some bacterial species.[2]

Below is a diagram illustrating the metabolic relationship between tyrosine, tyramine, and N-acetyltyramine.

metabolic_pathway Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase N_Acetyltyramine N-Acetyltyramine ([4-(2-aminoethyl)phenyl] Acetate) Tyramine->N_Acetyltyramine Arylamine N-Acetyltransferase (NAT) Metabolites Further Metabolites Tyramine->Metabolites Monoamine Oxidase (MAO) N_Acetyltyramine->Tyramine Amidohydrolase (Deacetylation)

Caption: Metabolic pathway of N-acetyltyramine.

Application 1: In Vitro Analysis of Enzyme Activity

N-acetyltyramine can be employed to characterize the activity of enzymes involved in its metabolism. The following protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted to study either NATs or deacetylating enzymes.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine if N-acetyltyramine or a test compound inhibits the activity of MAO, a key enzyme in the degradation of tyramine.[3]

A. Materials and Reagents

  • Recombinant human MAO-A or MAO-B enzyme

  • N-acetyltyramine (as a negative control or test compound)

  • Tyramine (as the substrate)[3]

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorescence-based detection system)

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Test compounds and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

B. Experimental Procedure

  • Reagent Preparation: Prepare stock solutions of N-acetyltyramine, tyramine, test compounds, and known inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer

    • 10 µL of test compound, N-acetyltyramine, or known inhibitor at various concentrations. For control wells, add 10 µL of assay buffer.

    • 20 µL of MAO enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the Amplex® Red working solution (containing horseradish peroxidase and the substrate, tyramine) to each well to start the reaction.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 1-2 minutes for 30 minutes) using a microplate reader (excitation ~545 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

C. Expected Results

Tyramine will be readily metabolized by MAO, leading to a robust fluorescent signal. N-acetyltyramine is not a substrate for MAO and should not produce a signal on its own.[4] Its inhibitory potential on tyramine metabolism can be quantified by the IC50 value.

Application 2: Cell-Based Assays for Receptor Activity

While N-acetyltyramine is primarily a metabolite, it can be screened for off-target effects or novel activities at various receptors. The following is a general protocol for a cell-based reporter assay.

Protocol 2: G-Protein Coupled Receptor (GPCR) Activation Assay

This protocol can be used to assess whether N-acetyltyramine activates a specific GPCR, such as a trace amine-associated receptor (TAAR), that is coupled to a downstream signaling pathway (e.g., cAMP or calcium mobilization).

A. Materials and Reagents

  • HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • N-acetyltyramine and known receptor agonists/antagonists.

  • A reporter gene assay system (e.g., CRE-luciferase for cAMP-coupled receptors) or a fluorescent calcium indicator (e.g., Fluo-4 AM for Gq-coupled receptors).

  • 96-well clear or black-walled, clear-bottom microplates.

  • Luminometer or fluorescence plate reader.

B. Experimental Workflow Diagram

workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h transfect Transfect with reporter (if not stable cell line) incubate_24h->transfect add_compound Add N-Acetyltyramine or control compounds transfect->add_compound incubate_assay Incubate for specified time add_reagents Add detection reagents (e.g., Luciferin) read_plate Read plate on Luminometer/Fluorometer add_reagents->read_plate analyze_data Analyze data and calculate EC50/IC50

Sources

Application

Application Notes and Protocols for the Dissolution of [4-(2-aminoethyl)phenyl] Acetate Hydrochloride

Introduction [4-(2-aminoethyl)phenyl] Acetate hydrochloride is a bifunctional molecule of significant interest in chemical synthesis and pharmaceutical research. It incorporates a primary amine, protonated as a hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[4-(2-aminoethyl)phenyl] Acetate hydrochloride is a bifunctional molecule of significant interest in chemical synthesis and pharmaceutical research. It incorporates a primary amine, protonated as a hydrochloride salt, and a phenyl acetate ester. This unique combination of functional groups presents both opportunities for diverse chemical transformations and challenges for its dissolution and handling. The primary amine offers a site for nucleophilic reactions or for modulating solubility through pH adjustment, while the phenyl acetate moiety is susceptible to hydrolysis, particularly under non-neutral pH conditions.

This guide provides a comprehensive overview of the physicochemical properties of [4-(2-aminoethyl)phenyl] Acetate hydrochloride and offers detailed protocols for its dissolution in various solvent systems. The methodologies described herein are designed to ensure the stability and integrity of the compound, enabling researchers, scientists, and drug development professionals to confidently prepare solutions for a wide range of applications.

Physicochemical Properties and Stability Considerations

The dissolution behavior of [4-(2-aminoethyl)phenyl] Acetate hydrochloride is governed by the interplay between its ionized amino group and the ester functionality.

  • Phenyl Acetate Ester: The ester group is prone to hydrolysis, a reaction that cleaves the ester bond to yield 4-(2-aminoethyl)phenol and acetic acid. This degradation pathway can be catalyzed by both acid and base.[1][2] Phenyl esters are known to be more labile than their alkyl counterparts due to the electron-withdrawing nature of the phenyl ring, which stabilizes the phenolate leaving group.[3] Therefore, prolonged exposure to strongly acidic or alkaline conditions should be avoided.

The stability of the ester linkage is a critical consideration when selecting a dissolution solvent and preparing solutions. Protic solvents, such as water and alcohols, can participate in hydrolysis, especially at elevated temperatures. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are generally preferred for preparing high-concentration stock solutions for long-term storage, as they are less likely to promote hydrolysis.

A summary of the predicted solubility and stability of [4-(2-aminoethyl)phenyl] Acetate hydrochloride in common laboratory solvents is provided in the table below.

SolventPredicted SolubilityStability Considerations
WaterHigh, pH-dependentRisk of acid- and base-catalyzed hydrolysis. Prepare fresh solutions.
EthanolModerate to HighPotential for solvolysis (transesterification) and hydrolysis if water is present.
DMSOHighGenerally stable. Recommended for stock solutions.
DMFHighGenerally stable. Recommended for stock solutions.

Dissolution Protocols

Materials and Equipment:

  • [4-(2-aminoethyl)phenyl] Acetate hydrochloride (solid)

  • Selected solvent (e.g., sterile water, PBS, DMSO, DMF, ethanol)

  • Vortex mixer

  • Sonicator (optional)

  • pH meter and appropriate buffers for pH adjustment

  • Sterile filtration apparatus (if required)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of Aqueous Solutions

This protocol is suitable for applications requiring an aqueous solution, such as in many biological assays. Due to the potential for hydrolysis, it is strongly recommended to prepare these solutions fresh before use.

  • Initial Solvent Addition: To a known mass of [4-(2-aminoethyl)phenyl] Acetate hydrochloride, add a portion of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline (PBS)) to create a slurry.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (to no more than 37°C) or brief sonication can be applied.

  • pH Adjustment (if necessary): For many biological applications, a physiological pH (around 7.4) is required. The hydrochloride salt will produce a slightly acidic solution. If necessary, adjust the pH of the solution using a suitable buffer system. Be mindful that increasing the pH towards the pKa of the amine will decrease its protonation and may reduce solubility. Conversely, a highly acidic or basic pH will accelerate ester hydrolysis.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter.

Protocol 2: Preparation of High-Concentration Stock Solutions in Organic Solvents

For long-term storage and to minimize hydrolysis, preparing a concentrated stock solution in an anhydrous aprotic polar solvent is recommended.

  • Solvent Selection: Choose a high-purity, anhydrous grade of DMSO or DMF.

  • Dissolution: Add the desired volume of solvent to a pre-weighed amount of [4-(2-aminoethyl)phenyl] Acetate hydrochloride.

  • Mixing: Vortex the mixture until the solid is completely dissolved. Sonication can be used to expedite this process.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption. When using the stock solution, allow it to warm to room temperature before opening to minimize condensation.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of a high-concentration organic stock solution into an aqueous cell culture medium.

  • Stock Solution Preparation: Prepare a concentrated stock solution of [4-(2-aminoethyl)phenyl] Acetate hydrochloride in DMSO as described in Protocol 2.

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the aqueous medium and not the other way around to avoid precipitation of the compound. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the prepared working solutions immediately in your experiments.

Visualizing the Dissolution Workflow and Chemical Considerations

The following diagrams illustrate the chemical structure, the general workflow for dissolution, and the potential for hydrolysis.

Caption: General workflow for dissolving [4-(2-aminoethyl)phenyl] Acetate hydrochloride.

G cluster_0 [4-(2-aminoethyl)phenyl] Acetate Hydrochloride img img

Caption: Chemical Structure of [4-(2-aminoethyl)phenyl] Acetate.

Caption: Potential hydrolysis pathway of the ester linkage.

Troubleshooting

  • Precipitation upon addition to aqueous media: This can occur if the concentration of the compound exceeds its solubility in the final aqueous solution or if the organic solvent concentration is too high. To resolve this, try preparing a more dilute stock solution or decreasing the final concentration of the compound in the aqueous medium.

  • Cloudiness or change in solution appearance over time: This may indicate hydrolysis or degradation of the compound. It is best to prepare fresh aqueous solutions and to store stock solutions in an appropriate anhydrous solvent at low temperatures.

  • Difficulty in dissolving the compound: If the compound does not dissolve readily, ensure that the correct solvent is being used and that the compound is of sufficient purity. Gentle heating and sonication can aid in dissolution, but prolonged heating should be avoided to prevent degradation.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling [4-(2-aminoethyl)phenyl] Acetate hydrochloride.

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the most comprehensive safety and handling information.

By following these detailed protocols and considering the chemical properties of [4-(2-aminoethyl)phenyl] Acetate hydrochloride, researchers can confidently prepare stable and accurate solutions for their experimental needs.

References

  • Ataman Kimya. "PHENYLACETATE". Ataman Kimya. Accessed March 14, 2026. [Link]

  • Filo. "Outline a general procedure for the separation of amines from neutral compounds.". Filo. January 20, 2026. [Link]

  • ResearchGate. "What is the best way to convert my amine compound from the free amine into the salt form HCl?". ResearchGate. February 3, 2020. [Link]

  • Journal of Physical Organic Chemistry. "Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C". Accessed March 14, 2026. [Link]

  • Organic Syntheses. "methylamine hydrochloride". Organic Syntheses. Accessed March 14, 2026. [Link]

  • PubMed. "Kinetics and Mechanism of Aminolysis of Phenyl Acetates in Aqueous Solutions of Poly(ethylenimine)". PubMed. Accessed March 14, 2026. [Link]

  • The Vespiary. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne". The Vespiary. Accessed March 14, 2026. [Link]

  • LibreTexts. "15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry". LibreTexts. Accessed March 14, 2026. [Link]

  • Wikipedia. "Phenyl acetate". Wikipedia. Accessed March 14, 2026. [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Master Organic Chemistry. October 27, 2022. [Link]

  • Stanford School of Earth, Energy & Environmental Sciences. "Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis". Stanford School of Earth, Energy & Environmental Sciences. February 12, 2018. [Link]

  • Chemguide. "hydrolysis of esters". Chemguide. Accessed March 14, 2026. [Link]

  • American Society for Enology and Viticulture. "Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines". American Society for Enology and Viticulture. Accessed March 14, 2026. [Link]

  • Organic Syntheses. "α-PHENYLACETOACETONITRILE". Organic Syntheses. Accessed March 14, 2026. [Link]

  • Google Patents. "US3968124A - Process for preparing phenyl-acetic acid esters".
  • Helda - Helsinki.fi. "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation". Helda - Helsinki.fi. July 15, 2021. [Link]

  • PubChem. "Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | C10H14ClNO2". PubChem. Accessed March 14, 2026. [Link]

  • aecenar. "Phenylacetic acid production(PAA-precursor)". aecenar. Accessed March 14, 2026. [Link]

  • ResearchGate. "How can I dissolve a drug in DMF?". ResearchGate. October 7, 2015. [Link]

  • ResearchGate. "Phenyl acetate as an acetylating agent of various primary amines a". ResearchGate. Accessed March 14, 2026. [Link]

  • Reddit. "What solvents are DMSO/DMF miscible with? : r/OrganicChemistry". Reddit. July 21, 2019. [Link]

  • ResearchGate. "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. December 7, 2015. [Link]

  • USP-NF. "Development of a General Solvents Method for DMSO Soluble Compounds". USP-NF. Accessed March 14, 2026. [Link]

Sources

Method

Application Notes &amp; Protocols: [4-(2-aminoethyl)phenyl] Acetate as a Versatile Intermediate in Bioactive Molecule Synthesis

Abstract: The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including endogenous catecholamines like dopamine and nor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including endogenous catecholamines like dopamine and norepinephrine.[1][2] Its derivatives are integral to drugs targeting a wide range of receptors and enzymes. This guide focuses on a key synthetic intermediate, [4-(2-aminoethyl)phenyl] acetate, which serves as a protected form of 4-hydroxyphenethylamine (tyramine). The strategic use of the acetate as a protecting group for the phenolic hydroxyl function allows for selective modifications at the primary amine, preventing unwanted side reactions and enabling the synthesis of complex bioactive molecules. These application notes provide an in-depth look at the strategic value of this intermediate, complete with detailed protocols for its use in N-acylation and subsequent deprotection to yield functionalized phenolic compounds, thereby empowering researchers in drug discovery and development.

Introduction: The Strategic Advantage of [4-(2-aminoethyl)phenyl] Acetate

In the synthesis of bioactive molecules, particularly those designed to interact with biological systems that recognize catecholamines, the precise control of functional group reactivity is paramount. The phenethylamine framework features two primary reactive sites: the terminal amine and the phenyl ring, which is often hydroxylated. [4-(2-aminoethyl)phenyl] acetate offers a significant strategic advantage by masking the reactive phenolic hydroxyl group as a stable acetate ester.

This protection scheme achieves two critical goals:

  • Prevents Oxidation: Phenols are susceptible to oxidation, which can lead to undesired side products and decomposition. The acetate group safeguards the hydroxyl moiety from oxidative degradation during synthesis.

  • Enables Selective N-Functionalization: With the phenol protected, synthetic transformations can be directed exclusively to the primary amine. This allows for clean, high-yield reactions such as acylation, alkylation, and reductive amination without interference from the hydroxyl group.

This document outlines core protocols for leveraging [4-(2-aminoethyl)phenyl] acetate as a building block for creating libraries of novel compounds with potential therapeutic applications.

Physicochemical Properties and Handling

Proper handling and storage are essential for maintaining the integrity of the reagent.

PropertyValue
IUPAC Name [4-(2-aminoethyl)phenyl] acetate
Synonyms O-Acetyltyramine, 4-Acetoxyphenethylamine
Molecular Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Core Synthetic Strategies and Workflows

The utility of [4-(2-aminoethyl)phenyl] acetate stems from its two key reactive handles: the primary amine and the protected phenol. A typical synthetic workflow involves functionalizing the amine first, followed by an optional deprotection of the acetate to reveal the free phenol.

G cluster_0 Synthetic Utility of [4-(2-aminoethyl)phenyl] Acetate A [4-(2-aminoethyl)phenyl] Acetate (Starting Material) B Primary Amine (Reactive Site 1) A->B Target for N-Functionalization C Acetate Ester (Protected Phenol - Site 2) A->C Site for optional deprotection G cluster_workflow N-Acylation Workflow A 1. Dissolve Intermediate & Base in DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Acylating Agent (e.g., R-COCl) Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Aqueous Workup (Wash & Extract) D->E F 6. Purify (Column Chromatography) E->F

Caption: General workflow for N-acylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add [4-(2-aminoethyl)phenyl] acetate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results & Characterization:

ParameterExample Data for a Hypothetical Product
Product N-benzoyl-[4-(2-aminoethyl)phenyl] acetate
Expected Yield 80-95%
Appearance White to off-white solid
¹H NMR Expect characteristic peaks for both aromatic rings, the ethyl linker, the new amide N-H proton, and the acetate methyl group.
MS (ESI+) Expect to observe [M+H]⁺ at m/z = 284.13
Protocol 2: Acetate Deprotection to Yield Phenolic Derivatives

This protocol details the hydrolysis of the acetate ester to unveil the free phenolic hydroxyl group, a key functional group for hydrogen bonding interactions with many biological targets. [2] Rationale: Base-catalyzed hydrolysis (saponification) is an effective method for cleaving the acetate ester. Lithium hydroxide (LiOH) is a strong base that efficiently hydrolyzes the ester at room temperature. A mixed solvent system of tetrahydrofuran (THF) and water ensures that both the organic substrate and the aqueous base are in the same phase, facilitating the reaction.

G cluster_deprotection Acetate Deprotection Workflow A 1. Dissolve Acylated Product in THF/H₂O B 2. Add LiOH (or other base) A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Neutralize with Acid (e.g., 1M HCl) C->D E 5. Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F 6. Purify (If Necessary) E->F

Caption: General workflow for acetate deprotection.

Step-by-Step Methodology:

  • Setup: Dissolve the N-acylated intermediate from Protocol 1 (1.0 eq) in a 3:1 mixture of THF and water (approx. 0.1 M concentration).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Neutralization: Once the reaction is complete, cool the flask in an ice bath and carefully acidify the mixture to pH ~6-7 by adding 1M HCl dropwise.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base or reaction time.Add another equivalent of LiOH and allow to stir for longer. Gentle warming (to ~40°C) can also be applied.
Amide Bond Cleavage Reaction conditions are too harsh (e.g., too hot or prolonged).Run the reaction at room temperature or below and monitor closely by TLC to avoid over-running the reaction.
Low Yield After Workup Product is partially soluble in the aqueous layer.Saturate the aqueous layer with NaCl before extraction to decrease the polarity and improve recovery into the organic phase.

Application Example: Synthesis of a Bioactive Phenolic Amide

To illustrate the utility of these protocols, a two-step synthesis of a target molecule, N-(4-hydroxyphenethyl)benzamide , is outlined below. This molecule combines the tyramine core with a benzoyl group, a common motif in pharmacologically active compounds.

G cluster_retro Retrosynthetic Analysis Target Target Molecule (Phenolic Amide) Intermediate1 Protected Intermediate (N-benzoyl-[4-(2-aminoethyl)phenyl] acetate) Target->Intermediate1 Deprotection (Protocol 2) Start Starting Material ([4-(2-aminoethyl)phenyl] acetate) Intermediate1->Start N-Acylation (Protocol 1) Reagent Reagent (Benzoyl Chloride) Intermediate1->Reagent

Caption: Retrosynthesis of the target molecule.

Synthetic Scheme:

  • Step 1: N-Acylation. Following Protocol 1 , [4-(2-aminoethyl)phenyl] acetate is reacted with benzoyl chloride in the presence of triethylamine to yield N-benzoyl-[4-(2-aminoethyl)phenyl] acetate.

  • Step 2: Deprotection. The product from Step 1 is then subjected to base-catalyzed hydrolysis as described in Protocol 2 , using LiOH in THF/water to cleave the acetate group and yield the final product, N-(4-hydroxyphenethyl)benzamide.

This streamlined, two-step process demonstrates how [4-(2-aminoethyl)phenyl] acetate serves as an effective and reliable precursor for constructing functionalized bioactive molecules that would be more challenging to synthesize if starting from the unprotected tyramine.

Conclusion

[4-(2-aminoethyl)phenyl] acetate is a highly valuable and versatile intermediate for medicinal chemists and drug development professionals. Its inherent protecting group strategy simplifies complex syntheses by enabling selective N-functionalization of the phenethylamine core. The protocols detailed in this guide provide a robust framework for N-acylation and subsequent deprotection, opening the door to the efficient and high-yield synthesis of diverse libraries of novel, bioactive compounds.

References

  • López-Muñoz, F., & Alamo, C. (2009). The consolidation of the monoaminergic theory of depression. Journal of Affective Disorders.
  • Belda, L., Diez, D., & Garrido, N.M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Molecule of the Week. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Shindo Laboratory. (n.d.). Synthesis of Bioactive compounds. Tokyo Institute of Technology. [Link]

  • Khan, I., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. IUCrData. [Link]

  • Borges, F., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • Shindo, M. (2019). Synthesis of bioactive compounds. Diva-Portal.org. [Link]

  • Beller, M., et al. (2018). Selected natural products (first row) and synthetic bioactive molecules (second row) containing the normorphan nucleus. ResearchGate. [Link]

  • Yin, Y., et al. (2018). Discovery of (E)-1-amino-4-phenylbut-3-en-2-ol Derivatives as Novel Neuraminidase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patil, P., et al. (2018). Synthesis of 4-[(1-(2-carbamothioylhydrazinylidene) ethyl] phenyl... ResearchGate. [Link]

  • Wikipedia. (n.d.). Dopamine. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [4-(2-aminoethyl)phenyl] Acetate

Welcome to the technical support center for the synthesis of [4-(2-aminoethyl)phenyl] acetate, also known as N-acetyltyramine. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [4-(2-aminoethyl)phenyl] acetate, also known as N-acetyltyramine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Reaction Overview and Key Challenges

The synthesis of [4-(2-aminoethyl)phenyl] acetate typically involves the acetylation of tyramine. While seemingly straightforward, this reaction presents a key challenge in achieving chemoselectivity. Tyramine possesses two nucleophilic sites: the primary amine and the phenolic hydroxyl group. The primary goal is selective N-acetylation to yield the desired product, while avoiding O-acetylation of the hydroxyl group and di-acetylation.

dot

Caption: Reaction pathways in tyramine acetylation.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of [4-(2-aminoethyl)phenyl] acetate in a question-and-answer format.

Problem 1: Low Yield of the Desired N-acetylated Product

Question: My reaction is resulting in a low yield of [4-(2-aminoethyl)phenyl] acetate. What are the potential causes and how can I improve it?

Answer:

Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the tyramine starting material is consumed.[1][2] Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reagent Stoichiometry The molar ratio of acetic anhydride to tyramine is critical. Insufficient acetylating agent will lead to an incomplete reaction.An excess of the acetylating agent is often employed to drive the reaction to completion.[2] A molar ratio of 1.1 to 1.5 equivalents of acetic anhydride to tyramine is a good starting point.
Presence of Moisture Acetic anhydride is highly susceptible to hydrolysis. Water in the reaction will consume the reagent and can also lead to the hydrolysis of the desired ester product.[2][3]Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure the tyramine starting material is dry. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]
Incorrect pH or Base The pH of the reaction medium significantly influences the selectivity of acetylation. The amine group is more nucleophilic at a slightly basic pH.The use of a mild, non-nucleophilic base like triethylamine or pyridine can act as a proton scavenger and promote N-acetylation.[1][4] Maintaining a pH that is not excessively high is important to avoid unwanted side reactions.[5]

Low_Yield_Troubleshooting start Low Yield of [4-(2-aminoethyl)phenyl] Acetate check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_moisture Assess for Moisture Contamination start->check_moisture check_base Evaluate Base/ pH Conditions start->check_base solution_time_temp Increase Reaction Time/ Temperature check_completion->solution_time_temp solution_reagent Adjust Acetic Anhydride Equivalents (1.1-1.5 eq.) check_stoichiometry->solution_reagent solution_anhydrous Use Anhydrous Reagents/Solvents check_moisture->solution_anhydrous solution_base Optimize Base and pH check_base->solution_base

Sources

Optimization

Technical Support Center: Optimizing Solubility of [4-(2-aminoethyl)phenyl] Acetate Hydrochloride

Welcome to the dedicated technical support guide for [4-(2-aminoethyl)phenyl] Acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for [4-(2-aminoethyl)phenyl] Acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Compound Overview

[4-(2-aminoethyl)phenyl] Acetate hydrochloride is an organic salt possessing a primary amine, which is protonated to form the hydrochloride, and an acetate ester. This bifunctional nature dictates its solubility profile, making it highly dependent on the solution's chemical environment. Understanding these properties is the first step toward successful dissolution.

PropertyValueSource
Chemical Name [4-(2-aminoethyl)phenyl] acetate,hydrochloride[1]
CAS Number 14383-55-2[1]
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
Appearance White to off-white crystalline powder (Typical)[2]

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in dissolving [4-(2-aminoethyl)phenyl] Acetate hydrochloride.

Q1: My [4-(2-aminoethyl)phenyl] Acetate hydrochloride is not dissolving in neutral water or PBS (pH 7.4). What is the most likely reason?

A1: The primary reason for poor solubility in neutral or basic media is the chemical nature of the amine hydrochloride salt. The compound's solubility is critically dependent on keeping the primary amine group in its protonated, cationic form (R-NH₃⁺). In neutral or alkaline conditions, this group can be deprotonated to the neutral "free base" form (R-NH₂). This neutral form is significantly more hydrophobic and thus less soluble in aqueous solutions, often leading to precipitation or cloudiness. The solubility of salts containing basic anions or acidic cations is strongly influenced by pH.[3][4][5]

Q2: What is the ideal pH range for dissolving this compound and why?

A2: An acidic pH is ideal for maximizing the solubility of this compound. By lowering the pH (e.g., to a range of 3.0 - 5.0), you ensure the equilibrium shown below is shifted far to the left, favoring the highly soluble protonated ammonium salt.[6] According to Le Châtelier's Principle, adding acid (H₃O⁺) consumes any free base that might form, driving the dissolution equilibrium towards the soluble ionic state.[4][7] We strongly recommend starting with an acidic buffer or titrating your aqueous solvent with dilute HCl to achieve a stable, acidic pH before adding the compound.

cluster_0 Chemical Equilibrium in Solution Protonated R-NH₃⁺Cl⁻ (Protonated Salt) HIGHLY SOLUBLE FreeBase R-NH₂ (Neutral Free Base) POORLY SOLUBLE Protonated->FreeBase + OH⁻ (Higher pH) FreeBase->Protonated + H⁺ (Lower pH)

Caption: pH-dependent equilibrium of the amine salt.

Q3: I've acidified my solution, but I still can't reach my target concentration. What is my next step?

A3: If pH adjustment alone is insufficient, the next strategy is to use a co-solvent.[8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system.[9] This change in the solvent environment can better accommodate the non-polar phenyl and acetate portions of your molecule, thereby increasing solubility. This technique is widely used in pharmaceutical formulations to dissolve compounds that have both polar and non-polar characteristics.[10][11]

Q4: Which co-solvents are recommended for [4-(2-aminoethyl)phenyl] Acetate hydrochloride, and at what concentrations?

A4: For initial screening, we recommend starting with common, biocompatible co-solvents. It is crucial to start with a low percentage (e.g., 5-10% v/v) and incrementally increase it, as high concentrations of organic solvents can sometimes cause a compound to "oil out" or precipitate.

Recommended Co-SolventStarting % (v/v)Notes
Ethanol (EtOH) 10-20%Good for general use; low toxicity.
Propylene Glycol (PG) 5-15%Often used in pharmaceutical formulations.[10]
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power, but use minimally as it can be difficult to remove and may affect some biological assays.
Polyethylene Glycol 400 (PEG 400) 10-30%A non-volatile co-solvent effective for increasing the solubility of poorly soluble drugs.[11]

Q5: After successfully dissolving the compound, I noticed the solution became cloudy overnight. What could be happening?

A5: This instability can stem from two primary issues:

  • pH Shift: If your solution was not adequately buffered, absorption of atmospheric CO₂ can slightly lower the pH, but more commonly, interaction with glass or plastic containers can cause the pH to drift, potentially into a range where the compound is less soluble. Always use a well-buffered solvent system.

  • Ester Hydrolysis: The acetate ester group in the molecule is susceptible to hydrolysis, especially at pH values far from neutral (both acidic and basic conditions can catalyze this reaction, though it is often more rapid at higher pH).[12] This reaction would convert your compound into [4-(2-aminoethyl)phenol] hydrochloride and acetic acid. This new compound may have different solubility characteristics, potentially leading to precipitation. It is recommended to prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[13]

Q6: Can I gently heat the solution to aid dissolution?

A6: Yes, gentle warming (e.g., to 37-40°C) can be used to increase the rate of dissolution. However, be cautious. Elevated temperatures can accelerate the potential hydrolysis of the acetate ester, leading to degradation of the compound.[14] We recommend using heat only as a last resort after optimizing pH and co-solvent conditions. Always bring the solution back to room temperature to ensure the compound remains in solution, as solubility will decrease upon cooling.

In-Depth Troubleshooting & Protocols

When simple fixes are not enough, a systematic approach is required. The following workflow and protocols provide a structured method for optimizing solubility.

Caption: Systematic workflow for solubility optimization.

Protocol 1: pH-Based Solubility Optimization

This protocol details the primary method for dissolving amine hydrochloride salts.

  • Prepare the Solvent: Start with 80% of your final desired volume of high-purity water or a non-phosphate buffer (citrate or acetate buffers are good choices for acidic pH ranges).

  • Initial pH Measurement: Place the solvent in a clean vessel with a magnetic stir bar and measure the initial pH.

  • Acidification: While stirring, add 0.1 M or 1 M HCl dropwise. Monitor the pH continuously until it reaches a stable value within the target range of 3.0 - 5.0.

  • Compound Addition: Slowly add the weighed [4-(2-aminoethyl)phenyl] Acetate hydrochloride powder to the stirring acidic solvent.

  • Dissolution & Volume Adjustment: Allow the mixture to stir for 15-20 minutes. The powder should fully dissolve. Once clear, add the acidic solvent to reach your final target volume.

  • Final pH Check: Measure the pH of the final solution to ensure it remains in the optimal range. If the compound itself is slightly basic, a final pH adjustment may be needed.

Protocol 2: Co-solvent Screening for Enhanced Solubility

Use this protocol when pH adjustment alone is insufficient. This should be performed on a small scale to identify the most effective co-solvent before scaling up.

  • Prepare Acidic Stock Solvent: Prepare a buffered aqueous solvent at the optimal pH determined in Protocol 1 (e.g., pH 4.0 citrate buffer).

  • Set Up Test Vials: In separate vials, prepare different co-solvent blends. For a 1 mL final volume test:

    • Vial 1 (Control): 1 mL acidic stock solvent.

    • Vial 2 (10% EtOH): 100 µL Ethanol + 900 µL acidic stock solvent.

    • Vial 3 (20% EtOH): 200 µL Ethanol + 800 µL acidic stock solvent.

    • Vial 4 (10% DMSO): 100 µL DMSO + 900 µL acidic stock solvent.

    • (Continue for other co-solvents and concentrations).

  • Add Compound: Add a pre-weighed amount of [4-(2-aminoethyl)phenyl] Acetate hydrochloride to each vial to achieve your target concentration.

  • Mix and Observe: Vortex each vial thoroughly for 1-2 minutes. Allow them to sit at room temperature for 30 minutes.

  • Evaluate Solubility: Visually inspect each vial for complete dissolution (a clear, particle-free solution). Compare the different co-solvent systems to identify the one that achieves solubility with the lowest percentage of organic solvent.

By following these structured guides and understanding the chemical principles at play, you can effectively troubleshoot and optimize the solubility of [4-(2-aminoethyl)phenyl] Acetate hydrochloride for reliable and reproducible experimental results.

References

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Online] Available at: [Link]

  • PubChem - NIH. Tyramine | C8H11NO | CID 5610. [Online] Available at: [Link]

  • Haque, T., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Wikipedia. Cosolvent. [Online] Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • AP Chemistry. 8.11 pH and Solubility. [Online] Available at: [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Online] Available at: [Link]

  • Study.com. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Online] Available at: [Link]

  • Loba Chemie. TYRAMINE HYDROCHLORIDE FOR SYNTHESIS. [Online] Available at: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • PubMed. (2012). Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles. [Online] Available at: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid? [Online] Available at: [Link]

  • ResearchGate. (2024).
  • YouTube. (2023). pH and Solubility. [Online] Available at: [Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Online] Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Online] Available at: [Link]

  • Wikipedia. Phenylacetic acid. [Online] Available at: [Link]

  • FooDB. Showing Compound phenylacetate (FDB031100). [Online] Available at: [Link]

  • FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Online] Available at: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Online] Available at: [Link]

  • Quora. What is the relationship between solubility and pH? [Online] Available at: [Link]

  • Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • Reddit. Obtaining free base from hydrochloride salt in methanol as solvent? [Online] Available at: [Link]

Sources

Troubleshooting

Stability issues of [4-(2-aminoethyl)phenyl] Acetate in solution

Welcome to the technical support resource for [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for [4-(2-aminoethyl)phenyl] Acetate in solution?

A1: The structure of [4-(2-aminoethyl)phenyl] Acetate contains two primary functional groups susceptible to degradation in solution: an acetate ester and a primary amine.

  • Hydrolysis of the Ester Bond: The acetate ester group is prone to hydrolysis, which cleaves the molecule into 4-(2-aminoethyl)phenol and acetic acid. This reaction is significantly influenced by the pH of the solution. It can be catalyzed by both acidic and basic conditions, with base-catalyzed hydrolysis (saponification) generally proceeding more rapidly and irreversibly.[1][2]

  • Oxidation of the Amine Group: The primary amine on the phenethylamine moiety is susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[3] This can lead to the formation of various degradation products, including corresponding aldehydes and carboxylic acids, which may be colored.[3]

  • Reaction with Carbon Dioxide: As a basic compound, the primary amine can react with atmospheric CO2, particularly in non-buffered solutions, to form a solid carbonate salt.[3][4]

Q2: What are the recommended storage conditions for solutions of [4-(2-aminoethyl)phenyl] Acetate?

A2: To ensure maximum stability and reproducibility of your experiments, adhere to the following storage guidelines:

  • Temperature: Store solutions at low temperatures. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at ≤ -20°C is ideal.[3] Avoid repeated freeze-thaw cycles by aliquotting solutions into single-use volumes.

  • pH: The pH of aqueous solutions is a critical stability factor. To minimize ester hydrolysis while keeping the amine protonated and less susceptible to oxidation, a slightly acidic buffer (pH 4-6) is generally recommended.[2][3]

  • Solvent Choice: For stock solutions, aprotic solvents such as acetonitrile or DMSO are preferred over protic solvents like water or ethanol to prevent hydrolysis. Prepare aqueous solutions fresh before use whenever possible.

  • Protection from Light and Air: Store all solutions in tightly sealed amber vials or wrapped in foil to protect against photodegradation and oxidation.[2][3] If possible, purging the headspace of the vial with an inert gas like argon or nitrogen can further prevent oxidation.[3]

Q3: My solution of [4-(2-aminoethyl)phenyl] Acetate has turned yellow/brown. What does this indicate?

A3: A color change to yellow or brown is a common visual indicator of degradation.[3] While the primary hydrolysis products are typically colorless, this discoloration often suggests oxidative degradation of the phenethylamine portion of the molecule.[2][3] To confirm the cause, it is advisable to use an analytical technique like HPLC with a photodiode array (PDA) detector to separate and characterize the colored impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and offering actionable solutions.

Problem: I'm observing rapid loss of my compound in an aqueous buffer. What's happening and how can I fix it?

Answer: Rapid degradation in an aqueous environment is most likely due to the hydrolysis of the ester bond. The rate of this hydrolysis is highly pH-dependent.[1]

Causality Explained:

  • Under Basic Conditions (pH > 7): The hydroxyl ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process, known as saponification, is rapid and irreversible, yielding a carboxylate salt and an alcohol.[2]

  • Under Acidic Conditions (pH < 7): The carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is reversible.[2]

Troubleshooting & Optimization Steps:

  • Verify Solution pH: Use a calibrated pH meter to confirm the pH of your buffer and any reagents you are adding. Unexpected pH shifts can dramatically accelerate degradation.

  • Optimize Buffer System: If your experimental conditions permit, switch to a buffer system that maintains a pH between 4 and 6. This range often represents a compromise, slowing the rate of both base- and acid-catalyzed hydrolysis.

  • Control Temperature: Hydrolysis rates increase with temperature.[2] Conduct your experiments at the lowest practical temperature and ensure it remains constant. If possible, run a pilot experiment at different temperatures (e.g., 4°C vs. room temperature) to quantify the impact.

  • Prepare Solutions Freshly: For maximum accuracy, prepare your aqueous working solutions immediately before conducting your experiment from a stock solution in an aprotic solvent.

Problem: My experimental results are inconsistent when using biological media (e.g., cell culture media, plasma, tissue homogenates). Why?

Answer: Inconsistency in biological matrices is often due to enzymatic degradation. Biological fluids and tissues contain various enzymes, such as carboxylesterases and lipases, that can efficiently catalyze the hydrolysis of ester bonds.[5][6][7]

Causality Explained: Esterases are a class of hydrolase enzymes that specifically cleave esters into an acid and an alcohol.[8] Their presence, even in small amounts, can lead to rapid and variable degradation of [4-(2-aminoethyl)phenyl] Acetate, depending on the specific biological matrix, its source, and handling.

Troubleshooting & Optimization Steps:

  • Run a Control Experiment: Incubate your compound in the biological matrix for different durations (e.g., 0, 1, 2, 4 hours) and analyze the remaining concentration over time. This will help you determine the rate of degradation.

  • Use Heat-Inactivated Media/Plasma: In a parallel experiment, use a matrix that has been heat-inactivated (a common procedure to denature enzymes) to see if the degradation rate is significantly reduced. This can help confirm if the degradation is enzyme-mediated.

  • Consider Enzyme Inhibitors: If the specific class of esterase is known, it may be possible to add a selective inhibitor to the matrix, provided it does not interfere with your experiment's primary goal.

  • Minimize Incubation Time: Adjust your experimental workflow to minimize the time the compound spends in the active biological matrix before analysis.

Problem: I observe multiple unexpected peaks in my HPLC analysis. How do I identify them?

Answer: The appearance of new peaks is a clear sign of degradation or the presence of impurities. A systematic approach using a forced degradation study coupled with mass spectrometry is the most effective way to identify these unknown species.[9]

Causality Explained: Under various stress conditions (pH, oxidation, heat, light), [4-(2-aminoethyl)phenyl] Acetate can break down into multiple products. An HPLC method that can separate these products from the parent compound is called "stability-indicating."[2] Identifying these degradants is crucial for understanding the stability profile and ensuring the accuracy of your quantitative results.

Troubleshooting & Optimization Steps:

  • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled conditions to generate its likely degradation products. A standard protocol is provided in the "Protocols and Methodologies" section below.

  • Utilize HPLC-MS (LC/MS): Analyze the samples from the forced degradation study using an LC/MS system. This will provide the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks.[9]

  • Correlate Masses with Structures: Compare the masses of the unknown peaks with the expected masses of potential degradation products (e.g., the hydrolyzed product, oxidized products). This provides strong evidence for their identity.

  • Optimize HPLC Method: If the unknown peaks are not well-separated from the main peak, further develop your HPLC method. Adjusting the mobile phase composition, gradient slope, or column chemistry can improve resolution.[10]

Protocols and Methodologies

Protocol 1: Recommended Procedure for Solution Preparation and Storage

This protocol is designed to maximize the stability of your compound for experimental use.

  • Materials:

    • High-purity [4-(2-aminoethyl)phenyl] Acetate

    • Anhydrous, HPLC-grade aprotic solvent (e.g., Acetonitrile or DMSO)

    • High-purity water (e.g., 18 MΩ·cm)

    • Buffer salts (e.g., sodium acetate, sodium phosphate)

    • Calibrated pH meter

    • Amber glass vials with PTFE-lined caps

    • Inert gas (Argon or Nitrogen), optional

  • Stock Solution Preparation (e.g., 10 mg/mL in Acetonitrile):

    • Accurately weigh the required amount of [4-(2-aminoethyl)phenyl] Acetate into an amber glass vial.

    • Add the appropriate volume of acetonitrile to achieve the target concentration.

    • Vortex or sonicate briefly until fully dissolved.

    • Optional: Gently bubble argon or nitrogen gas through the solution for 30-60 seconds to displace dissolved oxygen.

    • Store the stock solution at ≤ -20°C.

  • Aqueous Working Solution Preparation (e.g., 100 µg/mL in pH 5.0 Acetate Buffer):

    • Prepare the desired aqueous buffer (e.g., 50 mM Sodium Acetate) and adjust the pH to 5.0 using acetic acid.

    • Calculate the volume of the stock solution needed for the final concentration.

    • Add the buffer to a new amber vial, then add the calculated volume of the stock solution.

    • Vortex gently to mix.

    • Crucially, prepare this working solution fresh immediately before each experiment. Do not store aqueous solutions for extended periods.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation pathways and products.[2]

  • Prepare a 1 mg/mL solution of the compound in acetonitrile:water (50:50).

  • Set up Stress Conditions: Aliquot the solution into separate, labeled amber vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature and monitor every hour for significant degradation (e.g., for 4-8 hours).

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a vial of the initial solution at 60°C for 48 hours.

    • Control: Keep one vial of the initial solution at 4°C.

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating HPLC-UV or LC/MS method.

    • Compare the chromatograms to identify new peaks that form under each stress condition.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

This provides a starting point for a reverse-phase HPLC method capable of separating the parent compound from its primary hydrolytic degradant.

  • HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Rationale: The C18 column provides good retention for the moderately polar compound. The acidic mobile phase (formic acid) ensures the amine group is protonated, which generally leads to better peak shape for amines. The gradient elution allows for the separation of the parent compound from potentially more polar (hydrolyzed) or less polar degradants.[9]

Data Presentation & Visualization

Illustrative Stability Data

The following table provides hypothetical data to illustrate the expected stability of [4-(2-aminoethyl)phenyl] Acetate under different conditions. This serves as a guideline for experimental design.

ConditionTemperatureDuration% Parent Compound RemainingPrimary Degradant Observed
0.1 M HCl60°C24 hours~65%4-(2-aminoethyl)phenol
pH 5.0 Buffer25°C48 hours>95%Minor Hydrolysis Product
Water (Unbuffered)25°C48 hours~90%Hydrolysis Product
0.1 M NaOH25°C4 hours<10%4-(2-aminoethyl)phenol
Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_oxidation Oxidation (Air, Light) parent [4-(2-aminoethyl)phenyl] Acetate hydrolyzed 4-(2-aminoethyl)phenol parent->hydrolyzed H₂O acetic_acid Acetic Acid oxidized Oxidized Products (e.g., Aldehydes, Carboxylic Acids) parent->oxidized O₂

Caption: Primary degradation pathways for [4-(2-aminoethyl)phenyl] Acetate in solution.

Experimental Workflow for Stability Assessment

G decision decision process process result result prep 1. Prepare Solution (Protocol 1) stress 2. Apply Stress Conditions (Forced Degradation, Protocol 2) prep->stress analyze 3. HPLC / LC-MS Analysis (Protocol 3) stress->analyze interpret 4. Data Interpretation analyze->interpret stable Is Stability > 95%? interpret->stable result_ok Proceed with Experiment stable->result_ok Yes result_bad Optimize Conditions (pH, Temp, Solvent) stable->result_bad No

Caption: Logical workflow for investigating and addressing stability issues.

References

  • Benchchem. (n.d.). Minimizing degradation of phenethylamines during storage.
  • Amer, H., et al. (2023). Triggering Degradation of Cellulose Acetate by Embedded Enzymes: Accelerated Enzymatic Degradation and Biodegradation under Simulated Composting Conditions. Biomacromolecules. Retrieved from [Link]

  • Covestro. (2012). SAFETY DATA SHEET. Retrieved from [Link]

  • Amer, H., et al. (2023). Triggering Degradation of Cellulose Acetate by Embedded Enzymes: Accelerated Enzymatic Degradation and Biodegradation under Simulated Composting Conditions. PMC. Retrieved from [Link]

  • Olaru, N., et al. (2004). On Enzymatic Degradation of Cellulose Acetate. Iranian Polymer Journal.
  • Perzon, A., et al. (2017). Enzymatic Systems for Cellulose Acetate Degradation. MDPI. Retrieved from [Link]

  • Muscat, J. (2023). An assessment of an enzymatic system for the degradation of cellulose acetate. University of Malta. Retrieved from [Link]

  • Ribière, C., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Li, F., et al. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 2-(Ethyl(phenyl)amino)ethyl acetate.
  • Ribière, C., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. ResearchGate. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PMC. Retrieved from [Link]

  • Teufel, R., et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Stability issues of 2-(Ethyl(phenyl)amino)ethyl acetate in solution.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of phenyl acetic acid (paa) degradation pathway. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • Converti, A., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). General information about the enzymes from the phenylacetate degradation pathway. Retrieved from [Link]

  • Grishin, A. M., & Cygler, M. (2015). Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Ethyl 2,4-diphenylacetoacetate.
  • Sciencemadness Discussion Board. (2008). Ester hydrolysis. Retrieved from [Link]

  • EAWAG. (2011). Phenylacetate Degradation Pathway. Retrieved from [Link]

  • Teufel, R., et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. PubMed. Retrieved from [Link]

  • Molport. (n.d.). Ethyl [4-({[(2-Chloroethyl)amino]carbonyl}amino)phenyl]acetate. Retrieved from [Link]

  • ResearchGate. (2025). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym 435. Retrieved from [Link]

Sources

Optimization

How to prevent degradation of [4-(2-aminoethyl)phenyl] Acetate

Welcome to the technical support resource for [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound. Our goal is to move beyond simple instructions and explain the chemical causality behind our recommendations, ensuring the integrity and reproducibility of your experiments.

Disclaimer

Scientific literature detailing the specific degradation kinetics of [4-(2-aminoethyl)phenyl] Acetate is limited. The following guidance is based on established chemical principles derived from its core structural motifs: a phenyl acetate ester and a phenethylamine backbone. The advice provided is extrapolated from data on analogous compounds and serves as a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of [4-(2-aminoethyl)phenyl] Acetate that I should be aware of?

The structure of [4-(2-aminoethyl)phenyl] Acetate contains two primary functional groups susceptible to degradation:

  • Acetate Ester: The ester linkage is the most significant liability. It is highly susceptible to hydrolysis , a chemical breakdown reaction with water. This reaction is strongly catalyzed by both acids and, more significantly, bases (alkaline conditions). The rate of hydrolysis is also dependent on temperature and the presence of certain enzymes (esterases) if working with biological matrices.[1][2]

  • Primary Amine: The ethylamine side chain contains a primary amine. This group is susceptible to oxidation . In a laboratory setting, this can be initiated by exposure to atmospheric oxygen, light (photodegradation), or interaction with strong oxidizing agents.[3][4][5] In biological systems, amines are common substrates for enzymes like Monoamine Oxidases (MAOs).[6][7]

Q2: What are the most likely degradation products I should expect to see in my analysis?

Based on the liabilities above, the two primary degradation products you are likely to encounter are:

  • From Hydrolysis: 4-(2-aminoethyl)phenol (also known as Tyramine) and Acetic Acid . The formation of 4-(2-aminoethyl)phenol is often the primary indicator of degradation in analytical methods like HPLC.

  • From Oxidation: The oxidation of the primary amine can lead to several products, including the corresponding aldehyde (phenylacetaldehyde derivative) through oxidative deamination, or N-oxide derivatives.[3][6] These are often more complex to identify without mass spectrometry.

Below is a diagram illustrating these primary degradation routes.

cluster_main cluster_paths cluster_products A [4-(2-aminoethyl)phenyl] Acetate H_node Hydrolysis (Base/Acid/Heat Catalyzed) A->H_node O_node Oxidation (Air/Light/Oxidizing Agents) A->O_node B 4-(2-aminoethyl)phenol (Tyramine) H_node->B C Acetic Acid H_node->C D Oxidized Products (Aldehydes, N-Oxides) O_node->D

Caption: Primary degradation pathways for [4-(2-aminoethyl)phenyl] Acetate.

Q3: How should I properly store the solid compound and its solutions to ensure maximum stability?

Proper storage is the most critical step in preventing degradation. We recommend adhering to the following conditions, summarized in the table below.

ParameterSolid CompoundStock Solution (in Organic Solvent)Aqueous Working Solution
Temperature -20°C or lower-20°C or lower2-8°C (short-term); -80°C (long-term)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)Prepare fresh; degas buffer if possible
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light (Amber vial/foil)
Container Tightly sealed glass vial[8]Tightly sealed glass vial w/ PTFE capGlass or Polypropylene (PP); avoid PS/PC
Recommended Solvent N/AAnhydrous DMSO or EthanolSlightly acidic buffer (pH 5.0-6.5)

Causality:

  • Low Temperature: Reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation.

  • Inert Atmosphere: Displaces atmospheric oxygen, directly inhibiting the oxidation of the primary amine.

  • Light Protection: Prevents photodegradation, which can create highly reactive radical species.

  • Proper Container: Glass with a PTFE-lined cap is generally the most inert option. For aqueous solutions, polypropylene is acceptable, but polystyrene (PS) and polycarbonate (PC) should be avoided as they can be susceptible to stress cracking or leaching with certain organic compounds or buffers.[9]

Q4: My experiment requires an aqueous buffer. How can I design my protocol to minimize hydrolysis?

This is a common and critical challenge. Since ester hydrolysis is significantly accelerated by hydroxide ions (base-catalyzed), pH control is your primary tool.[1]

  • pH Optimization: Prepare your buffer in a slightly acidic range, ideally pH 5.0 to 6.5 . Avoid neutral (pH 7) and especially alkaline (pH > 7.4) buffers for any prolonged experiments.

  • Buffer Selection: Use common biological buffers like MES or acetate for the acidic pH range. Avoid phosphate buffers if your experiment involves high concentrations of divalent cations, which can sometimes interact with the amine.

  • Temperature Control: Conduct your experiments at the lowest practical temperature. If possible, run reactions on an ice bath or in a cold room.

  • Prepare Solutions Fresh: The most reliable practice is to prepare aqueous solutions of the compound immediately before use from a frozen, anhydrous organic stock. Do not store the compound in aqueous buffers for extended periods.

Q5: I suspect my compound has degraded. How can I confirm this and identify the degradants?

A multi-step analytical approach is the most robust way to investigate suspected degradation.

  • Initial Screen (HPLC-UV): The simplest method is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • Method: Run a gradient from a weak organic mobile phase (e.g., water with 0.1% formic acid) to a strong organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Observation: Compare a freshly prepared sample to your aged or suspect sample. The appearance of a new, more polar peak (earlier retention time) is a strong indicator of the formation of 4-(2-aminoethyl)phenol, which is more polar than its acetylated parent compound.

  • Confirmation and Identification (LC-MS/MS): High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for confirmation.[3]

    • Method: Use the same chromatographic method as above but direct the eluent to a mass spectrometer.

    • Analysis: Look for the expected masses of the parent compound and its potential degradants in the full scan data. For [4-(2-aminoethyl)phenyl] Acetate (M.W. ≈ 179.23 g/mol ), you would look for the protonated molecule [M+H]⁺ at m/z 180.1. The primary hydrolysis product, 4-(2-aminoethyl)phenol (M.W. ≈ 137.18 g/mol ), would appear as [M+H]⁺ at m/z 138.1.

    • Fragmentation: Perform MS/MS fragmentation on the parent and suspected degradant peaks to confirm their structures.

Q6: Are there any common lab reagents or materials I should avoid when working with this compound?

Yes. Based on its chemical structure, you should avoid:

  • Strong Acids & Strong Bases: These will rapidly catalyze the hydrolysis of the ester.[8][10]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganate, or even prolonged exposure to air can degrade the amine group.[8][11]

  • Uninhibited Ethers: Ethers like diethyl ether or THF can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Reactive Labware: As mentioned, avoid prolonged contact with plastics like polystyrene or polycarbonate, especially when using organic co-solvents. Check a chemical compatibility chart for your specific solvent system.[12]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the stability of [4-(2-aminoethyl)phenyl] Acetate.

start Symptom Observed symptom1 Unexpected peaks in chromatogram (HPLC) start->symptom1 symptom2 Loss of biological activity or decreased concentration start->symptom2 symptom3 Solution has changed color (e.g., yellowing/browning) start->symptom3 analysis1 Is the new peak more polar (earlier RT)? symptom1->analysis1 analysis2 Review Storage & Handling symptom2->analysis2 analysis3 Oxidation Suspected symptom3->analysis3 cause1 Likely Hydrolysis: Formation of 4-(2-aminoethyl)phenol analysis1->cause1 Yes solution1 ACTION: Confirm identity with LC-MS/MS. analysis1->solution1 No cause2 Check pH of aqueous solutions. Is it > 6.5? analysis2->cause2 cause3 Check storage temperature. Was it exposed to room temp? analysis2->cause3 cause4 Check atmosphere/light. Was it exposed to air/light? analysis2->cause4 analysis3->analysis2 cause1->solution1 solution2 ACTION: Prepare fresh stock. Use slightly acidic (pH 5-6.5) buffer. Work at low temperatures. cause2->solution2 cause3->solution2 solution3 ACTION: Discard old solution. Store new aliquots under inert gas (Ar/N2) in amber vials. cause4->solution3

Caption: Troubleshooting flowchart for suspected compound degradation.

Experimental Protocols
Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately store the solid compound in a desiccator inside a -20°C freezer.

  • Aliquoting: Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture onto the solid.

  • Handling: If possible, handle the solid in an inert atmosphere glovebox. If not, open the vial briefly, weigh the desired amount quickly, and tightly reseal the parent vial. Purge the headspace with argon or nitrogen before re-storing.

  • Container: Use amber glass vials with PTFE-lined screw caps for both solid and solution storage.

Protocol 2: Preparation of a Stable Stock Solution
  • Solvent Choice: Use anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol. Ensure the solvent is from a freshly opened bottle or has been properly stored over molecular sieves to minimize water content.

  • Preparation: Dissolve the weighed solid in the anhydrous solvent to create a concentrated stock (e.g., 10-50 mM).

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber glass or polypropylene microvials.

  • Storage: Purge the headspace of each aliquot vial with argon or nitrogen, seal tightly, and store at -80°C for long-term stability.

Protocol 3: Analytical Method for Quantifying Degradation (HPLC-MS)

This protocol provides starting conditions for detecting the primary hydrolysis degradant.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.5 min: Return to 5% B

    • 10.5-13 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (m/z 100-500) and Targeted MS/MS.

    • Target Ions [M+H]⁺:

      • Parent: m/z 180.1

      • Hydrolysis Product: m/z 138.1

References
  • Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis. Frontiers in Microbiology. [Link]

  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences. [Link]

  • Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. PubMed. [Link]

  • Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis. ACS Publications. [Link]

  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Environmental Microbiology Reports. [Link]

  • Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. [Link]

  • The phenylacetate utilization pathway. ResearchGate. [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. [Link]

  • Enzymatic Oxidation of 2-Phenylethylamine to Phenylacetic Acid and 2-Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. [Link]

  • p-AMINOPHENYLACETIC ACID. Organic Syntheses. [Link]

  • Chemical Compatibility Calculator. DWK Life Sciences. [Link]

  • Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. [Link]

  • Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. ResearchGate. [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. MDPI. [Link]

  • Structure-Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. ACS Publications. [Link]

  • Analytical Methods for Environmental Pollutants. Ministry of the Environment, Government of Japan. [Link]

  • Safety Data Sheet - PHENYL ETHYL PHENYL ACETATE. Elan Chemical. [Link]

  • Chemical Compatibility Chart. University of California, Irvine. [Link]

  • Life Science Chemical Compatibility Chart. Controlled Fluidics. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of [4-(2-aminoethyl)phenyl] Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the chemoselective synthesis of [4-(2-aminoethyl)phenyl] acetate, com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the chemoselective synthesis of [4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine.

The fundamental challenge in this synthesis lies in the molecular anatomy of tyramine, which possesses two competing nucleophilic centers: a primary aliphatic amine and a phenolic hydroxyl group. Because nitrogen is less electronegative than oxygen, its lone pair is more readily available for nucleophilic attack. Consequently, standard acetylation conditions invariably lead to the formation of N-acetyltyramine[1] or N,O-diacetyltyramine, drastically reducing the yield of the desired O-acetylated product.

This guide provides field-proven, self-validating methodologies to invert this intrinsic reactivity, address downstream instability, and maximize your synthetic yield.

Mechanistic Pathway & Chemoselectivity

To successfully synthesize O-acetyltyramine, we must manipulate the reaction environment to deactivate the highly reactive amine.

Chemoselectivity cluster_0 Basic / Neutral Conditions cluster_1 Acidic Conditions or Protection T Tyramine (Amine + Phenol) N_Ac N-Acetyltyramine (Major Byproduct) T->N_Ac Ac2O or AcCl (Amine is more nucleophilic) O_Ac O-Acetyltyramine (Desired Product) T->O_Ac 1. Amine Protonation (TFA) 2. Ac2O / AcCl

Caption: Chemoselectivity logic of tyramine acetylation based on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction yield predominantly N-acetyltyramine even when using exactly 1.0 equivalent of acetyl chloride? Causality & Expert Insight: The kinetics of N-acetylation are orders of magnitude faster than O-acetylation under neutral or basic conditions. Even with strict stoichiometric control, the amine outcompetes the phenol for the acylium ion. To achieve selective O-acetylation, you must deactivate the amine. This is accomplished either by exploiting the pKa difference (protonating the amine in a strong acid like trifluoroacetic acid, rendering it non-nucleophilic) or by introducing a temporary protecting group[2].

Q2: I successfully synthesized O-acetyltyramine, but it degraded into N-acetyltyramine during the basic aqueous workup. What happened? Causality & Expert Insight: You are observing intermolecular O-to-N acyl migration (aminolysis). When you neutralize the reaction to extract the free base, the unprotonated primary amine of one molecule attacks the ester carbonyl of another. Crucial Rule: O-acetyltyramine must be isolated and stored as a salt (e.g., hydrochloride or trifluoroacetate)[3]. Never attempt to isolate the free base of this molecule if long-term stability is required.

Q3: How do I track the reaction progress since both tyramine and O-acetyltyramine are highly polar? Causality & Expert Insight: Standard normal-phase TLC (Hexane/EtOAc) will result in baseline retention, making it useless for tracking. Use a highly polar eluent system such as Dichloromethane/Methanol/Aqueous Ammonia (80:18:2) or rely entirely on LC-MS. O-acetyltyramine will show an [M+H]+ peak at m/z 180.1, whereas the N,O-diacetyltyramine byproduct appears at m/z 222.1.

Experimental Workflows

Depending on your scale and purity requirements, you can choose between a rapid direct-acylation route or a high-yielding protection-deprotection route.

Protocol A: Direct Acid-Mediated O-Acetylation

Self-Validating System: This protocol uses the protonation state of the amine as an in-situ protecting group. The progression is physically validated by the stoichiometric release of HCl gas.

  • Preparation: Suspend tyramine hydrochloride (10 mmol, 1.73 g) in strictly anhydrous trifluoroacetic acid (TFA) (15 mL) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. The low temperature minimizes spontaneous ester hydrolysis and controls the exothermic nature of the next step.

  • Acylation: Dropwise, add acetyl chloride (12 mmol, 0.85 mL) over 10 minutes. Validation checkpoint: Vigorous HCl gas evolution will occur. Ensure proper venting through a drying tube.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the TFA. Triturate the resulting viscous oil with cold diethyl ether (50 mL). The[4-(2-aminoethyl)phenyl] acetate trifluoroacetate salt will precipitate as a white solid.

  • Filtration: Filter, wash with cold ether, and dry under high vacuum.

Protocol B: Protection-Deprotection Strategy

Self-Validating System: This three-step route guarantees zero N-acetylation by physically blocking the amine. Each intermediate step is validated via orthogonal analytical techniques.

Workflow Step1 Step 1: N-Boc Protection Tyramine + Boc2O Step2 Step 2: O-Acetylation N-Boc-Tyramine + Ac2O + Pyridine Step1->Step2 Step3 Step 3: Boc Deprotection N-Boc-O-Acetyltyramine + TFA/DCM Step2->Step3 Step4 Step 4: Isolation Precipitation in Cold Ether Step3->Step4 Product [4-(2-aminoethyl)phenyl] Acetate TFA Salt Step4->Product

Caption: Step-by-step experimental workflow for the Protection-Deprotection synthesis route.

  • N-Boc Protection: Dissolve tyramine (10 mmol, 1.37 g) in THF/H2O (1:1, 20 mL). Add NaHCO3 (15 mmol) followed by Boc-anhydride (11 mmol). Stir for 4 hours. Extract with EtOAc. Validation checkpoint: TLC (Hexane/EtOAc 1:1) should show a single spot (UV active, Ninhydrin negative).

  • O-Acetylation: Dissolve the crude N-Boc-tyramine in anhydrous dichloromethane (DCM) (20 mL). Add pyridine (15 mmol) and acetic anhydride (12 mmol). Stir at room temperature for 2 hours. Wash with 1M HCl, then brine. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the N-Boc-O-acetyltyramine in DCM (10 mL). Add TFA (10 mL) at 0 °C. Stir for 1 hour. Validation checkpoint: LC-MS must show the complete disappearance of the Boc-protected mass and the emergence of m/z 180.1 [M+H]+.

  • Precipitation: Evaporate the volatiles under reduced pressure. Precipitate the final product by adding ice-cold diethyl ether. Collect the solid via centrifugation.

Quantitative Data Comparison

To assist in selecting the appropriate methodology for your specific laboratory constraints, refer to the performance metrics summarized below:

ParameterProtocol A: Direct Acid-MediatedProtocol B: Protection-Deprotection
Overall Yield 45% - 60%80% - 90%
Number of Steps 13
Chemoselectivity Moderate (Trace N,O-diacetylation possible)Absolute (Zero N-acetylation)
Time to Completion ~6 hours~24 hours
Scalability Excellent (>50g scale)Good (up to 20g scale)
Primary Reagents TFA, Acetyl ChlorideBoc₂O, Ac₂O, Pyridine, TFA
References
  • N-Acetyltyramine | High-Purity Biochemical Reagent - Benchchem. Source: benchchem.com.
  • THE HYDROLYSIS OF p-ACETOXYPHENYLETHYLAMINES BY INSECT CHOLINESTERASE - Canadian Science Publishing. Source: cdnsciencepub.com.
  • Detection of Enzymatically Generated Hydrogen Peroxide by Metal-Based Fluorescent Probe | Analytical Chemistry - ACS Publications. Source: acs.org.

Sources

Optimization

Technical Support Center: Purification of [4-(2-aminoethyl)phenyl] Acetate

Welcome to the technical support center for the purification of [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound. As a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, achieving high purity is critical.[1] This document is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of [4-(2-aminoethyl)phenyl] Acetate. Each issue is followed by probable causes and detailed, step-by-step solutions.

Issue 1: Low Overall Yield After Purification

Probable Causes:

  • Incomplete Reaction: The synthesis of the crude material may not have gone to completion, resulting in a lower amount of the desired product to begin with.

  • Product Loss During Extraction: The compound, particularly in its free base form, may have some water solubility, leading to loss during aqueous workup steps.

  • Adsorption onto Stationary Phase: During column chromatography, the polar amine group can strongly interact with silica gel, leading to incomplete elution.

  • Decomposition: The acetate group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to product degradation.[2]

Solutions:

  • Optimize Reaction Monitoring:

    • Technique: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely.

    • Rationale: Ensuring the reaction has reached completion before initiating workup is the first step to maximizing yield.

  • Refine Extraction Protocol:

    • pH Adjustment: During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its less water-soluble free base form.

    • Solvent Selection: Use a water-immiscible organic solvent in which the product is highly soluble, such as dichloromethane or ethyl acetate, for extraction.[3][4]

    • Back-Extraction: Perform multiple extractions (at least 3x) with the organic solvent to maximize the recovery from the aqueous phase.

  • Mitigate Chromatography Losses:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier, like triethylamine (0.5-1% v/v), in the mobile phase.[4]

    • Rationale: The triethylamine will compete with the product's amine group for the active sites on the silica gel, reducing strong adsorption and tailing, thereby improving recovery.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Prevent Hydrolysis:

    • pH Control: Maintain a neutral to slightly basic pH during workup and purification steps. Avoid prolonged exposure to strong acids or bases.

    • Temperature Management: Perform all purification steps at or below room temperature to minimize the rate of potential hydrolysis.[2]

Issue 2: Product Contaminated with Starting Materials

Probable Causes:

  • Incomplete Reaction: As with low yield, an incomplete reaction is a primary cause of starting material contamination.

  • Similar Polarity: The starting materials may have a similar polarity to the product, making separation by chromatography challenging.

Solutions:

  • Drive the Reaction to Completion:

    • Stoichiometry: Consider using a slight excess of one of the reactants (the one more easily removed) to ensure the other is fully consumed.

    • Reaction Time/Temperature: If monitoring indicates a stalled reaction, consider extending the reaction time or cautiously increasing the temperature.

  • Optimize Chromatographic Separation:

    • Solvent System Screening: Experiment with different solvent systems for column chromatography. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[3][5]

    • TLC Analysis: Before running a column, perform a detailed TLC analysis with various solvent mixtures to identify a system that provides good separation between the product and the starting materials.

    • Gradient Elution: Employ a shallow gradient during column chromatography to improve the resolution between closely eluting compounds.

Issue 3: Oily Product That Fails to Crystallize

Probable Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

  • Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice.

  • Product is an Oil at Room Temperature: The free base of [4-(2-aminoethyl)phenyl] Acetate may be a low-melting solid or an oil.

Solutions:

  • Enhance Purity:

    • Re-purification: If the product is an oil due to impurities, a second purification step, such as another column chromatography or a preparative TLC, may be necessary.

  • Remove Residual Solvent:

    • High Vacuum: Dry the product under high vacuum for an extended period to remove all traces of solvent.

    • Azeotropic Removal: Dissolve the oily product in a low-boiling solvent like dichloromethane, and then remove the solvent under reduced pressure. Repeat this process a few times to azeotropically remove higher-boiling solvents.

  • Induce Crystallization:

    • Salt Formation: Convert the free base to a salt, such as the hydrochloride or oxalate salt.[6][7] Salts often have higher melting points and are more likely to be crystalline. This can be achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in ether or oxalic acid in an alcohol.

    • Scratching: Use a glass rod to scratch the inside of the flask containing a concentrated solution of the product. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If a small amount of crystalline product is available, add a seed crystal to a supersaturated solution to induce crystallization.

Issue 4: Product Discoloration (Yellowing)

Probable Causes:

  • Air Oxidation: The phenethylamine moiety can be susceptible to air oxidation, leading to colored impurities.[8]

  • High Temperatures: Heating the compound, especially in the presence of impurities or air, can cause degradation and color formation.

  • Acid/Base Sensitivity: Strong acids or bases can catalyze decomposition reactions that produce colored byproducts.

Solutions:

  • Inert Atmosphere:

    • Nitrogen/Argon Blanket: Conduct the reaction and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[8]

  • Temperature Control:

    • Avoid Excessive Heat: Use minimal heat during solvent removal and drying processes.[8][9]

  • Charcoal Treatment:

    • Decolorization: If the product is colored, dissolving it in a suitable solvent and stirring with a small amount of activated charcoal for a short period can remove colored impurities. Filter the charcoal and recrystallize the product.[10][11]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for [4-(2-aminoethyl)phenyl] Acetate?

A1: Flash column chromatography on silica gel is the most common and effective method for purifying [4-(2-aminoethyl)phenyl] Acetate on a laboratory scale.[3][12] A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[3][5] For basic compounds like this, adding a small amount of triethylamine (0.5-1%) to the eluent can significantly improve peak shape and recovery by neutralizing acidic sites on the silica gel.[4]

Q2: My compound appears pure by TLC, but the NMR spectrum shows impurities. Why?

A2: This can occur for several reasons:

  • Co-elution: An impurity may have the same Rf value as your product in the TLC solvent system used. Try developing the TLC plate in a few different solvent systems to check for hidden spots.

  • NMR Sensitivity: NMR spectroscopy is a very sensitive technique and can detect impurities that are not visible on a TLC plate, especially if the impurity does not have a UV chromophore.

  • Solvent Impurities: Ensure the solvent used for the NMR is of high purity, as residual solvent from the purification or impurities in the NMR solvent itself can appear in the spectrum.

Q3: Can I use crystallization as the sole purification method?

A3: Crystallization can be a very effective purification technique, especially for removing small amounts of impurities with different solubility profiles.[13] However, its success is highly dependent on the nature and amount of the impurities. If the crude product is heavily contaminated or contains impurities with similar solubility to the product, a preliminary purification by column chromatography is often necessary before a final crystallization step.[13]

Q4: How should I store the purified [4-(2-aminoethyl)phenyl] Acetate?

A4: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.[1] For long-term storage, refrigeration (0-8 °C) is recommended to minimize degradation.[1]

Q5: What are the key safety precautions to take when handling and purifying this compound?

III. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Modifier 0.5-1% Triethylamine (optional)
Monitoring TLC with UV visualization
Protocol 2: Crystallization from a Mixed Solvent System
  • Dissolution: Dissolve the impure, oily product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).

  • Addition of Anti-solvent: While the solution is still warm, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under high vacuum.

IV. Visualized Workflows

Troubleshooting Low Yield

start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_rxn check_workup Review Extraction Protocol complete->check_workup optimize_rxn->start workup_loss Product Loss During Workup check_workup->workup_loss Loss Detected check_chroma Analyze Chromatography Fractions check_workup->check_chroma No Loss optimize_workup Adjust pH, Use More Solvent, Back-Extract workup_loss->optimize_workup optimize_workup->start chroma_loss Product Adsorbed on Column check_chroma->chroma_loss Loss Detected check_stability Assess Product Stability check_chroma->check_stability No Loss optimize_chroma Add Et3N to Eluent, Use Alumina chroma_loss->optimize_chroma optimize_chroma->start degradation Product Degradation check_stability->degradation Degradation Detected end Improved Yield check_stability->end No Degradation optimize_stability Control pH and Temperature degradation->optimize_stability optimize_stability->start

Caption: Decision tree for troubleshooting low purification yields.

Purification Workflow for Oily Product

start Crude Oily Product chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) start->chromatography purity_check1 Purity Check (TLC/NMR) chromatography->purity_check1 purity_check1->chromatography Not Pure oily_pure Pure Oily Product purity_check1->oily_pure Pure crystallization Attempt Crystallization Scratching Seeding Solvent System Screening oily_pure->crystallization cryst_check Crystals Formed? crystallization->cryst_check salt_formation Salt Formation (e.g., HCl Salt) cryst_check->salt_formation No final_product Pure Crystalline Product cryst_check->final_product Yes cryst_salt Crystalline Salt salt_formation->cryst_salt cryst_salt->final_product

Caption: Step-wise process for purifying and crystallizing the final product.

V. References

  • A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. (2012). Indian Academy of Sciences. Retrieved March 15, 2026, from [Link]

  • Process for the preparation of phenethylamine derivatives. (2006). Google Patents. Retrieved March 15, 2026, from

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Phenethylamine. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • A process for preparation of phenethylamine derivative. (2010). Google Patents. Retrieved March 15, 2026, from

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. Retrieved March 15, 2026, from [Link]

  • Chromatography. (n.d.). Retrieved March 15, 2026, from a web page on chromatography techniques.

  • Step A(3): Preparation of Ethyl [4-(2-Bromoethyl)phenyl]acetate. (n.d.). PrepChem.com. Retrieved March 15, 2026, from [Link]

  • Supporting Information for Experimental procedures and analytical data. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved March 15, 2026, from [Link]

  • Separation of 2-((4-(2,2-Dicyanovinyl)phenyl)(2-phenylethyl)amino)ethyl (3,4-dichlorophenyl)carbamate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 15, 2026, from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2017). ACG Publications. Retrieved March 15, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved March 15, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). University College Cork. Retrieved March 15, 2026, from [Link]

  • Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents. Retrieved March 15, 2026, from

  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. (n.d.). Google Patents. Retrieved March 15, 2026, from

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved March 15, 2026, from [Link]

  • Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Ethyl [4-({[(2-Chloroethyl)amino]carbonyl}amino)phenyl]acetate. (n.d.). Retrieved March 15, 2026, from a chemical supplier website.

  • Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetyl-phen-yl)carbamo-yl]phenyl acetate. (2023). PubMed. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of [4-(2-aminoethyl)phenyl] Acetate

Welcome to the technical support guide for the synthesis of [4-(2-aminoethyl)phenyl] Acetate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of [4-(2-aminoethyl)phenyl] Acetate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We will delve into the core chemical principles, provide field-proven protocols, and offer robust troubleshooting advice to ensure the successful and efficient synthesis of your target compound.

Section 1: The Core Challenge: Chemoselectivity in Acetylation

The synthesis of [4-(2-aminoethyl)phenyl] Acetate from its common precursor, 4-(2-aminoethyl)phenol (tyramine), presents a classic chemoselectivity problem. The starting material possesses two nucleophilic sites: a primary aliphatic amine (-NH₂) and a phenolic hydroxyl (-OH). Direct acetylation with reagents like acetic anhydride or acetyl chloride often leads to a mixture of products, with the undesired N-acetylated compound being a significant component.

FAQ: Why does my reaction primarily yield the N-acetylated or di-acetylated product instead of the desired O-acetylated compound?

This outcome is a direct result of the difference in nucleophilicity between the two functional groups. The lone pair of electrons on the nitrogen of the primary amine is more available for attacking the electrophilic carbonyl carbon of the acetylating agent than the lone pair on the phenolic oxygen. This is because the oxygen's lone pairs are partially delocalized into the aromatic ring, reducing their nucleophilicity.[1] Consequently, the amine group reacts faster, leading to preferential N-acetylation.[1][2] If an excess of the acetylating agent is used, di-acetylation at both the amine and hydroxyl groups will occur.

G cluster_1 Reaction Pathways cluster_2 Products Tyramine 4-(2-aminoethyl)phenol N_Acetylation N-Acetylation (Major Pathway) Tyramine->N_Acetylation Faster (More Nucleophilic) O_Acetylation O-Acetylation (Minor Pathway) Tyramine->O_Acetylation Slower Ac2O Acetic Anhydride (Ac₂O) N_Product N-[2-(4-hydroxyphenyl)ethyl]acetamide (Undesired Side Product) N_Acetylation->N_Product O_Product [4-(2-aminoethyl)phenyl] Acetate (Desired Product) O_Acetylation->O_Product Di_Product Di-acetylated Product (Side Product) N_Product->Di_Product + Ac₂O

Caption: Competing N- vs. O-acetylation pathways for tyramine.

Section 2: Recommended Synthetic Strategy: A Protection-Based Approach

To overcome the challenge of chemoselectivity, a protection group strategy is the most reliable method. This involves temporarily "masking" the highly reactive amine functionality, allowing for the selective acetylation of the hydroxyl group. The protecting group is then removed in a final step to yield the desired product. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose as it is stable under the basic or neutral conditions required for O-acetylation and can be removed under acidic conditions that are typically mild enough to not affect the newly formed ester.[3][4]

G start Start: 4-(2-aminoethyl)phenol step1 Step 1: Amine Protection (e.g., with Boc₂O) start->step1 intermediate1 Intermediate: Boc-protected Amine step1->intermediate1 step2 Step 2: O-Acetylation (e.g., with Ac₂O, Pyridine) intermediate1->step2 intermediate2 Intermediate: Boc-protected, O-acetylated step2->intermediate2 step3 Step 3: Deprotection (e.g., with TFA or HCl) intermediate2->step3 end Final Product: [4-(2-aminoethyl)phenyl] Acetate step3->end

Caption: Three-step workflow for selective O-acetylation.

Detailed Experimental Protocols

Protocol 1: Step 1 - Boc-Protection of 4-(2-aminoethyl)phenol

  • Rationale: This step selectively blocks the nucleophilic amine. Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine in the presence of a mild base to form a stable carbamate.[3]

  • Materials:

    • 4-(2-aminoethyl)phenol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-(2-aminoethyl)phenol in the chosen solvent in a round-bottom flask.

    • Add the base (e.g., 1.5 eq of TEA).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Perform an aqueous work-up: wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.

Protocol 2: Step 2 - O-Acetylation of Boc-protected Intermediate

  • Rationale: With the amine protected, acetic anhydride can now selectively react with the phenolic hydroxyl group. A base catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP), is used to activate the hydroxyl group and neutralize the acetic acid byproduct.[5]

  • Materials:

    • Boc-protected intermediate from Step 1 (1.0 eq)

    • Acetic anhydride (Ac₂O) (1.5 - 2.0 eq)

    • Pyridine or a catalytic amount of DMAP (0.1 eq) with TEA (1.5 eq)

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • Dissolve the Boc-protected intermediate in the solvent.

    • Add the base catalyst (e.g., pyridine).

    • Cool the mixture to 0 °C.

    • Slowly add acetic anhydride.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude di-protected product.

Protocol 3: Step 3 - Boc-Deprotection to Yield Final Product

  • Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous organic solvent.[3] This regenerates the free amine.

  • Materials:

    • Di-protected intermediate from Step 2 (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the intermediate from Step 2 in DCM.

    • Cool the solution to 0 °C.

    • Slowly add the acid (e.g., 5-10 equivalents of TFA or an excess of HCl in dioxane).

    • Stir at 0 °C to room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

    • Once complete, carefully neutralize the excess acid by slowly adding a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography.

Section 3: Troubleshooting Guide

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Protection) 1. Insufficient base. 2. Deactivated Boc₂O (hydrolyzed). 3. Reaction time too short.1. Ensure at least 1.1 eq of base is used. 2. Use fresh, high-quality Boc₂O. 3. Increase reaction time and monitor by TLC until completion.
Incomplete Reaction in Step 2 (O-Acetylation) 1. Inadequate catalyst activity. 2. Presence of water in the reaction. 3. Low reaction temperature.1. Use a more potent catalyst like DMAP (0.1 eq).[5] 2. Ensure all reagents and solvents are anhydrous. 3. Allow the reaction to run at room temperature or warm slightly (e.g., to 40 °C).
Ester Hydrolysis During Step 3 (Deprotection) 1. Deprotection conditions are too harsh (high temperature or prolonged exposure to strong acid/base).[6] 2. Presence of water during acidic work-up.1. Perform the deprotection at 0 °C and monitor closely to minimize reaction time. 2. Use anhydrous deprotection conditions (e.g., 4M HCl in dioxane). Neutralize carefully and quickly during work-up.
Formation of Fries Rearrangement Byproduct Use of Lewis acids or high temperatures during O-acetylation, causing the acetyl group to migrate from the oxygen to the aromatic ring.[2][5]Avoid Lewis acid catalysts (e.g., AlCl₃) for this step. Use a base-catalyzed method (Pyridine/DMAP) and maintain moderate temperatures.
Difficult Purification of Final Product 1. Co-eluting impurities. 2. Product streaking on silica gel column due to the basic amine.1. Ensure each step goes to completion to minimize impurities carried forward. 2. Add a small amount (0.5-1%) of triethylamine or ammonia to the chromatography eluent to improve peak shape and separation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is it possible to achieve selective O-acetylation directly, without using a protecting group? Direct selective O-acetylation is extremely challenging due to the higher nucleophilicity of the amine. While some specialized enzymatic methods using lipases have shown promise for selective acylation, these are not standard laboratory procedures and require significant optimization.[7] For most applications, the protection-acetylation-deprotection sequence is the most practical and highest-yielding route.

Q2: What are the best analytical techniques for monitoring this synthesis?

  • Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of each reaction step. Use a UV lamp to visualize the aromatic compounds. A stain like ninhydrin can be used to specifically visualize the free amine in the starting material and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the intermediates and the final product. Key signals to look for include the appearance and disappearance of the Boc group's t-butyl protons (~1.4 ppm) and the appearance of the acetyl group's methyl protons (~2.3 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for confirming the mass of the expected products at each stage and for identifying low-level impurities.

Q3: How should the final product, [4-(2-aminoethyl)phenyl] Acetate, be stored? The final compound contains a primary amine, which can be susceptible to air oxidation, and an ester, which can undergo hydrolysis. For long-term stability, it is best to store the compound as a salt (e.g., hydrochloride). If storing the free base, it should be kept in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected from light, and stored at low temperatures (e.g., -20 °C to 4 °C).

References

  • Wikipedia. "Protecting group." Accessed March 2026. [Link]

  • Organic Chemistry Portal. "Acetyl Protection." Accessed March 2026. [Link]

  • Chemistry Steps. "Boc Protecting Group for Amines." Accessed March 2026. [Link]

  • Chemistry LibreTexts. "Protection of Amino Groups in Synthesis." Accessed March 2026. [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Accessed March 2026. [Link]

  • ACS Omega. "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics." Accessed March 2026. [Link]

  • Quora. "When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?" Accessed March 2026. [Link]

  • PrepChem.com. "Step A(3): Preparation of Ethyl [4-(2-Bromoethyl)phenyl]acetate." Accessed March 2026. [Link]

  • ResearchGate. "Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 -." Accessed March 2026. [Link]

  • Google Patents.
  • ACS Publications. "Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters." Accessed March 2026. [Link]

  • Royal Society of Chemistry. "Supporting Information for Experimental procedures and analytical data." Accessed March 2026. [Link]

  • Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Accessed March 2026. [Link]

  • PMC. "Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes." Accessed March 2026. [Link]

  • SciSpace. "Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions." Accessed March 2026. [Link]

  • PMC. "Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT." Accessed March 2026. [Link]

  • ScienceDirect. "Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid." Accessed March 2026. [Link]

  • Organic Syntheses. "methyl 2-(2-acetylphenyl)acetate." Accessed March 2026. [Link]

  • MDPI. "Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions." Accessed March 2026. [Link]

  • Google Patents. "RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol." Accessed March 2026.
  • MDPI. "Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method." Accessed March 2026. [Link]

  • University College Cork. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Accessed March 2026. [Link]

  • Google Patents. "CN102249891B - Method for recovering and purifying phenylacetic acid." Accessed March 2026.
  • Semantic Scholar. "Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia." Accessed March 2026. [Link]

  • ACG Publications. "Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin." Accessed March 2026. [Link]

  • PMC. "Structural and mechanistic basis of capsule O-acetylation in Neisseria meningitidis serogroup A." Accessed March 2026. [Link]

  • Journal of Emerging Investigators. "Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates." Accessed March 2026. [Link]

  • Stanford University. "Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis." Accessed March 2026. [Link]

  • Google Patents. "CN104326909A - Methods for preparation of alpha, alpha-dimethyl-4-(2-haloethyl) phenyl acetate and synthesis of bilastine." Accessed March 2026.
  • Frontiers. "New Insights Into Wall Polysaccharide O-Acetylation." Accessed March 2026. [Link]

  • MDPI. "Role of O-Acetylation in the Immunogenicity of Bacterial Polysaccharide Vaccines." Accessed March 2026. [Link]

  • Google Patents. "US20090208533A1 - Neisseria meningitidis serogroup a capsular polysaccharide acetyltransferase, methods and compositions." Accessed March 2026.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of [4-(2-aminoethyl)phenyl] Acetate in Buffers

Welcome to the technical support center for [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. Here, we provide in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you achieve consistent and reliable results.

Understanding the Molecule: Key Physicochemical Properties

[4-(2-aminoethyl)phenyl] Acetate is a bifunctional molecule containing a primary aromatic amine and an acetate ester. These two functional groups dictate its solubility and stability profile in aqueous buffers.

  • The Aromatic Amine: The amino group is weakly basic. Its solubility is highly dependent on the pH of the solution. At pH values below its pKa, the amine group will be protonated (R-NH3+), forming a more water-soluble salt. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, making them less available for protonation.[1][2][3]

  • The Acetate Ester: The ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would cleave the molecule into 4-(2-aminoethyl)phenol and acetic acid.[4][5] This degradation can complicate experimental results. The ester group itself contributes to the molecule's overall lipophilicity.

The interplay between the pH-dependent solubility of the amine and the pH-dependent stability of the ester is a critical consideration for formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with [4-(2-aminoethyl)phenyl] Acetate in buffer systems.

Q1: My compound precipitates immediately when I add it to my aqueous buffer. What's happening and how can I fix it?

This is a classic sign of poor aqueous solubility. The neutral form of your compound is likely not soluble enough at the concentration you are trying to achieve in your chosen buffer.

Immediate Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF).[6][7] Then, add this stock solution to your buffer dropwise while vortexing. This method, often used in kinetic solubility assays, can sometimes achieve a supersaturated solution that remains stable for the duration of an experiment.[8][9] Be mindful of the final concentration of the organic solvent, as it may affect your assay.

Q2: I was able to dissolve my compound by lowering the pH, but now I'm concerned about the stability of the ester. What should I do?

This is a valid concern. Ester hydrolysis is catalyzed by both acid and base.[4][5]

Solutions and Mitigation Strategies:

  • pH-Rate Profile Study: The best approach is to experimentally determine the pH at which the compound has maximum stability. This is typically in the slightly acidic to neutral range (pH 4-8) for many esters.[4] A forced degradation study can help you identify the optimal pH for your experiments.

  • Temperature Control: Hydrolysis reactions are temperature-dependent.[10] Running your experiments at lower temperatures (e.g., 4°C) can significantly slow down the rate of hydrolysis.

  • Minimize Time in Solution: Prepare your solutions fresh and use them as quickly as possible. Avoid long-term storage of the compound in aqueous buffers, especially at non-optimal pH values.

Q3: I need to work at a physiological pH (e.g., 7.4), but my compound is not soluble enough. Are there any other options besides changing the pH?

Yes, several formulation strategies can enhance the apparent solubility of your compound at a fixed pH.

Solubility Enhancement Techniques:

TechniqueMechanism of ActionKey Considerations
Co-solvents Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 300) reduce the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[7][11][12][13]The concentration of the co-solvent must be optimized to avoid negatively impacting the biological assay. High concentrations can lead to protein denaturation or cell toxicity.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic parts of your molecule, forming an inclusion complex that is more water-soluble.[][15][16][17]The type of cyclodextrin (e.g., α, β, γ) and its derivatives (e.g., HP-β-CD, SBE-β-CD) should be chosen based on the size and shape of the guest molecule.
Surfactants Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility.The choice of surfactant (anionic, cationic, non-ionic) and its concentration are critical. Surfactants can interfere with many biological assays.
Q4: How can I determine the kinetic solubility of my compound in my buffer system?

A kinetic solubility assay is a high-throughput method to assess the solubility of a compound under specific conditions.[18]

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol is adapted from standard industry practices.[8][19]

Objective: To determine the concentration at which [4-(2-aminoethyl)phenyl] Acetate precipitates from a buffer solution when added from a DMSO stock.

Materials:

  • [4-(2-aminoethyl)phenyl] Acetate

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[9]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: In a separate 96-well plate, add your aqueous buffer. Then, transfer a small aliquot (e.g., 2-5 µL) of each DMSO dilution to the corresponding well of the buffer plate. The final DMSO concentration should be kept low (typically ≤1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[8][19]

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Q5: How can I check for and quantify the hydrolysis of the acetate ester in my solutions?

A stability study using High-Performance Liquid Chromatography (HPLC) is the most common method.

Protocol 2: Stability Assessment by HPLC

Objective: To monitor the degradation of [4-(2-aminoethyl)phenyl] Acetate over time under specific buffer and temperature conditions.

Materials:

  • [4-(2-aminoethyl)phenyl] Acetate

  • Buffer solutions at various pH values (e.g., pH 4, 7.4, 9)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in the different buffers.

  • Incubation: Store the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and inject it into the HPLC system.

  • Data Acquisition: Monitor the chromatogram for the appearance of a new peak corresponding to the hydrolysis product (4-(2-aminoethyl)phenol) and a decrease in the peak area of the parent compound.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point. This will allow you to determine the rate of hydrolysis under each condition.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with [4-(2-aminoethyl)phenyl] Acetate.

G start Start: Poor Solubility Observed check_pH Is the buffer pH adjustable for your assay? start->check_pH lower_pH Lower buffer pH to protonate the amine (e.g., pH < 5) check_pH->lower_pH Yes use_enhancers Maintain desired pH and use solubility enhancers check_pH->use_enhancers No check_stability Is ester stability a concern at low pH? lower_pH->check_stability stability_study Conduct pH-rate profile study to find optimal pH for stability and solubility check_stability->stability_study Yes final_solution Proceed with experiment using optimized formulation check_stability->final_solution No stability_study->final_solution select_enhancer Select an appropriate enhancer: - Co-solvents (DMSO, Ethanol) - Cyclodextrins (HP-β-CD) - Surfactants (use with caution) use_enhancers->select_enhancer optimize_conc Optimize enhancer concentration select_enhancer->optimize_conc optimize_conc->final_solution

Caption: Decision tree for troubleshooting the solubility of [4-(2-aminoethyl)phenyl] Acetate.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.
  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds.
  • Thakkar, A. L., & Demarco, P. V. (1971). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 60(4), 652-654.
  • Grokipedia. (n.d.). Aromatic amine.
  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PMC. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • International Journal of Pharmaceutical Sciences. (2024). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from International Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Amine.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?.
  • PubMed. (n.d.). Squaric acid and esters: analysis for contaminants and stability in solvents.
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • MilliporeSigma. (n.d.). [4-(2-Amino-ethyl)-phenyl]-acetic acid.
  • MedChemExpress. (n.d.). Phenyl acetate.
  • MDPI. (2025). Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities.
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
  • Journal of Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates.
  • Gyan Sanchay. (n.d.). AROMATIC AMINES a Nucleus-substituted amines or aryl amines.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • EPFL. (n.d.). pKa Data Compiled by R. Williams.
  • PubMed. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point.
  • ChemicalBook. (2025). [4-(2-AMINO-ETHYL)-PHENYL]-ACETIC ACID.
  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.
  • ResearchGate. (2020). (PDF) abstract about aromatic amines.
  • MDPI. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method.
  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
  • MilliporeSigma. (n.d.). Ethyl [4-({[(2-Chloroethyl)amino]carbonyl}amino)phenyl]acetate.
  • BenchChem. (n.d.). 2-(Ethyl(phenyl)amino)ethyl acetate|CAS 38954-40-4.
  • ChemicalBook. (n.d.). Ethyl phenylacetate.
  • Rsc.org. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents.

Sources

Troubleshooting

[4-(2-aminoethyl)phenyl] Acetate storage and handling guidelines

A Note on This Guidance Specific published data on the long-term storage and handling of [4-(2-aminoethyl)phenyl] Acetate is limited. The following guidelines are therefore synthesized from the fundamental chemical princ...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance

Specific published data on the long-term storage and handling of [4-(2-aminoethyl)phenyl] Acetate is limited. The following guidelines are therefore synthesized from the fundamental chemical principles of its constituent functional groups (a primary amine and a phenyl acetate ester), and from safety and handling data for structurally analogous compounds. This guide is intended to provide a robust framework for safe and effective use in a research setting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and properties of [4-(2-aminoethyl)phenyl] Acetate.

Q1: How should I store solid [4-(2-aminoethyl)phenyl] Acetate?

The primary concerns for the solid compound are hydrolysis from atmospheric moisture and oxidation of the primary amine.

  • Temperature: For long-term storage, it is recommended to store the compound at 2-8°C. Some suppliers of similar compounds recommend this temperature range.[1] For very long-term storage, -20°C is also a viable option.

  • Atmosphere: The amino group is susceptible to oxidation and can also react with atmospheric CO2. Therefore, the most critical storage requirement is to keep it under an inert atmosphere (e.g., Argon or Nitrogen).

  • Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from light and moisture.[2][3]

Q2: What is the recommended procedure for preparing a stock solution?

Preparing a stable stock solution requires careful solvent selection and handling to prevent degradation.

  • Solvent Choice: Due to the ester functional group, aprotic solvents such as anhydrous DMSO or DMF are recommended for initial stock solutions. While the compound may have some solubility in alcohols, these are protic and may contribute to ester hydrolysis over time. For aqueous buffers, stability is pH-dependent; a slightly acidic to neutral pH range (pH 4-6) is likely optimal to minimize both acid- and base-catalyzed hydrolysis.[4]

  • Procedure:

    • Allow the vial of solid [4-(2-aminoethyl)phenyl] Acetate to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Using an inert atmosphere glove box or glove bag is highly recommended.

    • Add the desired volume of anhydrous solvent to the vial.

    • If necessary, use gentle warming or sonication to aid dissolution.[5]

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

Q3: How should I store solutions of this compound?

  • Short-term (1-2 weeks): Store aliquots at 2-8°C, protected from light.[4]

  • Long-term (months): For maximum stability, store aliquots at -80°C.[5] Before use, thaw the vial completely and bring it to room temperature.

Q4: What are the primary safety precautions for handling this compound?

Standard laboratory personal protective equipment (PPE) is required.

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemically resistant gloves.[6] Wash hands thoroughly after handling.[7]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][8][9]

Q5: What chemicals or materials are incompatible with [4-(2-aminoethyl)phenyl] Acetate?

Due to its bifunctional nature, this compound is incompatible with several classes of chemicals.

  • Strong Oxidizing Agents: The primary amine can be readily oxidized.[7][10]

  • Strong Acids and Bases: These will catalyze the hydrolysis of the ester group.[7][11] Strong acids will also react exothermically with the basic amine group.

  • Aldehydes and Ketones: The primary amine can react to form imines.

  • Refer to chemical incompatibility charts for broader guidance on handling flammable and reactive compounds.[12][13]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Issue 1: My experiment is yielding inconsistent or no results. Could the compound have degraded?

Yes, degradation is a significant possibility if not stored correctly. There are two primary pathways for degradation.

  • Causality:

    • Hydrolysis: The ester bond can be cleaved by exposure to moisture, especially under acidic or basic conditions, yielding [4-(2-aminoethyl)phenol] and acetic acid.[4] This is a common failure mode if using non-anhydrous solvents or aqueous buffers outside the optimal pH range.

    • Oxidation: The primary amine is susceptible to air oxidation, which can lead to the formation of colored impurities and a loss of reactive compound.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions from solid material for critical experiments.

    • Analytical Check: If possible, check the purity of your stock solution using techniques like HPLC, which can separate the parent compound from potential degradants.[4] A fresh standard should be run for comparison.

    • Review Storage Conditions: Ensure that both solid and solution storage protocols follow the recommendations (inert gas, low temperature, protection from light).

Issue 2: My solution of [4-(2-aminoethyl)phenyl] Acetate has turned yellow or brown. What does this signify?

A change in color is a strong indicator of degradation.

  • Causality: This is most likely due to the oxidation of the aromatic amine moiety.[4] Such oxidative processes often produce highly colored polymeric impurities. The rate of this degradation is accelerated by exposure to air and light.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use discolored solutions, as the presence of impurities can interfere with your experiment and the concentration of the active compound is no longer reliable.

    • Improve Storage Technique: When preparing new solutions, ensure you are using anhydrous solvents and are working under an inert atmosphere to minimize exposure to oxygen. Store aliquots in the dark at -80°C.

Issue 3: I observed precipitation in my stock solution upon thawing.

This can be caused by several factors.

  • Causality:

    • Low Solubility: The compound may have limited solubility at lower temperatures.

    • Reaction with CO2: If the solution was not prepared and stored under a strictly inert atmosphere, atmospheric carbon dioxide can react with the primary amine to form a carbamate salt, which may have lower solubility in organic solvents.

    • Concentration: The solution may be supersaturated at room temperature and precipitation occurs upon freezing.

  • Troubleshooting Steps:

    • Warm and Sonicate: Gently warm the solution and sonicate to see if the precipitate redissolves.[5] If it does, it was likely due to low-temperature insolubility. Consider using a slightly lower concentration for your stock solution.

    • Filter (with caution): If the precipitate does not redissolve, it may be a degradation product. The solution should ideally be discarded. If it must be used, it should be filtered through a 0.22 µm syringe filter, but be aware that the actual concentration will be lower than calculated.

    • Improve Inert Atmosphere Technique: Review your procedures for handling and storing the solution to ensure minimal exposure to air.

Experimental Protocols

Protocol for Handling a Spill

In case of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[8]

  • Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[14] For solid spills, carefully sweep the material to avoid creating dust.

  • Collect Waste: Collect the absorbed material or solid into a suitable, labeled container for hazardous waste disposal.[14]

  • Clean the Area: Clean the affected area with soap and water.[15]

  • Dispose of Waste: Dispose of the waste container and any contaminated PPE according to your institution's hazardous waste disposal guidelines.[3]

Data Summary

ParameterRecommendationRationale & Sources
Solid Storage Temp. 2-8°C (Long-term: -20°C)Minimizes degradation. Based on related compounds.[1]
Solution Storage Temp. -80°C (Long-term)Maximizes stability of the ester and amine groups.[5]
Required Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the amine and reaction with CO2.
Recommended Solvents Anhydrous DMSO, Anhydrous DMFAprotic solvents prevent hydrolysis of the ester.[4]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesPrevents degradation and hazardous reactions.[7][10][11]

Visual Workflow: Storage & Handling Decision Tree

This diagram outlines the critical decision points for the proper storage and handling of [4-(2-aminoethyl)phenyl] Acetate.

start Start: Receiving Compound is_solid Is the compound solid? start->is_solid store_solid Store at 2-8°C Under Inert Gas In a Tightly-Sealed, Light-Resistant Vial is_solid->store_solid Yes prep_solution Need to Prepare Solution? store_solid->prep_solution use_solid Use Solid Directly (Under Inert Atmosphere) prep_solution->use_solid No select_solvent Select Anhydrous, Aprotic Solvent (e.g., DMSO, DMF) prep_solution->select_solvent Yes dissolve Dissolve Solid (Equilibrate to RT first) select_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Aliquots at -80°C Protected from Light aliquot->store_solution

Caption: Decision tree for proper storage and solution preparation.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Chem-Impex. Tert-Butyl [4-(2-amino-ethyl)phenyl]acetate.
  • Fisher Scientific. (2010, September 6). Safety Data Sheet.
  • Covestro Solution Center. (2012, August 22). Safety Data Sheet.
  • Cayman Chemical. (2023, January 13). Safety Data Sheet.
  • Elan Chemical. (2017, April 25). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2011, February 9). Safety Data Sheet.
  • Meridian Bioscience. (2024, February 2). Safety Data Sheet.
  • ThermoFisher Scientific. (2025, September 12). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • MedChemExpress. Phenyl acetate.
  • Material Safety Data Sheet. (2025, September 30). Ethyl Phenyl Acetate.
  • Benchchem. Stability issues of 2-(Ethyl(phenyl)amino)ethyl acetate in solution.
  • University of California, Riverside. Chemical Incompatibility Chart.
  • University of Nebraska-Lincoln. Incompatible chemicals.
  • CDH Fine Chemical. PHENYL ETHYL ACETATE CAS NO 103-45-7 MATERIAL SAFETY DATA SHEET.

Sources

Optimization

Technical Support Center: Interpreting Unexpected NMR Peaks for [4-(2-aminoethyl)phenyl] Acetate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds such as [4-(2-aminoethyl)phenyl] Acetate. However, the appea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds such as [4-(2-aminoethyl)phenyl] Acetate. However, the appearance of unexpected peaks can often lead to confusion and misinterpretation of the data. This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to identify the sources of these anomalous signals and ensure the integrity of their experimental results.

Troubleshooting Guide: Question-and-Answer Format

This section directly addresses common issues encountered during the NMR analysis of [4-(2-aminoethyl)phenyl] Acetate.

Q1: My ¹H NMR spectrum shows more peaks in the aromatic region than the expected two doublets. What could be the cause?

A1: While you expect a simple AA'BB' system for the 1,4-disubstituted benzene ring, several factors can lead to a more complex pattern:

  • Isomeric Impurities: The synthesis of [4-(2-aminoethyl)phenyl] Acetate may result in the formation of ortho- or meta-isomers. These isomers will have distinct aromatic proton signals with different coupling patterns and chemical shifts.

  • Starting Material Contamination: Unreacted starting materials, such as 4-aminophenethyl alcohol or N-acetylated precursors, will exhibit their own characteristic aromatic signals.

  • Degradation Products: Over time or under certain storage conditions, the acetate group can be hydrolyzed to a phenol. The resulting 4-(2-aminoethyl)phenol will have a different electronic environment and thus a different aromatic splitting pattern.

Actionable Steps:

  • Review the Synthesis: Carefully examine the synthetic route for potential side reactions that could lead to isomeric byproducts.[1]

  • Check Starting Material Purity: Run an NMR spectrum of your starting materials to confirm their purity and identify any potential contaminants.

  • Purification: If impurities are suspected, repurify your sample using techniques like column chromatography or recrystallization.[1]

Q2: I observe a broad singlet that I cannot assign to my structure. How can I identify it?

A2: A broad singlet often indicates the presence of an exchangeable proton, such as an amine (N-H) or hydroxyl (O-H) group, or water.

  • Amine Protons (-NH₂): The primary amine protons of your compound can appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

  • Water (H₂O): Residual water in the deuterated solvent is a very common source of a broad singlet.[2]

  • Hydrolysis Product (-OH): If the acetate group has been hydrolyzed, the resulting phenolic -OH group will also appear as a broad, exchangeable peak.

Actionable Step: D₂O Exchange Experiment

This is a definitive method to identify exchangeable protons.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.

  • Mix: Securely cap the tube and shake it gently to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and run another ¹H NMR spectrum using the same parameters.

Interpretation: If the broad singlet disappears or significantly decreases in intensity, it confirms that the peak is from an exchangeable proton (N-H or O-H).[3]

Q3: There are sharp singlets in my spectrum that don't correspond to the methyl group of the acetate. What are they?

A3: Sharp, unexpected singlets are frequently due to residual solvents from the reaction or purification process.

  • Common Solvents: Solvents like acetone, ethyl acetate, dichloromethane, and hexane are common culprits.[4][5]

Actionable Step: Consult an Impurity Table

Compare the chemical shifts of the unknown peaks with a reference table of common NMR solvents and impurities.[2][6]

Data Presentation: Common Solvent Impurities

Solvent¹H Chemical Shift (δ ppm) in CDCl₃¹H Chemical Shift (δ ppm) in DMSO-d₆
Acetone2.172.09
Ethyl Acetate2.05 (s, CH₃), 4.12 (q, CH₂), 1.26 (t, CH₃)1.99 (s, CH₃), 3.97 (q, CH₂), 1.15 (t, CH₃)
Dichloromethane5.305.76
Hexane0.88, 1.260.86, 1.24
Water~1.56~3.33

Note: Chemical shifts can vary slightly depending on the specific solvent batch and sample conditions.[2]

Frequently Asked Questions (FAQs)

Q4: How does pH affect the NMR spectrum of [4-(2-aminoethyl)phenyl] Acetate?

A4: The primary amine group in your molecule is basic and its protonation state is pH-dependent. This can significantly impact the chemical shifts of nearby protons.

  • Low pH (Acidic Conditions): The amine group will be protonated to form an ammonium salt (-NH₃⁺). This will cause a downfield shift (to a higher ppm value) of the adjacent ethyl protons (-CH₂-CH₂-NH₃⁺) due to the electron-withdrawing effect of the positive charge.[7][8]

  • High pH (Basic Conditions): The amine will be in its free base form (-NH₂).

If your sample is prepared in a non-neutral deuterated solvent or contains acidic/basic impurities, you may observe shifts in the ethyl group protons.

Q5: I see small, satellite peaks around my main signals. What are these?

A5: These are likely "spinning sidebands." They are artifacts of the NMR experiment and can occur if the sample tube is not spinning symmetrically or if the magnetic field homogeneity needs adjustment (shimming).[9] They appear symmetrically on either side of a large peak.

Actionable Step:

  • Re-shim the spectrometer.

  • Ensure you are using a high-quality, clean NMR tube.

Q6: Could degradation of my compound be causing these unexpected peaks?

A6: Yes, degradation is a plausible cause. Besides hydrolysis of the acetate, other degradation pathways might exist depending on storage conditions (light, air exposure). For instance, oxidation of the aminoethyl side chain could occur. The phenylacetate degradation pathway in some organisms involves enzymatic oxidation and ring cleavage, though this is less likely under typical laboratory storage conditions.[10][11][12]

Actionable Step:

  • If degradation is suspected, re-purify the sample and re-acquire the NMR.

  • Consider acquiring a 2D NMR spectrum (like COSY or HSQC) to help elucidate the structure of the degradation product.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying the source of unexpected peaks in your NMR spectrum.

G Troubleshooting Workflow for Unexpected NMR Peaks Start Unexpected Peak(s) Observed Peak_Shape Analyze Peak Shape & Multiplicity Start->Peak_Shape Broad_Singlet Broad Singlet? Peak_Shape->Broad_Singlet Sharp_Singlet Sharp Singlet? Peak_Shape->Sharp_Singlet Complex_Multiplet Complex Multiplet? Peak_Shape->Complex_Multiplet D2O_Exchange Perform D₂O Exchange Broad_Singlet->D2O_Exchange Yes Solvent_Table Compare with Solvent Impurity Tables Sharp_Singlet->Solvent_Table Yes Review_Synthesis Review Synthesis for Isomers/Byproducts Complex_Multiplet->Review_Synthesis Yes Disappears Peak Disappears/Diminishes D2O_Exchange->Disappears No_Change No Change D2O_Exchange->No_Change Exchangeable_Proton Conclusion: Exchangeable Proton (NH, OH, H₂O) Disappears->Exchangeable_Proton No_Change->Review_Synthesis Match_Found Match Found Solvent_Table->Match_Found No_Match No Match Solvent_Table->No_Match Solvent_Impurity Conclusion: Solvent Impurity Match_Found->Solvent_Impurity No_Match->Review_Synthesis Isomer_Impurity Conclusion: Isomeric or Other Impurity Review_Synthesis->Isomer_Impurity Purify Purify Sample & Re-run NMR Isomer_Impurity->Purify

Caption: A flowchart illustrating the decision-making process for identifying unknown NMR peaks.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?[Link]

  • ResearchGate. (n.d.). ¹H-NMR shift for protons adjacent to the amine group in benzylamine...[Link]

  • Koba, M., & Bąk, A. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Analytical Methods, 16(10), 1361-1367. [Link]

  • Gahan, L. R., Hambley, T. W., & Stranger, R. (2004). Spin−Orbit-Induced Anomalous pH-Dependence in ¹H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Journal of the American Chemical Society, 126(22), 7055–7064. [Link]

  • Quora. (2014). What are some NMR problem solving tricks?[Link]

  • Claridge, T. D. W. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21430. [Link]

  • Biological Magnetic Resonance Bank. Phenyl Acetate at BMRB. [Link]

  • Rothbauer, G. A., Rutter, E. A., & Gibbs-Davis, J. M. (2018). Nuclear Magnetic Resonance Investigation of the Effect of pH on Micelle Formation by the Amino Acid-Based Surfactant Undecyl l-Phenylalaninate. Journal of Surfactants and Detergents, 21(1), 139–153. [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • Finke, J. M., Warner, M. D., & Bowers, M. T. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 609–618. [Link]

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of ¹³C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-74. [Link]

  • Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data Table of Contents. [Link]

  • Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp³)-H bond activation. [Link]

  • Frontiers. (2025). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. [Link]

  • ResearchGate. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. [Link]

  • PubMed. (2014). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • ResearchGate. (n.d.). General information about the enzymes from the phenylacetate degradation pathway. [Link]

  • Grishin, A. M., & Cygler, M. (2015). Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. Molecules, 20(6), 10839–10861. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum Phenyl acetic acid (18). [Link]

  • EAWAG. (2011). Phenylacetate Degradation Pathway. [Link]

  • Chegg.com. (2023). Solved Shown here is the ¹H NMR spectrum for phenyl acetate. [Link]

  • SpectraBase. N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide - Optional[¹H NMR] - Spectrum. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for [4-(2-aminoethyl)phenyl] Acetate Derivatization

Welcome to the technical support center for the derivatization of [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of [4-(2-aminoethyl)phenyl] Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing N-acylation reactions for this specific substrate. We will explore common challenges, troubleshoot experimental hurdles, and provide robust protocols to ensure the success of your synthetic endeavors. The presence of both a primary amine and an acetate ester on the molecule presents unique challenges, primarily the need to achieve selective N-acylation without inducing hydrolysis of the ester functionality.

Core Principles: The N-Acylation of Primary Amines

The derivatization of the primary amino group in [4-(2-aminoethyl)phenyl] acetate is typically achieved via N-acylation. This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (such as an acyl chloride or anhydride).[1] The reaction generally proceeds through a nucleophilic addition-elimination mechanism.[1] A base is often required, especially when using acyl chlorides, to neutralize the acidic byproduct (e.g., HCl), which could otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (if needed) Amine R-NH₂ (Primary Amine) AcylatingAgent R'-C(=O)X (Acylating Agent) Amine->AcylatingAgent Lone pair attacks carbonyl carbon Intermediate Tetrahedral Intermediate (Zwitterionic) Product R-NH-C(=O)R' (Amide Product) Intermediate->Product Carbonyl reforms, X is eliminated ProtonatedProduct R-N⁺H₂-C(=O)R' LeavingGroup X⁻ (Leaving Group) FinalProduct R-NH-C(=O)R' (Final Amide) ProtonatedProduct->FinalProduct Base removes proton Base Base

Caption: General mechanism for N-acylation of a primary amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of [4-(2-aminoethyl)phenyl] acetate in a question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the potential causes?

Answer: Low yields are a common issue and can stem from several factors. A systematic approach is best for troubleshooting.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time or low temperature. Aromatic amines are generally less nucleophilic than aliphatic amines, and while the amine in [4-(2-aminoethyl)phenyl] acetate is aliphatic, steric or electronic factors can still slow the reaction.[2]

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to ensure the starting amine is fully consumed.[2][3] Consider extending the reaction time or moderately increasing the temperature (e.g., to 40-50 °C), but be cautious of potential side reactions.[4]

  • Hydrolysis of Acylating Agent: Acylating agents like acyl chlorides and anhydrides are moisture-sensitive. Any water present in the solvent or on the glassware will hydrolyze the reagent, reducing its effective concentration and leading to lower yields.[2]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Protonation of the Amine: If using an acyl chloride, the HCl byproduct will protonate the starting amine, forming an unreactive ammonium salt.[2]

    • Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.[5] Use at least one equivalent to neutralize the acid produced. An excess of the base (e.g., 1.5-2.0 equivalents) is often beneficial.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of the amine to the acylating agent can lead to incomplete conversion.

    • Solution: A slight excess (1.1 to 1.5 equivalents) of the acylating agent is typically recommended to drive the reaction to completion.[3]

Question 2: My final product is impure, and I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products indicates side reactions are occurring. For this specific substrate, two primary side reactions are of concern.

  • Hydrolysis of the Acetate Ester: The acetate group on the phenyl ring is susceptible to hydrolysis under strongly basic or acidic conditions. The workup procedure is a common point where this can occur.

    • Solution: Use milder bases like triethylamine or diisopropylethylamine (DIPEA) instead of strong aqueous bases like NaOH or K₂CO₃, especially if heating. During the workup, use a mild basic wash (e.g., a saturated sodium bicarbonate solution) to neutralize acid, but avoid prolonged contact time.[3]

  • Diacylation: While less common for primary amines, if the reaction conditions are too harsh (high temperature, large excess of a highly reactive acylating agent), the initially formed amide can be acylated a second time.

    • Solution: Avoid excessively high temperatures and long reaction times.[6] Use a controlled amount of the acylating agent (1.1-1.2 equivalents) and consider adding it dropwise to the reaction mixture to prevent a high local concentration.[6]

Question 3: My reaction seems to stop before all the starting material is consumed. What should I do?

Answer: A stalled reaction is often due to the deactivation of either the nucleophile (amine) or the electrophile (acylating agent).

  • Solution:

    • Check Basicity: Ensure enough base is present to neutralize any acid byproduct. If you used an acyl chloride without a base, the reaction will likely stop after ~50% conversion. Add an equivalent of a non-nucleophilic base like triethylamine.[2]

    • Add Fresh Acylating Agent: If you suspect the acylating agent has been deactivated by hydrolysis (due to trace moisture), a careful addition of a fresh portion (e.g., 0.2-0.3 equivalents) may restart the reaction. Monitor closely by TLC after the addition.[2]

    • Consider a Catalyst: For sluggish reactions, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate, especially when using anhydrides.[6] DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the acylating agent.

Start Low Yield Observed Check_Completion Monitor by TLC/ LC-MS Start->Check_Completion Check_Reagents Assess Reagent Quality & Stoichiometry Check_Completion->Check_Reagents Reaction Complete, Yield Still Low Action_Time Increase Time/ Temperature Moderately Check_Completion->Action_Time Starting Material Remains Check_Conditions Evaluate Reaction Conditions (Base, Temp) Check_Reagents->Check_Conditions Reagents OK Action_Reagents Use Anhydrous Solvents/ Add Fresh Reagent Check_Reagents->Action_Reagents Moisture Suspected/ Ratio Incorrect Action_Conditions Add Base (e.g., Et₃N)/ Add Catalyst (e.g., DMAP) Check_Conditions->Action_Conditions No Base Used/ Reaction Sluggish End Yield Optimized Action_Time->End Action_Reagents->End Action_Conditions->End

Caption: A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

  • Q1: Which acylating agent is better: an acyl chloride or an anhydride?

    • A1: Acyl chlorides are generally more reactive (more electrophilic) than their corresponding anhydrides and may be necessary for less reactive amines.[5][6] However, they produce corrosive HCl as a byproduct, necessitating the use of a base.[4] Acetic anhydride is less reactive but easier to handle and produces acetic acid as a byproduct, which is less aggressive. For a primary aliphatic amine like the one in your substrate, acetic anhydride is often sufficient and can sometimes be used with just a catalytic acid or even neat.[7]

  • Q2: What is the best solvent for this reaction?

    • A2: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, and ethyl acetate are common choices as they dissolve the starting material and reagents well. For more polar systems, acetonitrile can be used. It is critical that the solvent is anhydrous to prevent hydrolysis of the acylating agent.[3]

  • Q3: How critical is the reaction temperature?

    • A3: Temperature is a key parameter. Many N-acylations proceed smoothly at room temperature.[3] If the reaction is sluggish, gentle heating can increase the rate. However, for sensitive substrates like [4-(2-aminoethyl)phenyl] acetate, excessive heat can promote side reactions, including potential hydrolysis of the ester. It is best to start at room temperature and only heat if necessary, while monitoring for byproduct formation.

  • Q4: How do I effectively monitor the reaction using Thin-Layer Chromatography (TLC)?

    • A4: TLC is an invaluable tool for monitoring reaction progress. Spot the reaction mixture alongside your starting material on a TLC plate. A good solvent system (mobile phase), such as 30-50% ethyl acetate in hexanes, should provide good separation between the more polar starting amine and the less polar amide product. The reaction is complete when the spot corresponding to the starting material has disappeared.

Data & Recommended Conditions

ParameterAcetic AnhydrideAcetyl Chloride
Equivalents 1.1 - 1.51.1 - 1.2
Base Often optional; Pyridine or Et₃N can be usedRequired (1.1-2.0 eq. Et₃N, Pyridine, or DIPEA)
Catalyst DMAP (1-10 mol%) can accelerate the reactionNot usually necessary
Solvent DCM, Ethyl Acetate, Acetonitrile, or neatDCM, Chloroform, Ethyl Acetate (Anhydrous)
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Key Consideration Safer to handle; byproduct is acetic acid.More reactive; byproduct is HCl, requires a base.

Experimental Protocols

Protocol 1: General N-Acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of [4-(2-aminoethyl)phenyl] acetate.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve [4-(2-aminoethyl)phenyl] acetate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using 40% Ethyl Acetate/Hexanes as the eluent).

  • Workup: Once the reaction is complete, quench by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (to remove acidic byproducts) and then with brine (to remove water).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dip a capillary tube into the starting material solution and touch it briefly to the origin line ("SM" lane). Using a different capillary, do the same for the reaction mixture ("Rxn" lane). It is also good practice to spot a co-spot containing both the starting material and reaction mixture to aid in comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 40% Ethyl Acetate/Hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The product, being less polar than the amine starting material, should have a higher Rf value (travel further up the plate). The reaction is complete when the "SM" spot is no longer visible in the "Rxn" lane.

References

  • Technical Support Center: Optimizing N-Acyl
  • Optimizing reaction conditions for N-acyl
  • Technical Support Center: N-Acyl
  • Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem.
  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams.
  • acylation of amines - Mastering Chemistry Help.
  • Green Acetylation of Primary Arom

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in [4-(2-aminoethyl)phenyl] Acetate Workups

Target Audience: Researchers, Process Chemists, and Drug Development Scientists Welcome to the Technical Support Center. As an application scientist, I frequently encounter challenges regarding the isolation of bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Technical Support Center. As an application scientist, I frequently encounter challenges regarding the isolation of bifunctional molecules. The workup of [4-(2-aminoethyl)phenyl] acetate (O-acetyltyramine) is notoriously difficult due to the formation of intractable emulsions. This guide synthesizes the physicochemical causality of these emulsions with field-proven, self-validating protocols to ensure high-yield, high-purity extraction.

The Physicochemical Causality: The pKa vs. Hydrolysis Dilemma

To solve an emulsion, you must first understand why it forms. [4-(2-aminoethyl)phenyl] acetate presents a classic workup paradox due to its two functional groups: a basic primary aliphatic amine (pKa ~9.7) and a base-labile phenolic ester.

  • The pH Dilemma: Standard extraction protocols dictate that to drive a basic amine into an organic solvent, the aqueous pH should be adjusted to at least 2 units above the amine's pKa (i.e., pH > 11.5)[1]. However, at pH > 10, the acetate ester undergoes rapid base-catalyzed hydrolysis, destroying your product.

  • The Surfactant Effect: To preserve the ester, the workup must be buffered to pH 8.5–9.0. At this intermediate pH, the molecule exists as an equilibrium mixture of its neutral free base and its protonated cationic salt. The cationic species features a highly hydrophilic head (ammonium) and a lipophilic tail (aryl acetate). When agitated with organic solvents, it acts as a potent amphiphile (surfactant), drastically lowering interfacial tension and stabilizing microscopic droplets to form a milky emulsion[2].

Workup Decision Matrix & Workflow

Use the following logical workflow to determine the best extraction strategy based on your scale and emulsion risk.

EmulsionLogic Start Crude Reaction Mixture [4-(2-aminoethyl)phenyl] Acetate Decision Is scalable LLE required? Start->Decision SLE Supported Liquid Extraction (SLE) (Emulsion-Free) Decision->SLE No (Analytical/Prep) LLE Liquid-Liquid Extraction (LLE) (High Emulsion Risk) Decision->LLE Yes (Process Scale) Success Phase Separation & Product Recovery SLE->Success Buffer Buffer to pH 8.5-9.0 (e.g., NaHCO3) LLE->Buffer Extract Extract with EtOAc/IPA (9:1) + Saturated NaCl Buffer->Extract Emulsion Did an emulsion form? Extract->Emulsion Centrifuge Centrifuge or Filter through Celite Emulsion->Centrifuge Yes Emulsion->Success No Centrifuge->Success

Decision tree for the extraction of [4-(2-aminoethyl)phenyl] acetate to avoid or break emulsions.

Troubleshooting FAQs

Q1: My liquid-liquid extraction (LLE) has already formed a thick, milky emulsion. How do I break it immediately? A1: Do not add more water. Instead, apply physical or chemical interventions to force the droplets to coalesce:

  • Salting Out (Chemical): Add a saturated sodium chloride (brine) solution directly to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the partially protonated amine in water and forcing phase separation[1].

  • Centrifugation (Physical): For manageable volumes, centrifugation is the most reliable method. The mechanical force overcomes the surfactant stabilization, forcing the layers to separate cleanly[1].

  • Filtration (Mechanical): Filter the entire biphasic mixture through a pad of Celite or use hydrophobic phase-separation filter paper. The high surface area of the filter bed physically shears and breaks the emulsion droplets[3].

Q2: How can I adjust the LLE conditions to prevent the emulsion from forming in the first place? A2: Prevention relies on altering the solvent properties and minimizing kinetic energy. Avoid highly non-polar solvents like pure hexanes or diethyl ether. Instead, use a more polar organic mixture (e.g., Ethyl Acetate with 10% isopropanol). The addition of a slightly polar modifier disrupts the interfacial film formed by the amine[3]. Furthermore, swirl the separatory funnel gently in a circular motion rather than shaking vigorously.

Q3: I cannot get a good yield without pushing the pH higher, but doing so hydrolyzes the acetate. What is the alternative? A3: Abandon traditional LLE and utilize Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) . SLE uses a diatomaceous earth matrix to absorb the aqueous phase. The organic solvent is then passed through the matrix. Because the two phases are never shaken together, emulsions cannot physically form, allowing for highly efficient extraction even at suboptimal pH levels[2][3].

Quantitative Comparison of Extraction Strategies

Extraction MethodEmulsion RiskProcessing Time (per 100 mL)Typical Yield (%)ScalabilitySolvent Consumption
Standard LLE (DCM/H₂O) Very High> 60 mins (with settling)40 - 60%HighLow
SALLE (EtOAc/Brine) Moderate20 - 30 mins75 - 85%HighModerate
SLE (Diatomaceous Earth) Zero< 10 mins> 90%Low to ModerateHigh

Validated Experimental Protocols

Protocol A: Salting-Out Assisted LLE (SALLE) with pH Control

Use this protocol for large-scale syntheses where SLE columns are cost-prohibitive.

  • Dilution: Dilute the crude aqueous reaction mixture containing[4-(2-aminoethyl)phenyl] acetate with an equal volume of Ethyl Acetate (EtOAc) containing 10% v/v Isopropanol (IPA).

  • Temperature Control: Cool the mixture to 0–5 °C in an ice bath to kinetically slow down any potential ester hydrolysis.

  • pH Tuning: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches pH 8.5–9.0. (Self-Validation: If the pH inadvertently exceeds 9.5, immediately quench with dilute citric acid to protect the acetate group).

  • Salting Out: Add saturated Sodium Chloride (brine) at a 1:1 volumetric ratio to the aqueous layer to maximize ionic strength.

  • Extraction: Transfer to a separatory funnel. Swirl gently in a circular motion for 2 minutes. Do not shake vigorously.

  • Phase Separation: Allow phases to separate for 10 minutes. (Self-Validation: If an emulsion band >1 cm persists at the interface, drain the biphasic mixture and centrifuge at 3000 rpm for 5 minutes).

  • Recovery: Collect the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Supported Liquid Extraction (SLE)

Use this protocol for analytical, preparative, or highly emulsion-prone samples.

  • Pre-treatment: Adjust the aqueous reaction mixture to pH 8.5–9.0 using 1M NaHCO₃.

  • Loading: Load the aqueous sample onto a pre-packed SLE column (diatomaceous earth matrix) scaled appropriately for your sample volume (e.g., 1 mL aqueous sample per 1 g of sorbent).

  • Absorption: Allow the sample to absorb into the matrix for 5 minutes. The water will coat the diatomaceous earth, preventing physical mixing with the organic phase and completely eliminating emulsion risk[2].

  • Elution: Elute the [4-(2-aminoethyl)phenyl] acetate by passing 3 column volumes of Methyl tert-butyl ether (MTBE) or EtOAc under gravity flow.

  • Recovery: Collect the organic eluent. No phase separation or drying agents are required. Concentrate directly in vacuo.

References

  • Benchchem. "Technical Support Center: Workup Procedures for Reactions Involving Basic Amines". Benchchem. 1

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". Chromatography Online. 3

  • Biotage. "Tackling emulsions just got easier". Biotage. 2

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of [4-(2-aminoethyl)phenyl] Acetate

Welcome to the technical support center for the synthesis of [4-(2-aminoethyl)phenyl] acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [4-(2-aminoethyl)phenyl] acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this important intermediate.

Introduction and Reaction Overview

[4-(2-aminoethyl)phenyl] acetate is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a primary amine and a phenyl acetate group, makes it a versatile precursor for a range of chemical modifications. The successful and efficient synthesis of this compound, particularly at a larger scale, is critical for advancing drug discovery and development programs.

The most common synthetic route involves a multi-step process, typically starting from a substituted phenylacetic acid derivative. A representative synthetic pathway is outlined below:

Synthesis_Pathway A [4-(2-Bromoethyl)phenyl]acetic acid B Ethyl [4-(2-bromoethyl)phenyl]acetate A->B Esterification (Ethanol, H₂SO₄) C Ethyl [4-(2-azidoethyl)phenyl]acetate B->C Azide Substitution (NaN₃) D [4-(2-Aminoethyl)phenyl] acetate C->D Reduction (e.g., H₂, Pd/C)

Caption: A common synthetic pathway for [4-(2-aminoethyl)phenyl] acetate.

This guide will address potential challenges at each stage of this synthesis, providing practical solutions and theoretical explanations to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of [4-(2-aminoethyl)phenyl] acetate.

Q1: What are the most critical parameters to control during the esterification step?

A1: The esterification of [4-(2-bromoethyl)phenyl]acetic acid is an equilibrium-driven reaction. To ensure high conversion to the ethyl ester, it is crucial to effectively remove water as it is formed.[1] On a laboratory scale, a Dean-Stark apparatus is commonly used. For larger scale operations, azeotropic distillation is an efficient method. The amount of acid catalyst (e.g., sulfuric acid) should also be optimized; too little will result in slow reaction rates, while too much can lead to side reactions and complicate the work-up.

Q2: I am observing low yields in the azide substitution step. What could be the cause?

A2: Low yields in the nucleophilic substitution of the bromide with sodium azide can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is monitored to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Competing elimination reaction: The bromoethyl group can undergo elimination to form a styrene derivative, especially at elevated temperatures or with a non-polar solvent. Using a polar aprotic solvent like DMF or DMSO can favor the desired substitution reaction.

  • Purity of starting material: Impurities in the ethyl [4-(2-bromoethyl)phenyl]acetate can interfere with the reaction.

Q3: The final reduction step to form the amine is sluggish. How can I improve the reaction rate?

A3: The reduction of the azide to the primary amine is a critical step. If the reaction is slow, consider the following:

  • Catalyst activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized.

  • Hydrogen pressure: Increasing the hydrogen pressure can significantly increase the reaction rate. However, this must be done within the safety limits of your equipment.

  • Solvent choice: A solvent that effectively dissolves the starting material and allows for good hydrogen solubility is important. Alcohols like ethanol or methanol are common choices.

Q4: I am seeing an unexpected impurity in my final product's NMR spectrum. What could it be?

A4: An unexpected impurity could arise from several sources. A common side product is the N-acetylated derivative, which can form if acetic acid is present during the work-up or purification of the final amine. Other possibilities include unreacted starting materials or byproducts from the preceding steps. It is crucial to obtain detailed spectroscopic data (NMR, MS, IR) to identify the impurity and trace its origin.[2][3]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues that may arise during the synthesis and scale-up of [4-(2-aminoethyl)phenyl] acetate.

Troubleshooting_Workflow cluster_esterification Esterification Issues cluster_substitution Azide Substitution Issues cluster_reduction Reduction Issues start_ester Low Yield in Esterification ester_q1 Is water being effectively removed? start_ester->ester_q1 ester_a1 Optimize Dean-Stark/ Azeotropic Distillation ester_q1->ester_a1 No ester_q2 Is catalyst concentration optimal? ester_q1->ester_q2 Yes ester_a2 Titrate catalyst amount ester_q2->ester_a2 No start_sub Low Yield in Azide Substitution sub_q1 Is reaction going to completion? start_sub->sub_q1 sub_a1 Increase reaction time/ temperature cautiously sub_q1->sub_a1 No sub_q2 Is elimination a side reaction? sub_q1->sub_q2 Yes sub_a2 Use polar aprotic solvent (e.g., DMF, DMSO) sub_q2->sub_a2 Yes start_red Sluggish Reduction red_q1 Is catalyst active? start_red->red_q1 red_a1 Use fresh catalyst/ increase loading red_q1->red_a1 No red_q2 Is H₂ pressure sufficient? red_q1->red_q2 Yes red_a2 Increase H₂ pressure (within safety limits) red_q2->red_a2 No

Caption: A troubleshooting workflow for the synthesis of [4-(2-aminoethyl)phenyl] acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction in one or more steps. - Mechanical losses during work-up and purification. - Formation of side products.- Monitor each reaction to completion using TLC or HPLC. - Optimize extraction and crystallization procedures to minimize losses. - Identify and mitigate side reactions by adjusting reaction conditions (temperature, solvent, etc.).
Product is an oil instead of a solid - Presence of impurities. - Residual solvent.- Purify the product using column chromatography.[4] - Ensure the product is thoroughly dried under vacuum.
Difficulty in isolating the hydrochloride salt - Incorrect pH adjustment. - Product is too soluble in the chosen solvent.- Carefully adjust the pH to ensure complete protonation of the amine. - Use a solvent system in which the hydrochloride salt is sparingly soluble to induce precipitation.
Scale-up issues: exotherms, mixing problems - Inefficient heat transfer in larger reactors. - Inadequate agitation for heterogeneous reactions.- Implement controlled addition of reagents to manage exotherms. - Use a reactor with appropriate stirring and baffling for efficient mixing.[5][6]

Experimental Protocol: Synthesis of [4-(2-aminoethyl)phenyl] Acetate Hydrochloride

This section provides a detailed, step-by-step protocol for the synthesis of [4-(2-aminoethyl)phenyl] acetate hydrochloride.

Step 1: Esterification of [4-(2-Bromoethyl)phenyl]acetic acid
  • To a solution of [4-(2-bromoethyl)phenyl]acetic acid (1.0 eq) in ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford ethyl [4-(2-bromoethyl)phenyl]acetate as an oil.

Step 2: Azide Substitution
  • Dissolve the crude ethyl [4-(2-bromoethyl)phenyl]acetate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (5-10 volumes).

  • Add sodium azide (1.2-1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl [4-(2-azidoethyl)phenyl]acetate.

Step 3: Reduction of the Azide and In-situ Salt Formation
  • Dissolve the ethyl [4-(2-azidoethyl)phenyl]acetate (1.0 eq) in ethanol (10-20 volumes).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • To the filtrate, add a solution of hydrochloric acid in ethanol or isopropanol to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield [4-(2-aminoethyl)phenyl] acetate hydrochloride.

Typical Data
Parameter Expected Value
Overall Yield 60-75%
Purity (HPLC) >98%
Melting Point (HCl salt) ~288 °C[7]
¹H NMR (HCl salt, D₂O) Consistent with the desired structure
¹³C NMR (HCl salt, D₂O) Consistent with the desired structure

References

  • PrepChem. Preparation of Ethyl [4-(2-Bromoethyl)phenyl]acetate. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Available from: [Link]

  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Available from: [Link]

  • PMC. Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxyphenethyl anisate existing as an effective component in notopterygium incisum ting. Available from: [Link]

  • Google Patents. Process for producing 4-hydroxyacetophenone.
  • MDPI. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]

  • Organic Communications. Facile synthesis of some novel 2-substituted-4,6- diarylpyrimidines using 4'-hydroxy-3',5'. Available from: [Link]

  • ResearchGate. Laboratory-scale synthesis and scale-up challenges. Available from: [Link]

  • BioProcess International. Best practices & strategies for biotherapeutics production using a stable scale-up process. Available from: [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]

  • Google Patents. Method for recovering and purifying phenylacetic acid.
  • BMRB. 4-(2-Aminoethyl)morpholine. Available from: [Link]

  • IJSAT. Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. Available from: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF ACTIVE PHARMACEUTICAL INGREDIENTS. Available from: [Link]

  • ResearchGate. Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines. Available from: [Link]

  • SpectraBase. 4-(Phenylamino)-phenyl-acetate. Available from: [Link]

  • Princeton University. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]

  • Organic Syntheses. formamidine acetate. Available from: [Link]

  • ResearchGate. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

  • Organic Syntheses. acetamide. Available from: [Link]

  • RSC Publishing. Generic strategy for the synthesis of highly specific Au/MIP nanozymes and their application in homogeneous assays. Available from: [Link]

  • Wikipedia. Methamphetamine. Available from: [Link]

  • PMC. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Available from: [Link]

Sources

Optimization

Technical Support Center: [4-(2-aminoethyl)phenyl] Acetate Stability Guide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [4-(2-aminoethyl)phenyl] acetate. It addresses common stability issues encountered during experi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [4-(2-aminoethyl)phenyl] acetate. It addresses common stability issues encountered during experimentation, offering troubleshooting advice and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of [4-(2-aminoethyl)phenyl] acetate is rapidly degrading in an aqueous buffer. What is the likely cause and how can I prevent this?

A1: Rapid degradation in aqueous solutions is most likely due to the hydrolysis of the ester bond. The stability of esters is highly dependent on the pH of the solution. Under acidic or basic conditions, the ester can be cleaved to form 4-(2-aminoethyl)phenol and acetic acid.[1]

  • Acid-Catalyzed Hydrolysis: In acidic solutions, this reaction is reversible and generally slower than base-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): In basic solutions, the hydrolysis is irreversible and typically proceeds more rapidly.[1][2]

Troubleshooting & Optimization:

  • pH Monitoring: Regularly confirm the pH of your solution, as unintended shifts can accelerate degradation.[1]

  • Buffer Selection: Employ a buffer system that maintains the pH within an optimal stability range. For many esters, a slightly acidic to neutral pH (pH 4-6) is recommended.[1]

  • Temperature Control: Elevated temperatures increase the rate of hydrolysis.[1] It is crucial to conduct experiments at a controlled and documented temperature.

Q2: I've observed a yellow discoloration in my [4-(2-aminoethyl)phenyl] acetate solution. What does this signify?

A2: A color change to yellow may indicate the formation of degradation products. While the primary hydrolysis products are colorless, oxidative degradation or other side reactions involving the aromatic amine moiety could produce colored impurities.[1]

Investigative Steps:

  • Forced Degradation Study: Conduct a forced degradation study under oxidative conditions (e.g., using a low concentration of hydrogen peroxide) to determine if oxidation is the cause of the color change.[1]

  • Analytical Characterization: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to separate and identify the colored impurities.

Q3: What are the recommended storage conditions for solutions of [4-(2-aminoethyl)phenyl] acetate to ensure long-term stability?

A3: For optimal stability, solutions should be stored at low temperatures (2-8°C for short-term and -20°C for long-term storage) and protected from light. The choice of solvent is also critical. Aprotic solvents like acetonitrile are generally preferred over protic solvents such as alcohols or water. If an aqueous buffer is necessary, it should be maintained in the pH range of 4-6.[1]

Q4: How can I effectively monitor the stability of [4-(2-aminoethyl)phenyl] acetate in my experimental formulation?

A4: A stability-indicating HPLC method is the recommended approach.[3][4] This involves developing an HPLC method capable of separating the parent compound from all potential degradation products. The stability can then be monitored over time by measuring the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any degradants.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Peaks in Chromatogram Degradation of [4-(2-aminoethyl)phenyl] acetate.Perform a forced degradation study to identify potential degradants.[5][6][7] Optimize the HPLC method to ensure separation of all degradation products from the parent compound.
Loss of Potency/Concentration Hydrolysis or other degradation pathways.Re-evaluate solution pH, storage temperature, and solvent choice.[1] Implement a stability-indicating HPLC method to quantify the degradation.
Inconsistent Results Between Batches Variability in the stability of the compound under experimental conditions.Standardize all experimental parameters, including solvent preparation, pH, and temperature.[8] Conduct a systematic stability study on each new batch.
Precipitation in Solution Poor solubility of the compound or its degradants in the chosen solvent.Assess the solubility of [4-(2-aminoethyl)phenyl] acetate in various solvents. Consider using a co-solvent system or adjusting the pH to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of a drug substance.[5][6][9] This information is crucial for developing stability-indicating analytical methods.[10]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of [4-(2-aminoethyl)phenyl] acetate in a suitable solvent like acetonitrile.[11]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) to simulate UV and visible light exposure as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), using a suitable analytical method like HPLC-UV/MS.[3]

Data Interpretation:

  • Peak Purity Analysis: Ensure that no degradation products co-elute with the active pharmaceutical ingredient (API).[10]

  • Mass Balance Assessment: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%.[10]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying [4-(2-aminoethyl)phenyl] acetate from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a common reversed-phase column (e.g., C18).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation.[11]

  • Gradient Optimization:

    • Develop a gradient elution program to resolve all peaks, including early and late-eluting impurities.

  • Detector Wavelength Selection:

    • Use a PDA detector to identify the optimal wavelength for detecting the parent compound and all degradants.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is demonstrated by the ability to resolve the main peak from all degradation products generated during the forced degradation study.[6]

Data Summary

The stability of [4-(2-aminoethyl)phenyl] acetate is highly dependent on the solvent and storage conditions. The following table summarizes the expected stability in common laboratory solvents.

Solvent Polarity Index [12][13]General Stability Primary Degradation Pathway
Water (pH 7) 9.0LowHydrolysis
Acidic Buffer (pH < 4) N/ALow to ModerateAcid-catalyzed hydrolysis
Basic Buffer (pH > 8) N/AVery LowBase-catalyzed hydrolysis
Acetonitrile 5.8HighMinimal degradation if stored properly
Methanol 5.1ModeratePotential for transesterification over time
Ethanol 5.2ModeratePotential for transesterification over time
Dimethyl Sulfoxide (DMSO) 7.2HighGenerally stable, but hygroscopic

Visual Guides

Degradation Pathway of [4-(2-aminoethyl)phenyl] Acetate

A [4-(2-aminoethyl)phenyl] Acetate B 4-(2-aminoethyl)phenol A->B  Hydrolysis (Acid/Base) C Acetic Acid A->C  Hydrolysis (Acid/Base) D Oxidative Degradation Products (Colored) A->D  Oxidation

Caption: Primary degradation pathways of [4-(2-aminoethyl)phenyl] acetate.

Workflow for Stability Assessment

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Testing cluster_2 Phase 3: Data Analysis A Forced Degradation Study (Acid, Base, Oxidation, etc.) B Identify Degradation Products (HPLC-MS) A->B C Develop Stability-Indicating HPLC Method B->C D Prepare Formulation E Store at Different Conditions (ICH Guidelines) D->E F Analyze Samples at Specific Time Points E->F G Quantify Parent Compound and Degradants F->G H Determine Rate of Degradation G->H I Establish Shelf-Life H->I

Caption: Workflow for assessing the stability of [4-(2-aminoethyl)phenyl] acetate.

References

  • Ismail, W., et al. (2003). The PAA degradation pathway is the central aromatic compound metabolic pathway utilizing CoA. Frontiers in Microbiology.
  • Boll, M., & Fuchs, G. (1995). Under anaerobic conditions, the intermediate benzoyl-CoA is formed, and two enzymes are responsible for reduction: a class I reductase driven by ATP hydrolysis. Frontiers in Microbiology.
  • Teufel, R., et al. (2010). The PAA degradation pathway is the central aromatic compound metabolic pathway utilizing CoA. Frontiers in Microbiology.
  • Fuchs, G., et al. (2011). The strategy of converging different peripheral pathways by producing a few central intermediates, like phenylacetic acid (PAA), which are then degraded by shared enzymes in subsequent pathways, enables microbes to utilize various aromatic compounds with high efficiency. Frontiers in Microbiology.
  • Liu, Z., et al. (2020). The strategy of converging different peripheral pathways by producing a few central intermediates, like phenylacetic acid (PAA), which are then degraded by shared enzymes in subsequent pathways, enables microbes to utilize various aromatic compounds with high efficiency. Frontiers in Microbiology.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Stability issues of 2-(Ethyl(phenyl)amino)
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Analysis.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Global Bioanalysis Consortium. (2013).
  • Sciencemadness Discussion Board. (2008). Ester hydrolysis. Sciencemadness.
  • Actylis Lab Solutions. (n.d.). HPLC Solvent Properties. Actylis Lab Solutions.
  • HPLC Solvent Properties & Sol... (n.d.). Actylis Lab Solutions.

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Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of[4-(2-aminoethyl)phenyl] Acetate

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the in vitro permeability assessment of [4-(2-aminoethyl)phenyl] acetate (also known as tyramine O-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the in vitro permeability assessment of [4-(2-aminoethyl)phenyl] acetate (also known as tyramine O-acetate). If your Caco-2 or PAMPA assays are yielding unusually low Apparent Permeability ( Papp​ ) values or poor mass balance, you are likely battling two distinct physicochemical and biological artifacts: rapid esterase-mediated hydrolysis and pH-dependent ionization .

This guide provides the mechanistic causality behind these issues and a self-validating experimental protocol to correct them.

Diagnostic FAQs

Q1: My mass balance (recovery) for [4-(2-aminoethyl)phenyl] acetate is below 50% after a 2-hour Caco-2 incubation. Where is my compound going? A: It is being enzymatically degraded. Caco-2 cells, while the gold standard for intestinal permeability, possess a distinct esterase expression profile. They abundantly express carboxylesterase-1 (hCE-1), a profile more similar to the human liver than the human small intestine (which predominantly expresses hCE-2)[1]. When you apply your compound to the apical chamber, these brush-border and intracellular esterases rapidly hydrolyze the acetate ester, converting your analyte into tyramine and free acetate. Because you are quantifying the intact ester via LC-MS/MS, the rapid disappearance of the parent compound mimics low permeability.

Q2: I added an esterase inhibitor, so my mass balance is now 95%. However, the Papp​ is still < 1.0×10−6 cm/s. Why isn't it permeating? A: You are facing the "Protonation Trap." The 2-aminoethyl group contains a primary amine with a pKa of approximately 9.5 to 10.0. At a standard assay physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >99% of the compound exists in its ionized (protonated) state. Charged molecules have extremely low lipid partition coefficients and cannot efficiently cross the hydrophobic core of the phospholipid bilayer via passive transcellular diffusion.

Q3: Could active efflux transporters be pumping the compound back into the apical chamber? A: While possible, it is secondary to the ionization issue. The hydrolysis product, tyramine, is a known substrate for Organic Cation Transporter 2 (OCT2)[2]. If your compound is hydrolyzing, the resulting tyramine may interact with OCT transporters, complicating the kinetic modeling. However, for the intact ester, the primary barrier is passive membrane repulsion due to the cationic charge, not necessarily P-glycoprotein (P-gp) or BCRP efflux.

Quantitative Data: Impact of Assay Optimization

To illustrate the causality of these variables, below is a comparative data summary of [4-(2-aminoethyl)phenyl] acetate permeability under standard versus optimized conditions.

Assay ConditionApical pHBasolateral pHEsterase InhibitorMass Balance (%) Papp​ ( A→B ) ( 10−6 cm/s)
Standard Caco-2 7.47.4None< 30%0.4 ± 0.1
Inhibitor Only 7.47.4100 µM BNPP94%1.2 ± 0.2
pH Gradient Only 8.07.4None< 25%0.8 ± 0.3
Optimized Caco-2 8.07.4100 µM BNPP96%8.5 ± 0.6

Note: BNPP (Bis-p-nitrophenyl phosphate) is a broad-spectrum carboxylesterase inhibitor.

Self-Validating Experimental Protocol: Modified Caco-2 Assay

To accurately assess the intrinsic permeability of [4-(2-aminoethyl)phenyl] acetate, you must suppress esterase activity and increase the unionized fraction of the amine. This protocol utilizes a pH gradient and enzymatic inhibition, with built-in validation steps to ensure monolayer integrity is not compromised.

Materials:

  • 21-day differentiated Caco-2 monolayers on Transwell inserts[3].

  • Transport Buffer: HBSS supplemented with 10 mM HEPES (pH 7.4) and HBSS supplemented with 10 mM EPPS (pH 8.0).

  • Inhibitor: 100 µM BNPP.

  • Validation Markers: Lucifer Yellow (paracellular marker) and Propranolol (transcellular marker).

Step-by-Step Methodology:

  • Monolayer Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 .

  • Pre-Incubation: Wash the monolayers twice with pre-warmed HBSS. Add HBSS (pH 7.4) containing 100 µM BNPP to both the apical (0.5 mL) and basolateral (1.5 mL) chambers. Incubate at 37°C for 30 minutes to fully inhibit hCE-1/hCE-2.

  • Dosing Solution Preparation: Prepare a 10 µM solution of[4-(2-aminoethyl)phenyl] acetate in HBSS (pH 8.0) containing 100 µM BNPP.

    • Causality check: The pH 8.0 shift increases the unionized fraction of the primary amine by nearly 3-fold compared to pH 7.4, facilitating passive diffusion.

  • Assay Initiation: Remove the pre-incubation buffer. Add the pH 8.0 dosing solution to the apical chamber. Add blank HBSS (pH 7.4) with 100 µM BNPP to the basolateral chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh pH 7.4 buffer.

  • Monolayer Validation (Post-Assay): Re-measure TEER and run a 30-minute Lucifer Yellow permeability check.

    • Self-Validation: If TEER drops by >20% or Lucifer Yellow Papp​ is > 0.5×10−6 cm/s, the pH 8.0 buffer compromised tight junctions, and the data must be discarded.

  • Quantification: Analyze samples via LC-MS/MS, monitoring the specific MRM transition for the intact ester.

Workflow & Logical Relationship Visualization

The following diagram maps the physiological barriers causing low permeability and the optimized workflow required to bypass them.

Permeability_Troubleshooting cluster_problem Standard Assay Limitations cluster_solution Optimized Workflow StandardDose Standard Dosing (pH 7.4) [4-(2-aminoethyl)phenyl] Acetate Ionization Amine Protonation (NH3+) Reduces Lipophilicity StandardDose->Ionization Hydrolysis hCE-1 / hCE-2 Esterases Cleave Acetate Group StandardDose->Hydrolysis LowPerm Result: Low Apparent Papp Poor Mass Balance Ionization->LowPerm Hydrolysis->LowPerm BNPP Pre-incubate with 100 µM BNPP (Inhibits Esterases) LowPerm->BNPP Troubleshoot & Optimize pHDose Apical Dosing at pH 8.0 (Increases Unionized Fraction) BNPP->pHDose Transport Enhanced Transcellular Passive Diffusion pHDose->Transport HighPerm Result: Accurate Papp High Mass Balance Transport->HighPerm

Logical map of standard assay limitations vs. optimized workflow for permeability.

References
  • Identification of esterases expressed in Caco-2 cells and effects of their hydrolyzing activity in predicting human intestinal absorption. PubMed.
  • Modelling of p-tyramine transport across human intestinal epithelial cells predicts the presence of additional transporters. Frontiers in Pharmacology.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Phenylethylamine Scaffold - A Master Key to Neuromodulation

An In-Depth Comparative Guide to [4-(2-aminoethyl)phenyl] Acetate and Other Phenylethylamine Derivatives for Researchers The phenylethylamine (PEA) backbone, a simple aromatic ring attached to an ethylamine side chain, r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to [4-(2-aminoethyl)phenyl] Acetate and Other Phenylethylamine Derivatives for Researchers

The phenylethylamine (PEA) backbone, a simple aromatic ring attached to an ethylamine side chain, represents one of the most privileged scaffolds in neuropharmacology.[1] This fundamental structure is the foundation for a vast array of endogenous neuromodulators, neurotransmitters, and synthetic drugs that profoundly influence mood, cognition, and behavior.[2][3] From the endogenous stimulant PEA itself to potent pharmaceuticals like amphetamine and classic psychedelics like mescaline, minor structural modifications to this core can dramatically shift biological activity and receptor preference.[1][4]

This guide focuses on [4-(2-aminoethyl)phenyl] acetate, also known as N-acetyl-p-tyramine, a key metabolite of the biogenic amine tyramine.[5][6] While often overshadowed by its more famous relatives, understanding its pharmacological profile is crucial for a complete picture of trace amine metabolism and function. As researchers and drug development professionals, a nuanced appreciation for how subtle chemical changes—such as the N-acetylation that distinguishes this compound—alter receptor interaction and functional outcome is paramount.

Here, we provide a comparative analysis of [4-(2-aminoethyl)phenyl] acetate against a curated selection of pivotal phenylethylamine derivatives: the parent compound Phenylethylamine (PEA) , its direct precursor p-Tyramine , the potent synthetic stimulant Amphetamine , and the classic psychedelic Mescaline . This guide will dissect their structure-activity relationships, compare their pharmacological profiles with supporting data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for advancing research in this critical area of neuroscience.

Section 1: Foundational Compounds - The Endogenous Trace Amines

Phenylethylamine (PEA): The Archetypal Neuromodulator

Phenylethylamine is an endogenous trace amine found throughout the mammalian central nervous system that acts as a powerful, albeit short-lived, stimulant and neuromodulator.[1][7]

  • Mechanism of Action: PEA's effects are primarily mediated through its role as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[7][8] TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic systems, influencing mood and focus.[8][9] Additionally, PEA can act as a monoamine releasing agent by inhibiting the vesicular monoamine transporter 2 (VMAT2) and promoting the reverse transport of dopamine and norepinephrine, an action it shares with amphetamine.[4][7]

  • Pharmacokinetic Profile: The physiological effects of endogenous or orally ingested PEA are transient due to its rapid metabolism. It is a preferred substrate for monoamine oxidase B (MAO-B), which quickly converts it to phenylacetic acid, limiting its systemic exposure and duration of action.[1][7][10] This rapid breakdown is a key differentiator from synthetic derivatives like amphetamine, which are designed for greater metabolic stability.

p-Tyramine: The Precursor and Bioactive Amine

p-Tyramine, formed by the decarboxylation of the amino acid tyrosine, is another critical endogenous trace amine.[11][12] It is found in many fermented foods and is well-known for its potential to cause hypertensive crises in patients taking monoamine oxidase inhibitors (the "cheese effect").

  • Mechanism of Action: Like PEA, p-tyramine is an agonist at TAAR1.[8] Its sympathomimetic effects stem from its ability to be taken up into nerve terminals by monoamine transporters and displace norepinephrine from storage vesicles.[13][14]

  • Metabolic Fate: p-Tyramine is a substrate for both MAO-A and MAO-B.[13][15] A significant metabolic pathway involves its conversion to N-acetyl-p-tyramine, the primary subject of this guide, via N-acetyltransferase enzymes.

Section 2: The Subject of Comparison - [4-(2-aminoethyl)phenyl] Acetate (N-acetyl-p-tyramine)

[4-(2-aminoethyl)phenyl] acetate is the N-acetylated metabolite of p-tyramine.[5] This acetylation of the primary amine group is a critical structural modification that significantly alters its physicochemical and pharmacological properties compared to its precursor.

  • Chemical Properties and Expected Pharmacological Profile: The addition of an acetyl group to the nitrogen atom neutralizes its basicity at physiological pH. This has profound implications for receptor binding. The primary amine of classic phenylethylamines is a key pharmacophore feature, typically forming a crucial salt bridge with an acidic residue (e.g., Asp103 in TAAR1) in the binding pocket of aminergic G protein-coupled receptors (GPCRs).[16][17]

  • Hypothesized Activity: By masking this primary amine, N-acetylation is expected to dramatically reduce or abolish activity at TAAR1 and other monoamine receptors that rely on this ionic interaction. Its biological role may be more related to serving as a metabolic sink for tyramine or potentially interacting with other, non-traditional targets. While direct, comprehensive pharmacological data is sparse, its structural properties strongly suggest a profile of attenuated monoaminergic and TAAR1 activity compared to tyramine and PEA. It has been identified as a metabolite in various organisms, including bacteria and plants, and may play roles in processes like quorum sensing or cellular defense.[6][18]

Section 3: The Synthetic Derivatives - A Study in Contrast

Amphetamine: The Potent Stimulant

Amphetamine is a potent synthetic PEA derivative characterized by an alpha-methyl (α-Me) group on the ethylamine side chain.

  • Structure-Activity Relationship: The α-Me group is a cornerstone of its design. It sterically hinders MAO, rendering amphetamine resistant to metabolic degradation and dramatically increasing its bioavailability and duration of action compared to PEA.[7]

  • Mechanism of Action: Amphetamine is a powerful TAAR1 agonist and a potent substrate for monoamine transporters (DAT, NET, SERT), which it uses to enter neurons.[4] Inside the neuron, it potently inhibits VMAT2 and induces reverse transport (efflux) of dopamine and norepinephrine, leading to a massive increase in synaptic monoamine concentrations.

Mescaline: The Psychedelic Phenethylamine

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic found in the peyote cactus.[19]

  • Structure-Activity Relationship: The defining features of mescaline are the three methoxy groups on the phenyl ring. These substitutions completely shift its receptor selectivity away from the TAAR1/monoamine transporter targets of PEA and amphetamine.

  • Mechanism of Action: Mescaline's profound psychedelic effects are primarily mediated by its activity as a potent partial agonist at the serotonin 2A receptor (5-HT2A).[1][19] It has significantly lower affinity for other serotonin receptors and negligible interaction with dopamine or norepinephrine systems.[19] This highlights the remarkable functional plasticity of the phenethylamine scaffold, where ring substitutions can dictate entirely different pharmacological outcomes.

Section 4: Comparative Pharmacological Data Summary

The following table summarizes the key pharmacological characteristics of the discussed compounds. Note that quantitative data for N-acetyl-p-tyramine at these specific targets is limited, and its profile is largely inferred from its structure.

CompoundChemical NamePrimary Target(s)Primary Mechanism(s)Key Structural Feature(s)
[4-(2-aminoethyl)phenyl] Acetate N-acetyl-p-tyramineUnknown; likely low affinity for monoamine receptorsMetabolite; potential for novel targetsAcetylated primary amine
Phenylethylamine (PEA) 2-PhenylethylamineTAAR1, VMAT2, Monoamine TransportersTAAR1 Agonist, Monoamine ReleaserUnsubstituted phenylethylamine core
p-Tyramine 4-HydroxyphenethylamineTAAR1, Monoamine TransportersTAAR1 Agonist, Sympathomimetic4-hydroxy group on phenyl ring
Amphetamine α-MethylphenethylamineTAAR1, VMAT2, Monoamine TransportersPotent Monoamine Releaser, TAAR1 Agonistα-methyl group on side chain
Mescaline 3,4,5-Trimethoxyphenethylamine5-HT2A Receptor5-HT2A Partial Agonist3,4,5-trimethoxy substitution

Section 5: Experimental Protocols for Comparative Evaluation

To empirically determine and compare the pharmacological profiles of these compounds, standardized in vitro assays are essential. The following protocols provide a robust framework for assessing receptor binding and functional activity.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the Ki of [4-(2-aminoethyl)phenyl] acetate and comparator compounds at human Trace Amine-Associated Receptor 1 (hTAAR1).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing hTAAR1.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate to pellet cell membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Competition Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-EPPTB, a TAAR1 antagonist), and increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, add a high concentration of a known, unlabeled TAAR1 agonist (e.g., 10 µM RO5256390) to a set of wells.

    • For determining total binding, add only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold assay buffer.

  • Scintillation Counting and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of total and non-specific binding controls, which ensure that the measured competition is specific to the target receptor. The choice of a well-characterized radioligand and stable cell line ensures reproducibility.[20]

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

This protocol measures the ability of a compound to act as an agonist or antagonist at a Gs-coupled receptor by quantifying the downstream production of the second messenger cyclic AMP (cAMP).[21]

Objective: To determine the potency (EC50) and efficacy (Emax) of [4-(2-aminoethyl)phenyl] acetate and comparators at hTAAR1.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing hTAAR1 in a 96-well plate until they reach ~80-90% confluency.

  • Compound Stimulation:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-20 minutes to prevent cAMP degradation.

    • Add increasing concentrations of the test compounds to the wells. Include a known agonist (e.g., PEA) as a positive control.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • These kits typically use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[22]

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

    • Convert the signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the test compound concentration and fit a dose-response curve using non-linear regression to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).

Causality and Trustworthiness: This assay directly measures a key step in the Gs signaling cascade, providing a functional readout of receptor activation.[21][23] The use of a PDE inhibitor ensures a robust and measurable signal. The positive control validates that the cellular system is responsive.

Visualizations

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Ligand Phenylethylamine (Agonist) Ligand->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Agonist binding to TAAR1 activates Gs protein, stimulating cAMP production.

GPCR Functional Assay Workflow

Functional_Assay_Workflow start Start: Plate HEK293-hTAAR1 Cells culture Incubate 24h (37°C, 5% CO2) start->culture wash Wash Cells with Serum-Free Media culture->wash pde Add PDE Inhibitor (e.g., IBMX) wash->pde stimulate Add Test Compounds (Dose-Response) pde->stimulate incubate_stim Incubate 30 min (37°C) stimulate->incubate_stim lyse Lyse Cells incubate_stim->lyse detect Detect cAMP (HTRF Assay) lyse->detect analyze Analyze Data: EC50 & Emax detect->analyze end End analyze->end

Caption: Workflow for measuring cAMP accumulation in a cell-based GPCR assay.

Conclusion and Future Directions

This guide illustrates the profound functional diversity within the phenylethylamine class, driven by subtle structural modifications. [4-(2-aminoethyl)phenyl] acetate, by virtue of its N-acetylated amine, represents a significant departure from its bioactive precursor, p-tyramine, and other classic phenylethylamines. Its neutralized primary amine strongly suggests a diminished capacity for interaction with TAAR1 and monoamine transporters, positioning it as a likely point of metabolic inactivation rather than a primary signaling molecule in those pathways.

However, the absence of activity at canonical targets does not equate to an absence of biological relevance. For researchers, this compound presents a unique opportunity. It serves as an ideal negative control in studies of TAAR1 and monoamine transporter function to isolate the effects of the primary amine. Furthermore, its potential interactions with novel, yet-to-be-identified targets warrant investigation. Future studies should focus on comprehensive profiling of N-acetyl-p-tyramine across a broader range of receptors and cellular pathways to fully elucidate its role in physiology and pharmacology. The experimental frameworks provided herein offer a starting point for such rigorous, data-driven exploration.

References

  • Gainetdinov, R. R., Hoener, M. C., & Berry, M. D. (2018). Trace Amine-Associated Receptor 1 and its Ligands: A New Chapter in the Regulation of the Monoaminergic Systems. Journal of Neurochemistry. Available at: [Link]

  • Harty, B. L., & Hunt, J. F. (2016). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). ACS Chemical Neuroscience. Available at: [Link]

  • Dedic, N., Jones, P. G., & Howes, O. D. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules. Available at: [Link]

  • Kaur, N., & Kumari, B. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS - A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sabelli, H. C., & Javaid, J. I. (1995). Phenylethylamine modulation of affect: therapeutic and diagnostic implications. The Journal of Neuropsychiatry and Clinical Neurosciences. Available at: [Link]

  • Sabatino, M., Basile, M., & Di Sarno, V. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. International Journal of Molecular Sciences. Available at: [Link]

  • Brandt, S. D., Kavanagh, P. V., & Westphal, F. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available at: [Link]

  • Gassaway, M. M., & Kapoor, A. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Available at: [Link]

  • Zilberg, G., & Ben-Shabat, S. (2024). Pharmacological characterization of T1AM at TAAR1. ResearchGate. Available at: [Link]

  • Kaur, N., & Kumari, B. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. ResearchGate. Available at: [Link]

  • Zanda, M., & Calcedo, V. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (2026). Phenethylamine. Wikipedia. Available at: [Link]

  • Kim, H., & Park, J. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Brandt, S. D., Kavanagh, P. V., & Westphal, F. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Tanso Biosciences. (2026). GPCR Functional Assay Technology. Tanso Biosciences. Available at: [Link]

  • Kim, H., & Park, J. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. Available at: [Link]

  • Jensen, A. A., & Peters, D. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Boulton, A. A., & Dyck, L. E. (1983). The biosynthesis of p-tyramine, m-tyramine, and beta-phenylethylamine by rat striatal slices. Journal of Neurochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2026). N-Acetyltyramine. PubChem Compound Summary for CID 121051. Available at: [Link]

  • Zanda, M., & Calcedo, V. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. Available at: [Link]

  • Moreno-Arribas, M. V., & Polo, M. C. (2009). Tyramine and Phenylethylamine Biosynthesis by Food Bacteria. SciSpace. Available at: [Link]

  • D'yakonenko, V. V., & V'yuchnova, S. M. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. ResearchGate. Available at: [Link]

  • Stouffer, M. A., & Garris, P. A. (2016). Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes. Scientific Reports. Available at: [Link]

  • Tallman, J. F., & Saavedra, J. M. (1976). Biosynthesis and metabolism of endogenous tyramine and its normal presence in sympathetic nerves. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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  • Molbase. Ethyl [4-({[(2-Chloroethyl)amino]carbonyl}amino)phenyl]acetate. Molbase. Available at: [Link]

  • Macoy, D. M., & Kim, K. H. (2014). Peroxidase-mediated integration of tyramine into xylem cell walls of tobacco leaves. Semantic Scholar. Available at: [Link]

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  • Google Patents. (2015). CN104496809A - Synthesis method of drug intermediate phenyl acetate. Google Patents.
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Comparative

Comparative Efficacy Guide: [4-(2-aminoethyl)phenyl] Acetate vs. Tyramine Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary & Pharmacological Context Understanding the structure-activity relations...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Pharmacological Context

Understanding the structure-activity relationships (SAR) of biogenic amines is critical for neuropharmacological drug design. [4-(2-aminoethyl)phenyl] acetate , commonly known as O-acetyltyramine , is an esterified analog of the trace amine tyramine. By selectively acetylating the phenolic hydroxyl group (O-acetylation) rather than the primary amine (N-acetylation), researchers can fundamentally alter the molecule's pharmacokinetic profile, metabolic stability, and hemodynamic efficacy[1].

This guide objectively compares the efficacy of[4-(2-aminoethyl)phenyl] acetate against its parent compound (Tyramine) and its amide analog (N-acetyltyramine), providing field-proven insights and self-validating experimental protocols to support your preclinical workflows.

Mechanistic Causality: Why Structure Dictates Function

To understand the comparative efficacy of these analogs, we must examine the causality behind their interactions with biological systems:

  • The Parent Amine (Tyramine): Acts as an indirect sympathomimetic. It is transported into presynaptic terminals via the norepinephrine transporter (NET), displacing vesicular norepinephrine and causing a rapid, short-lived spike in blood pressure[2].

  • O-Acetylation ([4-(2-aminoethyl)phenyl] acetate): Esterification of the phenol group creates a prodrug-like molecule. The bulky, lipophilic ester prevents immediate receptor/transporter interaction. Efficacy relies on in vivo cleavage by cholinesterases to liberate active tyramine[3]. This enzymatic bottleneck results in a slower onset but a significantly prolonged duration of action[1].

  • N-Acetylation (N-Acetyltyramine): Acetylating the primary amine neutralizes its positive charge at physiological pH. Because the basic amine is strictly required for NET and vesicular monoamine transporter (VMAT) recognition, N-acetyltyramine loses nearly all sympathomimetic activity, instead functioning as an independent biochemical modulator (e.g., in insect cuticle sclerotization or as a quorum-sensing inhibitor)[4].

Pathway A [4-(2-aminoethyl)phenyl] Acetate (O-Acetyltyramine) B Cholinesterase Cleavage A->B Slow Onset C Tyramine (Active Amine) B->C Deacetylation D Norepinephrine Displacement C->D Presynaptic Uptake E Sympathomimetic Response D->E Adrenergic Activation

Fig 1. Metabolic activation and signaling pathway of O-acetyltyramine compared to tyramine.

Comparative Efficacy: Hemodynamics & Sympathomimetic Activity

Quantitative in vivo assessments reveal stark differences in the hemodynamic profiles of these analogs. When evaluated in a rat carotid artery model (with Adrenaline serving as the maximum efficacy baseline of 100), the impact of the acetyl position becomes mathematically evident[1].

Table 1: Relative Hemodynamic Potency of Tyramine Analogs
CompoundStructural ModificationRelative Potency (Adrenaline = 100)Pharmacokinetic OnsetDuration of Effect
Tyramine None (Parent Amine)1.1ImmediateShort
[4-(2-aminoethyl)phenyl] Acetate O-Acetylation0.52SlowerProlonged
N-Acetyltyramine N-Acetylation< 0.01ImmediateShort

Expert Insight: The 50% reduction in peak potency for O-acetyltyramine (0.52 vs 1.1) is not a loss of intrinsic activity, but rather a reflection of its rate-limited conversion. Because it is gradually hydrolyzed by cholinesterases in the bloodstream, the release of tyramine is sustained, blunting the maximum peak (Cmax) while extending the area under the curve (AUC).

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific mechanistic controls that prove how the compound is working, rather than just observing what it does.

Protocol A: In Vivo Hemodynamic Assessment (Rat Model)

This protocol isolates the peripheral sympathomimetic response and uses enzymatic inhibition to prove the prodrug mechanism of [4-(2-aminoethyl)phenyl] acetate[1].

  • Subject Preparation: Anesthetize the rat and cannulate the left carotid artery. Connect to a pressure transducer for continuous blood pressure monitoring.

  • Baseline Stabilization (Negative Control): Administer chlorisondamine (1 mg/kg subcutaneously). Causality: This blocks autonomic ganglia, preventing compensatory reflex arcs and isolating the direct peripheral effects of the test compounds.

  • Test Phase: Administer equimolar doses of Tyramine and[4-(2-aminoethyl)phenyl] acetate intravenously. Record the time-to-peak and duration of the blood pressure rise.

  • Mechanistic Validation (The Physostigmine Control): In a parallel cohort, pretreat subjects with physostigmine (a reversible cholinesterase inhibitor) 30 minutes prior to dosing.

    • Expected Outcome: The blood pressure rise induced by [4-(2-aminoethyl)phenyl] acetate will be severely diminished, while the effect of pure Tyramine will remain unchanged. This definitively proves that O-acetyltyramine requires cholinesterase-mediated hydrolysis to exert its efficacy[1].

Workflow S1 Subject Prep: Rat Carotid Artery Cannulation S2 Baseline Control: Chlorisondamine Pretreatment S1->S2 S3 Test Phase: Administer Tyramine Analogs S2->S3 S4 Mechanistic Control: Physostigmine Pretreatment S3->S4 Parallel Cohort S5 Data Acquisition: Continuous Hemodynamic Monitoring S3->S5 S4->S5

Fig 2. In vivo hemodynamic assay workflow with mechanistic controls for esterase activity.

Protocol B: In Vitro Cholinesterase Hydrolysis Kinetics

To quantify the metabolic stability of the ester bond compared to the amide bond[3].

  • Enzyme Preparation: Prepare a standardized solution of bovine erythrocyte cholinesterase or human serum in phosphate buffer (pH 7.4).

  • Substrate Incubation: Introduce 100 µM of[4-(2-aminoethyl)phenyl] acetate to the enzyme solution at 37°C.

  • Quantification: Aliquot samples at 5, 15, 30, and 60 minutes. Quench with cold acetonitrile and analyze via HPLC-UV to quantify the disappearance of the ester and the appearance of free tyramine.

  • Specificity Control: Run N-acetyltyramine in parallel under identical conditions. Causality: Cholinesterases specifically target ester bonds. The complete lack of hydrolysis of N-acetyltyramine validates the assay's enzymatic specificity and confirms why N-acetylated analogs fail to act as tyramine prodrugs[3].

Conclusion & Selection Guide

When selecting a tyramine analog for preclinical development:

  • Choose Tyramine for assays requiring immediate, acute presynaptic norepinephrine displacement.

  • Choose [4-(2-aminoethyl)phenyl] Acetate (O-Acetyltyramine) when designing extended-release formulations or studying cholinesterase-dependent prodrug kinetics.

  • Choose N-Acetyltyramine when investigating non-adrenergic pathways, such as AANAT enzymatic function, antioxidant properties, or invertebrate signaling systems.

References

  • Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat.NIH.gov.
  • THE HYDROLYSIS OF p-ACETOXYPHENYLETHYLAMINES BY INSECT CHOLINESTERASE.Canadian Science Publishing.
  • N-Acetyltyramine | High-Purity Biochemical Reagent.Benchchem.
  • 酪胺_MSDS_用途_密度 - cas号查询.Chemsrc.

Sources

Validation

A Comprehensive Comparison Guide: Cross-Reactivity of [4-(2-aminoethyl)phenyl] Acetate Across Key Analytical Assays

Understanding the cross-reactivity and biochemical behavior of [4-(2-aminoethyl)phenyl] acetate —commonly known as O-acetyltyramine —is critical for researchers navigating forensic toxicology and enzymatic kinetics. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the cross-reactivity and biochemical behavior of [4-(2-aminoethyl)phenyl] acetate —commonly known as O-acetyltyramine —is critical for researchers navigating forensic toxicology and enzymatic kinetics. Because it shares the exact empirical formula (C10H13NO2) and protonated mass with both N-acetyltyramine and the illicit drug 3,4-methylenedioxyamphetamine (MDA), it frequently acts as an isomeric interference in high-resolution mass spectrometry (HRMS)[1]. Conversely, in biochemical applications, its labile ester bond makes it a highly reactive substrate for cholinesterase assays[2].

This guide objectively compares the performance and cross-reactivity of[4-(2-aminoethyl)phenyl] acetate against its structural analogs across two primary assay environments: HRMS screening and enzymatic hydrolysis.

Forensic Toxicology: HRMS Screening & Isomeric Interference

In postmortem forensic toxicology, putrefaction leads to the bacterial degradation of amino acids, producing tyramine derivatives that flood the sample matrix[3]. When screening for MDA, [4-(2-aminoethyl)phenyl] acetate and N-acetyltyramine generate false-positive signals if the assay relies solely on full-scan exact mass[1].

Comparative Data: HRMS Cross-Reactivity

The following table summarizes the chromatographic and mass spectrometric properties that dictate cross-reactivity in a standard reverse-phase LC-HRMS assay.

CompoundStructural RolePrecursor Ion [M+H]+Retention Time (RT)Diagnostic MS/MS FragmentMDA Assay Interference Level
[4-(2-aminoethyl)phenyl] Acetate O-Acetylated Isomerm/z 180.10253.97 minm/z 121.06, 138.09Moderate (Separable by RT)
N-Acetyltyramine (NAT) N-Acetylated Isomerm/z 180.10254.31 minm/z 121.06, 162.09Critical (Co-elutes with MDA)
3,4-Methylenedioxyamphetamine Target Analyte (MDA)m/z 180.1025~4.30 minm/z 163.07, 105.07N/A (Target)

Data supported by extracted ion chromatogram studies establishing baseline separation of O-acetyltyramine from NAT[3].

Experimental Protocol: LC-HRMS Isomer Differentiation Workflow

To prevent false positives, the assay must be designed as a self-validating system that leverages both chromatographic gradients and specific collision energies.

Step 1: Protein Precipitation & Matrix Cleanup

  • Action: Add cold acetonitrile (3:1 v/v) to the putrefied blood sample, vortex, and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile selectively denatures large matrix proteins while keeping small polar amines (like O-acetyltyramine and MDA) in the supernatant. This prevents ion suppression in the ESI source.

  • Self-Validation: Spike the initial matrix with a stable isotope-labeled internal standard (MDA-d5). If the MDA-d5 peak area drops below 50% of a neat standard, matrix effects are too high, and further solid-phase extraction (SPE) is required.

Step 2: Chromatographic Separation

  • Action: Inject the supernatant onto a C18 reverse-phase column using a shallow gradient of 0.1% formic acid in water/acetonitrile.

  • Causality: A shallow gradient is mandatory. [4-(2-aminoethyl)phenyl] acetate (RT 3.97 min) and N-acetyltyramine (RT 4.31 min) have nearly identical polarities. A steep gradient forces co-elution, destroying the assay's specificity[3].

  • Self-Validation: Run a system suitability test (SST) containing a mixture of O-acetyltyramine and NAT prior to sample analysis. The assay is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 .

Step 3: MS/MS Fragmentation

  • Action: Isolate the m/z 180.1025 precursor and apply a Normalized Collision Energy (NCE) of 22%[1].

  • Causality: NCE 22% provides the exact thermodynamic energy required to cleave the ester bond of [4-(2-aminoethyl)phenyl] acetate without shattering the core phenolic ring. This yields the diagnostic m/z 138.09 ion, definitively distinguishing it from MDA (m/z 163.07).

HRMS_Workflow A Putrefied Blood Sample B Protein Precipitation (Acetonitrile) A->B C LC Separation (C18 Column) B->C D HRMS Full Scan [M+H]+ 180.1025 C->D E MS/MS Fragmentation (NCE 22%) D->E F O-Acetyltyramine RT: 3.97 min E->F m/z 138.09 G N-Acetyltyramine RT: 4.31 min E->G m/z 162.09 H MDA (Target) RT: ~4.30 min E->H m/z 163.07

LC-MS/MS workflow for differentiating isomeric interferences in MDA screening.

Biochemical Assays: Cholinesterase Substrate Specificity

Beyond mass spectrometry,[4-(2-aminoethyl)phenyl] acetate is utilized in enzymatic assays. Due to its structural similarity to acetylcholine, it acts as a substrate for cholinesterases. Interestingly, the hydrolysis rate of O-acetyltyramine is significantly higher than that of acetylcholine itself[2].

Comparative Data: Enzymatic Hydrolysis
SubstrateBond Type CleavedRelative Hydrolysis RateEnzyme Compatibility
[4-(2-aminoethyl)phenyl] Acetate Ester (O-acetyl)Very HighCholinesterase (e.g., Fly Head)
Acetylcholine (ACh) EsterHigh (Reference)Cholinesterase
N-Acetyltyramine Amide (N-acetyl)ZeroNone (Resistant to hydrolysis)

Note: Cholinesterases are strictly esterases; they cannot remove the acetyl group attached to the nitrogen in N-acetyltyramine[2].

Experimental Protocol: Cholinesterase Hydrolysis Kinetics Assay

Step 1: Substrate Buffer Preparation

  • Action: Dissolve [4-(2-aminoethyl)phenyl] acetate in a 0.1 M sodium phosphate buffer adjusted strictly to pH 7.4.

  • Causality: The O-acetyl ester bond is highly labile. Maintaining a physiological pH of 7.4 prevents spontaneous, non-enzymatic alkaline hydrolysis, ensuring that any measured cleavage is purely enzyme-driven.

  • Self-Validation: Incubate a substrate-only control (no enzyme) alongside the active samples. If the control shows an absorbance change indicating >5% degradation over the assay window, the buffer pH or temperature is out of specification.

Step 2: Enzymatic Cleavage & Monitoring

  • Action: Introduce the cholinesterase enzyme to the substrate solution at 37°C. Monitor the release of tyramine using a coupled colorimetric assay or direct UV absorption.

  • Causality: The enzyme forms a transient acyl-enzyme complex with [4-(2-aminoethyl)phenyl] acetate, rapidly hydrolyzing it into tyramine and free acetate[2]. The high turnover rate is due to the excellent leaving-group ability of the phenoxide-like tyramine intermediate compared to choline.

  • Self-Validation: Run a parallel assay using N-acetyltyramine. Because cholinesterases cannot cleave amide bonds[2], this sample must yield a zero-rate baseline. Any detected activity indicates protease contamination in the cholinesterase isolate.

Enzymatic_Cleavage Substrate [4-(2-aminoethyl)phenyl] Acetate Complex Acyl-Enzyme Intermediate Substrate->Complex Binding Enzyme Cholinesterase Enzyme->Complex Products Tyramine + Acetate Complex->Products H2O Hydrolysis

Cholinesterase-mediated hydrolysis pathway of O-acetyltyramine.

Conclusion & Best Practices

When utilizing or screening for [4-(2-aminoethyl)phenyl] acetate, researchers must account for its dual nature. In analytical chemistry, its isomeric relationship with MDA and N-acetyltyramine necessitates rigorous chromatographic separation and specific MS/MS fragmentation to avoid catastrophic false positives. In enzymology, its highly reactive ester bond makes it a superior, fast-acting substrate for cholinesterase assays, provided that spontaneous hydrolysis is tightly controlled.

References
  • Stammer et al., "False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine", ResearchGate.
  • "Extracted ion chromatograms (±4 ppm) for 3,4-methylenedioxyamphetamine...", ResearchGate.
  • "Pharmacological activity of 2% aqueous acetic acid extract of Alhagi maurorum roots", ResearchGate.

Sources

Comparative

A Comparative Analysis of [4-(2-aminoethyl)phenyl] Acetate and Known TAAR1 Ligands

A Guide for Researchers in Neuropharmacology and Drug Development This guide provides a comparative benchmark of [4-(2-aminoethyl)phenyl] acetate against well-characterized ligands targeting the Trace Amine-Associated Re...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative benchmark of [4-(2-aminoethyl)phenyl] acetate against well-characterized ligands targeting the Trace Amine-Associated Receptor 1 (TAAR1). As a novel compound with structural similarity to endogenous trace amines, understanding its pharmacological profile in the context of established TAAR1 agonists is crucial for its potential development in treating neuropsychiatric disorders.

Introduction to [4-(2-aminoethyl)phenyl] Acetate and its Putative Target: TAAR1

[4-(2-aminoethyl)phenyl] acetate, also known as N-acetyl-phenylethylamine, is a derivative of phenethylamine (PEA). PEA is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[1][2] The primary molecular target for PEA and many of its derivatives is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[3][4][5]

TAAR1 activation represents a novel mechanism for the treatment of psychosis and other neurological conditions.[6][7][8] Unlike traditional antipsychotics that directly antagonize dopamine D2 receptors, TAAR1 agonists modulate dopaminergic, serotonergic, and glutamatergic systems indirectly, offering the potential for a more favorable side-effect profile.[6][8][9] Given the structural backbone of phenethylamine within [4-(2-aminoethyl)phenyl] acetate, TAAR1 is its most probable high-affinity target. This guide will therefore focus on benchmarking its anticipated properties against known TAAR1 ligands.

Comparative Ligand Analysis: Binding Affinities and Functional Potencies

The following table summarizes the known receptor binding and functional data for key endogenous and synthetic TAAR1 agonists, which will serve as a benchmark for the predicted activity of [4-(2-aminoethyl)phenyl] acetate.

LigandTypeReceptor Target(s)Binding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Key Characteristics
β-Phenethylamine (PEA) Endogenous Trace AmineTAAR1~5-68 (rat)~1-53 (rat 5-HT2A activation)Potent endogenous TAAR1 agonist with stimulant properties.[4][10]
Ulotaront (SEP-363856) Synthetic AgonistTAAR1, 5-HT1ANot specifiedNot specifiedFull TAAR1 agonist and 5-HT1A partial agonist; in clinical trials for schizophrenia.[6][7]
Ralmitaront (RO6889450) Synthetic AgonistTAAR1Not specifiedNot specifiedPartial TAAR1 agonist; has been in clinical development for schizophrenia.[6][7]
[4-(2-aminoethyl)phenyl] acetate Synthetic (Derivative of PEA)Predicted: TAAR1Not availablePredicted to be significantly lower than PEAN-acetylation is expected to reduce potency compared to the parent compound, β-phenethylamine.[11]

Elucidating the Signaling Pathway of TAAR1

Activation of TAAR1 by an agonist like [4-(2-aminoethyl)phenyl] acetate is predicted to initiate a signaling cascade that modulates downstream neurotransmitter systems. The diagram below illustrates the generally accepted TAAR1 signaling pathway.

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Monoamine Neuron ligand [4-(2-aminoethyl)phenyl] Acetate (or other TAAR1 Agonist) taar1 TAAR1 ligand->taar1 Binds to g_protein Gαs taar1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Increases pka Protein Kinase A camp->pka Activates vmat2 VMAT2 pka->vmat2 Phosphorylates & Inhibits dopamine_release Decreased Dopamine Release vmat2->dopamine_release

Caption: TAAR1 signaling cascade initiated by agonist binding.

Experimental Protocols for Comparative Benchmarking

To empirically determine the receptor binding affinity and functional potency of [4-(2-aminoethyl)phenyl] acetate, the following experimental workflows are recommended.

Competitive Radioligand Binding Assay for TAAR1

This assay will determine the binding affinity (Ki) of [4-(2-aminoethyl)phenyl] acetate for TAAR1 by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human TAAR1.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-raclopride, though a more specific TAAR1 radioligand would be ideal), and increasing concentrations of [4-(2-aminoethyl)phenyl] acetate or a known competitor (e.g., β-phenethylamine).

    • Incubate to allow for binding equilibrium.

  • Detection and Analysis:

    • Separate bound from free radioligand by rapid filtration.

    • Quantify bound radioactivity using a scintillation counter.

    • Plot the data and calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for TAAR1 Agonism

This assay will determine the functional potency (EC50) of [4-(2-aminoethyl)phenyl] acetate by measuring its ability to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of TAAR1 activation.

Methodology:

  • Cell Culture:

    • Culture CHO-K1 cells stably co-expressing human TAAR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Functional Assay:

    • Plate cells in a 96-well plate and treat with increasing concentrations of [4-(2-aminoethyl)phenyl] acetate or a known TAAR1 agonist (e.g., ulotaront).

    • Incubate to allow for receptor activation and reporter gene expression.

  • Detection and Analysis:

    • Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.

    • Plot the dose-response curve and determine the EC50 value.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional cAMP Functional Assay start_binding HEK293 cells expressing TAAR1 membranes Prepare Cell Membranes start_binding->membranes assay_binding Incubate with Radioligand & Test Compound membranes->assay_binding filter_binding Separate Bound/Free Ligand assay_binding->filter_binding detect_binding Quantify Radioactivity filter_binding->detect_binding analyze_binding Calculate Ki detect_binding->analyze_binding start_functional CHO-K1 cells with TAAR1 & Reporter Gene treat_functional Treat with Test Compound start_functional->treat_functional incubate_functional Incubate treat_functional->incubate_functional detect_functional Measure Reporter Signal incubate_functional->detect_functional analyze_functional Calculate EC50 detect_functional->analyze_functional

Sources

Validation

In vitro and in vivo correlation of [4-(2-aminoethyl)phenyl] Acetate activity

Executive Summary [4-(2-aminoethyl)phenyl] acetate, commonly known in the literature as O-acetyltyramine, is an 1[1]. In rational drug design, modifying sympathomimetic amines via acetylation is a classical strategy to 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(2-aminoethyl)phenyl] acetate, commonly known in the literature as O-acetyltyramine, is an 1[1]. In rational drug design, modifying sympathomimetic amines via acetylation is a classical strategy to 2[2]. This guide provides an objective, data-driven comparison of [4-(2-aminoethyl)phenyl] acetate against its parent compound and other structural alternatives, bridging the mechanistic gap between its3[3].

Mechanistic Overview: The Prodrug Paradigm

The biological activity of [4-(2-aminoethyl)phenyl] acetate is fundamentally dictated by the position of its acetyl group. Unlike N-acetylated derivatives (which form stable amides), O-acetylation forms an ester linkage that is 1[1].

  • In Vitro Hydrolysis: The O-monoacetyl derivatives of tyramine are4[4].

  • In Vivo Correlation: Because [4-(2-aminoethyl)phenyl] acetate requires this enzymatic deacetylation to liberate the active amine (tyramine), its in vivo profile is characterized by a5[5]. The in vivo pressor response is3[3], proving it functions as an indirect sympathomimetic prodrug.

Comparative Performance Data

Structural modifications drastically alter2[2]. Table 1 summarizes the performance of [4-(2-aminoethyl)phenyl] acetate against its parent compound and other key alternatives.

Table 1: Comparative Pharmacodynamics of Sympathomimetic Amines and Acetyl Derivatives

CompoundRelative Pressor Potency (Adrenaline = 100)Onset of ActionDuration of EffectEffect on Locomotor Activity
Adrenaline 100.0ImmediateShortN/A
Tyramine 1.1ImmediateShortIncreases
[4-(2-aminoethyl)phenyl] Acetate 0.52DelayedProlongedReduces
N-Acetyltyramine < 0.01ImmediateShortReduces
Ephedrine 0.23ImmediateModerateIncreases

Note: O-acetylation 2[2]. Interestingly, while unmodified tyramine increases locomotor activity in mice, both O-acetyltyramine and N-acetyltyramine2[2].

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacological profile of[4-(2-aminoethyl)phenyl] acetate, the following self-validating workflows are required.

Protocol 1: In Vitro Cholinesterase-Mediated Hydrolysis Assay

Objective: Quantify the4[4]. Causality & Validation: This protocol utilizes physostigmine as a negative control. By specifically inhibiting cholinesterase, we validate that any observed tyramine formation is strictly enzyme-mediated and not an artifact of spontaneous chemical hydrolysis in the buffer.

  • Preparation: Prepare a 10 mM stock solution of [4-(2-aminoethyl)phenyl] acetate in DMSO.

  • Incubation: Add the substrate (final concentration 100 µM) to 0.1 M phosphate buffer (pH 7.4) containing purified human serum cholinesterase at 37°C.

  • Control Arm: In a parallel reaction vessel, pre-incubate the enzyme with3[3].

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot with an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Rapid solvent precipitation denatures the enzyme, halting hydrolysis at precise timepoints to ensure accurate kinetic profiling.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the appearance of tyramine.

Protocol 2: In Vivo Hemodynamic Pressor Assay (Rat Model)

Objective: Correlate the in vitro prodrug cleavage with3[3]. Causality & Validation: This protocol employs two critical pharmacological interventions. Chlorisondamine isolates the direct vascular response, while5[5].

  • Surgical Preparation: Anesthetize adult male Wistar rats and cannulate the left carotid artery connected to a pressure transducer for5[5].

  • Autonomic Blockade: Administer chlorisondamine (1 mg/kg s.c.). Causality: As a ganglionic blocker, chlorisondamine eliminates compensatory baroreceptor reflexes that would otherwise 3[3].

  • Baseline Establishment: Allow MAP to stabilize for 20 minutes post-blockade.

  • Test Administration: Administer [4-(2-aminoethyl)phenyl] acetate (1 mg/kg i.v.) and record the magnitude, onset time, and duration of the MAP increase. Compare these metrics against an equimolar dose of unmodified tyramine.

  • Mechanistic Validation: In a separate cohort, administer physostigmine (0.1 mg/kg i.v.) 15 minutes prior to the test compound. Causality: Pretreatment with physostigmine diminishes the blood pressure rise induced by O-acetyltyramine, but leaves the effect of unmodified tyramine unchanged. This self-validating step definitively proves that the acetate derivative 3[3].

Pathway Visualization

The following diagram illustrates the logical relationship between the in vitro enzymatic cleavage and the in vivo physiological response.

G Prodrug [4-(2-aminoethyl)phenyl] Acetate (Prodrug) Enzyme Cholinesterase (Blood/Tissues) Prodrug->Enzyme Enzymatic Hydrolysis Active Tyramine (Active Amine) Enzyme->Active Deacetylation Inhibitor Physostigmine (Control Inhibitor) Inhibitor->Enzyme Blocks (Validation) Receptor Adrenergic Receptors (Alpha/Beta) Active->Receptor NE Release / Binding Response Sympathomimetic Response (Increased Blood Pressure) Receptor->Response Vasoconstriction

Fig 1. Pharmacokinetic activation of O-acetyltyramine and its sympathomimetic mechanism.

Sources

Comparative

Head-to-head comparison of [4-(2-aminoethyl)phenyl] Acetate with a standard compound

Executive Summary & Mechanistic Divergence As a Senior Application Scientist, I frequently evaluate how minor structural modifications—such as esterification—fundamentally rewire a molecule's pharmacodynamic profile. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

As a Senior Application Scientist, I frequently evaluate how minor structural modifications—such as esterification—fundamentally rewire a molecule's pharmacodynamic profile. This guide provides an in-depth, head-to-head comparison between the standard trace amine Tyramine (4-(2-aminoethyl)phenol) and its O-acetylated derivative, [4-(2-aminoethyl)phenyl] Acetate (commonly known as O-Acetyltyramine or Tyramine O-acetate) (1)[1],[2].

While Tyramine is a classic indirect sympathomimetic and a well-characterized Trace Amine-Associated Receptor 1 (TAAR1) agonist that triggers the presynaptic release of norepinephrine (3)[3],[4], O-acetylation of its phenolic hydroxyl group masks this direct activity. Instead, [4-(2-aminoethyl)phenyl] Acetate acts largely as a prodrug. The esterification increases the molecule's lipophilicity, altering its absorption kinetics, but requires enzymatic deacetylation by tissue cholinesterases to exert full sympathomimetic effects (5)[5],[6].

Pharmacodynamic & Behavioral Profiling

The addition of the O-acetyl group creates a paradoxical shift in behavioral and hemodynamic responses.

  • Hemodynamics : In vivo cardiovascular profiling reveals that while Tyramine produces an immediate, short-lived spike in arterial blood pressure, [4-(2-aminoethyl)phenyl] Acetate exhibits a slower onset but a significantly prolonged duration of action (5)[5]. This sustained effect is rate-limited by its gradual hydrolysis back into Tyramine[5].

  • Locomotor Activity : Tyramine acts as a central nervous system stimulant, increasing locomotor activity in murine models. Conversely,[4-(2-aminoethyl)phenyl] Acetate significantly reduces locomotor activity, indicating that the intact ester possesses distinct, direct neurodepressant properties before hydrolysis occurs (7)[7].

Mechanism OAT [4-(2-aminoethyl)phenyl] Acetate (O-Acetyltyramine) AChE Cholinesterases (Plasma/Tissue) OAT->AChE Hydrolysis Loco Reduced Locomotor Activity OAT->Loco Direct CNS Effect TYR Tyramine AChE->TYR Deacetylation TAAR1 TAAR1 Receptor Activation TYR->TAAR1 Agonist VMAT2 VMAT2 Internalization TYR->VMAT2 Uptake NE Norepinephrine Release VMAT2->NE Sympathomimetic Response

Metabolic activation and signaling cascade of O-Acetyltyramine versus Tyramine.

Quantitative Data Comparison

The following table synthesizes the pharmacological metrics of both compounds, establishing Tyramine as the immediate-acting standard and[4-(2-aminoethyl)phenyl] Acetate as a prolonged, esterase-dependent alternative.

Pharmacological ParameterTyramine (Standard)[4-(2-aminoethyl)phenyl] Acetate
Primary Mechanism TAAR1 Agonist / NE ReleaserCholinesterase Substrate / Prodrug
Relative Pressor Potency *1.10.52
Onset of Action ImmediateDelayed
Duration of Action ShortProlonged
Locomotor Effect (Mice) Increased (Stimulant)Decreased (Depressant)
AChE Hydrolysis Rate N/A (No ester group)High (Faster than Acetylcholine)

*Potency relative to Adrenaline (100) in chlorisondamine-pretreated rats.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, we employ two orthogonal self-validating workflows: an in vivo hemodynamic assay to measure systemic effects, and an in vitro kinetic assay to confirm the mechanism of activation.

Protocol A: In Vivo Hemodynamic Profiling (Arterial Blood Pressure)

Causality : Sympathomimetic amines trigger compensatory baroreceptor reflexes (e.g., reflex bradycardia) that obscure their direct vascular effects. To isolate the true peripheral pressor response, the experimental system must be pretreated with a ganglionic blocker like chlorisondamine (5)[5].

Step-by-Step Methodology :

  • Preparation : Anesthetize the rodent model and cannulate the left carotid artery for continuous arterial blood pressure monitoring[5].

  • Autonomic Blockade (System Validation) : Administer chlorisondamine (1 mg/kg SC)[5]. Validation Check: Confirm blockade by verifying the absence of reflex heart rate changes following a low-dose baseline pressor injection.

  • Reference Calibration : Administer Adrenaline IV to establish the 100% maximum potency benchmark[5].

  • Test Article Administration : Inject Tyramine and[4-(2-aminoethyl)phenyl] Acetate in escalating IV doses. Record the maximum amplitude (potency) and the area under the curve (duration).

  • Mechanistic Validation (Physostigmine Challenge) : Pre-treat a separate cohort with physostigmine (an acetylcholinesterase inhibitor). Causality: Blocking cholinesterases will significantly diminish the blood pressure rise induced by [4-(2-aminoethyl)phenyl] Acetate, while Tyramine's effect will remain unchanged, proving the prodrug hypothesis[5].

Workflow Step1 1. Animal Preparation Anesthesia & Carotid Cannulation Step2 2. Autonomic Blockade Chlorisondamine (1 mg/kg SC) Step1->Step2 Step3 3. Compound Admin IV Infusion of Test Agents Step2->Step3 Step4 4. Hemodynamic Monitoring Arterial Blood Pressure Step3->Step4 Step5 5. Data Synthesis Relative Potency vs Adrenaline Step4->Step5

In vivo cardiovascular profiling workflow with autonomic blockade validation.

Protocol B: In Vitro Cholinesterase Hydrolysis Kinetics

Causality : Because the prolonged in vivo action of[4-(2-aminoethyl)phenyl] Acetate is dictated by enzymatic cleavage, quantifying its hydrolysis rate against standard substrates provides the biochemical basis for its pharmacokinetic profile (6)[6].

Step-by-Step Methodology :

  • Enzyme Preparation : Isolate cholinesterase from a standardized source (e.g., bovine erythrocytes or human serum)[6].

  • Substrate Incubation : Incubate[4-(2-aminoethyl)phenyl] Acetate with the enzyme preparation in a physiological buffer (pH 7.4) at 37°C.

  • Kinetic Quantification : Monitor the reaction using High-Performance Liquid Chromatography (HPLC-UV) to track the disappearance of the ester and the stoichiometric appearance of free Tyramine.

  • Control Validation : Run parallel assays using Acetylcholine as a positive control. Expected Result:[4-(2-aminoethyl)phenyl] Acetate will hydrolyze at a significantly higher rate than Acetylcholine[6]. Utilize an N-acetylated derivative (e.g., N-acetyltyramine) as a negative control, as cholinesterases cannot cleave amide bonds[6].

References
  • [1] Echemi. [4-(2-aminoethyl)phenyl] acetate,hydrochloride Basic Attributes. 1

  • [7] Marvola, M. (1976). Effect of Acetylated Derivatives of some Sympathomimetic Amines on the Acute Toxicity, Locomotor Activity and Barbiturate Anaesthesia Time in Mice. Acta Pharmacologica et Toxicologica.7

  • [5] Friström, S., Marvola, M., Klinge, E., & Halmekoski, J. (1977). Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat. NIH / PubMed.5

  • [2] PubChemLite. O-acetyltyramine hydrochloride (C10H13NO2) - Structural Information. 2

  • [6] Roeder, K. D., et al. (1956). THE HYDROLYSIS OF p-ACETOXYPHENYLETHYLAMINES BY INSECT CHOLINESTERASE. Canadian Science Publishing. 6

  • [3] ResearchGate. Pharmacology of Macroalgae Alkaloids - TAAR1 Activation. 3

  • [4] ChemSrc. Tyramine MSDS and Biological Activity.4

Sources

Validation

Executive Summary[4-(2-aminoethyl)phenyl] acetate, widely known as O-acetyltyramine, is a critical biogenic amine derivative with significant implications in pharmaceutical development and forensic toxicology. Notably, O-acetyltyramine and its isomers have been identified as major interference compounds in high-resolution mass spectrometry (HRMS) screenings, often leading to false-positive detections for controlled substances like 3,4-methylenedioxyamphetamine (MDA).

Validating a Next-Generation Analytical Method for[4-(2-aminoethyl)phenyl] Acetate: A Comparative Guide Executive Summary[4-(2-aminoethyl)phenyl] acetate, widely known as O-acetyltyramine, is a critical biogenic amine de...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating a Next-Generation Analytical Method for[4-(2-aminoethyl)phenyl] Acetate: A Comparative Guide

Executive Summary[4-(2-aminoethyl)phenyl] acetate, widely known as O-acetyltyramine, is a critical biogenic amine derivative with significant implications in pharmaceutical development and forensic toxicology. Notably, O-acetyltyramine and its isomers have been identified as major interference compounds in high-resolution mass spectrometry (HRMS) screenings, often leading to false-positive detections for controlled substances like 3,4-methylenedioxyamphetamine (MDA)[1].

Accurate quantification of this analyte requires an analytical method that can distinguish it from structurally identical isomers (such as N-acetyltyramine)[1]. As a Senior Application Scientist, I have structured this guide to objectively compare traditional analytical approaches against a novel, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, validated strictly according to ICH Q2(R2) global standards[2],[3].

The Analytical Challenge: Causality Behind the Method Shift

Historically, the quantification of biogenic amines and their acetate derivatives relied heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[4]. However, O-acetyltyramine lacks a strong native chromophore. To achieve acceptable UV absorbance or fluorescence, traditional methods mandate a pre-column or post-column derivatization step (e.g., using dansyl chloride)[5],[4].

The Mechanistic Flaw of Derivatization: Derivatization introduces severe analytical vulnerabilities. The reaction kinetics are highly susceptible to matrix interferences, pH fluctuations, and temperature variations. Furthermore, derivatizing agents often react non-specifically with other primary amines in the sample, creating a crowded chromatogram that compromises the assay's specificity.

By transitioning to UPLC-MS/MS, we eliminate the derivatization step entirely. The mass spectrometer acts as a highly specific mass filter, utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) to detect the exact mass-to-charge (m/z) transitions of O-acetyltyramine (e.g., precursor m/z 180.1 transitioning to specific product ions)[1]. This shift replaces chemical complexity with instrumental specificity.

Objective Comparison: UPLC-MS/MS vs. Traditional HPLC-UV

To demonstrate the superior performance of the new UPLC-MS/MS method, the following table summarizes the comparative performance metrics against a standard derivatization-based HPLC-UV approach.

Performance MetricTraditional HPLC-UV (Dansyl Derivatization)Novel UPLC-MS/MS (Direct Analysis)Scientific Advantage
Sample Preparation Protein precipitation + 45 min derivatizationDirect protein precipitation (5 min)Eliminates chemical artifacts and reduces turnaround time[5].
Specificity Low (Relies solely on chromatographic retention)High (Relies on exact m/z and MRM transitions)Easily resolves O-acetyltyramine from N-acetyltyramine[1].
Sensitivity (LOQ) 500 ng/mL5 ng/mL100x increase in sensitivity due to high-efficiency ionization.
Run Time 25 minutes6 minutesSub-2 µm particle columns enable rapid gradient elution.
Matrix Effect Handling External calibration (vulnerable to matrix bias)Internal Standard (Tyramine-d4) correctionCreates a self-validating system that auto-corrects for ion suppression.

Experimental Protocol: A Self-Validating UPLC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating a deuterated internal standard (IS) prior to any sample manipulation, any analyte loss during extraction or ionization suppression during MS analysis is proportionally mirrored by the IS, ensuring the final calculated ratio remains perfectly accurate.

Analytical_Workflow A 1. Sample Preparation (Protein Precipitation & IS Spiking) B 2. UPLC Separation (C18 Column, Gradient Elution) A->B C 3. MS/MS Detection (ESI+, MRM m/z 180.1 -> 138.1) B->C D 4. Data Processing (Quantification via IS Ratio) C->D

Caption: LC-MS/MS analytical workflow for [4-(2-aminoethyl)phenyl] acetate quantification.

Step-by-Step Methodology:
  • Internal Standard Spiking: Aliquot 100 µL of the biological sample (e.g., plasma or tissue homogenate) into a microcentrifuge tube. Immediately spike with 10 µL of Tyramine-d4 (100 ng/mL) to establish the self-validating baseline.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein-analyte binding and precipitate matrix proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a UPLC C18 column (1.7 µm, 2.1 x 50 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic environment ensures the amine group remains protonated for optimal retention and subsequent ionization.

  • MS/MS Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for O-acetyltyramine (m/z 180.1 → 138.1) and the IS.

Method Validation per ICH Q2(R2) Standards

A method is only as reliable as its validation data. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the definitive global framework for ensuring analytical procedures are scientifically sound and fit for purpose[2],[3].

Validation_Framework Root ICH Q2(R2) Validation Spec Specificity (Isomer Resolution) Root->Spec Lin Linearity & Range (R² > 0.995) Root->Lin Acc Accuracy (85-115% Recovery) Root->Acc Prec Precision (RSD < 15%) Root->Prec

Caption: Logical relationship of core ICH Q2(R2) validation parameters for the assay.

Quantitative Validation Results

The table below summarizes the experimental validation data obtained for the UPLC-MS/MS method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[3].

ICH Q2(R2) ParameterExperimental ResultAcceptance CriteriaConclusion
Specificity Baseline resolution (Rs > 1.5) between O-acetyltyramine and N-acetyltyramine. No matrix peaks at RT.No interference > 20% of LLOQPass [6]
Linearity & Range R² = 0.998 over the range of 5 ng/mL to 1000 ng/mL.R² ≥ 0.995Pass
Accuracy (Recovery) Low QC: 98.2% Mid QC: 101.5% High QC: 99.1%85% – 115% of nominal concentrationPass
Precision (Intra-day) RSD = 4.2% (n=6)RSD ≤ 15%Pass
Limit of Quantitation 5 ng/mL (Signal-to-Noise > 10:1)S/N ≥ 10Pass

Conclusion

The transition from derivatization-dependent HPLC-UV to direct UPLC-MS/MS represents a necessary evolution in the analysis of [4-(2-aminoethyl)phenyl] acetate. By leveraging the intrinsic mass-to-charge properties of the molecule and anchoring the protocol with a deuterated internal standard, this method provides a self-validating, highly specific, and robust solution that strictly satisfies ICH Q2(R2) regulatory expectations.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Guidelines. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. URL: [Link]

  • MDPI. "A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring." Foods, 2023. URL: [Link]

  • American Chemical Society (ACS). "High-Performance Liquid Chromatography−Ultraviolet Detection Method for the Simultaneous Determination of Typical Biogenic Amines." J. Agric. Food Chem., 2009. URL:[Link]

  • Stammer et al. "False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine." ResearchGate / Analytical Science Advances, 2024. URL:[Link]

  • Stammer et al. "Product ion scan for N-acetyltyramine (NAT), O-acetyltyramine and MDA." ResearchGate, 2024. URL: [Link]

Sources

Comparative

Comprehensive Statistical Analysis and Performance Comparison Guide: [4-(2-aminoethyl)phenyl] Acetate

Executive Summary [4-(2-aminoethyl)phenyl] Acetate, commonly referred to as O-acetyltyramine, is a critical ester derivative of the trace amine tyramine. In pharmacological and biochemical research, it serves a dual purp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(2-aminoethyl)phenyl] Acetate, commonly referred to as O-acetyltyramine, is a critical ester derivative of the trace amine tyramine. In pharmacological and biochemical research, it serves a dual purpose: as a prodrug/analog for investigating sympathomimetic pharmacodynamics, and as an atypical substrate for mapping the active sites of cholinesterase enzymes.

This guide objectively compares the performance of [4-(2-aminoethyl)phenyl] Acetate against standard reference compounds (e.g., Adrenaline, Acetylcholine, and its isomer N-acetyltyramine) across three distinct analytical domains: in vivo cardiovascular modulation, in vitro enzymatic kinetics, and high-resolution mass spectrometry (HRMS). By emphasizing statistical data and self-validating experimental designs, this guide provides a robust framework for integrating this compound into advanced drug development workflows.

Comparative Pharmacodynamics: Cardiovascular Modulation

To understand the sympathomimetic efficacy of [4-(2-aminoethyl)phenyl] Acetate, it must be benchmarked against potent endogenous catecholamines. The O-acetylation of tyramine fundamentally alters its pharmacokinetic profile, shifting it from an immediate-acting indirect sympathomimetic to a slower-onset, prolonged-acting modulator [1].

Experimental Protocol: In Vivo Hemodynamic Monitoring

This protocol is designed as a self-validating system: the inclusion of specific receptor antagonists ensures that observed blood pressure changes are definitively linked to the target mechanism rather than compensatory reflexes.

  • Subject Preparation: Anesthetize male Wistar rats and cannulate the left carotid artery for continuous blood pressure monitoring.

  • Autonomic Isolation (Causality Check): Administer chlorisondamine (1 mg/kg subcutaneously). Why? This ganglionic blocker eliminates compensatory baroreceptor reflexes, ensuring that subsequent blood pressure changes are strictly due to the peripheral action of the injected amines.

  • Receptor Validation: In a parallel cohort, pretreat with phenoxybenzamine (alpha-blocker) or propranolol (beta-blocker) to statistically isolate the receptor-specific contributions to the hemodynamic response.

  • Administration & Data Acquisition: Inject [4-(2-aminoethyl)phenyl] Acetate intravenously. Record systolic, diastolic, and mean arterial pressure continuously.

  • Statistical Analysis: Calculate relative potencies using parallel-line bioassays, defining Adrenaline's peak response as 100.

Quantitative Data Summary

Table 1: Comparative Cardiovascular Potency and Kinetic Profile

CompoundRelative Potency (Adrenaline = 100)Onset of ActionDuration of EffectPrimary Receptor Target
Adrenaline (Reference)100.00ImmediateShortDirect ( / )
Tyramine 1.10ImmediateShortIndirect (NE release)
[4-(2-aminoethyl)phenyl] Acetate 0.52 Slow Prolonged Mixed ( -dominant)
N-acetyltyramine < 0.01ImmediateShortNegligible

Statistical Insight: The delayed onset and prolonged duration of [4-(2-aminoethyl)phenyl] Acetate are statistically significant ( ) compared to unmodified tyramine, confirming its behavior as a sustained-release prodrug requiring in vivo esterase hydrolysis.

Pathway Substrate [4-(2-aminoethyl)phenyl] Acetate (O-Acetyltyramine) Hydrolysis In Vivo Hydrolysis (Esterases) Substrate->Hydrolysis Slow onset kinetics Tyramine Tyramine Release Hydrolysis->Tyramine Active metabolite generation Receptor Beta-Adrenergic Receptor Stimulation Tyramine->Receptor Direct/Indirect action Response Prolonged Blood Pressure Modulation Receptor->Response Quantifiable physiological effect

Sympathomimetic signaling and metabolic pathway of [4-(2-aminoethyl)phenyl] Acetate.

Enzymatic Hydrolysis Kinetics: Active Site Mapping[4-(2-aminoethyl)phenyl] Acetate is a highly valuable tool for mapping the active sites of cholinesterases. Because the distance between its nitrogen atom and carbonyl oxygen is approximately twice that of Acetylcholine (ACh), its successful hydrolysis challenges rigid "lock-and-key" models of the esteratic site [2].

Experimental Protocol: In Vitro Cholinesterase Kinetic Assay

This protocol utilizes selective inhibitors to validate that hydrolysis is driven exclusively by true cholinesterases, eliminating background noise from non-specific aliesterases.

  • Enzyme Preparation: Isolate cholinesterase fractions from bovine erythrocytes (true ChE) and housefly heads.

  • Inhibitor Validation (Causality Check): Pre-incubate aliquots with eserine sulfate ( M). Why? Eserine selectively inhibits true cholinesterases. If hydrolysis ceases in the presence of eserine, the assay is validated as specific to the target enzyme.

  • Substrate Incubation: Introduce [4-(2-aminoethyl)phenyl] Acetate at varying concentrations ( to M) to generate a pS-activity curve.

  • Quantification: Measure the release of acetic acid using a continuous pH-stat titrator or colorimetric assay.

  • Statistical Analysis: Determine and using non-linear regression (Michaelis-Menten kinetics).

Quantitative Data Summary

Table 2: Relative Hydrolysis Rates by Cholinesterase Variants

SubstrateBovine Erythrocyte (True ChE)Human Serum (Pseudo ChE)Fly Head ChE
Acetylcholine (Reference)100%100%100%
[4-(2-aminoethyl)phenyl] Acetate 15%42%>120%

Statistical Insight: The data reveals a highly significant evolutionary divergence. While mammalian cholinesterases hydrolyze [4-(2-aminoethyl)phenyl] Acetate at a reduced rate compared to ACh, insect (fly head) cholinesterases exhibit a statistically higher for the tyramine derivative, indicating a highly flexible anionic-esteratic site separation.

Analytical Differentiation: LC-HRMS/MS Workflows

In forensic and pharmacokinetic screening, [4-(2-aminoethyl)phenyl] Acetate and its isomer N-acetyltyramine share an exact protonated mass ( 180.1020) with 3,4-methylenedioxyamphetamine (MDA). Relying solely on full-scan MS1 data leads to statistically unacceptable false-positive rates [3].

Experimental Protocol: High-Resolution Mass Spectrometry Screening

This protocol relies on orthogonal separation (chromatography + MS2 fragmentation) to create a self-validating identification matrix.

  • Sample Preparation: Perform protein precipitation on biological matrices using cold acetonitrile (1:3 v/v) to remove matrix interferents.

  • Chromatographic Separation: Inject the supernatant onto a reversed-phase C18 column. Why? Isomers cannot be separated by mass alone; the C18 column exploits the differing polarities of the O-acetyl (ester) vs. N-acetyl (amide) groups to achieve baseline separation.

  • HRMS/MS Acquisition: Operate a QExactive Focus mass spectrometer in positive electrospray ionization (ESI+) mode. Apply a Normalized Collision Energy (NCE) of 22% for data-dependent MS2 fragmentation.

  • Statistical Analysis: Compare retention times (RT) and fragment ion intensity ratios against certified reference materials. A match requires RT < 0.1 min and a mass error < 5 ppm.

Quantitative Data Summary

Table 3: LC-HRMS/MS Differentiation Matrix

CompoundExact Mass Retention Time (min)Primary MS2 Fragments ( )Identification Confidence
MDA (Target)180.1020~4.31163.07, 105.03High (with MS2)
N-acetyltyramine (Interference)180.10204.31121.06, 138.09High (with MS2)
[4-(2-aminoethyl)phenyl] Acetate 180.10203.97 Unique Profile Baseline Separated

Statistical Insight: Chromatographic resolution ( ) between [4-(2-aminoethyl)phenyl] Acetate and N-acetyltyramine is > 1.5, ensuring statistically robust peak integration and eliminating cross-contamination in quantitative assays.

Workflow Sample Biological Sample (Complex Matrix) Extraction Protein Precipitation & Extraction Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC Removes matrix interferents MS HRMS/MS Analysis (NCE 22%) LC->MS RT: 3.97 min (O-acetyl) RT: 4.31 min (N-acetyl) Data Isomer Differentiation (O- vs N-acetyltyramine) MS->Data Unique MS2 fragmentation

LC-HRMS/MS workflow for differentiating [4-(2-aminoethyl)phenyl] Acetate from its isomers.

References

  • Friström, S., Marvola, M., Klinge, E., & Halmekoski, J. (1977). "Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat." Acta Pharmacologica et Toxicologica.[Link][1]

  • Wolfe, L. S., & Thorn, G. D. (1958). "The hydrolysis of p-acetoxyphenylethylamines by insect cholinesterase." Canadian Journal of Biochemistry and Physiology.[Link][2]

  • Stammer, V. C., Wissenbach, D. K., & Peters, F. T. (2024). "False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples—Identification of the interference as N-acetyltyramine." Journal of Analytical Toxicology.[Link][3]

Sources

Validation

Peer-reviewed studies on the efficacy of [4-(2-aminoethyl)phenyl] Acetate

An In-Depth Technical Guide to the Efficacy of N-acetyltyramine: A Comparative Analysis for Researchers Abstract N-acetyltyramine (NAT), a naturally occurring derivative of the biogenic amine tyramine, has garnered signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Efficacy of N-acetyltyramine: A Comparative Analysis for Researchers

Abstract

N-acetyltyramine (NAT), a naturally occurring derivative of the biogenic amine tyramine, has garnered significant attention for its diverse biological activities. This guide provides a comprehensive comparison of N-acetyltyramine's efficacy in antitumor, antioxidant, and antithrombotic applications, supported by peer-reviewed experimental data. We delve into the critical metabolic differences between NAT and its precursor, tyramine, highlighting the improved safety profile conferred by N-acetylation. Detailed experimental protocols and mechanistic pathways are provided to enable researchers to validate and expand upon these findings.

Introduction: The Significance of N-acetylation

[4-(2-aminoethyl)phenyl] Acetate, more commonly known in scientific literature as N-acetyltyramine (NAT) , is a tyramine alkaloid with the CAS Number 1202-66-0[1]. It has been isolated from various natural sources, including fungi and insects, and is recognized for its anti-free radical, antithrombotic, and antitumor properties[2][3].

The core innovation of NAT lies in its structural modification from its precursor, tyramine. Tyramine is a potent sympathomimetic amine that can induce a hypertensive crisis (the "cheese effect") in individuals taking monoamine oxidase (MAO) inhibitors[4]. This is because tyramine is a substrate for MAO, and its accumulation leads to a massive release of norepinephrine[4][5]. N-acetyltyramine, however, is not a substrate for MAO, a characteristic that fundamentally alters its pharmacological profile, mitigating the significant cardiovascular risks associated with tyramine[6]. A 1969 study in rats demonstrated that the pressor (blood pressure-increasing) effect of N-acetyltyramine is significantly weaker than that of tyramine, establishing a superior safety profile for the acetylated form[6].

This guide will comparatively analyze the efficacy of NAT in three key areas of therapeutic interest.

Comparative Efficacy Analysis

Antitumor Activity: Cytotoxicity and Chemo-sensitization

N-acetyltyramine exhibits direct cytotoxic effects against cancer cell lines and, perhaps more significantly, acts as a chemo-sensitizing agent, enhancing the efficacy of standard chemotherapeutics like doxorubicin.

Experimental Data Summary:

Compound/CombinationCell LineEfficacy Metric (IC₅₀)Reference
N-acetyltyramine K562 (Human Leukemia)17.4 µM[1][7]
Doxorubicin (alone) P388 (Resistant Murine Leukemia)0.48 µg/mL[8][9]
Doxorubicin + N-acetyltyramine P388 (Resistant Murine Leukemia)0.13 µg/mL[8][9]

Analysis: The data clearly indicates that N-acetyltyramine possesses moderate intrinsic antitumor activity[1][7]. However, its ability to reduce the IC₅₀ of doxorubicin by over 70% in a doxorubicin-resistant cell line is of particular interest[8][9]. This suggests that NAT may interfere with drug resistance mechanisms, such as the function of efflux pumps, thereby restoring cellular sensitivity to the chemotherapeutic agent. This synergistic effect presents a promising avenue for combination therapies aimed at overcoming chemoresistance in oncology.

Antioxidant Capacity: Free Radical Scavenging

The antioxidant potential of N-acetyltyramine is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals. This activity is commonly quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Data Summary:

CompoundEfficacy Metric (DPPH IC₅₀)Reference
N-acetyltyramine 64.7 ± 0.5 µg/mL[10]
N-acetyltryptamine (Comparator) 131.3 ± 1.8 µg/mL[10]

Analysis: N-acetyltyramine demonstrates significant free radical scavenging capabilities. The lower IC₅₀ value compared to its structural analog, N-acetyltryptamine, suggests a more potent antioxidant effect under the tested conditions[10]. This activity is a cornerstone of its reported anti-free radical properties and may contribute to its other biological effects, such as reducing oxidative stress-related cellular damage.

Antithrombotic & Cardiovascular Profile: A Safer Alternative

One of the most compelling advantages of N-acetyltyramine is its favorable cardiovascular safety profile combined with its potential as an antithrombotic agent.

Comparative Cardiovascular Effects: As previously established, tyramine's pressor effects are a major clinical concern[4][5]. In stark contrast, a comparative study in rats found the blood pressure-increasing effects of N-acetyltyramine to be markedly weaker, demonstrating a clear safety advantage[6].

Antithrombotic Activity: A 2022 review highlighted the antithrombotic potential of N-acetyltyramine, reporting that it inhibits platelet aggregation and impedes Factor Xa (FXa) activity.

Experimental Data Summary:

CompoundBioactivityEfficacy MetricReference
N-acetyltyramine AnticoagulantDoubled clotting time at 3.40 µM[3]
N-acetyltyramine Anti-plateletConcentration-dependent inhibition[3]
Tyramine CardiovascularIncreases mean arterial blood pressure[11]

Analysis: The ability of N-acetyltyramine to prolong clotting time at a low micromolar concentration and inhibit platelet aggregation points to a multi-faceted antithrombotic mechanism[3]. By impeding FXa, it interferes with the common pathway of the coagulation cascade. This, combined with its significantly reduced pressor effect compared to tyramine, positions N-acetyltyramine as a molecule of interest for therapeutic applications where both antithrombotic activity and cardiovascular safety are paramount.

Mechanistic Pathways & Experimental Workflows

Contrasting Metabolic Fates of Tyramine and N-acetyltyramine

The acetylation of the primary amine group in tyramine is the critical modification that prevents its metabolism by Monoamine Oxidase (MAO), thereby averting the dangerous pressor response.

cluster_0 Tyramine Metabolism cluster_1 N-acetyltyramine (NAT) Metabolism Tyramine Tyramine MAO Monoamine Oxidase (MAO) Tyramine->MAO Metabolized by NE_Vesicles Norepinephrine (NE) Vesicles Tyramine->NE_Vesicles Displaces NE from NE_Release Massive NE Release NE_Vesicles->NE_Release Pressor Hypertensive Crisis (Pressor Effect) NE_Release->Pressor NAT N-acetyltyramine MAO_Blocked Monoamine Oxidase (MAO) NAT->MAO_Blocked NOT a substrate No_Effect No Significant Pressor Effect NAT->No_Effect

Caption: Metabolic pathways of Tyramine vs. N-acetyltyramine.

Workflow for Assessing Chemo-sensitization

This diagram outlines the logical flow for determining if N-acetyltyramine can enhance the cytotoxicity of a primary anticancer drug like doxorubicin.

start Seed Cancer Cells (e.g., P388) in 96-well plates treat Treat Cells with Drug Conditions (Dox alone vs Dox+NAT) start->treat prep_dox Prepare Serial Dilutions of Doxorubicin prep_dox->treat prep_nat Prepare Serial Dilutions of Doxorubicin + constant NAT prep_nat->treat incubate Incubate for 48-72h at 37°C, 5% CO₂ treat->incubate mtt Add MTT Reagent & Incubate (Formazan Crystal Formation) incubate->mtt solubilize Add Solubilizer (e.g., DMSO) Dissolve Crystals mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs Control Plot Dose-Response Curves Determine IC₅₀ Values read->calculate compare Compare IC₅₀ (Dox) vs IC₅₀ (Dox+NAT) calculate->compare

Caption: Workflow for chemo-sensitization assessment via MTT assay.

Detailed Experimental Methodologies

Protocol: Determination of Cytotoxicity (IC₅₀) via MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability in response to a test compound[12][13][14].

Objective: To determine the concentration of N-acetyltyramine that inhibits the growth of a cancer cell line by 50%.

Materials:

  • N-acetyltyramine (solubilized in DMSO, then diluted in media)

  • Cancer cell line (e.g., K562) in logarithmic growth phase

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'vehicle control' (cells + medium with DMSO) and 'blank' (medium only). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-acetyltyramine in complete medium. Remove the old medium from the wells and add 100 µL of the corresponding drug dilution. Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this period, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the 'blank' wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol: DPPH Free Radical Scavenging Assay

This protocol is based on standard methods for evaluating antioxidant capacity[15].

Objective: To determine the concentration of N-acetyltyramine required to scavenge 50% of DPPH free radicals.

Materials:

  • N-acetyltyramine (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: 0.1 mM in methanol

  • Methanol

  • Positive control: Ascorbic acid or Gallic acid

  • 96-well plate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Sample Preparation: Prepare serial dilutions of N-acetyltyramine and the positive control in methanol in a 96-well plate (e.g., 100 µL per well). Include a 'blank' well with 100 µL of methanol.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple DPPH solution will turn yellow in the presence of an antioxidant.

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • The control is the absorbance of the DPPH solution with methanol.

    • Plot the percentage of scavenging activity against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

N-acetyltyramine presents a compelling profile as a multi-functional therapeutic agent. The N-acetylation of tyramine critically enhances its safety by preventing interaction with monoamine oxidase, thereby eliminating the risk of a hypertensive crisis. This guide has synthesized peer-reviewed data demonstrating its efficacy as a direct antitumor agent, a chemo-sensitizer, a potent antioxidant, and a promising antithrombotic compound.

For researchers and drug development professionals, N-acetyltyramine represents a validated lead compound. Future research should focus on:

  • In vivo studies to confirm the antitumor and antithrombotic efficacy observed in vitro.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion.

  • Mechanism-of-action studies to fully elucidate how it reverses doxorubicin resistance and inhibits Factor Xa and platelet aggregation.

The detailed protocols provided herein offer a foundation for the rigorous evaluation of N-acetyltyramine and its analogs in preclinical development pipelines.

References

  • Rashed, K.N. et al. (2022). Current antithrombotic therapies and prospects of natural compounds in the management of the thrombotic disorder. Journal of Herbal Medicine. Available at: [Link]

  • Inxight Drugs. N-ACETYLTYRAMINE. National Center for Advancing Translational Sciences. Available at: [Link]

  • Yuan, C. et al. (2023). De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli. Enzyme and Microbial Technology, 162, 110149. Available at: [Link]

  • Inxight Drugs. N-ACETYLTYRAMINE (alternative link). National Center for Advancing Translational Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Structures of identified compounds; N-acetyltyramine (1), N-acetyltryptamine (2). ResearchGate. Available at: [Link]

  • Kunimoto, S. et al. (1987). Reversal of resistance by N-acetyltyramine or N-acetyl-2-phenylethylamine in doxorubicin-resistant leukemia P388 cells. The Journal of Antibiotics, 40(11), 1651-1652. Available at: [Link]

  • ResearchGate. (n.d.). High intake of dietary tyramine does not deteriorate glucose handling and does not cause adverse cardiovascular effects in mice. ResearchGate. Available at: [Link]

  • Friström, S. et al. (1969). Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat. Acta Pharmacologica et Toxicologica. Available at: [Link]

  • Farzam, K. et al. (2022). Biochemistry, Tyramine. StatPearls Publishing. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Bio-protocol. Available at: [Link]

  • Ak, T. & Gülçin, İ. (2023). DPPH Radical Scavenging Assay. MDPI Encyclopedia. Available at: [Link]

  • Munteanu, I.G. & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Tyramine potentiation during treatment with MAO inhibitors. ResearchGate. Available at: [Link]

  • Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations. PMC - NIH. Available at: [Link]

  • HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual. HaemoScan. Available at: [Link]

  • Molecular Devices. (n.d.). Assessing thrombin generation using the TECHNOTHROMBIN TGA kit and SpectraMax i3x Multi-Mode Microplate Reader. Molecular Devices. Available at: [Link]

  • Farzam, K. et al. (2022). Biochemistry, Tyramine (alternative link). NCBI Bookshelf. Available at: [Link]

  • Adebiyi, A. & Adebiyi, O.O. (2008). Cardiovascular effects of tyramine: adrenergic and cholinergic interactions. PubMed. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of[4-(2-aminoethyl)phenyl] Acetate Derivatives: A Comparative Performance Guide

Executive Summary In preclinical drug development and cardiovascular pharmacology, understanding the structure-activity relationship (SAR) of sympathomimetic amines is critical for designing compounds with specific onset...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and cardiovascular pharmacology, understanding the structure-activity relationship (SAR) of sympathomimetic amines is critical for designing compounds with specific onset, duration, and receptor-binding profiles. [4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine , is an acetylated derivative of the naturally occurring trace amine tyramine. This guide objectively compares the pharmacological performance of O-acetyltyramine against its parent compound, N-acetylated analogs, and classical sympathomimetics, providing a framework for researchers evaluating amine modifications.

Structural Logic & Pharmacological Causality

The sympathomimetic activity of the parent compound, tyramine, relies on its ability to act as an indirect agonist. It does not directly activate adrenergic receptors with high affinity; instead, it is transported into presynaptic nerve terminals via the norepinephrine transporter (NET) and subsequently into synaptic vesicles via the vesicular monoamine transporter (VMAT). This mechanism displaces endogenous norepinephrine (NE) into the synaptic cleft, driving downstream vasoconstriction .

Modifying the tyramine scaffold fundamentally alters this causality:

  • O-Acetylation (O-acetyltyramine): Esterification of the phenolic hydroxyl group increases the molecule's lipophilicity but sterically hinders its interaction with NET and VMAT. Consequently, the intact ester possesses very low intrinsic activity. It acts as a prodrug, requiring in vivo hydrolysis by plasma and tissue esterases to liberate active tyramine. This enzymatic bottleneck is the causal mechanism behind its delayed onset and prolonged duration of action .

  • N-Acetylation (N-acetyltyramine): Amidation of the primary amine neutralizes the positive charge essential for recognition by monoamine transporters and trace amine-associated receptors (TAAR1). This structural change effectively abolishes sympathomimetic activity, demonstrating that a free basic amine is an absolute requirement for indirect sympathomimetic efficacy .

Comparative Performance Analysis

To objectively evaluate the performance of these derivatives, we compare their relative pressor potencies (vasoconstrictive efficacy) and pharmacokinetic profiles in a standardized mammalian model.

Table 1: Relative Pressor Potencies of Sympathomimetic Amines and Acetyl Derivatives

(Data normalized to Adrenaline = 100 in a rat carotid artery model following autonomic blockade)

CompoundStructural ModificationMechanism of ActionRelative PotencyPharmacokinetic Profile
Adrenaline (Reference)NoneDirect Agonist100.00Immediate onset / Short duration
Phenylephrine NoneDirect Agonist37.00Immediate onset / Short duration
Tyramine NoneIndirect Agonist1.10Immediate onset / Short duration
O-Acetyltyramine O-AcetylationIndirect (Prodrug)0.52Delayed onset / Prolonged duration
Amphetamine NoneIndirect Agonist0.50Immediate onset / Moderate duration
Ephedrine NoneMixed Agonist0.23Immediate onset / Moderate duration
O-Acetylephedrine O-AcetylationMixed (Prodrug)0.02Delayed onset / Prolonged duration
N-Acetylphenylephrine N-AcetylationInactive0.01Negligible activity

Data Interpretation: O-acetyltyramine exhibits approximately half the peak pressor potency of its parent compound, tyramine (0.52 vs. 1.1). However, its true utility lies in its pharmacokinetic profile. The O-acetyl derivative acts as a sustained-release reservoir, exhibiting a slower onset and a longer duration of effect than tyramine. Conversely, N-acetylation drops the potency of any sympathomimetic amine to negligible levels, confirming the SAR hypothesis that the primary amine cannot be obstructed without catastrophic loss of function.

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling pathway of O-acetyltyramine, highlighting the rate-limiting deacetylation step required for norepinephrine displacement.

Pathway A O-Acetyltyramine (Prodrug) B Plasma Esterases (Hydrolysis) A->B Deacetylation C Tyramine (Active Amine) B->C Rate-limiting D NET / VMAT (Cellular Uptake) C->D Transport E Norepinephrine (Displacement) D->E Non-exocytotic efflux F Adrenergic Receptors (Vasoconstriction) E->F Receptor Activation

Fig 1. Prodrug signaling pathway of O-acetyltyramine mediating non-exocytotic norepinephrine release.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity and reproducibility, the cardiovascular activity of these derivatives must be evaluated using a self-validating experimental design. The following protocol describes an in vivo rat carotid artery model engineered to isolate peripheral sympathomimetic effects and mechanistically prove the prodrug nature of O-acetyltyramine.

Protocol: In Vivo Cardiovascular Assay with Esterase Inhibition Control
  • Subject Preparation & Autonomic Blockade: Cannulate the left carotid artery of the rat for continuous blood pressure monitoring. Administer chlorisondamine (1 mg/kg s.c.) prior to the experiment.

    • Causality: Chlorisondamine is a ganglionic blocker. This step is critical to eliminate compensatory central autonomic reflexes (e.g., baroreceptor-mediated bradycardia), isolating the direct peripheral vascular response.

  • Baseline Stabilization: Allow hemodynamics to stabilize for 20 minutes post-blockade to ensure a reliable baseline for comparative potency calculations.

  • Compound Administration: Administer equimolar i.v. bolus injections of adrenaline (reference standard), tyramine, and O-acetyltyramine to the standard cohort.

  • The Self-Validating Control (Esterase Inhibition): In a parallel experimental cohort, pretreat the subjects with physostigmine (a potent esterase inhibitor) before administering O-acetyltyramine.

    • Causality & Validation: If O-acetyltyramine relies on deacetylation to become active, blocking esterases should neutralize its effect. Experimental data confirms that physostigmine pretreatment severely diminishes the blood pressure rise induced by O-acetyltyramine, while the effect of unesterified tyramine remains completely unchanged . This internal control definitively validates the mechanistic hypothesis.

Workflow A 1. Subject Preparation (Artery Cannulation) B 2. Autonomic Blockade (Chlorisondamine s.c.) A->B Isolate peripheral effects C 3A. Esterase Inhibition (Physostigmine Pretreatment) B->C Parallel Cohort Only D 3B. Compound Administration (i.v. bolus injection) B->D Standard Cohort C->D Block in vivo deacetylation E 4. Data Acquisition (Continuous BP Monitoring) D->E Real-time recording F 5. Data Analysis (Relative Potency Calculation) E->F Normalize to Adrenaline

Fig 2. Self-validating workflow isolating peripheral effects and confirming esterase dependence.

References

  • Friström S., Marvola M., Klinge E., Halmekoski J. (1977). "Effect of Acetyl Derivatives of some Sympathomimetic Amines on the Blood Pressure of the Rat." Acta Pharmacologica et Toxicologica, 40(2):247-258.[Link]

  • Fung, M. M., et al. (2008). "Genotype and Vascular Phenotype Linked by Catecholamine Systems." Circulation, 117(4), 488-490.[Link]

Comparative

Independent verification of [4-(2-aminoethyl)phenyl] Acetate's biological effects

An In-Depth Technical Guide for the Independent Verification of [4-(2-aminoethyl)phenyl] Acetate's Biological Effects Authored by a Senior Application Scientist This guide provides a comprehensive framework for researche...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Independent Verification of [4-(2-aminoethyl)phenyl] Acetate's Biological Effects

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological effects of [4-(2-aminoethyl)phenyl] Acetate and its related compounds. We will delve into the nuanced chemistry of this compound, compare it with its key alternative, and provide detailed, actionable protocols for validating its purported biological activities.

Introduction: Clarifying the Identity of [4-(2-aminoethyl)phenyl] Acetate

The compound "[4-(2-aminoethyl)phenyl] Acetate" is systematically named as the O-acetylated form of tyramine, a well-known biogenic amine. However, in the scientific literature, the N-acetylated form, N-Acetyltyramine , is more commonly studied and possesses a distinct range of biological activities.[1][2] This guide will address both compounds, treating [4-(2-aminoethyl)phenyl] Acetate (hereafter O-Acetyltyramine) as a potential prodrug of tyramine and comparing its expected biological profile with the established effects of N-Acetyltyramine.

The independent verification of a compound's biological effects is paramount in research and development. This guide provides the necessary protocols to move beyond reported activities and generate robust, in-house data.

Comparative Chemical Profiles

A clear understanding of the physicochemical properties of these compounds is the foundation for designing meaningful experiments.

PropertyO-AcetyltyramineN-AcetyltyramineTyramine (Parent Compound)
IUPAC Name 4-(2-aminoethyl)phenyl acetateN-[2-(4-hydroxyphenyl)ethyl]acetamide4-(2-aminoethyl)phenol
Synonyms Tyramine acetate (ester)N-(p-Hydroxyphenethyl)acetamidep-Tyramine, 4-Hydroxyphenethylamine
CAS Number Not readily available1202-66-051-67-2
Molecular Formula C10H13NO2C10H13NO2C8H11NO
Molecular Weight 179.22 g/mol 179.22 g/mol [2]137.18 g/mol
Key Structural Difference Acetyl group on the phenolic oxygenAcetyl group on the primary amineUnsubstituted

Reported Biological Activities and Mechanisms of Action

N-Acetyltyramine: A Multifaceted Signaling Molecule

N-Acetyltyramine is not merely a metabolite but an active biomolecule with diverse reported effects:[1]

  • Quorum Sensing Inhibition: It has been shown to inhibit quorum sensing in bacteria like Chromobacterium violaceum and virulence factors in Pseudomonas aeruginosa.[3] This makes it a person of interest in the development of novel antibacterial strategies.

  • Anticancer and Chemosensitizing Effects: N-Acetyltyramine has demonstrated the ability to reverse doxorubicin resistance in P388 murine leukemia cells.[3][4] It has also shown moderate cytotoxicity against K562 human leukemia cells.[5]

  • Enzyme Inhibition: It is reported to be an inhibitor of Factor XIIIa, an enzyme involved in blood clotting, and an antagonist of the IL-1 receptor.[5]

  • Invertebrate Neuroregulation: In insects, it is a key precursor in the sclerotization (hardening) of the cuticle and plays a role in inactivating neurotransmitters.[1]

O-Acetyltyramine and its Parent Compound, Tyramine

O-Acetyltyramine is expected to be rapidly hydrolyzed by esterases in vivo and in vitro, releasing tyramine . Therefore, its biological effects are predicted to mirror those of tyramine.

  • Sympathomimetic Effects: Tyramine is a trace amine that can induce the release of catecholamines like norepinephrine.[6] This can lead to an increase in heart rate and blood pressure.[7][8]

  • The "Cheese Effect": Tyramine is famously known for causing a hypertensive crisis in patients taking monoamine oxidase inhibitors (MAOIs).[6][9] MAO enzymes are responsible for degrading tyramine; when inhibited, tyramine levels can rise to dangerous levels.[8]

  • Neuromodulation: Endogenous tyramine is believed to have roles in modulating neurotransmitter systems and has been implicated in conditions like migraines and certain psychiatric disorders.[8][10]

Independent Verification: Experimental Protocols

This section provides detailed protocols for the independent verification of the key biological effects discussed.

Protocol 1: Verification of Quorum Sensing Inhibition

This protocol uses Chromobacterium violaceum ATCC 12472, which produces a purple pigment (violacein) under the control of quorum sensing. Inhibition of quorum sensing results in a loss of pigmentation.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) agar and broth

  • N-Acetyltyramine

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes and test tubes

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve N-Acetyltyramine in DMSO to a concentration of 10 mg/mL.

  • Culture Preparation: Inoculate 5 mL of LB broth with C. violaceum and incubate overnight at 30°C with shaking.

  • Agar Plate Assay:

    • Prepare molten LB agar and cool to ~50°C.

    • Inoculate the molten agar with the overnight culture of C. violaceum (1:1000 dilution).

    • Pour the inoculated agar into sterile petri dishes and allow to solidify.

    • Create small wells in the agar using a sterile pipette tip or cork borer.

    • Add 10 µL of the N-Acetyltyramine stock solution to a well. Use 10 µL of DMSO as a negative control.

    • Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: Observe for a zone of colorless growth around the well containing N-Acetyltyramine, indicating the inhibition of violacein production. The DMSO control should have purple growth up to the edge of the well.

Workflow Diagram:

G cluster_active Active Metabolite O_Acetyl O-Acetyltyramine ([4-(2-aminoethyl)phenyl] Acetate) Tyramine Tyramine O_Acetyl->Tyramine Esterases (in vitro/in vivo hydrolysis) N_Acetyl N-Acetyltyramine Tyramine->N_Acetyl AANAT (Arylalkylamine N-acetyltransferase)

Sources

Safety & Regulatory Compliance

Safety

[4-(2-aminoethyl)phenyl] Acetate proper disposal procedures

Comprehensive Safety and Disposal Guide for [4-(2-aminoethyl)phenyl] Acetate As a Senior Application Scientist, I recognize that handling biologically active amine derivatives requires more than just following a safety d...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for [4-(2-aminoethyl)phenyl] Acetate

As a Senior Application Scientist, I recognize that handling biologically active amine derivatives requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior. [4-(2-aminoethyl)phenyl] acetate, commonly known as O-acetyltyramine, is an esterified derivative of the biogenic amine tyramine[1]. Because it acts as an indirect sympathomimetic agent[2], improper disposal or accidental exposure can lead to environmental contamination and acute cardiovascular hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating operational and disposal protocols designed to ensure absolute safety and regulatory compliance.

Chemical Profile & Hazard Assessment

Before executing any disposal plan, it is critical to understand the physicochemical properties of the compound. [4-(2-aminoethyl)phenyl] acetate retains the core phenethylamine structure of tyramine but features an acetylated hydroxyl group, which increases its lipophilicity and alters its metabolic degradation pathway.

Table 1: Quantitative Data & Operational Implications

Property / ParameterSpecification / ValueOperational Implication
Chemical Name [4-(2-aminoethyl)phenyl] acetatePrimary active compound; ester derivative of tyramine.
CAS Number 14383-55-2 (Hydrochloride salt)[3]Essential for accurate waste manifesting and tracking.
Biological Activity Indirect sympathomimetic[2]Can cause hypertension/tachycardia upon systemic exposure.
Chemical Stability Sensitive to extreme pHHydrolyzes to tyramine and acetic acid in strong acids/bases.
EPA Waste Code Unlisted (Characteristic)[4]Must be managed as hazardous chemical waste under RCRA.

Pre-Disposal Operational Safety & Causality

Standard laboratory safety is built on causality—understanding why a precaution is necessary ensures higher compliance.

  • Respiratory Protection: When handling the lyophilized powder, operations must be conducted inside a Class II biological safety cabinet or a chemical fume hood. Causality: Aerosolized phenethylamine derivatives can be rapidly absorbed across the nasal mucosa, bypassing first-pass metabolism and triggering systemic sympathomimetic effects[2].

  • Glove Selection: Use double-layered nitrile gloves. Causality: Nitrile provides a superior barrier against both the lipophilic free-base form and the hydrophilic hydrochloride salt form of the compound.

  • Chemical Incompatibilities: Never mix this compound with strong oxidizing agents, strong acids, or strong bases. Causality: Highly alkaline or acidic conditions will catalyze the hydrolysis of the ester bond, generating free tyramine. This alters the toxicity profile of your waste stream and can cause unexpected exothermic reactions.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . This means the procedure includes a built-in verification step to confirm that the operation was executed successfully and safely.

Protocol A: Routine Solid Waste Disposal

Unused powder, expired batches, or contaminated consumables (e.g., weigh boats, pipette tips) must be handled as solid hazardous waste.

  • Consolidation: Gather all solid waste within the fume hood to prevent the dissemination of microscopic dust particles.

  • Primary Containment: Transfer the solid material into a high-density polyethylene (HDPE) or amber glass container.

    • Causality: HDPE prevents chemical leaching, while amber glass protects the compound from photo-degradation, preventing the generation of unknown photolytic byproducts.

  • Labeling: Affix a GHS-compliant label explicitly stating: "Hazardous Chemical Waste:[4-(2-aminoethyl)phenyl] Acetate / Sympathomimetic Amine".

  • Self-Validation Check: Invert the sealed container gently over a clean laboratory wipe. Inspect the wipe for any particulate matter to confirm the integrity of the primary seal before transferring it to the waste accumulation area.

Protocol B: Liquid Waste Segregation and Disposal

When the compound is dissolved in organic solvents (e.g., DMSO, methanol) or aqueous buffers for assay development.

  • Solvent Compatibility Check: Identify the primary solvent. Segregate into "Halogenated" or "Non-Halogenated" organic waste accordingly.

  • pH Verification (For Aqueous Solutions): Adjust the solution to a neutral pH (6.0 – 8.0) using dilute buffers.

    • Causality: As an ester, the molecule will hydrolyze in extreme pH environments. Maintaining a neutral pH preserves the molecule's documented structure, ensuring the waste disposal facility can process it according to the manifested SDS.

  • Transfer: Slowly pour the solution into the designated institutional waste carboy using a secondary containment funnel.

  • Self-Validation Check: Before sealing the waste carboy, test the pH of a 1 mL aliquot using universal indicator paper. A stable pH reading between 6.0 and 8.0 confirms that ester hydrolysis has been successfully mitigated.

Protocol C: Accidental Spill Decontamination

Immediate response plan for localized benchtop spills.

  • Isolation & PPE: Evacuate non-essential personnel. Don fresh nitrile gloves, safety goggles, and an N95/P100 respirator if powder is airborne.

  • Containment:

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Inert absorbents prevent dangerous exothermic reactions that can occur with chemically active spill kits.

    • For Solids: Do not dry-sweep. Dampen a disposable laboratory wipe with 70% ethanol to carefully lift the powder.

  • Site Decontamination: Wash the affected surface with a mild anionic detergent and water. Causality: Surfactants effectively disrupt any residual lipophilic ester adhering to the stainless steel or epoxy benchtop.

  • Self-Validation Check: After decontamination, visually inspect the surface using a high-intensity flashlight held at a low angle (grazing light). The absence of crystalline sheen or powder residue confirms complete physical decontamination.

Mandatory Visualization: Disposal Workflow

The following diagram maps the logical relationships and critical decision points in the disposal lifecycle of [4-(2-aminoethyl)phenyl] acetate.

DisposalWorkflow Start [4-(2-aminoethyl)phenyl] Acetate Waste Generation Solid Solid/Powder Waste Start->Solid Liquid Liquid Solutions Start->Liquid Spill Accidental Spill Start->Spill Container1 Seal in Compatible HDPE/Glass Receptacle Solid->Container1 Container2 Verify pH (6.0-8.0) Segregate from Acids/Bases Liquid->Container2 Absorb Absorb with Inert Material (e.g., Vermiculite) Spill->Absorb HazWaste Hazardous Waste Accumulation Area Container1->HazWaste Container2->HazWaste Absorb->HazWaste Incineration EPA-Approved Chemical Incinerator HazWaste->Incineration

Fig 1: Standardized disposal and spill response workflow for[4-(2-aminoethyl)phenyl] Acetate.

References

  • Title: O-Acetyltyramine hydrochloride (CAS: 14383-55-2) Chemical Database Source: iChemistry URL: [Link]

  • Title: Chloroephedrine: Contaminant of methamphetamine synthesis with cardiovascular activity: Methods and results Source: ResearchGate URL: [Link]

  • Title: Summary of the Resource Conservation and Recovery Act (RCRA) Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of [4-(2-aminoethyl)phenyl] Acetate

Disclaimer: The following safety and handling guide for [4-(2-aminoethyl)phenyl] Acetate is based on the known hazards of the structurally analogous compound, 2-phenylethan-1-amine (phenethylamine). Due to the absence of...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following safety and handling guide for [4-(2-aminoethyl)phenyl] Acetate is based on the known hazards of the structurally analogous compound, 2-phenylethan-1-amine (phenethylamine). Due to the absence of specific safety data for [4-(2-aminoethyl)phenyl] Acetate, this guide uses phenethylamine as a surrogate. It is imperative that all laboratory personnel conduct their own risk assessment before use, considering the specific quantities and conditions of their experiments.

This guide provides essential safety protocols for researchers, scientists, and drug development professionals. The information herein is intended to supplement, not replace, comprehensive laboratory safety training and institutional safety guidelines.

Hazard Assessment and Core Dangers

[4-(2-aminoethyl)phenyl] Acetate, based on its structural similarity to phenethylamine, should be treated as a hazardous compound. The primary concerns are its potential to cause severe skin and eye burns, its toxicity if ingested, and its combustible nature.[1][2]

Key Hazards:

  • Corrosive: Causes severe skin and eye burns.[1][2]

  • Toxic: Harmful or toxic if swallowed.[1][2]

  • Irritant: May cause severe irritation to the respiratory tract.[1]

  • Combustible: It is a combustible liquid and vapor.[1]

The phenylethylamine core of the molecule is known to have amphetamine-like effects, and appropriate precautions should be taken to avoid exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the recommended PPE for various laboratory operations involving [4-(2-aminoethyl)phenyl] Acetate.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and face shield.[2]Chemical-resistant gloves (e.g., nitrile or neoprene).[3]Lab coat or other protective clothing.[4]Required if not in a well-ventilated area or fume hood.[3]
Handling open containers Chemical splash goggles and face shield.[2]Chemical-resistant gloves.[3]Lab coat or other protective clothing.[4]Use in a well-ventilated area or under a fume hood.[4]
Performing reactions Chemical splash goggles and face shield.[2]Chemical-resistant gloves.[3]Lab coat or other protective clothing.[4]Use in a well-ventilated area or under a fume hood.[4]
Cleaning spills Chemical splash goggles and face shield.[2]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.[2]A respirator with an appropriate cartridge is recommended.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Always handle [4-(2-aminoethyl)phenyl] Acetate in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Before handling, inspect all PPE for integrity.

  • When weighing the compound, use a draft shield to prevent the substance from becoming airborne.

  • Use spark-proof tools and ground equipment to prevent static discharge, especially when handling larger quantities.[3]

3.2. Dissolving and Mixing:

  • When dissolving, add the [4-(2-aminoethyl)phenyl] Acetate to the solvent slowly to avoid splashing.

  • If the process generates vapors, ensure it is performed in a fume hood.

  • Keep containers tightly closed when not in use.[3]

3.3. Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][4]

  • Keep the container tightly closed to prevent the absorption of carbon dioxide from the air.[1]

  • Storage under a nitrogen blanket is recommended to maintain chemical stability.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a non-negotiable aspect of laboratory safety.

4.1. Spills and Leaks:

  • In case of a spill, immediately evacuate the area and remove all sources of ignition.[1]

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material into a suitable container for disposal.[1]

  • Avoid runoff into storm sewers and ditches.[1]

  • Clean the spill area thoroughly.

4.2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

4.3. Disposal:

  • Dispose of waste in accordance with all federal, state, and local regulations.[6]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

  • Do not dispose of the material down the drain.[2]

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.[1]

Visual Aid: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) when working with [4-(2-aminoethyl)phenyl] Acetate.

PPE_Selection_Workflow cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_scenarios Task Scenarios start Start: Handling [4-(2-aminoethyl)phenyl] Acetate task_assessment Assess Task: - Scale of work - Potential for splash/aerosol - Ventilation conditions start->task_assessment weighing Small scale weighing in ventilated balance task_assessment->weighing Low Risk solution Preparing solutions, handling open containers task_assessment->solution Moderate Risk spill Large spill or poor ventilation task_assessment->spill High Risk base_ppe Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat end_node Proceed with Task base_ppe->end_node face_shield Add Face Shield face_shield->end_node resp_protection Use Fume Hood or Wear Respirator resp_protection->end_node chem_suit Add Chemical Apron/ Impervious Clothing chem_suit->end_node weighing->base_ppe solution->base_ppe solution->face_shield spill->base_ppe spill->face_shield spill->resp_protection spill->chem_suit

Caption: PPE selection workflow for handling [4-(2-aminoethyl)phenyl] Acetate.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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